3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0>br>BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQESLSBUZSGPEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351471 | |
| Record name | 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199360 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36640-40-1 | |
| Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36640-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Introduction: The Significance of a Versatile Pyrazole Derivative
3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic aldehyde that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established pharmacophore, a molecular framework that is crucial for a drug's biological activity.[1][2][3][4][5] The incorporation of a fluorophenyl group and a reactive carbaldehyde moiety enhances its utility as a versatile intermediate for the synthesis of a wide array of more complex molecular architectures with diverse therapeutic potential.
The presence of the fluorine atom can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[6] The aldehyde functional group serves as a synthetic handle for a variety of chemical transformations, allowing for the construction of novel derivatives. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable insights for researchers and scientists engaged in its use.
Molecular Structure and Synthesis
The foundational step to understanding the physicochemical properties of any compound lies in its synthesis and the consequential purity of the obtained substance. The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction .[7][8][9][10][11]
This reaction involves the formylation of an active hydrogen atom in an aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[7][8] The reaction proceeds via an electrophilic substitution mechanism.
Experimental Protocol: Vilsmeier-Haack Synthesis
A detailed, step-by-step methodology for the synthesis is as follows:
-
Preparation of the Vilsmeier Reagent: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with constant stirring. This exothermic reaction forms the electrophilic chloroiminium ion, the active formylating agent.
-
Reaction with Hydrazone: The precursor, 1-(4-fluorophenyl)ethanone phenylhydrazone, is then added to the freshly prepared Vilsmeier reagent.
-
Cyclization and Formylation: The reaction mixture is heated, typically for several hours, to facilitate the intramolecular cyclization to form the pyrazole ring and the subsequent formylation at the 4-position.
-
Work-up and Purification: The reaction is quenched by pouring it onto crushed ice, leading to the precipitation of the crude product. The solid is then filtered, washed, and purified, usually by recrystallization from a suitable solvent like ethanol, to yield the final product.[11]
The causality behind these experimental choices lies in the reactivity of the starting materials and the stability of the intermediates. The use of a potent electrophile like the Vilsmeier reagent is necessary to achieve formylation of the electron-rich pyrazole precursor. The controlled temperature and inert atmosphere are crucial to prevent side reactions and degradation of the product.
Caption: Synthetic pathway for this compound.
Core Physicochemical Properties
The physicochemical properties of this compound are pivotal for its handling, formulation, and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁FN₂O | [6] |
| Molecular Weight | 266.27 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 170-176 °C | [6] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and poorly soluble in water. | Inferred from general pyrazole derivative behavior. |
The relatively high melting point is indicative of a stable crystalline lattice structure. The solubility profile is characteristic of a moderately polar organic molecule, which has implications for its use in various reaction conditions and for its formulation in biological assays.
Spectral Analysis: A Fingerprint of the Molecule
Spectroscopic techniques provide invaluable information about the molecular structure and purity of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Aldehyde) | ~1680 | Strong, sharp absorption |
| C=N (Pyrazole ring) | ~1620 | Medium to strong absorption |
| C=C (Aromatic rings) | ~1500-1600 | Multiple absorptions |
| C-F (Fluorophenyl group) | ~1100-1250 | Strong absorption |
| C-H (Aromatic) | ~3000-3100 | Weak to medium absorptions |
The presence of a strong peak around 1680 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the phenyl and fluorophenyl rings, a singlet for the pyrazole proton, and a characteristic downfield singlet for the aldehyde proton.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.5 - 10.0 | Singlet |
| Pyrazole (C₅-H) | ~8.5 - 9.0 | Singlet |
| Aromatic Protons | 7.0 - 8.0 | Multiplets |
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~185 - 195 |
| Aromatic/Pyrazole Carbons | ~110 - 160 |
| C-F (Fluorophenyl) | J-coupling with ¹⁹F will be observed |
The specific chemical shifts and coupling constants are highly dependent on the solvent used for the analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M+H]⁺) would be observed at approximately m/z 267.0877, confirming the elemental composition.
Potential Applications in Research and Development
The unique structural features of this compound make it a valuable building block in several areas of research:
-
Medicinal Chemistry: It serves as a key intermediate in the synthesis of novel compounds with potential anti-inflammatory, anticancer, antimicrobial, and antiviral activities. The pyrazole scaffold is a common feature in many approved drugs.[1][2][4]
-
Agrochemicals: Pyrazole derivatives have been investigated for their potential as herbicides and insecticides.[6][12]
-
Materials Science: The aromatic and heterocyclic nature of the molecule suggests potential applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[13]
Caption: Key application areas for this compound.
Conclusion
This compound is a compound of significant scientific interest due to its versatile chemical nature and its potential as a precursor for a wide range of biologically active molecules. This guide has provided a detailed overview of its synthesis, core physicochemical properties, and spectral characteristics. A thorough understanding of these fundamental properties is essential for any researcher or scientist working with this valuable synthetic intermediate. The self-validating nature of the described protocols, grounded in established chemical principles, ensures the reliability of the data presented. Further research into the diverse applications of this compound is warranted and is expected to yield novel discoveries in various scientific disciplines.
References
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Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
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MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]
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National Institutes of Health. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Review: biologically active pyrazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
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Bibliomed. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]
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ijc.org. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
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MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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ACS Publications. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
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MDPI. (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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InterContinental Warszawa. (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]
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KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
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National Institutes of Health. (n.d.). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Retrieved from [Link]
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MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
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Semantic Scholar. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
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National Institutes of Health. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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Grafiati. (n.d.). Academic literature on the topic '3-(aryl)-1-phenyl-1H-pyrazole-4-carbaldehyde'. Retrieved from [Link]
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An In-Depth Technical Guide to 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 36640-40-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Chemistry
3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, with the Chemical Abstracts Service (CAS) number 36640-40-1 , is a highly functionalized heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. Its structure, featuring a pyrazole core substituted with a 4-fluorophenyl group at the 3-position, a phenyl group at the 1-position, and a reactive carbaldehyde (formyl) group at the 4-position, provides a unique combination of steric and electronic properties. This guide offers a comprehensive overview of its synthesis, characterization, reactivity, and applications, providing researchers and developers with the critical information needed to leverage this valuable synthetic intermediate.
The pyrazole moiety is a well-established pharmacophore, present in numerous clinically approved drugs, owing to its ability to participate in various biological interactions.[1] The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity.[2] The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.
Synthesis and Mechanistic Insights: The Vilsmeier-Haack Approach
The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction .[3] This reaction facilitates the formylation of electron-rich aromatic and heterocyclic systems. The synthesis begins with the preparation of the corresponding phenylhydrazone, which then undergoes cyclization and formylation in a one-pot process.
Part 1: Synthesis of the Phenylhydrazone Precursor
The initial step involves the acid-catalyzed condensation of 4-fluoroacetophenone with phenylhydrazine to form (E)-1-(1-(4-fluorophenyl)ethylidene)-2-phenylhydrazine. This is a standard imine formation reaction where the lone pair of the nitrogen in phenylhydrazine attacks the electrophilic carbonyl carbon of the acetophenone.
Part 2: The Vilsmeier-Haack Cyclization and Formylation
The Vilsmeier-Haack reagent, a chloroiminium salt, is prepared in situ from a mixture of a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). This reagent is the key electrophile in the reaction. The phenylhydrazone then attacks the Vilsmeier reagent, initiating an electrophilic substitution that leads to the formation of the pyrazole ring and the introduction of the formyl group at the 4-position.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Fluoroacetophenone
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed Ice
-
Sodium Carbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
Step 1: Synthesis of (E)-1-(1-(4-fluorophenyl)ethylidene)-2-phenylhydrazine
-
In a round-bottom flask, dissolve 4-fluoroacetophenone (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude phenylhydrazone can be purified by recrystallization from ethanol to yield the pure product.
Step 2: Vilsmeier-Haack Formylation
-
In a separate three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF, 5.0 eq) with constant stirring.
-
Dissolve the (E)-1-(1-(4-fluorophenyl)ethylidene)-2-phenylhydrazine (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF.
-
Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane solvent system.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of physical and spectroscopic methods.
| Property | Value |
| CAS Number | 36640-40-1 |
| Molecular Formula | C₁₆H₁₁FN₂O |
| Molecular Weight | 266.27 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 156-162 °C |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and 4-fluorophenyl rings, a singlet for the pyrazole proton (H5), and a singlet for the aldehyde proton. The aldehyde proton will be the most downfield signal, typically in the range of δ 9.8-10.2 ppm. The pyrazole proton (H5) will appear as a singlet around δ 8.0-8.5 ppm. The aromatic protons will appear as multiplets in the range of δ 7.2-7.8 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon in the range of δ 185-195 ppm. The carbon atoms of the pyrazole ring and the aromatic rings will appear in the range of δ 110-165 ppm. The carbon atom attached to the fluorine will show a characteristic coupling (¹JC-F).
-
FTIR (KBr, cm⁻¹): The infrared spectrum will exhibit a strong absorption band for the carbonyl group (C=O) of the aldehyde at approximately 1670-1690 cm⁻¹. Other characteristic bands will include C-H stretching for the aromatic rings and the pyrazole ring, C=C and C=N stretching vibrations for the aromatic and pyrazole rings, and a C-F stretching vibration.
-
Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 266, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the structure, showing losses of CO, and fragments corresponding to the phenyl and fluorophenyl groups.
Reactivity and Synthetic Applications
The aldehyde functionality of this compound makes it a versatile precursor for the synthesis of a wide range of derivatives.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: Reduction of the aldehyde with sodium borohydride or lithium aluminum hydride will yield the corresponding alcohol.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can be used to introduce a variety of alkenyl substituents at the 4-position.
-
Condensation Reactions: The aldehyde undergoes condensation reactions with amines to form Schiff bases (imines), and with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in Knoevenagel condensations to form α,β-unsaturated systems. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.[2]
-
Grignard and Organolithium Reactions: Addition of Grignard or organolithium reagents to the aldehyde will produce secondary alcohols.
Applications in Drug Discovery and Agrochemicals
The this compound scaffold is a key building block in the development of novel bioactive molecules.
-
Medicinal Chemistry: Derivatives of this compound have been investigated for a range of therapeutic applications, including as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1] The ability to easily modify the aldehyde group allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.
-
Agrochemicals: The pyrazole core is also present in many commercial pesticides and herbicides. The title compound serves as a valuable intermediate for the synthesis of new agrochemicals with potentially improved efficacy and environmental profiles.
Conclusion
This compound is a strategically important synthetic intermediate with a broad spectrum of applications. Its synthesis via the Vilsmeier-Haack reaction is a well-established and efficient process. The presence of a reactive aldehyde group, coupled with the favorable properties imparted by the fluorinated pyrazole core, makes this compound a valuable tool for researchers and professionals in drug discovery, agrochemical development, and materials science. This guide provides a solid foundation of its synthesis, characterization, and reactivity, empowering scientists to fully exploit its potential in their research endeavors.
References
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Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60, 119–122. Available from: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Published September 5, 2023. Available from: [Link]
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Shetty, M. M., et al. Synthesis and pharmacological activities of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and its aldimines derivatives. Asian Journal of Chemistry2012 , 24(11), 5037-5041. Available from: [Link]
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Kumar, D., et al. Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. Available from: [Link]
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Nurulita, Y., et al. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank2021 , 2021(1), M1197. Available from: [Link]
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J&K Scientific. 3-(4-Fluorophenyl)-1-phenylpyrazole-4-carbaldehyde. Available from: [Link]
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A Comprehensive Technical Guide to 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many innovative discoveries. Among these, the pyrazole nucleus is a "biologically privileged" scaffold, appearing in numerous marketed drugs and bioactive compounds.[1][2] This guide provides an in-depth technical overview of a key derivative, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde . This molecule is a highly versatile synthetic intermediate, valued for its role in constructing more complex molecular architectures.[3][4]
The strategic placement of a reactive carbaldehyde (formyl) group at the C4 position of the pyrazole ring provides a synthetic handle for a multitude of chemical transformations.[5][6] Furthermore, the presence of a 4-fluorophenyl moiety can significantly enhance the pharmacokinetic properties of derivative compounds, a crucial aspect in drug development.[3] This document is intended for researchers, scientists, and professionals in drug development, offering expert insights into the synthesis, analytical validation, and application of this important chemical building block.
Physicochemical and Structural Properties
This compound is typically a white to yellow crystalline solid under standard conditions.[3][7] Its core structure consists of a central pyrazole ring substituted with a phenyl group at the N1 position, a 4-fluorophenyl group at the C3 position, and a formyl group at the C4 position.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₁FN₂O | [3][8][9] |
| Molecular Weight | 266.27 g/mol | [3][8][9] |
| CAS Number | 36640-40-1 | [3][8][9] |
| Appearance | White needles / White to yellow powder | [3][7] |
| Melting Point | 170-176 °C | [3] |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,0.75!"]; N2 [label="N", pos="-0.85,0!"]; C3 [label="C", pos="-0.5,-1.2!"]; C4 [label="C", pos="0.85,-1.2!"]; C5 [label="C", pos="1.1,0!"];
// Phenyl group at N1 C1_Ph [label="C", pos="0,2.25!"]; C2_Ph [label="C", pos="-1.2,2.95!"]; C3_Ph [label="C", pos="-1.2,4.35!"]; C4_Ph [label="C", pos="0,5.05!"]; C5_Ph [label="C", pos="1.2,4.35!"]; C6_Ph [label="C", pos="1.2,2.95!"]; H2_Ph [label="H", pos="-2.1,2.4!"]; H3_Ph [label="H", pos="-2.1,4.9!"]; H4_Ph [label="H", pos="0,6.1!"]; H5_Ph [label="H", pos="2.1,4.9!"]; H6_Ph [label="H", pos="2.1,2.4!"];
// 4-Fluorophenyl group at C3 C1_FPh [label="C", pos="-1.5,-2.4!"]; C2_FPh [label="C", pos="-0.9,-3.6!"]; C3_FPh [label="C", pos="-1.8,-4.6!"]; C4_FPh [label="C", pos="-3.1,-4.6!"]; C5_FPh [label="C", pos="-3.7,-3.6!"]; C6_FPh [label="C", pos="-2.8,-2.4!"]; F [label="F", color="#34A853", pos="-4.0,-5.6!"]; H2_FPh [label="H", pos="0.1,-3.6!"]; H3_FPh [label="H", pos="-1.5,-5.6!"]; H5_FPh [label="H", pos="-4.7,-3.6!"]; H6_FPh [label="H", pos="-3.1,-1.4!"];
// Carbaldehyde group at C4 C_CHO [label="C", pos="1.8,-2.4!"]; O_CHO [label="O", color="#EA4335", pos="1.5,-3.6!"]; H_CHO [label="H", pos="2.8,-2.4!"];
// Pyrazole ring H H5_Py [label="H", pos="2.1,0.3!"];
// Draw bonds // Pyrazole ring N1 -- N2 -- C3 -- C4 -- C5 -- N1; C3 -- C4 [style=double]; N1 -- C5 [style=double];
// Substituents N1 -- C1_Ph; C3 -- C1_FPh; C4 -- C_CHO; C5 -- H5_Py;
// Phenyl group at N1 C1_Ph -- C2_Ph; C2_Ph -- C3_Ph; C3_Ph -- C4_Ph; C4_Ph -- C5_Ph; C5_Ph -- C6_Ph; C6_Ph -- C1_Ph; C1_Ph -- C2_Ph [style=double]; C3_Ph -- C4_Ph [style=double]; C5_Ph -- C6_Ph [style=double]; C2_Ph -- H2_Ph; C3_Ph -- H3_Ph; C4_Ph -- H4_Ph; C5_Ph -- H5_Ph; C6_Ph -- H6_Ph;
// 4-Fluorophenyl group at C3 C1_FPh -- C2_FPh; C2_FPh -- C3_FPh; C3_FPh -- C4_FPh; C4_FPh -- C5_FPh; C5_FPh -- C6_FPh; C6_FPh -- C1_FPh; C1_FPh -- C2_FPh [style=double]; C3_FPh -- C4_FPh [style=double]; C5_FPh -- C6_FPh [style=double]; C4_FPh -- F; C2_FPh -- H2_FPh; C3_FPh -- H3_FPh; C5_FPh -- H5_FPh; C6_FPh -- H6_FPh;
// Carbaldehyde group C_CHO -- O_CHO [style=double]; C_CHO -- H_CHO; }
Core Synthesis Protocol: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[10][11][12] This reaction is a cornerstone of heterocyclic chemistry, enabling the formylation of electron-rich rings.[5][13][14]
Causality and Mechanistic Insight
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: An N,N-disubstituted amide, typically N,N-dimethylformamide (DMF), is activated by an acid halide like phosphorus oxychloride (POCl₃). This in situ reaction forms a highly electrophilic chloroiminium salt, the Vilsmeier reagent.[13] This step is exothermic and moisture-sensitive; therefore, anhydrous conditions and controlled temperature are critical for success.[13]
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring of the precursor, 1-(1-(4-fluorophenyl)ethylidene)-2-phenylhydrazine, acts as a nucleophile. It attacks the electrophilic carbon of the Vilsmeier reagent. The subsequent cyclization and hydrolysis of the resulting iminium intermediate under aqueous workup conditions yields the final aldehyde product.[5][10] This method offers high regioselectivity for the C4 position of the pyrazole ring.[5]
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established procedures and should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment (PPE).[12][13]
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, e.g., 15 mL). Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl₃, e.g., 5 mL) dropwise with continuous stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture in the cold for an additional 30 minutes to ensure complete formation of the reagent.
-
Addition of Precursor: Dissolve the starting material, 4-fluoroacetophenone phenylhydrazone (e.g., 15 mmol), in a minimal amount of anhydrous DMF (e.g., 5 mL).[11] Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to reach room temperature. Then, heat the reaction mixture in a water bath at 60-70 °C for 5-6 hours.[6][12]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[13]
-
Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully into a beaker containing 200g of crushed ice with constant stirring. A precipitate will form. Neutralize the acidic solution slowly and carefully with a saturated solution of sodium bicarbonate or 10% sodium hydroxide until the pH is approximately 7-8.[5]
-
Purification: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic impurities. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a crystalline solid.[12]
Analytical Characterization and Validation
To ensure the identity, structure, and purity of the synthesized compound, a suite of analytical techniques is employed. This self-validating system confirms that the target molecule has been successfully synthesized.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are indispensable for structural elucidation.
-
¹H NMR: Expected signals include multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the phenyl and fluorophenyl rings. A characteristic singlet for the aldehyde proton (CHO) will appear downfield (approx. 9.5-10.5 ppm), and another singlet for the C5-proton of the pyrazole ring will be observed.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the pyrazole ring carbons, and a highly deshielded signal for the carbonyl carbon of the aldehyde group (approx. 185-195 ppm). Carbon-fluorine couplings (J-coupling) will be observable for the carbons of the fluorophenyl ring.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The analysis should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₆H₁₂FN₂O⁺.[15]
-
Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. A strong absorption band around 1670-1700 cm⁻¹ is characteristic of the C=O stretching of the aromatic aldehyde. Bands corresponding to C=C and C=N stretching in the aromatic and pyrazole rings will also be present.
Applications in Research and Drug Development
This compound is not an end-product but a valuable starting material for creating diverse libraries of bioactive molecules.
-
Pharmaceutical Development: The aldehyde functional group is a versatile precursor for reactions such as condensation, oxidation, reduction, and the formation of Schiff bases, enabling the synthesis of compounds with potential therapeutic activities.[10] It has been utilized as a key intermediate in the synthesis of novel anti-inflammatory, analgesic, and anticancer agents.[3][4][16] The pyrazole scaffold itself is known to interact with various biological targets.[12]
-
Agrochemical Chemistry: This compound serves as a building block in the formulation of modern pesticides and herbicides, contributing to crop protection.[4][17]
-
Multicomponent Reactions: It is an effective component in multicomponent reactions (MCRs), which allow for the rapid and efficient construction of complex molecular scaffolds from simple starting materials, accelerating the drug discovery process.[2] For instance, it has been used in a four-component reaction to synthesize nicotinonitrile derivatives with potential anticancer activity.[2]
Conclusion
This compound is a compound of significant strategic importance in synthetic chemistry. Its robust and regioselective synthesis via the Vilsmeier-Haack reaction, coupled with its versatile reactivity, makes it an indispensable tool for researchers. The insights provided in this guide—from its fundamental properties and detailed synthesis protocol to its analytical validation and diverse applications—underscore its value as a foundational building block for the next generation of pharmaceuticals and agrochemicals.
References
- A Comparative Guide to Formylation Methods for Pyrazoles: Vilsmeier-Haack and Beyond. (2025). Benchchem.
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. (2025). Benchchem.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Semantic Scholar.
- 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Chem-Impex.
- 3-(4-fluorophenyl)-1-phenyl-pyrazole-4-carbaldehyde. Hangzhou Haorui Chemical Co., Ltd.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- 3-(4-Fluorophenyl)-1-phenylpyrazole-4-carbaldehyde. Chem-Impex.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. InterContinental Warszawa.
- 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde Product Description. ChemicalBook.
- 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. MDPI.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
- Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
- 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
- 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Chem-Impex.
- 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011).
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3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde melting point
An In-Depth Technical Guide to the Melting Point of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, with a core focus on the principles and methodologies for determining its melting point. As a Senior Application Scientist, my objective is to move beyond a simple data sheet, offering insights into the causality behind experimental choices and ensuring the protocols described are self-validating systems for generating trustworthy data.
Introduction: The Significance of the Pyrazole Scaffold
The subject of this guide, this compound, belongs to the pyrazole class of heterocyclic compounds. The pyrazole nucleus is a five-membered ring with two adjacent nitrogen atoms, a structure that has proven to be a cornerstone in modern medicinal chemistry.[1] Its metabolic stability and versatile nature for chemical modification have established it as a "privileged scaffold" in drug discovery.[2][3]
Derivatives of pyrazole are integral to numerous FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3][4][5] Compounds like Celecoxib (an anti-inflammatory drug) and Zanubrutinib (an anticancer agent) highlight the therapeutic success of pyrazole-based molecules.[2] The title compound, a carbaldehyde derivative, serves as a crucial intermediate or building block in the synthesis of more complex, biologically active molecules for pharmaceutical and agricultural applications.[6][7]
Given its role as a synthetic precursor, the precise characterization of this compound is paramount. The melting point is a fundamental physical property that serves as a critical first indicator of both identity and purity.
Physicochemical Data and the Importance of Melting Point
A compound's melting point is the temperature at which it transitions from a solid to a liquid state.[8] This physical constant is not merely a number; it is a powerful diagnostic tool. For a crystalline solid, the melting point is a characteristic property dependent on its molecular structure. Its determination is vital for several reasons:
-
Purity Assessment: A pure crystalline solid typically exhibits a sharp melting point, often within a narrow range of 0.5-1.0°C. The presence of even small amounts of miscible impurities will cause a depression in the melting point and a broadening of the melting range.[9] This phenomenon provides an immediate and cost-effective assessment of sample purity.
-
Compound Identification: By comparing the experimentally determined melting point to literature values, researchers can help confirm the identity of a synthesized compound.[8]
-
Quality Control: In drug development and manufacturing, melting point serves as a key quality control parameter to ensure batch-to-batch consistency.
Below is a summary of the available physicochemical data for this compound.
| Property | Value | Source |
| Melting Point | 171–173 °C | ChemicalBook[10] |
| 170–176 °C | Chem-Impex[6] | |
| Molecular Formula | C₁₆H₁₁FN₂O | Chem-Impex[6] |
| Molecular Weight | 266.27 g/mol | Chem-Impex[6] |
| Appearance | White needles | Chem-Impex[6] |
| Boiling Point | 436.8 ± 40.0 °C (Predicted) | ChemicalBook[10] |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | ChemicalBook[10] |
Note: The slight variation in reported melting point ranges is common and can be attributed to differences in instrumentation, heating rates, or the purity of the reference samples.
Experimental Protocol: Melting Point Determination
The following protocol details the capillary method for determining the melting point, a universally accepted and reliable technique. The rationale behind each step is explained to ensure a deep understanding of the process.
Logical Framework: The "Why" Behind the Method
The entire protocol is designed as a self-validating system. The primary goal is to achieve slow, controlled heating as the sample approaches its melting point, allowing the system to remain in thermal equilibrium with the thermometer. A rapid heating rate will cause the thermometer reading to lag behind the actual temperature of the sample, leading to erroneously high and broad melting ranges.[11] The sharpness of the resulting range is, therefore, an intrinsic validation of the technique's proper execution.
Workflow Diagram: Melting Point Determination
Caption: Workflow for determining melting point via the capillary method.
Step-by-Step Methodology
-
Sample Preparation:
-
Place a small amount of this compound onto a clean, dry watch glass.
-
Using a spatula, crush the crystalline solid into a fine, uniform powder. Rationale: This ensures uniform packing and efficient heat transfer throughout the sample.
-
Take a glass capillary tube (sealed at one end) and press the open end into the powder.[11]
-
Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end.[9][11] The final packed sample height should be approximately 2-3 mm. Rationale: Too much sample will cause a temperature gradient within the sample itself, leading to a broader melting range.
-
-
Apparatus Setup and Measurement:
-
Insert the packed capillary tube into the designated slot in the melting point apparatus.[11]
-
Set the apparatus to heat at a relatively rapid rate (e.g., 10-15°C per minute) to approach the expected melting point. Based on the literature, a target of ~150°C is appropriate.[11]
-
Once the temperature reaches approximately 15-20°C below the expected melting point (i.e., ~150-155°C), significantly reduce the heating rate to 1-2°C per minute.[11] Rationale: This slow ramp rate is critical for accuracy, ensuring the temperature of the sample and the thermometer are in equilibrium.
-
-
Data Acquisition and Interpretation:
-
Observe the sample continuously through the magnifying eyepiece.
-
Record the temperature (T1 ) at which the first drop of liquid becomes visible.
-
Continue heating at the slow rate and record the temperature (T2 ) at which the last crystal of the solid just dissolves into liquid.[8][12]
-
The experimental melting point should be recorded as a range: T1 – T2 .
-
Allow the apparatus to cool before performing a second measurement with a fresh sample and capillary tube to ensure reproducibility.
-
Conclusion for the Practicing Scientist
The determination of the melting point of this compound, expected in the range of 170-176°C , is a foundational experiment for any researcher working with this compound.[6] It provides a rapid and reliable metric for verifying its identity and assessing its purity. A sharp melting range (e.g., 172-173°C) is indicative of high purity, whereas a depressed and broad range (e.g., 167-172°C) signals the presence of impurities and the likely need for further purification steps, such as recrystallization. Adherence to a meticulous, slow-heating protocol is not merely procedural—it is the bedrock of obtaining accurate and trustworthy data that can confidently guide subsequent research and development efforts.
References
-
Zanubrutinib, E. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]
-
University of Calgary. Melting point determination. [Link]
-
Al-dhahri, T. (2021). experiment (1) determination of melting points. [Link]
-
Toma, I. et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Manap, A. et al. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Rani, P. et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Various Authors. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF. ResearchGate. [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
-
Clarion University. Determination of Melting Point. [Link]
-
Dong, V.M. & Riedel, J. (2017). Video: Melting Point Determination of Solid Organic Compounds. JoVE. [https://www.jove.com/v/512 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)
-
InterContinental Warszawa. 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document offers a detailed prediction of the spectrum, a robust experimental protocol, and an in-depth discussion of the underlying principles governing the observed chemical shifts and coupling patterns.
Introduction: The Significance of this compound
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The title compound, this compound, is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its structure incorporates several key features that are of interest in drug design: a 1,3-disubstituted pyrazole core, a phenyl group at the N1 position, a fluorophenyl group at the C3 position, and a reactive carbaldehyde group at the C4 position. The fluorine substituent is particularly noteworthy as its incorporation can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.
Accurate structural confirmation is paramount in the synthesis of such compounds, and ¹H NMR spectroscopy is the most powerful tool for this purpose. This guide will deconstruct the anticipated ¹H NMR spectrum of this molecule, providing a clear roadmap for its interpretation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the eleven protons in the molecule. The chemical environment of each proton is unique, leading to a well-resolved spectrum. The predicted chemical shifts, multiplicities, and coupling constants are detailed below and summarized in Table 1.
Aldehyde Proton (H-a)
The most downfield signal in the spectrum is unequivocally assigned to the aldehyde proton. This proton is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group.[2] Its chemical shift is anticipated to be in the range of δ 9.5 – 10.5 ppm .[3] This signal will appear as a sharp singlet (s) as there are no adjacent protons to couple with. In a similar compound, 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, this proton was observed at δ 10.02 ppm.[4]
Pyrazole Ring Proton (H-5)
The lone proton on the pyrazole ring, H-5, is also expected to be in a relatively downfield region due to the aromatic nature of the heterocycle and the influence of the adjacent nitrogen atom and the C4-carbaldehyde group. Its predicted chemical shift is between δ 8.3 - 8.7 ppm . This signal will appear as a singlet (s) . For comparison, in a series of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde derivatives, the pyrazole proton was consistently observed as a singlet in the range of δ 8.4-8.5 ppm.[1]
Phenyl Group Protons (N-phenyl)
The protons of the phenyl group attached to the N1 position of the pyrazole ring will give rise to signals in the aromatic region of the spectrum (δ 7.0 - 8.0 ppm). These five protons are not chemically equivalent and will exhibit characteristic splitting patterns.
-
Ortho-protons (H-o): These two protons are closest to the pyrazole ring and are expected to be the most deshielded of the N-phenyl protons, appearing at approximately δ 7.7 - 7.9 ppm . They will likely appear as a doublet of doublets (dd) or a multiplet due to coupling with both the meta and para protons.
-
Meta-protons (H-m): These two protons are predicted to resonate at around δ 7.4 - 7.6 ppm . They will likely appear as a triplet (t) due to coupling with the adjacent ortho and para protons.
-
Para-proton (H-p): This single proton will be the most shielded of the N-phenyl protons, with an expected chemical shift of δ 7.2 - 7.4 ppm . It should appear as a triplet (t) .
4-Fluorophenyl Group Protons (C-phenyl)
The protons of the 4-fluorophenyl group at the C3 position will also appear in the aromatic region. The key feature of these signals will be the additional splitting due to coupling with the fluorine atom.
-
Protons ortho to Fluorine (H-o'): These two protons are chemically equivalent and are expected to resonate at approximately δ 7.1 - 7.3 ppm . Due to coupling with the adjacent protons (meta to fluorine) and the fluorine atom itself, this signal will appear as a triplet of doublets (td) or a more complex multiplet. The ortho H-F coupling constant (³JHF) is typically in the range of 8-10 Hz.
-
Protons meta to Fluorine (H-m'): These two protons are also chemically equivalent and are predicted to appear at around δ 7.5 - 7.7 ppm . This signal will likely be a triplet of doublets (td) or a multiplet due to coupling with the adjacent protons and a smaller, long-range coupling to the fluorine atom (⁴JHF), which is typically around 5-7 Hz.
The following diagram illustrates the chemical structure and the assigned proton labels:
Caption: Experimental workflow for NMR sample preparation and analysis.
Spectrometer Setup and Acquisition
-
Insertion: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Set up a standard 1D proton experiment with the following typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
Spectral Width: A range that encompasses all expected signals (e.g., -1 to 11 ppm).
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Peak Picking: Identify the chemical shift of each peak.
Scientific Rationale and In-depth Interpretation
The predicted ¹H NMR spectrum is a direct consequence of the molecule's electronic structure and the interplay of various magnetic effects.
-
Inductive and Anisotropic Effects of the Carbonyl Group: The strong deshielding of the aldehyde proton (H-a) is a classic example of the combined influence of the inductive effect of the electronegative oxygen atom and the magnetic anisotropy of the C=O double bond. [2]This effect also contributes to the downfield shift of the pyrazole proton (H-5).
-
Aromaticity and Substituent Effects on the Pyrazole Ring: The pyrazole ring is an aromatic heterocycle, and its protons typically resonate in the aromatic region. The precise chemical shift of H-5 is modulated by the electronic nature of the substituents at positions 1, 3, and 4. The electron-withdrawing nature of the N-phenyl and C4-carbaldehyde groups contributes to the deshielding of H-5.
-
Through-Bond and Through-Space Coupling: The splitting patterns observed in the spectrum are due to spin-spin coupling between neighboring protons. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei and their dihedral angle. In the case of the 4-fluorophenyl ring, the protons are also coupled to the fluorine atom. This ¹H-¹⁹F coupling can occur through bonds, with the magnitude generally decreasing as the number of intervening bonds increases. [5]Through-space coupling between fluorine and nearby protons can also be observed, although it is typically weaker. [6]
-
Solvent Effects: The choice of NMR solvent can lead to variations in chemical shifts, particularly for protons involved in hydrogen bonding or those in close proximity to polar functional groups. [7]For the aldehyde proton, more polar or aromatic solvents like DMSO-d₆ or benzene-d₆ can induce noticeable shifts compared to a less interactive solvent like CDCl₃ due to specific solute-solvent interactions. [8]
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable. By understanding the fundamental principles of chemical shifts and coupling constants, and by comparing the experimental data with the predictions outlined in this guide, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The detailed experimental protocol provided herein serves as a robust starting point for obtaining high-quality NMR data, which is a critical step in any research and development endeavor involving novel chemical entities.
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Bruix, M., Claramunt, R. M., Elguero, J., Demendoza, J., & Pascual, C. (1984). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12), 757-763. [Link]
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Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(6), 1071-1079. [Link]
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Schaefer, T., & Schneider, W. G. (1960). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 38(11), 2066-2075. [Link]
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Joseph, S., et al. (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Molbank, 2018(4), M1011. [Link]
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University College London. (n.d.). Chemical shifts. [Link]
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JoVE. (2024, April 4). Video: π Electron Effects on Chemical Shift: Overview. [Link]
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Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(19), 5531-5540. [Link]
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Wescott, C. R., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(15), 9473-9480. [Link]
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An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this complex heterocyclic molecule through the lens of ¹³C NMR spectroscopy. We will explore the theoretical underpinnings, experimental protocols, and detailed spectral interpretation, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system of analysis.
Introduction: The Significance of ¹³C NMR in Heterocyclic Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities.[1] The specific compound, this compound, is a key intermediate in the synthesis of various bioactive molecules.[1][2] Its structural integrity is paramount, and ¹³C NMR spectroscopy stands as a definitive tool for its characterization. Unlike ¹H NMR, which provides information about the proton environment, ¹³C NMR directly probes the carbon skeleton of the molecule, offering unambiguous insights into the electronic environment of each carbon atom. This technique is indispensable for confirming the successful synthesis and purity of the target compound.
Predicted ¹³C NMR Spectral Data
While a publicly available, fully assigned experimental spectrum for this specific molecule is not readily found in the searched literature, we can predict the chemical shifts with a high degree of confidence based on extensive data from analogous pyrazole derivatives.[3][4][5][6][7][8] The following table summarizes the predicted ¹³C NMR chemical shifts for this compound, with assignments based on established substituent effects in pyrazole systems.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification for Prediction |
| C=O (Carbaldehyde) | 185 - 195 | The aldehyde carbon is highly deshielded due to the strong electron-withdrawing effect of the oxygen atom. This is a characteristic range for aldehyde carbons. |
| C3 (Pyrazole Ring) | 150 - 155 | Attached to the electron-withdrawing 4-fluorophenyl group and adjacent to a nitrogen atom, this carbon is significantly deshielded. |
| C5 (Pyrazole Ring) | 140 - 145 | Bonded to the N-phenyl group and adjacent to the other nitrogen, its chemical shift is influenced by the aromatic substituent and the heterocyclic nature of the ring. |
| C4 (Pyrazole Ring) | 115 - 125 | This carbon is substituted with the electron-withdrawing carbaldehyde group, which influences its chemical shift. |
| C1' (N-Phenyl) | 138 - 142 | The ipso-carbon of the N-phenyl ring, directly attached to the pyrazole nitrogen. |
| C2', C6' (N-Phenyl) | 120 - 125 | Ortho-carbons of the N-phenyl ring. |
| C3', C5' (N-Phenyl) | 128 - 132 | Meta-carbons of the N-phenyl ring. |
| C4' (N-Phenyl) | 125 - 130 | Para-carbon of the N-phenyl ring. |
| C1'' (4-Fluorophenyl) | 128 - 132 (doublet, ¹JCF) | The ipso-carbon of the 4-fluorophenyl ring, showing a characteristic large coupling constant with the fluorine atom. |
| C2'', C6'' (4-Fluorophenyl) | 130 - 135 (doublet, ²JCF) | Ortho-carbons to the fluorine atom, exhibiting a smaller coupling constant. |
| C3'', C5'' (4-Fluorophenyl) | 115 - 120 (doublet, ³JCF) | Meta-carbons to the fluorine atom, with an even smaller coupling constant. |
| C4'' (4-Fluorophenyl) | 160 - 165 (doublet, ⁴JCF) | The carbon directly bonded to the fluorine atom, highly deshielded and showing a characteristic coupling. |
Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Sample Preparation:
-
Dissolve 20-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.
-
Ensure the sample is fully dissolved to avoid signal broadening.
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the ¹³C probe to the resonance frequency of the carbon nuclei.
-
Shim the magnetic field to achieve high homogeneity and sharp spectral lines.
3. Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. This is the most common type of ¹³C NMR experiment and results in a spectrum where each unique carbon atom appears as a single line.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C, a larger number of scans is often required compared to ¹H NMR.
-
Employ a relaxation delay (D1) of 2-5 seconds to allow for full relaxation of the carbon nuclei, ensuring accurate integration if quantitative analysis is needed.
4. Advanced Spectral Editing Techniques:
-
To aid in the assignment of the carbon signals, it is highly recommended to perform spectral editing experiments such as DEPT (Distortionless Enhancement by Polarization Transfer).
-
A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.
-
A DEPT-90 experiment will only show CH signals.
-
These experiments are invaluable for distinguishing between different types of carbon atoms.
In-depth Spectral Analysis and Causality
The interpretation of the ¹³C NMR spectrum of this compound relies on understanding the electronic effects of the various substituents on the pyrazole core and the attached phenyl rings.
The Pyrazole Core:
The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly diagnostic.
-
C3: The presence of the electron-withdrawing 4-fluorophenyl group at this position leads to a downfield shift.
-
C5: The N-phenyl group also exerts an electronic influence on C5, contributing to its chemical shift.
-
C4: The carbaldehyde group at the C4 position is strongly electron-withdrawing, causing a significant downfield shift for this carbon.
The Phenyl Rings:
The substitution patterns on the two phenyl rings are clearly distinguishable.
-
N-Phenyl Ring: The signals for the N-phenyl ring will appear in the aromatic region, with the ipso-carbon (C1') typically being broader and having a lower intensity.
-
4-Fluorophenyl Ring: The most characteristic feature of this ring will be the carbon-fluorine couplings. The carbon directly attached to the fluorine (C4'') will appear at a very downfield chemical shift and will be split into a doublet by the fluorine atom. The other carbons in this ring will also show smaller C-F coupling constants, which are invaluable for unambiguous assignment.
Logical Workflow for Spectral Assignment
The following workflow, visualized in the DOT graph below, outlines a systematic approach to assigning the ¹³C NMR spectrum of the target molecule.
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An In-Depth Technical Guide to the Infrared Spectroscopy of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex heterocyclic molecule featuring multiple functional groups that are significant in the fields of medicinal chemistry and materials science. As a derivative of the pyrazole scaffold, which is a core component of numerous pharmacologically active compounds, its structural elucidation is paramount. Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of the compound. This guide offers a detailed examination of the IR spectroscopy of this specific pyrazole derivative, covering theoretical principles, experimental protocols, and in-depth spectral interpretation.
Molecular Structure and Vibrational Analysis
To effectively interpret the IR spectrum, it is essential to first deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies.
The key functional groups in this compound are:
-
Aromatic C-H: Found on both the phenyl and 4-fluorophenyl rings.
-
Aldehyde C-H: The hydrogen attached to the carbonyl carbon.
-
Carbonyl (C=O): The aldehyde group.
-
Aromatic C=C: Present in both phenyl rings.
-
Pyrazole Ring (C=N and C=C): The core heterocyclic structure.
-
Carbon-Fluorine (C-F): On the 4-fluorophenyl ring.
The following diagram illustrates how each molecular component contributes to the overall IR spectrum.
Caption: Relationship between molecular structure and IR spectrum.
Theoretical IR Absorption Frequencies
Based on established principles of infrared spectroscopy, we can predict the characteristic absorption regions for the molecule's key bonds.
High Wavenumber Region (4000 - 2500 cm⁻¹)
This region is dominated by stretching vibrations of bonds to hydrogen.[1][2]
-
Aromatic C-H Stretching: Vibrations of C-H bonds on the phenyl and fluorophenyl rings typically appear as a group of weak to medium peaks just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[3][4]
-
Aldehyde C-H Stretching: This is a highly diagnostic feature for aldehydes. It manifests as two weak to medium bands, one around 2860-2800 cm⁻¹ and another near 2760-2700 cm⁻¹.[5][6] The lower frequency band is particularly indicative, as it appears in a region that is often clear of other absorptions.[7]
Double Bond Region (2000 - 1500 cm⁻¹)
This region contains stretching vibrations for double bonds like C=O, C=N, and C=C.[1][2]
-
Carbonyl (C=O) Stretching: This is one of the most intense and easily identifiable peaks in an IR spectrum.[8][9] For an aromatic aldehyde, where the carbonyl group is conjugated with the pyrazole and phenyl rings, the C=O stretching frequency is lowered due to resonance. It is expected to appear as a very strong, sharp peak in the range of 1710-1685 cm⁻¹.[5][6][7][10]
-
Aromatic and Pyrazole C=C & C=N Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings and the carbon-carbon and carbon-nitrogen double bonds of the pyrazole ring give rise to a series of medium to strong peaks typically between 1620 cm⁻¹ and 1430 cm⁻¹.[3][11]
Fingerprint Region (1500 - 500 cm⁻¹)
This region is complex, containing a multitude of stretching and bending vibrations.[8][12] While individual peak assignment can be challenging, the overall pattern is unique to the molecule.[2][8]
-
C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption. For aryl fluorides, this peak is typically found in the 1250-1120 cm⁻¹ range.
-
C-N Stretching: The C-N stretching of the pyrazole ring can be observed around 1290 cm⁻¹.[13]
-
C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the substituted aromatic rings produce strong bands in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
Obtaining a clean and reliable IR spectrum requires meticulous sample preparation and proper instrument operation. For a solid compound like this compound, the Potassium Bromide (KBr) pellet method is a standard and effective technique.[14] An alternative for rapid analysis is Attenuated Total Reflectance (ATR).[15][16]
KBr Pellet Method Workflow
This method involves dispersing a small amount of the solid sample within an IR-transparent matrix of dry KBr powder and pressing it into a transparent pellet.[17][18]
Caption: Workflow for the KBr Pellet Method in FT-IR Spectroscopy.
Key Causality Behind Experimental Choices:
-
Why Dry KBr? Potassium bromide is hygroscopic and readily absorbs atmospheric moisture. Water has a very strong, broad IR absorption around 3400 cm⁻¹, which can obscure the N-H and O-H stretching regions of the actual sample.[17] Using oven-dried KBr is crucial for a clean spectrum.
-
Why an Agate Mortar? Agate is a very hard, non-porous material that minimizes sample loss and prevents contamination during grinding.[18]
-
Why a Background Scan? The atmosphere contains CO₂ and water vapor, both of which have IR absorptions. A background scan measures these absorptions, allowing the instrument's software to subtract them from the sample spectrum, ensuring that the final spectrum is only of the compound itself.
ATR-FTIR Method
Attenuated Total Reflectance (ATR) is a simpler alternative that requires minimal sample preparation.[15][19]
-
Perform a Background Scan: With the clean ATR crystal exposed to air, run a background measurement.
-
Apply Sample: Place a small amount of the solid powder directly onto the ATR crystal.
-
Ensure Contact: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring good contact for a strong signal.[15][20]
-
Acquire Spectrum: Collect the sample spectrum.
-
Clean: After analysis, the crystal can be wiped clean with a suitable solvent (e.g., isopropanol or ethanol).
Data Interpretation: Annotating the Spectrum
The following table summarizes the expected key absorption bands for this compound, their characteristic wavenumber ranges, and the vibrational modes they represent.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on the phenyl and pyrazole rings.[4] |
| ~2850 and ~2750 | Weak | Aldehyde C-H Stretch (Fermi Doublet) | A highly diagnostic pair of peaks for an aldehyde functional group.[5][6][7] |
| 1710 - 1685 | Strong | Aldehyde C=O Stretch (Conjugated) | Strong and sharp. Frequency is lowered from a typical aldehyde (~1730 cm⁻¹) due to conjugation.[5][6] |
| 1610 - 1580 | Medium | Aromatic C=C Stretch | Often appears as a pair of peaks related to the phenyl rings. |
| 1560 - 1450 | Medium-Strong | Pyrazole & Phenyl Ring C=C and C=N Stretches | A complex set of absorptions from the vibrations of the heterocyclic and aromatic rings.[3] |
| ~1290 | Medium | Pyrazole C-N Stretch | A characteristic vibration of the pyrazole ring structure.[13] |
| 1250 - 1120 | Strong | Aryl C-F Stretch | A strong, characteristic absorption for the fluorophenyl group. |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending | The exact positions are diagnostic of the substitution patterns on the aromatic rings. |
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification and quality control of this compound. By understanding the characteristic absorption frequencies of its constituent functional groups—most notably the conjugated aldehyde C=O stretch, the aldehyde C-H Fermi doublet, the aromatic C-H stretches, and the strong C-F stretch—researchers can rapidly confirm the identity and purity of synthesized batches. The combination of a robust experimental protocol, whether using the traditional KBr pellet method or modern ATR techniques, with a thorough understanding of spectral theory, provides a self-validating system for the chemical analysis of this and related heterocyclic compounds.
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An In-depth Technical Guide to the Mass Spectrometry of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This guide provides a comprehensive examination of the mass spectrometric behavior of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are foundational scaffolds in the development of a wide array of pharmaceuticals, recognized for their diverse biological activities.[1][2][3][4] A thorough understanding of their structural properties through mass spectrometry is therefore critical for researchers, scientists, and drug development professionals. This document details the core principles, experimental protocols, and expected fragmentation pathways for this specific molecule, offering field-proven insights into its analysis.
Foundational Principles: Molecular Structure and Ionization
The predictive analysis of a mass spectrum begins with a fundamental understanding of the molecule's structure. This compound (Molecular Formula: C₁₆H₁₁FN₂O; Exact Mass: 282.0855 Da) possesses several key features that dictate its behavior upon ionization: a stable pyrazole core, two aromatic substituents (phenyl and 4-fluorophenyl), and a reactive carbaldehyde group.
The choice of ionization technique is the most critical experimental decision, determining whether the analysis will primarily yield molecular weight information or detailed structural data through fragmentation.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is the method of choice for unequivocally determining the molecular weight.[5][6] It imparts minimal energy to the analyte, preserving its structure and typically yielding the protonated molecule, [M+H]⁺, as the most abundant ion. This is essential for confirming the identity and purity of a synthesized compound.[7][8]
-
Electron Ionization (EI): In contrast, EI is a high-energy, "hard" ionization technique that bombards the molecule with electrons, causing extensive and reproducible fragmentation.[9] While the molecular ion (M•⁺) from aromatic systems is often stable and detectable, the true value of EI lies in the rich fragmentation pattern it produces, which acts as a molecular fingerprint for structural elucidation.[10]
Experimental Workflow and Protocols
A robust and reproducible mass spectrometric analysis relies on a well-defined experimental workflow. The following protocols represent a self-validating system, where high-resolution data confirms elemental compositions and tandem MS validates fragment relationships.
Experimental Workflow Diagram
The logical flow from sample preparation to final data interpretation is crucial for a successful analysis.
Caption: General workflow for MS analysis of the target compound.
Protocol 1: ESI-MS for Molecular Weight Confirmation
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 methanol/water with 0.1% formic acid. The acid promotes protonation, enhancing the [M+H]⁺ signal.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source operating in positive ion mode.
-
Source Parameters:
-
Capillary Voltage: 3.5 - 4.0 kV
-
Nebulizer Gas (N₂): 10 - 15 psi
-
Drying Gas (N₂): 5 - 7 L/min at 300 °C
-
-
Data Acquisition: Acquire a full scan spectrum from m/z 50 to 500. The expected base peak will be the protonated molecule [M+H]⁺ at m/z 283.0932. High-resolution measurement is key to confirming the elemental formula C₁₆H₁₂FN₂O⁺.
Protocol 2: Tandem MS (MS/MS) for Structural Elucidation
-
Setup: Following the ESI-MS protocol, switch to a product ion scan mode.
-
Precursor Selection: Isolate the [M+H]⁺ ion (m/z 283.1) in the first stage of the mass spectrometer (e.g., the quadrupole).
-
Fragmentation: Subject the isolated ions to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) using a collision energy of 15-30 eV. The energy is ramped to observe a cascade of fragments.
-
Data Acquisition: Scan the second stage of the mass spectrometer to detect the resulting product ions. This directly links the fragments to their parent ion, validating the fragmentation pathway.
Deciphering the Spectrum: Fragmentation Analysis
The fragmentation of this compound is driven by its constituent functional groups. The aromatic and heterocyclic rings provide stability, while the aldehyde group and the bonds connecting the rings to the pyrazole core are primary sites for cleavage.
Key Fragmentation Pathways
Under both EI and CID conditions (in ESI-MS/MS), several characteristic fragmentation routes are anticipated:
-
Loss of Hydrogen Radical (•H): A primary fragmentation for aldehydes involves the loss of the aldehydic hydrogen, resulting in a highly stable acylium ion ([M-1]⁺ or [M+H-H₂]⁺). This is often an abundant peak in the spectrum.[10][11]
-
Loss of Formyl Radical (•CHO): Cleavage of the C-C bond between the pyrazole ring and the aldehyde group leads to the loss of a formyl radical (29 Da), another hallmark of aldehyde fragmentation.[10][11]
-
Pyrazole Ring Cleavage: The pyrazole ring can undergo characteristic fragmentation. A common pathway for pyrazoles is the expulsion of hydrogen cyanide (HCN, 27 Da) or the loss of a nitrogen molecule (N₂, 28 Da) following ring opening.[12][13]
-
Cleavage of Phenyl and Fluorophenyl Groups: The bonds linking the aromatic rings to the pyrazole core can also cleave, leading to ions corresponding to the loss of a phenyl radical (C₆H₅•, 77 Da) or a fluorophenyl radical (C₆H₄F•, 95 Da).
Proposed Fragmentation Diagram ([M+H]⁺)
The following diagram illustrates the most probable fragmentation cascade originating from the protonated molecule under ESI-MS/MS conditions.
Caption: Proposed fragmentation pathways for protonated molecule.
Summary of Expected Ions
The combination of full scan and tandem mass spectrometry data provides a composite view of the molecule's identity and structure.
| m/z (Monoisotopic) | Formula | Designation | Interpretation |
| 283.0932 | C₁₆H₁₂FN₂O⁺ | [M+H]⁺ | Protonated molecule (ESI) |
| 282.0855 | C₁₆H₁₁FN₂O•⁺ | M•⁺ | Molecular ion (EI) |
| 281.0776 | C₁₆H₁₀FN₂O⁺ | [M-H]⁺ | Acylium ion from loss of H radical (EI) |
| 255.1038 | C₁₅H₁₂FN₂⁺ | [M+H - CO]⁺ | Loss of carbon monoxide from the acylium ion |
| 254.0959 | C₁₅H₁₁FN₂⁺ | [M - CHO]⁺ | Loss of the formyl group |
| 123.0246 | C₇H₄FO⁺ | - | Fluorobenzoyl cation fragment |
| 105.0340 | C₇H₅O⁺ | - | Benzoyl cation fragment |
| 95.0348 | C₆H₄F⁺ | - | Fluorophenyl cation |
| 77.0391 | C₆H₅⁺ | - | Phenyl cation |
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its unambiguous identification and structural characterization. By strategically employing both soft (ESI) and hard (EI) ionization techniques, coupled with high-resolution mass analysis and tandem MS, researchers can build a comprehensive and self-validating dataset. ESI-HRMS confirms the molecular formula, while the fragmentation patterns generated by EI or MS/MS provide a detailed structural fingerprint, revealing characteristic losses of the aldehyde group and cleavages within the pyrazole scaffold. This guide provides the foundational knowledge and protocols necessary for scientists to confidently analyze this important class of heterocyclic compounds.
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The Architectural Blueprint of Bioactivity: An In-depth Guide to the Crystal Structure of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The therapeutic potential of these heterocyclic compounds is profoundly influenced by their three-dimensional structure and the intricate network of intermolecular interactions within the crystalline state. Understanding this solid-state architecture is paramount for rational drug design, polymorphism screening, and optimizing the physicochemical properties of active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive exploration of the crystal structure of analogues of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a class of compounds that has garnered significant interest in drug discovery.[1][2] While a definitive crystal structure for the titular fluoro-analogue is not publicly available, this guide will leverage detailed crystallographic data from its closely related chloro- and bromo-analogues to provide a robust and insightful analysis. We will delve into the synthetic pathways, the nuances of single-crystal X-ray diffraction analysis, the conformational landscape of these molecules, and the supramolecular assemblies governed by weak intermolecular forces.
Synthetic Strategy: The Vilsmeier-Haack Reaction as a Cornerstone
The synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes is predominantly achieved through the Vilsmeier-Haack reaction.[3][4][5] This versatile and efficient method allows for the simultaneous cyclization and formylation of arylhydrazones, providing a direct route to the desired pyrazole core.
The causality behind this experimental choice lies in the mechanism of the Vilsmeier-Haack reagent (a complex of phosphorus oxychloride and dimethylformamide), which acts as a mild electrophile. The reaction proceeds through the formation of a chloroiminium ion, which is attacked by the enamine tautomer of the hydrazone. A subsequent cyclization and elimination cascade, followed by hydrolysis, yields the final pyrazole-4-carbaldehyde. The use of anhydrous conditions is critical, as the Vilsmeier reagent is moisture-sensitive.[4]
Experimental Protocol: Synthesis of a 3-(4-halophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Analogue
This protocol is a generalized procedure based on methodologies reported in the literature for similar structures.[4][6]
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF, 4-5 equivalents) to 0-5 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes until a viscous, white salt (the Vilsmeier reagent) is formed.[7]
-
Preparation of the Hydrazone: Synthesize the required 4-haloacetophenone phenylhydrazone by reacting 4-haloacetophenone with phenylhydrazine in a suitable solvent like ethanol, often with a catalytic amount of acid.
-
Formylation and Cyclization: Dissolve the 4-haloacetophenone phenylhydrazone (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated solution of a weak base, such as sodium bicarbonate.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 3-(4-halophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Comparative Crystallographic Analysis
The following table presents a comparison of the crystallographic data for two analogues of the target compound: 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This comparative approach allows for an understanding of how the substitution of the halogen atom influences the crystal packing and molecular geometry.
| Parameter | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [6][8] | 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [9] |
| Formula | C₁₆H₁₁ClN₂O | C₁₆H₁₁BrN₂O |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 16.0429 (4) | 9.6716 (8) |
| b (Å) | 4.8585 (1) | 11.4617 (9) |
| c (Å) | 16.7960 (4) | 13.8257 (10) |
| α (°) ** | 90 | 113.497 (5) |
| β (°) | 96.581 (1) | 92.753 (6) |
| γ (°) | 90 | 93.753 (6) |
| Volume (ų) ** | 1300.53 (5) | 1397.91 (19) |
| Z | 4 | 4 |
The difference in the crystal system and space group between the chloro and bromo analogues indicates that they are not isostructural. This highlights the significant impact that even a seemingly minor change in a substituent can have on the overall crystal packing.
Molecular Conformation and Intermolecular Interactions
In the crystal structure of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the molecule is not perfectly planar. The pyrazole ring and the phenyl ring at the N1 position are nearly coplanar, with a small dihedral angle of 7.93 (7)°. However, the 4-chlorophenyl ring at the C3 position is significantly twisted with respect to the pyrazole ring, with dihedral angles of 24.43 (9)° and 28.67 (9)° for the two disordered components. [6]This twisted conformation is likely a result of steric hindrance between the ortho-hydrogens of the phenyl rings and the substituents on the pyrazole core.
The crystal packing is stabilized by a combination of weak intermolecular interactions:
-
C-H···O Hydrogen Bonds: The aldehyde oxygen atom acts as a hydrogen bond acceptor, forming C-H···O interactions with hydrogen atoms from neighboring molecules. These interactions link the molecules into dimers. [6][8]* π-π Stacking: The aromatic pyrazole and phenyl rings participate in π-π stacking interactions, with a centroid-centroid distance of approximately 3.758 Å, which further stabilizes the crystal structure. [6] For the titular 3-(4-fluorophenyl) analogue, while a crystal structure is not available, we can anticipate the influence of the highly electronegative fluorine atom. The C-F bond is highly polarized, and the fluorine atom can participate in weak C-H···F hydrogen bonds. Furthermore, the presence of fluorine can modulate the electronic properties of the phenyl ring, potentially influencing the strength of π-π stacking interactions. Computational studies on fluorinated pyrazoles have shown that the introduction of fluorine can lead to altered molecular conformations and crystal packing motifs. [10][11]
Caption: Key structural features of pyrazole-4-carbaldehyde analogues.
Conclusion: From Molecular Structure to Biological Function
The crystallographic analysis of 3-(4-halophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde analogues provides a detailed snapshot of their solid-state architecture. The interplay of molecular conformation and a network of weak intermolecular interactions dictates the crystal packing and, by extension, the physicochemical properties of these compounds. This structural understanding is a critical component in the field of drug development. By elucidating the precise three-dimensional structure of these bioactive pyrazoles, researchers can gain valuable insights into their structure-activity relationships, paving the way for the design of more potent and selective therapeutic agents. The methodologies and comparative data presented in this guide serve as a foundational resource for scientists engaged in the exploration of pyrazole-based pharmaceuticals.
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Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Oriental Union for Chemical Interdisciplinarity. Available from: [Link].
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Solubility Profile of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in Organic Solvents
<Technical Guide >
Executive Summary
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1][2][3] While specific, publicly available quantitative solubility data for this exact molecule is scarce, this document outlines the fundamental principles of solubility, presents a robust methodology for its experimental determination, and discusses the expected solubility trends based on its molecular structure. The protocols provided are designed for researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, a critical parameter for reaction optimization, purification, formulation development, and bioavailability.[4]
Introduction to the Compound and the Importance of Solubility
Compound Name: this compound Molecular Formula: C₁₆H₁₁FN₂O Structure:
This compound belongs to the pyrazole class of heterocyclic aldehydes. Pyrazole derivatives are known to be versatile building blocks in medicinal chemistry, forming the core of various biologically active molecules, including anti-inflammatory, anti-cancer, and anti-melanoma agents.[2][3][5][6] The specific structure, featuring a pyrazole core, a phenyl group, a fluorophenyl substituent, and a carbaldehyde (aldehyde) group, dictates its physicochemical properties.[4][7]
Why is Solubility Critical?
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a cornerstone of chemical and pharmaceutical development.[8][9]
-
Reaction Chemistry: For a chemical reaction to occur in a solution, the reactants must be dissolved to allow for molecular interaction.
-
Purification: Techniques like recrystallization are entirely dependent on the differential solubility of a compound in a solvent system at varying temperatures.
-
Drug Development: The aqueous solubility of an active pharmaceutical ingredient (API) is a major determinant of its oral bioavailability.[10] Poor solubility is a common hurdle in drug discovery.[10]
-
Formulation: Creating stable and effective liquid formulations (e.g., for injections, oral solutions, or agrochemical sprays) requires precise knowledge of the compound's solubility in various excipients and solvents.[11][12]
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" is the fundamental concept governing solubility.[8][13] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are dispersion forces, dipole-dipole interactions, and hydrogen bonding.
Structural Analysis of this compound
-
Polar Regions: The molecule contains several polar functional groups:
-
The pyrazole ring with its two nitrogen atoms.
-
The carbaldehyde group (-CHO) , which is strongly polar.
-
The carbon-fluorine (C-F) bond , which has a significant dipole moment. These groups can participate in dipole-dipole interactions.[7]
-
-
Non-Polar Regions: The two phenyl rings are large, non-polar, hydrophobic structures.[7]
-
Hydrogen Bonding: The aldehyde oxygen and the pyrazole nitrogens can act as hydrogen bond acceptors. The molecule does not have a hydrogen bond donor (like an -OH or -NH group).
Expected Solubility Trends: Based on this structure, the compound is expected to have limited solubility in highly non-polar solvents like hexanes and better solubility in solvents of moderate to high polarity that can engage in dipole-dipole interactions, such as acetone, ethyl acetate, and dichloromethane. Its solubility in protic solvents like alcohols (e.g., ethanol, methanol) will depend on the balance between the polar interactions and the large non-polar surface area. Due to its significant hydrophobic character, very low aqueous solubility is anticipated.[10] The presence of the fluorine atom typically increases hydrophobicity, which may further reduce aqueous solubility compared to its non-fluorinated analog.[10][14]
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[11][15] Every molecule can be described by three parameters, which represent the energy from dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[11][15][16]
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that solvents and solutes with similar HSP values are likely to be miscible.[11][15] While the specific HSP values for this compound are not published, they can be estimated using software or determined experimentally. This provides a powerful tool for rationally selecting solvents or designing solvent blends.[16][17]
Quantitative Solubility Data (Hypothetical)
| Solvent | Solvent Polarity (Dielectric Constant, 20°C) | Predicted Solubility | Quantitative Solubility (g/L) | Method | Temperature (°C) |
| Hexane | 1.88 | Very Low | Data to be determined | HPLC-UV | 25 |
| Toluene | 2.38 | Low | Data to be determined | HPLC-UV | 25 |
| Diethyl Ether | 4.34 | Moderate | Data to be determined | HPLC-UV | 25 |
| Dichloromethane | 9.08 | High | Data to be determined | HPLC-UV | 25 |
| Acetone | 20.7 | High | Data to be determined | HPLC-UV | 25 |
| Ethanol | 24.5 | Moderate | Data to be determined | HPLC-UV | 25 |
| Methanol | 32.7 | Moderate | Data to be determined | HPLC-UV | 25 |
| Acetonitrile | 37.5 | High | Data to be determined | HPLC-UV | 25 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | Data to be determined | HPLC-UV | 25 |
| Water | 80.1 | Very Low | Data to be determined | HPLC-UV | 25 |
Experimental Protocol: Determining Thermodynamic Solubility
The most common and reliable method for determining the thermodynamic solubility of a compound is the Shake-Flask Method , which is recognized by regulatory bodies like the OECD.[9][18][19] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the Shake-Flask method.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Methodology
Materials:
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
2-4 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
-
Preparation of Samples:
-
Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg for a 2 mL vial.
-
Carefully add a known volume (e.g., 1.0 mL) of the chosen solvent to the vial.
-
Prepare samples in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation.
-
Allow the samples to equilibrate for a sufficient time to reach a steady state. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is achieved.[13][20]
-
-
Phase Separation:
-
After equilibration, visually inspect each vial to confirm that undissolved solid is still present. This is a critical self-validating step; if all solid has dissolved, the solution is not saturated, and the experiment must be repeated with more solute.[20]
-
Separate the solid from the liquid phase. This can be done by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the solid.[18]
-
Filtration: Use a syringe to draw the slurry and pass it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial.
-
-
-
Analysis:
-
Carefully take a precise aliquot (e.g., 100 µL) of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[20] A calibration curve must be generated using stock solutions of known concentrations.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or g/L.
-
Safety and Handling
Based on safety data for the compound and its analogs, the following precautions should be observed.[21][22][23][24]
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[22][25] Harmful if swallowed.[24][25]
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Always consult the most current Safety Data Sheet (SDS) for the specific material being used before commencing any experimental work.[21][22][23]
Conclusion
Determining the solubility of this compound is a foundational step in its development for pharmaceutical or agrochemical applications. While specific data is not readily published, this guide provides the necessary theoretical background and a detailed, robust experimental protocol to enable researchers to generate high-quality, reliable solubility data. By combining a theoretical understanding of the compound's structure with rigorous experimental practice, scientists can effectively predict, measure, and utilize its solubility profile to accelerate research and development.
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West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Link]
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OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
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ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
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PubMed Central. (n.d.). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. [Link]
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National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]
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KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
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Chem-Impex. (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
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PubMed. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. [Link]
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TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. [Link]
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ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
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Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]
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An In-depth Technical Guide on the Thermal Stability of Fluorinated Pyrazole Aldehydes
Introduction
Fluorinated pyrazoles represent a cornerstone in modern medicinal and agricultural chemistry.[1][2][3][4] The strategic incorporation of fluorine atoms or fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into the pyrazole scaffold can significantly enhance a molecule's metabolic stability, binding affinity, and overall therapeutic efficacy.[5] Among the various functionalized pyrazoles, those bearing an aldehyde group are of particular interest as versatile synthetic intermediates for the construction of more complex molecular architectures.[6]
Despite their widespread use in synthesis, a comprehensive understanding of the thermal stability of fluorinated pyrazole aldehydes is not extensively documented in publicly available literature. This technical guide aims to bridge that gap by providing a foundational understanding of the factors governing the thermal stability of these compounds, detailed experimental protocols for their analysis, and plausible decomposition pathways. This information is critical for researchers, scientists, and drug development professionals to ensure the integrity of these compounds during synthesis, purification, and storage, and to predict their behavior under various processing conditions.
The Influence of Fluorine on Thermal Stability
The carbon-fluorine bond is the strongest single bond in organic chemistry, and its presence in a molecule generally imparts a higher degree of thermal stability.[5] In the context of pyrazole aldehydes, the introduction of fluorine or trifluoromethyl groups is expected to have several stabilizing effects:
-
Increased Bond Strength: The high electronegativity of fluorine strengthens adjacent C-C and C-N bonds through inductive effects, making the pyrazole ring more resistant to thermal cleavage.
-
Steric Shielding: The bulkiness of substituents like the -CF3 group can sterically hinder the approach of reactive species that might initiate decomposition.
-
Altered Electronic Distribution: Fluorine's electron-withdrawing nature can modify the electron density of the pyrazole ring, potentially deactivating pathways that lead to thermal degradation.
While quantitative data for fluorinated pyrazole aldehydes is limited, studies on other fluorinated heterocycles and polymers consistently demonstrate their enhanced thermal robustness compared to their non-fluorinated counterparts.[7]
Experimental Assessment of Thermal Stability
The primary techniques for evaluating the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the mass of residual material.
Experimental Protocol for TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, representative sample (typically 5-10 mg) of the fluorinated pyrazole aldehyde into a clean TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Plot the mass loss (%) as a function of temperature. The resulting TGA curve will show one or more steps corresponding to decomposition events. The first derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of mass loss for each step.
Figure 1: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.
Experimental Protocol for DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of the fluorinated pyrazole aldehyde into a DSC pan and hermetically seal it.
-
Experimental Conditions:
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a constant purge rate.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition events.
-
-
Data Analysis: Plot the heat flow (mW) as a function of temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks. The peak area can be integrated to determine the enthalpy of the transition.
Expected Thermal Data
While specific data is lacking, a hypothetical thermal analysis of a fluorinated pyrazole aldehyde might yield the following results, which can be organized for clarity.
| Compound Example | Melting Point (°C) (from DSC) | Onset of Decomposition (°C) (from TGA) |
| 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde | > 150 (estimated) | > 250 (estimated) |
| 1-Aryl-3-(CF3)-1H-pyrazole-4-carbaldehyde | > 180 (estimated) | > 280 (estimated) |
| Non-fluorinated pyrazole aldehyde | < 150 (estimated) | < 230 (estimated) |
Note: The values in this table are hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.
Plausible Decomposition Pathways
In the absence of direct experimental evidence from techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), we can propose plausible decomposition pathways based on the known reactivity of pyrazoles and aldehydes. The thermal decomposition of these compounds is likely to proceed through radical mechanisms.
Proposed Decomposition Mechanism
The initial step in the thermal decomposition is likely the homolytic cleavage of the weakest bonds in the molecule. The C-C bond between the pyrazole ring and the aldehyde group, and the N-N bond within the pyrazole ring are potential initiation sites.
Figure 2: Proposed general decomposition pathway for fluorinated pyrazole aldehydes.
Key Steps in the Proposed Decomposition:
-
Initiation: High temperatures can induce the cleavage of the C-CHO bond to form a pyrazolyl radical and a formyl radical, or the N-N bond, leading to ring opening.
-
Propagation: The highly reactive radicals formed can undergo a variety of subsequent reactions, including:
-
Decarbonylation: The formyl radical can lose carbon monoxide to generate a hydrogen radical.
-
Ring Fragmentation: The pyrazolyl radical can undergo ring cleavage to form various smaller, volatile nitrogen-containing species.
-
Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, propagating the decomposition chain reaction.
-
-
Termination: The reaction ceases when two radicals combine.
The presence of the trifluoromethyl group is expected to influence the fragmentation pattern, likely leading to the formation of stable fluorinated species such as trifluoroacetonitrile or other small fluorocarbons. The exact nature of the final decomposition products would be best identified using a hyphenated technique like TGA-MS or Py-GC-MS.
Conclusion
Fluorinated pyrazole aldehydes are a critical class of compounds in drug discovery and development. While their synthesis and applications are well-documented, a thorough understanding of their thermal stability is an area that warrants further investigation. This guide provides a framework for approaching the thermal analysis of these molecules, including detailed experimental protocols and a discussion of plausible decomposition mechanisms. The enhanced stability imparted by fluorination is a key advantage of these compounds, and quantitative characterization of this property is essential for their effective utilization in pharmaceutical and chemical manufacturing. It is recommended that researchers working with novel fluorinated pyrazole aldehydes conduct systematic thermal analysis as a routine part of their characterization to ensure compound integrity and to build a more comprehensive knowledge base for this important class of molecules.
References
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Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]
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-
NIH. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]
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PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
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NIH. (n.d.). Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. [Link]
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Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. [Link]
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PubMed. (2013). Physico-chemical solid-state characterization of pharmaceutical pyrazolones: an unexpected thermal behaviour. [Link]
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Quantum Chemical Calculations for Pyrazole Carbaldehydes: A Technical Guide for Drug Discovery
This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of quantum chemical calculations as applied to pyrazole carbaldehydes. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Understanding their intrinsic electronic and structural properties through computational methods is paramount for rational drug design and development.[2]
This document moves beyond a simple recitation of methods, offering a narrative grounded in practical application and theoretical justification. We will explore the causality behind computational choices, ensuring that the described protocols are not only robust but also self-validating.
The Significance of Pyrazole Carbaldehydes in Medicinal Chemistry
Pyrazole carbaldehydes are versatile precursors in the synthesis of a multitude of biologically active molecules.[3][4][5] Their derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7][8] The aldehyde functional group, in particular, serves as a reactive handle for the construction of more complex molecular architectures, making these compounds valuable starting materials in drug discovery pipelines.[9][10]
Quantum chemical calculations provide a powerful lens through which we can understand and predict the behavior of these molecules at the atomic level.[11] By elucidating properties such as molecular geometry, electronic charge distribution, and reactivity, we can make more informed decisions in the design of novel drug candidates with improved efficacy and safety profiles.[12][13]
Theoretical Foundations: A Primer on Quantum Chemical Methods
The application of quantum mechanics to chemical systems allows for the theoretical calculation of molecular properties.[11] For molecules of the size and complexity of pyrazole carbaldehydes, Density Functional Theory (DFT) has emerged as the workhorse method, offering a favorable balance between computational cost and accuracy.[14][15]
Density Functional Theory (DFT): DFT methods are based on the principle that the ground-state energy of a molecule can be determined from its electron density. This is a significant departure from traditional ab initio methods, which deal with the much more complex many-electron wavefunction. The accuracy of a DFT calculation is largely dependent on the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons.
For pyrazole systems, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have consistently provided reliable results for geometry optimizations and electronic property calculations.[6][14][16]
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.[17] The choice of basis set directly impacts the accuracy and computational cost of the calculation. Larger basis sets provide a more accurate description of the electron distribution but require more computational resources.
For pyrazole carbaldehydes, Pople-style basis sets like 6-311++G(d,p) are a common and effective choice.[6][16] Let's break down this nomenclature:
-
6-311G: This indicates a split-valence basis set where the core orbitals are described by a single basis function (a contraction of 6 Gaussian functions), and the valence orbitals are described by three basis functions (contractions of 3, 1, and 1 Gaussian functions, respectively). This provides flexibility for the valence electrons, which are most involved in chemical bonding and reactivity.
-
++: The double plus sign indicates the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are important for describing the behavior of electrons that are far from the nucleus, which is crucial for systems with lone pairs or in calculations of properties like electron affinity and polarizability.
-
(d,p): These are polarization functions. The 'd' on heavy atoms and 'p' on hydrogen atoms allow for the description of non-spherical electron distributions, which is essential for accurately modeling chemical bonds.
A Validated Workflow for Quantum Chemical Calculations of Pyrazole Carbaldehydes
The following protocol outlines a robust and reproducible workflow for performing quantum chemical calculations on pyrazole carbaldehydes. This workflow is designed to ensure the reliability of the obtained results.
Caption: A validated workflow for quantum chemical calculations of pyrazole carbaldehydes.
Experimental Protocol: Step-by-Step Methodology
-
Molecular Structure Preparation:
-
Step 1.1: Using a molecular editor (e.g., ChemDraw, Avogadro), draw the 2D structure of the pyrazole carbaldehyde of interest.
-
Step 1.2: Convert the 2D structure to a 3D conformation. It is advisable to perform a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics to obtain a reasonable starting structure.
-
-
Quantum Chemical Calculation (using a software package like Gaussian[18]):
-
Step 2.1: Geometry Optimization:
-
Purpose: To find the lowest energy conformation of the molecule.[16]
-
Method: Density Functional Theory (DFT) is recommended.
-
Basis Set: 6-311++G(d,p) provides a good balance of accuracy and computational cost for this class of molecules.[6][16]
-
Solvent Effects: If the molecule is intended for a biological system, it is crucial to include the effects of a solvent (e.g., water) using a continuum model like the Polarizable Continuum Model (PCM).[16]
-
-
Step 2.2: Frequency Analysis:
-
Purpose: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.[16]
-
Procedure: A frequency calculation must be performed at the same level of theory as the geometry optimization.
-
Validation: The absence of imaginary frequencies confirms a stable structure.[16] The output of this calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[20]
-
-
Step 2.3: Single-Point Energy Calculation (Optional but Recommended):
-
Purpose: To obtain a more accurate electronic energy.
-
Procedure: This calculation is performed on the optimized geometry using a higher level of theory or a larger basis set if computationally feasible.
-
-
-
Results Analysis:
-
Step 3.1: Molecular Geometry: Analyze the optimized bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape.
-
Step 3.2: Electronic Properties:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[14] The HOMO-LUMO energy gap is an indicator of chemical stability.[21]
-
Molecular Electrostatic Potential (MESP): The MESP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[22] This is invaluable for predicting sites of interaction with biological targets.
-
Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom, offering further insight into the charge distribution.[23]
-
-
Step 3.3: Spectroscopic Properties:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts.[22]
-
IR Spectroscopy: The calculated vibrational frequencies can be used to predict the major peaks in the infrared spectrum.
-
-
Data Presentation: Key Molecular Properties of Pyrazole Carbaldehydes
The following table summarizes the types of quantitative data that can be obtained from quantum chemical calculations and their relevance in drug design.
| Calculated Property | Significance in Drug Design | Typical Computational Method |
| Optimized Molecular Geometry | Determines the 3D shape and steric interactions with a biological target. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| Relative Energies of Isomers | Predicts the most stable tautomeric and conformational forms.[16] | DFT, ab initio |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability.[14][21] | DFT |
| Molecular Electrostatic Potential (MESP) | Identifies sites for electrostatic interactions and hydrogen bonding.[22] | DFT |
| Mulliken Atomic Charges | Quantifies the charge distribution and polar nature of the molecule.[23] | DFT |
| Dipole Moment | Relates to the overall polarity of the molecule, influencing solubility and membrane permeability. | DFT |
| Predicted NMR and IR Spectra | Aids in the structural elucidation and characterization of synthesized compounds.[22] | DFT (GIAO for NMR) |
Logical Relationships in Computational Drug Design
The insights gained from quantum chemical calculations are integral to the broader drug discovery process. The following diagram illustrates the logical flow of how these calculations inform subsequent stages of development.
Caption: The role of quantum chemical calculations in the drug discovery pipeline.
Conclusion
Quantum chemical calculations, particularly DFT, offer an indispensable toolkit for the modern medicinal chemist. For pyrazole carbaldehydes, these methods provide a deep understanding of the structure-property relationships that govern their biological activity. By following a validated computational workflow, researchers can generate reliable data to guide the design and synthesis of novel therapeutic agents, ultimately accelerating the drug discovery process.[2][13]
References
- A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals - Benchchem. (n.d.).
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- Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 139796. (2025).
- Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3), 719-728. (2024).
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- Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. PubMed. (n.d.).
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul
- A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences. (2019).
- A Technical Overview of Molecular Simul
- Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl) - Scientific.net. (2021).
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- Molecular Design Using Quantum Chemical Calculations for Property Estim
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A Technical Guide to the Reactive Landscape of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Abstract
This technical guide provides an in-depth analysis of the electronic architecture and chemical reactivity of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The pyrazole scaffold is a privileged structural motif in medicinal chemistry, and this particular derivative serves as a versatile intermediate in the synthesis of novel therapeutic agents.[1][2] By dissecting the influence of its constituent functional groups—the pyrazole core, N-phenyl ring, C3-fluorophenyl substituent, and C4-carbaldehyde—we will identify and rank the principal electrophilic and nucleophilic sites within the molecule. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a foundational understanding of the molecule's reactivity to enable its strategic application in complex synthetic pathways.
Introduction: The Pyrazole Core in Modern Synthesis
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are cornerstones of modern pharmaceutical design. Their unique electronic properties and ability to participate in hydrogen bonding have led to their incorporation into a wide array of clinically significant drugs, including anti-inflammatory agents like celecoxib, anticancer therapies, and antimicrobial compounds.[2][3] The compound this compound is a highly functionalized member of this class, frequently employed as a building block for more complex molecular architectures.[4][5]
The reactivity of this molecule is not monolithic; it is a carefully orchestrated interplay of electron-donating and electron-withdrawing effects from its substituents. A comprehensive understanding of its nucleophilic and electrophilic centers is paramount for predicting its behavior in chemical reactions and for designing rational, high-yield synthetic routes. This guide will elucidate these reactive sites through an analysis of fundamental electronic principles, supported by established synthetic methodologies.
Molecular Structure and Electronic Properties
The chemical behavior of this compound is dictated by the electronic contributions of its distinct components, as illustrated below.
Caption: Key functional groups and their electronic effects.
-
Pyrazole Core: As an aromatic heterocycle, the pyrazole ring is inherently electron-rich.[6] In its unsubstituted form, it readily undergoes electrophilic substitution, particularly at the C4 position.[7][8]
-
N1-Phenyl Group: This substituent is primarily electron-withdrawing via an inductive effect (-I), slightly reducing the overall electron density of the pyrazole ring. It also provides significant steric bulk around the N1-C5 bond.
-
C3-(4-Fluorophenyl) Group: The fluorine atom imparts a strong inductive electron-withdrawing effect (-I), while its lone pairs provide a weaker resonance-based electron-donating effect (+R). Overall, this group tends to withdraw electron density from the C3 position.
-
C4-Carbaldehyde (-CHO) Group: This is the most influential substituent electronically. It is a powerful electron-withdrawing group (EWG) through both resonance (-R) and induction (-I). This effect profoundly deactivates the pyrazole ring toward electrophilic attack and, more importantly, establishes the primary electrophilic center of the entire molecule.
Analysis of Electrophilic Sites
Electrophilic sites are electron-deficient centers prone to attack by nucleophiles. In this molecule, the sites are ranked by their reactivity.
Caption: Major electrophilic centers of the molecule.
-
Primary Electrophilic Site: The Carbaldehyde Carbon: The carbon atom of the C4-carbaldehyde group is unequivocally the most electrophilic center. The adjacent, highly electronegative oxygen atom polarizes the C=O double bond, creating a significant partial positive charge (δ+) on the carbon. This site is highly susceptible to nucleophilic addition reactions, forming the basis for its utility as a synthetic intermediate.[9]
-
Secondary Electrophilic Sites: Ring Carbons C5 and C3: The pyrazole ring itself possesses inherently electrophilic carbons at the C3 and C5 positions.[10][11] The potent electron-withdrawing nature of the C4-carbaldehyde group further depletes electron density from the ring, enhancing the electrophilicity of the adjacent C5 position. This site can be attacked by particularly strong nucleophiles. The C3 position, while also electrophilic, is sterically shielded by the bulky 4-fluorophenyl group.
-
Tertiary Electrophilic Sites: Aromatic Rings: The N-phenyl and C-fluorophenyl rings can undergo electrophilic aromatic substitution. However, their reactivity is significantly lower compared to the primary carbonyl site and is influenced by the deactivating effect of the pyrazole core.
Analysis of Nucleophilic Sites
Nucleophilic sites are electron-rich centers capable of donating an electron pair to an electrophile.
Caption: Major nucleophilic centers of the molecule.
-
Primary Nucleophilic Site: The N2 "Pyridine-like" Nitrogen: The most prominent nucleophilic and basic site is the sp²-hybridized nitrogen atom at the N2 position.[10] Its lone pair of electrons is not involved in the aromatic sextet and resides in an orbital in the plane of the ring, making it readily available for protonation by acids or coordination with Lewis acids and metal centers.
-
Secondary Nucleophilic Site: The Carbaldehyde Oxygen: The oxygen atom of the carbonyl group possesses two lone pairs of electrons, rendering it Lewis basic. It is the site of protonation under acidic conditions, which serves to further activate the carbonyl carbon toward nucleophilic attack.
Experimental Validation and Synthetic Protocols
The theoretical analysis of reactive sites is validated by the molecule's established chemical synthesis and subsequent transformations.
Protocol 1: Synthesis via the Vilsmeier-Haack Reaction
The title compound is most commonly synthesized via the Vilsmeier-Haack reaction, a process that perfectly illustrates the inherent nucleophilicity of the C4 position in the pyrazole precursor before formylation.[9][12] This reaction involves the electrophilic formylation of a suitable hydrazone.
Caption: Workflow for Vilsmeier-Haack Synthesis.
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂), place anhydrous N,N-dimethylformamide (DMF, 4-5 eq.). Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5-2 eq.) dropwise, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0-5 °C for 30 minutes to ensure complete formation of the electrophilic Vilsmeier reagent.[13]
-
Reaction: Prepare a solution of the starting hydrazone (e.g., 1-(1-(4-fluorophenyl)ethylidene)-2-phenylhydrazine, 1.0 eq.) in a minimal amount of anhydrous DMF.
-
Addition & Cyclization: Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. The reaction involves an intramolecular cyclization to form the pyrazole ring, followed by electrophilic attack of the Vilsmeier reagent at the electron-rich C4 position.[14]
-
Work-up: Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours). Cool the mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., aqueous NaOH or NaHCO₃) to precipitate the crude product.
-
Purification: Filter the solid, wash with water, and purify by recrystallization from a suitable solvent like ethanol to yield the title compound.[9]
Protocol 2: Probing the Electrophilic Carbonyl Site (Schiff Base Formation)
The high electrophilicity of the carbaldehyde carbon is readily demonstrated by its condensation with primary amines to form imines (Schiff bases), a common reaction in the synthesis of bioactive derivatives.[9]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol.
-
Amine Addition: Add a primary amine (e.g., aniline or a substituted aniline, 1.0-1.1 eq.) to the solution.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC (typically 2-6 hours).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting imine product often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry to obtain the purified product.[9]
Summary of Reactive Sites
The following table consolidates the analysis of the key reactive centers within the molecule.
| Site | Type | Relative Reactivity | Justification |
| Carbaldehyde Carbon | Electrophilic | Primary | Strong polarization of the C=O bond by the highly electronegative oxygen atom, creating a significant δ+ charge. |
| N2 Nitrogen Atom | Nucleophilic | Primary | The sp² lone pair is sterically accessible and not involved in aromaticity, making it a strong Lewis base.[10] |
| C5 Carbon Atom | Electrophilic | Secondary | Inherent electrophilicity of the pyrazole ring at C5, enhanced by the strong electron-withdrawing effect of the adjacent C4-aldehyde.[6][10] |
| Carbaldehyde Oxygen | Nucleophilic | Secondary | Lone pairs make it a good proton acceptor (Brønsted-Lowry base) and Lewis base. |
| C3 Carbon Atom | Electrophilic | Tertiary | Inherent electrophilicity is sterically hindered by the C3-(4-fluorophenyl) group. |
Conclusion
This compound is a molecule with a well-defined and dichotomous reactive landscape. Its chemistry is dominated by the powerful electrophilic nature of the C4-carbaldehyde carbon and the accessible nucleophilicity of the N2 pyridine-like nitrogen. While the pyrazole ring itself possesses inherent reactivity, this is largely modulated and overshadowed by the dominant carbaldehyde functional group. A thorough grasp of these principles is essential for medicinal chemists and researchers aiming to leverage this versatile building block for the construction of complex, biologically active molecules. By targeting these specific reactive sites, synthetic strategies can be designed with precision, leading to efficient and predictable outcomes in the pursuit of novel therapeutics.
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The Strategic Incorporation of Fluorine in Pyrazole Scaffolds: A Technical Guide for Drug Discovery
Foreword: Beyond the Halogen Bond – A Paradigm Shift in Pyrazole Drug Design
The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its versatility in substitution allows for the fine-tuning of pharmacological profiles. Among the various chemical modifications, the introduction of fluorine has emerged as a particularly powerful strategy, transcending its traditional role as a simple bioisostere. This guide delves into the multifaceted role of fluorine substitution in pyrazole derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the profound impact of this unique element on the physicochemical properties, metabolic stability, and biological activity of pyrazole-based compounds, supported by mechanistic insights and practical experimental protocols.
The Unique Physicochemical Influence of Fluorine
The strategic placement of fluorine atoms on a pyrazole scaffold can dramatically alter its molecular properties, influencing its journey from administration to target engagement.[2] This is not merely due to its high electronegativity but a complex interplay of electronic and steric effects.
Modulation of Acidity and Basicity (pKa)
Fluorine's strong electron-withdrawing nature significantly impacts the pKa of nearby functional groups.[2] For instance, fluorination of an N-aryl substituent on a pyrazole ring can decrease the basicity of the pyrazole nitrogen atoms. This modulation of ionization state is critical for optimizing a drug's solubility, membrane permeability, and oral bioavailability.[3] A lower pKa can lead to a higher proportion of the neutral species at physiological pH, facilitating passage through biological membranes.[2]
Lipophilicity and Membrane Permeability: A Balancing Act
While fluorine is highly electronegative, the carbon-fluorine bond is poorly polarizable, often leading to an increase in lipophilicity.[3] This enhanced lipophilicity can improve passive diffusion across cell membranes. However, the effect is highly context-dependent.[4] The position and number of fluorine atoms can have opposing effects on lipophilicity, sometimes increasing the overall polarity of the molecule.[4] Careful consideration of the fluorine substitution pattern is therefore crucial to achieve the desired balance between lipophilicity and aqueous solubility.[3]
Conformational Control and Binding Affinity
Fluorine can enforce specific molecular conformations through stereoelectronic interactions, such as the gauche effect.[3] This conformational rigidity can pre-organize the molecule into a bioactive conformation, leading to a more favorable entropy of binding to the target protein and, consequently, higher affinity.[3] Furthermore, the C-F bond can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls, contributing to enhanced binding affinity.[5]
Enhancing Metabolic Stability: Blocking the "Soft Spots"
A major challenge in drug development is overcoming rapid metabolic degradation. Fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) oxidation.[3] Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position, such as a benzylic or allylic carbon, can prevent hydroxylation, thereby increasing the drug's half-life and systemic exposure.[3]
A notable example is the development of Celecoxib, a selective COX-2 inhibitor, where a trifluoromethyl group on the pyrazole ring and a 4-fluorophenyl substituent were key to achieving a manageable half-life.[5]
Synthesis of Fluorinated Pyrazole Derivatives: Key Methodologies
The synthesis of fluorinated pyrazoles has seen significant advancements, providing chemists with a diverse toolbox for their preparation.[6] Common strategies involve the use of fluorinated building blocks or the direct fluorination of pre-formed pyrazole rings.
General Synthesis from Fluorinated Precursors
A prevalent method involves the cyclocondensation of a fluorinated 1,3-dicarbonyl compound with hydrazine or its derivatives.[7] This approach allows for the regioselective incorporation of fluorine into the pyrazole core.
Experimental Protocol: Synthesis of a 3-Trifluoromethyl-5-aryl-1H-pyrazole
Objective: To synthesize a pyrazole derivative with a trifluoromethyl group at the 3-position.
Materials:
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) in absolute ethanol (20 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-trifluoromethyl-5-phenyl-1H-pyrazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Synthetic Workflow
Caption: General workflow for the synthesis of fluorinated pyrazoles.
Structure-Activity Relationships (SAR) and Biological Applications
The introduction of fluorine can significantly enhance the biological activity of pyrazole derivatives across various therapeutic areas.[8]
Case Study: Fluorinated Pyrazoles as Enzyme Inhibitors
In the design of enzyme inhibitors, fluorine substitution can improve potency and selectivity. For instance, in a series of pyrazole-5-fluorosulfate derivatives targeting butyrylcholinesterase (BuChE), a key enzyme in Alzheimer's disease, the presence and position of fluorine on the phenyl ring were found to be critical for inhibitory activity.[9]
| Compound | Substituent at 3-position of Pyrazole | Substituent at 1-position of Pyrazole | BuChE IC₅₀ (µM)[9] |
| K1 | -phenyl | 1-phenyl | 2.28 |
| K2 | -phenyl | 4-F-phen-1-yl | 1.73 |
| K3 | -phenyl | 4-Cl-phen-1-yl | 0.79 |
| K13 | -CH₃ | 1-phenyl | 9.16 |
| K14 | -CH₃ | 4-F-phen-1-yl | 5.50 |
| K20 | -i-Pr | 1-phenyl | 11.25 |
| K21 | -i-Pr | 4-F-phen-1-yl | 6.90 |
This table demonstrates the impact of substituents on the inhibitory activity of pyrazole-5-fluorosulfate derivatives against BuChE.
Antifungal and Antibacterial Agents
Fluorinated pyrazoles have shown significant promise as antimicrobial agents.[10] The introduction of fluorine can enhance their ability to penetrate microbial cell walls and interact with target enzymes.[10] For example, difluoromethyl-substituted pyrazoles are effective fungicides.[10]
Anticancer Activity
The pyrazole scaffold is a privileged structure in the development of anticancer agents.[11] Fluorine substitution can improve the anticancer efficacy of these compounds by enhancing their metabolic stability and binding affinity to cancer-related targets like kinases.[1]
The Bioisosteric Role of Fluorine
Fluorine is often employed as a bioisostere for a hydrogen atom or a hydroxyl group.[12][13] Its small van der Waals radius allows it to mimic hydrogen sterically, while its electronic properties can lead to improved target interactions.[14] The strategic replacement of other functional groups with fluorinated moieties is a growing area in drug design.[12]
Caption: Fluorine's role as a bioisostere and its impact on molecular properties.
Conclusion and Future Perspectives
The incorporation of fluorine into pyrazole derivatives is a powerful and versatile strategy in modern drug discovery.[2] It allows for the precise modulation of a molecule's physicochemical properties, leading to improved pharmacokinetic profiles and enhanced biological activity.[12][14] As our understanding of the subtle interactions of fluorine with biological targets deepens and as new synthetic methodologies for fluorination emerge, the application of fluorinated pyrazoles in the development of novel therapeutics is set to expand even further.[15] The future of this field lies in the rational design of fluorinated pyrazoles, guided by a thorough understanding of structure-property and structure-activity relationships, to address unmet medical needs.
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Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Molecules, 26(11), 3326. [Link]
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Structure of fluorinated pyrazole derivatives 93–95. (n.d.). ResearchGate. [Link]
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(PDF) Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. (2023). ResearchGate. [Link]
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(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2023). ResearchGate. [Link]
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Importance of Fluorine in Benzazole Compounds. (2020). Molecules, 25(20), 4746. [Link]
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Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. (2015). Molecules, 20(9), 15644-15666. [Link]
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The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. (1990). Journal of Pharmacy and Pharmacology, 42(10), 689-694. [Link]
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Examples of bioactive molecules with fluorine-containing pyrazole moieties. (n.d.). ResearchGate. [Link]
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Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2022). Molecules, 27(15), 4945. [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2023). Journal of Organic Chemistry, 88(17), 12229-12239. [Link]
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Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF. (2020). ResearchGate. [Link]
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Methodological & Application
Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes
Application Note & Protocol
Topic: Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes: A Comprehensive Guide for Medicinal Chemistry and Drug Development
Abstract: Pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of a wide array of bioactive molecules and functional materials. Their versatile aldehyde group serves as a synthetic handle for constructing complex heterocyclic systems, making them highly valuable building blocks in drug discovery and development.[1][2] The Vilsmeier-Haack reaction offers a direct, efficient, and widely applicable method for the formylation of electron-rich pyrazole rings at the C-4 position.[3][4][5] This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, optimization strategies, and troubleshooting advice to empower researchers in successfully synthesizing these critical synthons.
Introduction: The Significance of Pyrazole-4-carbaldehydes
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs such as Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and Rimonabant (anorectic agent).[6][7] The introduction of a formyl group at the 4-position of the pyrazole ring unlocks extensive possibilities for further chemical modification. This aldehyde functionality enables a variety of subsequent reactions, including:
-
Reductive amination to introduce diverse amine side chains.
-
Wittig and Horner-Wadsworth-Emmons reactions for carbon-carbon bond formation.
-
Condensation reactions to build fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.[8]
-
Oxidation and reduction to yield corresponding carboxylic acids and alcohols.
Given this synthetic versatility, a robust and scalable method for producing pyrazole-4-carbaldehydes is essential. The Vilsmeier-Haack reaction stands out as the premier choice for this transformation due to its operational simplicity and broad substrate scope.[9]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[5] The process involves two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazole ring.
Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, the Vilsmeier reagent ([ (CH₃)₂N=CHCl]⁺).[10][11] This step is typically performed at low temperatures (0–5 °C) to control the exothermic reaction and prevent degradation of the reagent.[12]
Stage 2: Electrophilic Aromatic Substitution The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The C-4 position is the most electron-rich and sterically accessible site for electrophilic attack. This leads to the formation of a cationic intermediate, which is then stabilized by the loss of a proton to restore aromaticity.
Stage 3: Hydrolysis The resulting iminium salt intermediate is stable until an aqueous workup is performed. The addition of water hydrolyzes the iminium salt to yield the final pyrazole-4-carbaldehyde product.[10] This hydrolysis step is often exothermic and should be performed cautiously by pouring the reaction mixture onto crushed ice.[10]
Caption: Vilsmeier-Haack mechanism on a pyrazole substrate.
Experimental Protocols
This section provides a generalized, step-by-step protocol for the synthesis of pyrazole-4-carbaldehydes. Researchers should optimize conditions based on the specific reactivity of their pyrazole substrate.
Materials and Reagents
| Reagent/Material | Grade | Purity | Notes |
| N,N-Dimethylformamide (DMF) | Anhydrous | >99.8% | Critical for high yield. Use a freshly opened bottle or dried solvent.[4] |
| Phosphorus oxychloride (POCl₃) | Reagent Grade | >99% | Highly corrosive and moisture-sensitive. Handle in a fume hood. |
| Pyrazole Substrate | N/A | >97% | Ensure starting material is pure and dry. |
| Dichloromethane (DCM) | Anhydrous | >99.8% | Optional solvent for dissolving the pyrazole. |
| Crushed Ice / Deionized Water | N/A | N/A | For reaction quenching and workup. |
| Sodium Bicarbonate (NaHCO₃) / NaOH | Saturated Solution | N/A | For neutralization. |
| Ethyl Acetate / Hexanes | HPLC Grade | N/A | For extraction and chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | N/A | For drying the organic layer. |
Step-by-Step Synthesis Workflow
Caption: General workflow for pyrazole-4-carbaldehyde synthesis.
Protocol:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3-5 equivalents relative to the pyrazole substrate).[10]
-
Cool the flask to 0-5 °C using an ice-water bath.
-
Add POCl₃ (1.5-2 equivalents) dropwise to the stirred DMF via a dropping funnel.[10] CAUTION: The addition is exothermic; maintain the internal temperature below 10 °C.
-
After the addition is complete, stir the resulting white, viscous mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the reagent.[8][10]
-
-
Formylation Reaction:
-
Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature, then heat to the desired temperature (typically 60-90 °C).[4]
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).[10]
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
In a well-ventilated fume hood, carefully pour the mixture onto a vigorously stirred beaker of crushed ice/water.[10]
-
Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ or dilute NaOH until the pH is approximately 7-8. A precipitate of the crude product may form.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure pyrazole-4-carbaldehyde.[8]
-
-
Characterization:
Substrate Scope and Optimization Considerations
The success of the Vilsmeier-Haack reaction is highly dependent on the electronic nature of the pyrazole substrate.
-
Electron-Donating Groups (EDGs): Alkyl, aryl, or alkoxy groups on the pyrazole ring enhance its nucleophilicity, facilitating the formylation and generally leading to good yields.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro or cyano deactivate the ring, making the reaction more difficult.[1] In such cases, higher temperatures, longer reaction times, or an increased excess of the Vilsmeier reagent may be necessary. For some strongly deactivated pyrazoles, the reaction may not proceed at all.[1]
Table of Examples:
| Substrate | Reagent Ratio (POCl₃/DMF) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Ethyl-1H-pyrazole | 1.5 eq / 3 eq | 60-80 | 2-6 | Good | [10] |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | 3 eq / excess | 80-100 | 2-10 | 58-95 | [1] |
| Phenylhydrazones (forms pyrazole in situ) | 3 eq / excess | 80-90 | 4 | 75-88 | [4] |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-pyrazole | 4 eq / 4 eq | 70 | 24 | 48 | [8] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Deactivated pyrazole substrate (EWGs). 2. Impure or wet reagents (especially DMF). 3. Insufficient heating or reaction time. | 1. Increase reaction temperature and/or time. Increase the equivalents of Vilsmeier reagent. 2. Use fresh anhydrous DMF.[4] 3. Monitor carefully by TLC to ensure completion. |
| Formation of Byproducts | 1. Overheating or prolonged reaction time. 2. Chlorination of sensitive functional groups.[8] 3. Polymerization. | 1. Optimize temperature and time. 2. Protect sensitive groups or use milder conditions if possible. 3. Ensure controlled addition of reagents. |
| Difficult Work-up | 1. Emulsion during extraction. 2. Product is water-soluble. | 1. Add brine to the aqueous layer to break the emulsion. 2. Perform continuous extraction or saturate the aqueous layer with NaCl before extraction. |
| Low Isolated Yield | 1. Incomplete reaction. 2. Loss of product during work-up or purification. 3. Product volatility. | 1. See "Low or No Reaction". 2. Minimize transfers; ensure pH is correct for extraction. 3. Be cautious during solvent removal under vacuum. |
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water to produce HCl gas. Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Reaction Quenching: The hydrolysis of the reaction intermediate and excess POCl₃ is highly exothermic. Always pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring to dissipate heat effectively.
-
Solvents: DMF is a skin irritant and can be absorbed through the skin. DCM is a suspected carcinogen. Handle all solvents with appropriate care and PPE.
Conclusion
The Vilsmeier-Haack reaction is a cornerstone method for the synthesis of pyrazole-4-carbaldehydes, providing a direct and reliable route to these indispensable synthetic intermediates. By understanding the underlying mechanism, carefully controlling reaction conditions—particularly temperature and reagent stoichiometry—and employing rigorous anhydrous techniques, researchers can achieve high yields of the desired products. This guide serves as a comprehensive resource to facilitate the successful application of this powerful reaction in the pursuit of novel therapeutics and advanced materials.
References
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Synthesis of Vilsmeier reagent. PrepChem.com.[Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.[Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [https://www.semantic scholar.org/paper/Synthesis-of-poly-functionalized-pyrazoles-under-Popov-Gorelaya/91107d6d391307b22d1420b99839498d9e2b1e11]([Link] scholar.org/paper/Synthesis-of-poly-functionalized-pyrazoles-under-Popov-Gorelaya/91107d6d391307b22d1420b99839498d9e2b1e11)
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Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules.[Link]
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Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry.[Link]
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Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synlett.[Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.[Link]
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Vilsmeier reagent. Wikipedia.[Link]
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Pyrazole-4-carbaldehyde derivatives. ResearchGate.[Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal.[Link]
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Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate.[Link]
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1H-pyrazole-4-carbaldehyde. PubChem.[Link]
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Current status of pyrazole and its biological activities. PubMed Central.[Link]
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Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals.[Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.[Link]
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1-Methyl-1H-pyrazole-4-carbaldehyde. PubChem.[Link]
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A review on synthesis and applications of pyrazole and its analogues. Journal of Advanced Scientific Research.[Link]
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Application Notes and Protocols for the Purification of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural motif is found in compounds developed for applications in medicinal chemistry and agrochemicals.[1][2] The purity of this intermediate is paramount, as even minor impurities can lead to the formation of undesired side products, complicate reaction kinetics, and compromise the biological efficacy and safety of the final compounds.
This guide provides a detailed overview of robust purification strategies for this compound, tailored for researchers in organic synthesis and drug development. We will delve into the rationale behind the selection of purification methods, drawing from established protocols for structurally related pyrazole derivatives and a fundamental understanding of the common synthetic routes and their associated impurity profiles.
Understanding the Impurity Profile: A Rational Approach to Purification
The most common and efficient synthesis of this compound is achieved through the Vilsmeier-Haack reaction of the corresponding 4-fluoroacetophenone phenylhydrazone.[3][4][5] A thorough understanding of the potential impurities originating from this synthesis is fundamental to designing an effective purification strategy.
Likely Impurities Include:
-
Unreacted Starting Materials: Residual 4-fluoroacetophenone phenylhydrazone.
-
Vilsmeier-Haack Reagent Residues: Unreacted or hydrolyzed phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Side-Reaction Products: Small amounts of regioisomers or products of incomplete cyclization.
-
Solvent and Reagent-Derived Impurities: Other minor contaminants from the reaction and workup steps.
The choice of a purification method is therefore dictated by the physicochemical properties of the desired product versus these impurities. A multi-step purification approach, often combining recrystallization and column chromatography, is typically required to achieve high purity (>98%).
Purification Workflow: A Strategic Overview
The general strategy for purifying crude this compound involves a primary purification step to remove the bulk of impurities, followed by a secondary, high-resolution step if exceptional purity is required.
Caption: A generalized workflow for the purification of this compound.
Method 1: Recrystallization for Bulk Purification
Recrystallization is a powerful and economical technique for removing a significant portion of impurities from the crude product. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For pyrazole-4-carbaldehyde derivatives, alcohols are often effective recrystallization solvents.[4]
Protocol: Recrystallization from Ethanol
-
Solvent Selection: In a small test tube, assess the solubility of a small sample of the crude product in ethanol. The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently cool the flask in an ice bath for 30-60 minutes.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol. Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization
| Issue | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Add more solvent to the hot mixture. Ensure slow cooling. |
| No Crystal Formation | The solution is not sufficiently saturated, or the compound is too soluble in the cold solvent. | Evaporate some of the solvent and re-cool. Try a different solvent or a mixed-solvent system (e.g., ethanol/water). |
| Low Recovery | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath. Minimize the amount of cold solvent used for washing the crystals. |
Method 2: Column Chromatography for High-Purity Isolation
For the removal of closely related impurities that may co-crystallize with the product, silica gel column chromatography is the method of choice. The separation is based on the differential adsorption of the compounds to the stationary phase (silica gel) and their solubility in the mobile phase.
Protocol: Silica Gel Column Chromatography
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation between the desired product and impurities. A common starting point for pyrazole derivatives is a mixture of n-hexane and ethyl acetate.[6] Aim for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude or recrystallized product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Typical Column Chromatography Parameters
| Parameter | Value | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard stationary phase for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | n-Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) | Provides good separation of pyrazole derivatives from less polar and more polar impurities. |
| Elution Mode | Gradient | Allows for the efficient elution of a broader range of compounds with varying polarities. |
Method 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest possible purity, particularly for reference standards or in late-stage drug development, preparative HPLC can be employed as a final polishing step. This technique offers superior resolution compared to standard column chromatography.
Conceptual Protocol: Reversed-Phase Preparative HPLC
-
Method Development: Develop an analytical scale HPLC method, typically on a C18 column, to achieve baseline separation of the target compound from all detectable impurities. A mobile phase of acetonitrile and water is a common starting point.
-
Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter, flow rate, and injection volume.
-
Fraction Collection: Collect the eluent corresponding to the peak of the pure product.
-
Solvent Removal: Remove the mobile phase solvents, often by lyophilization or rotary evaporation, to isolate the highly pure compound.
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of structurally similar impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The purification of this compound to a high degree of purity is essential for its successful application in research and development. A systematic approach, beginning with an understanding of the potential impurity profile from its synthesis, allows for the rational selection of purification techniques. For bulk purification, recrystallization from a suitable solvent like ethanol is an effective first step. For achieving higher purity, silica gel column chromatography provides excellent resolving power. Finally, for applications demanding the utmost purity, preparative HPLC can be employed. The protocols and guidelines presented here provide a comprehensive framework for researchers to obtain this valuable synthetic intermediate in the required quality for their specific needs.
References
- Shetty, S. C., & Bhagat, V. C. (2008). Synthesis and Pharmacological Activities of 3-(4-Substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 20(7), 5037-5045.
-
Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]
-
InterContinental Warszawa. (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Asiri, A. M., Khan, S. A., & Basheerkutty, N. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1783. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Bansal, R. K. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
-
Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
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Mastering the Purification of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: A Guide to Recrystallization
Introduction: The Critical Role of Purity in Pyrazole-Based Drug Discovery
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents, from anti-inflammatory drugs to oncology treatments.[1] The compound 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a key synthetic intermediate, valued for its utility in the development of novel pharmaceuticals and agrochemicals.[1] The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the aldehyde functionality serves as a versatile handle for further molecular elaboration.
Given its role as a precursor, the purity of this compound is paramount. Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields in subsequent synthetic steps, and complications in biological assays. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds, and when optimized, can yield material of exceptionally high purity. This guide provides a comprehensive protocol for the recrystallization of this specific pyrazole derivative, grounded in the fundamental principles of solubility and crystal growth.
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[2] The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[3] As the hot, saturated solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals will precipitate.[2] The impurities, ideally, will either remain dissolved in the cold solvent or will have been removed via hot filtration if they were insoluble in the hot solvent.
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For pyrazole derivatives, alcohols such as ethanol and methanol are often effective solvents.[3][4] The success of the recrystallization also hinges on a slow cooling rate, which encourages the growth of large, well-formed crystals and minimizes the trapping of impurities within the crystal lattice.[2]
Recommended Solvents for Recrystallization
The selection of an appropriate solvent is a crucial first step and may require some empirical testing. Based on the chemical structure of this compound and literature precedents for similar compounds, the following solvents are recommended for screening.
| Solvent | Boiling Point (°C) | Rationale for Use | Potential Issues |
| Ethanol | 78 | Often used for recrystallizing pyrazole derivatives; good balance of polarity.[4][6] | May have high solubility at room temperature, potentially reducing yield. |
| Isopropanol | 82 | Similar properties to ethanol, may offer slightly different solubility characteristics. | Similar potential for reduced yield as ethanol. |
| Ethyl Acetate | 77 | A less polar option that can be effective for aromatic compounds. | May not be a strong enough solvent at elevated temperatures. |
| Toluene | 111 | A non-polar aromatic solvent; may be suitable if the compound is less polar. | Higher boiling point increases the risk of oiling out if the compound's melting point is lower than anticipated. |
| Ethanol/Water | Variable | A mixed-solvent system can fine-tune solubility. Water acts as an anti-solvent. | Requires careful, dropwise addition of water to the hot ethanol solution to induce crystallization. |
| Hexane/Ethyl Acetate | Variable | A non-polar/polar mixture useful for compounds with intermediate polarity. | Requires careful determination of the optimal solvent ratio. |
Detailed Recrystallization Protocol
This protocol provides a step-by-step method for the purification of this compound using a single-solvent system, with ethanol being the primary recommendation based on literature for analogous compounds.[4][7]
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade or higher)
-
Erlenmeyer flasks (two, appropriately sized)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Short-stemmed funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Ice bath
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add hot ethanol portion-wise until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a short-stemmed funnel on the hot plate. Place a piece of fluted filter paper in the funnel and pour the hot solution through the filter paper into the clean, hot flask. This step should be performed quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is essential for the formation of large, pure crystals.[3] Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor. It is important to use a minimal amount of cold solvent for washing, as the product will have some solubility even in the cold solvent, and excessive washing will reduce the yield.
-
Drying: Continue to draw air through the crystals on the filter for several minutes to aid in drying. Then, carefully transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The compound is highly soluble in the solvent even at low temperatures. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Try a different solvent in which the compound is less soluble.- Add a seed crystal of the pure compound, if available. |
| "Oiling out" (compound separates as a liquid). | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point. | - Reheat the solution to dissolve the oil, add more hot solvent, and allow it to cool more slowly.- Choose a solvent with a lower boiling point.- Try a mixed-solvent system. |
| Poor recovery of the purified product. | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent for washing.- Ensure the filtration apparatus is sufficiently hot during hot filtration. |
| Crystals are colored or appear impure. | - Impurities were co-crystallized with the product.- The cooling was too rapid, trapping impurities.- Insoluble impurities were not fully removed. | - Perform a second recrystallization.- Ensure the solution cools slowly.- If colored impurities are present, consider adding a small amount of activated charcoal to the hot solution before hot filtration. |
Conclusion
The recrystallization protocol detailed in this guide provides a robust method for the purification of this compound. By carefully selecting a suitable solvent and controlling the rate of cooling, researchers can obtain this valuable synthetic intermediate in high purity, which is essential for its successful application in drug discovery and development. The principles and troubleshooting advice presented here can be adapted to the purification of other solid organic compounds, serving as a valuable resource for synthetic and medicinal chemists.
References
- BenchChem. Technical Support Center: Recrystallization of 3-Ethyl-1H-pyrazole-4-carbaldehyde. Accessed January 10, 2026.
-
Chemistry LibreTexts. 2.1: Recrystallization. [Link]
- Fustero, S., et al. "Synthesis and pharmacological evaluation of new pyrazole derivatives as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters 21.12 (2011): 3684-3688.
- García-Lozano, J., et al. "Synthesis and antimicrobial activity of new 1H-pyrazole-4-carboxaldehyde derivatives." European Journal of Medicinal Chemistry 32.11 (1997): 931-936.
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
- Kumar, A., et al. "Synthesis, characterization and crystal structure of 5-(2,4-dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. [Link]
- Shaibah, H., et al. "Synthesis and crystal structure of two isostructural 3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones.
- Shetty, N., et al. "Synthesis, Characterization and Biological Evaluation of 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives." Asian Journal of Chemistry 25.9 (2013): 5037-5040.
- Thiruvalluvar, A., et al. "1-(5-Bromopyrimidin-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde." Acta Crystallographica Section E: Structure Reports Online 63.Pt 12 (2007): o4575.
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- 4. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Abstract
This application note details a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The developed method utilizes reverse-phase chromatography with a C18 column and UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is suitable for routine quality control, stability testing, and reaction monitoring in research and drug development settings.
Introduction and Scientific Rationale
This compound is a heterocyclic aromatic aldehyde whose pyrazole scaffold is a critical component in many active pharmaceutical ingredients.[2] Its precise quantification is essential to ensure the quality of starting materials, monitor reaction progress during synthesis, and assess the purity of the final intermediate.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution and sensitivity.[2] The chosen reverse-phase (RP-HPLC) mode is ideal for separating moderately polar to non-polar compounds like the target analyte. The methodology is grounded in the principle of hydrophobic interaction between the analyte and the non-polar stationary phase.[3] Elution is controlled by a polar mobile phase, allowing for fine-tuned separation. The presence of multiple aromatic rings in the analyte ensures strong ultraviolet (UV) absorbance, making UV-Vis spectrophotometry a highly suitable and sensitive detection method.[4]
This document provides a comprehensive guide, from method development principles to a step-by-step validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]
Analyte Profile
-
Compound Name: this compound
-
CAS Number: 36640-40-1[8]
-
Molecular Formula: C₁₆H₁₁FN₂O[1]
-
Molecular Weight: 266.27 g/mol [1]
-
Structure:
-
Physicochemical Properties: The molecule contains two phenyl rings and a pyrazole core, rendering it hydrophobic. The aldehyde and fluorine moieties add polarity. This amphiphilic nature makes it an ideal candidate for reverse-phase chromatography. A standard C18 column is selected as the primary choice for method development due to its wide applicability for pyrazole derivatives.[9]
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound, purity ≥99%
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) or Milli-Q water, 18.2 MΩ·cm
-
Methanol: HPLC grade (for cleaning)
-
Filters: 0.45 µm PTFE or Nylon syringe filters
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for hydrophobic aromatic compounds; provides good resolution and peak shape.[2][9] |
| Mobile Phase | Acetonitrile : Water (65:35 v/v) | Balances retention and run time. The high organic content is needed for the hydrophobic analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.[9] |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds offering a good balance of sensitivity and specificity.[2] A full UV scan is recommended to determine the absorbance maximum for optimal sensitivity. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities without being excessively long. |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of the reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for 7 days when stored at 2-8°C.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of dilutions from the stock solution using the mobile phase (65:35 ACN:Water) as the diluent.
-
Suggested concentrations: 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte.
-
Transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with acetonitrile.
-
Further dilute with the mobile phase to bring the final concentration into the linear range of the assay (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[9]
-
Method Validation Workflow
Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose.[7] The following workflow, based on ICH Q2(R1) guidelines, establishes the method's performance characteristics.[5][10]
Caption: Step-by-step workflow for the HPLC analysis of the target compound.
Conclusion
The reverse-phase HPLC method described here is demonstrated to be rapid, specific, accurate, and precise for the quantification of this compound. The validation results confirm its suitability for its intended purpose in a quality control environment. The simple mobile phase and standard C18 column make this method easily transferable and cost-effective for routine analysis.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Link [5]2. BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) for the Analysis of Pyrazole Derivatives: Application Notes and Protocols. Link [9]3. ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link [6]4. International Council for Harmonisation. (2024). Quality Guidelines. Link [11]5. Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Link [10]6. International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Link [7]7. Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons. Link 8. Chem-Impex. 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Link [1]9. Sigma-Aldrich. This compound. Link [8]10. Phenomenex. Reversed Phase HPLC Method Development. Link [3]11. BenchChem. (2025). Comparative Analysis of Analytical Methods for Pyrazole Derivatives. Link [2]12. Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Link
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- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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- 11. ICH Official web site : ICH [ich.org]
synthesis of Schiff base derivatives from 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Application Note: A-PZ-SB-001
Topic: A Robust and Versatile Protocol for the Synthesis of Novel Schiff Base Derivatives from 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and organic synthesis.
Introduction: The Significance of Pyrazole-Based Schiff Bases
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2] When combined with the versatile imine (-C=N-) functionality of a Schiff base, the resulting pyrazole-based Schiff bases exhibit a remarkable breadth of biological activities.[1] Recent studies have highlighted their potential as multi-target agents, demonstrating significant anti-diabetic, anti-Alzheimer's, anti-inflammatory, and cytotoxic properties.[3][4][5] The synthesis of novel derivatives from functionalized pyrazole aldehydes is therefore a critical area of research for discovering new therapeutic leads.[6]
This application note provides a detailed, field-proven protocol for the synthesis of Schiff base derivatives via the condensation of this compound with various primary amines. The methodology is designed for reliability, high yield, and adaptability, enabling the generation of diverse compound libraries for screening.
Reaction Principle: The Chemistry of Imine Formation
The synthesis of a Schiff base is a classic condensation reaction between a carbonyl compound (in this case, an aldehyde) and a primary amine. The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. This forms an unstable tetrahedral intermediate known as a hemiaminal or carbinolamine.
-
Dehydration: The hemiaminal is then protonated, typically by an acid catalyst, which turns the hydroxyl group (-OH) into a good leaving group (H₂O). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the stable imine, or Schiff base.
The use of a catalytic amount of acid, such as glacial acetic acid, is crucial as it facilitates the dehydration step without significantly hindering the initial nucleophilic attack.[7][8]
General Reaction Scheme
Caption: General scheme for acid-catalyzed Schiff base formation.
Detailed Synthesis Protocol
This protocol describes a general procedure that can be adapted for a wide range of aromatic and aliphatic primary amines.
Materials and Equipment
-
Reagents:
-
This compound
-
Substituted primary amine (e.g., aniline, 4-chloroaniline, 2-aminophenol)
-
Absolute Ethanol (EtOH)
-
Glacial Acetic Acid (catalyst)
-
Crushed Ice
-
-
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Beakers
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Step-by-Step Procedure
-
Reactant Solubilization: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound (e.g., 2.80 g, 10 mmol) in 30 mL of absolute ethanol. Stir the mixture until the aldehyde is fully dissolved.
-
Amine Addition: To the stirred solution, add 1.0 equivalent of the desired primary amine (e.g., for aniline, 0.93 g, 10 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Scientist's Note: The acid acts as a catalyst to accelerate the dehydration of the hemiaminal intermediate.[7] Using more than a catalytic amount can lead to side reactions or salt formation with the amine, reducing the yield.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 3:1 mixture of petroleum ether:ethyl acetate as the mobile phase).[9] The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.[7]
-
Precipitation and Isolation: After completion, cool the reaction mixture to room temperature. Then, pour the mixture slowly into a beaker containing 100 mL of crushed ice with stirring. A solid precipitate of the Schiff base will form.
-
Scientist's Note: Pouring the ethanolic solution into ice-cold water drastically reduces the solubility of the organic product, causing it to precipitate out of the solution for easy isolation.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold water to remove any residual acetic acid and other water-soluble impurities.
-
Drying: Dry the purified product, either by air-drying or in a vacuum oven at a low temperature (40-50°C) to obtain the final Schiff base derivative.
Example Reactant Table for Library Synthesis
The following table provides examples of Schiff base derivatives that can be synthesized using this protocol.
| Product Code | Primary Amine | R-Group | Expected Yield (%) |
| SB-AP-1 | Aniline | Phenyl | > 85 |
| SB-AP-2 | 4-Chloroaniline | 4-Chlorophenyl | > 90 |
| SB-AP-3 | 2-Aminophenol | 2-Hydroxyphenyl | > 80 |
| SB-AP-4 | 4-Methoxyaniline | 4-Methoxyphenyl | > 88 |
| SB-AP-5 | 4-Nitroaniline | 4-Nitrophenyl | > 92 |
Purification and Characterization
Verifying the structure and purity of the synthesized compounds is a critical step.
Purification
For most derivatives synthesized via this protocol, the product precipitates with high purity. If further purification is required, recrystallization from a suitable solvent like ethanol is the most effective method.
Analytical Characterization
The formation of the Schiff base can be unequivocally confirmed by standard spectroscopic techniques.[7][10][11]
-
FT-IR Spectroscopy: The most telling evidence is the disappearance of the strong C=O stretching band of the aldehyde (typically ~1670-1700 cm⁻¹) and the N-H stretching bands of the primary amine (~3300-3400 cm⁻¹), coupled with the appearance of a new, characteristic C=N (imine) stretching band around 1600-1625 cm⁻¹ .[8][12]
-
¹H NMR Spectroscopy: Look for the appearance of a sharp singlet in the downfield region of the spectrum, typically between δ 8.5-10.0 ppm .[13] This signal corresponds to the azomethine proton (-CH=N-), which is a definitive marker for Schiff base formation.[8][13] The signals for the aldehyde proton (~9.5-10.5 ppm) and the amine protons will no longer be present.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should be used to confirm the molecular weight of the synthesized compound. The observed molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.[7][12]
Expected Spectral Data Summary
| Technique | Key Feature | Expected Range/Value | Rationale |
| FT-IR | Imine Stretch (ν C=N) | 1600-1625 cm⁻¹ | Formation of the C=N double bond. |
| ¹H NMR | Azomethine Proton (δ -CH=N-) | 8.5 - 10.0 ppm | Unique chemical environment of the imine proton.[13] |
| ¹³C NMR | Azomethine Carbon (δ -CH=N-) | 150 - 165 ppm | Characteristic signal for the imine carbon.[13] |
| MS | Molecular Ion Peak | [M+H]⁺ | Confirms the molecular weight of the product. |
Comprehensive Experimental Workflow
The entire process, from synthesis to characterization, is summarized in the following workflow diagram.
Experimental Workflow Diagram
Caption: From reactants to validated product: a complete workflow.
Conclusion
This application note details a straightforward, efficient, and highly reproducible method for synthesizing a diverse range of Schiff base derivatives from this compound. The protocol is robust and employs common laboratory reagents and techniques, making it accessible for broad implementation in drug discovery and medicinal chemistry labs. The clear characterization guidelines provide a self-validating system to ensure the structural integrity of the novel compounds generated.
References
-
Alghamdi, A. A., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. Available at: [Link]
-
Alghamdi, A. A., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. PubMed. Available at: [Link]
-
Patel, H., et al. (N.D.). Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Sharma, P., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing. Available at: [Link]
-
Al-Amiery, A. A., et al. (N.D.). Bioactivity of Schiff bases and pyrazole derivatives. ResearchGate. Available at: [Link]
-
Alghamdi, A. A., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. ResearchGate. Available at: [Link]
-
Desai, N. C., et al. (N.D.). Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. Available at: [Link]
-
Bakr, R. B., et al. (N.D.). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate. Available at: [Link]
-
Patel, H., et al. (N.D.). Synthesis Characterization and Biological Evaluation of Some Novel Schiff's Base and Amine Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
El-Sayed, W. M., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. PubMed Central. Available at: [Link]
-
Sharma, P., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PubMed Central. Available at: [Link]
-
Sharma, A., et al. (N.D.). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Singh, R., et al. (N.D.). Synthesis of Pyrazole fused Schiff base derivatives. ResearchGate. Available at: [Link]
-
Sharma, A., & Shah, M. (N.D.). SynthesisCharacterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Semantic Scholar. Available at: [Link]
-
Al-Omar, M. A., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]
-
Author(s). (N.D.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Publication Source. Available at: [Link]
-
Kumar, A., et al. (N.D.). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry. Available at: [Link]
-
Mondal, B., et al. (2021). Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. PubMed Central. Available at: [Link]
-
Sharma, A., et al. (2025). Synthesis, Characterization, Molecular Docking Studies and Anticancer Activity of Schiff Bases Derived from 3-(Substituted phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 2-Aminophenol. ResearchGate. Available at: [Link]
-
Author(s). (N.D.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Publication Source. Available at: [Link]
-
Parmar, N., et al. (N.D.). Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and. Journal of Saudi Chemical Society. Available at: [Link]
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Application Note & Protocol: Knoevenagel Condensation with 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Introduction: The Strategic Convergence of Pyrazoles and Knoevenagel Condensation
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The functionalization of the pyrazole scaffold is a key strategy in drug discovery for modulating pharmacokinetic and pharmacodynamic profiles. The starting material, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is a particularly valuable building block. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the aldehyde functionality at the 4-position provides a reactive handle for molecular elaboration.[5][6][7]
One of the most robust and versatile methods for extending such aldehyde precursors is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[8][9][10] The resulting electron-deficient alkene is a highly valuable intermediate, primed for subsequent transformations such as Michael additions or cycloadditions, making it a gateway to complex molecular architectures.
This document provides an in-depth guide to the Knoevenagel condensation of this compound, detailing the underlying mechanism, offering validated experimental protocols, and discussing critical parameters for successful synthesis and product characterization.
The Knoevenagel Condensation: Mechanistic Insights
The Knoevenagel condensation proceeds through a well-established three-step mechanism: deprotonation, nucleophilic addition, and elimination (dehydration).[8][11] The choice of a weak base is a critical experimental parameter; strong bases could induce an undesired self-condensation of the aldehyde starting material.[9] Weak amines like piperidine or even milder bases like ammonium carbonate are typically sufficient to deprotonate the highly acidic active methylene compound without affecting the aldehyde.[10][12]
Step 1: Enolate Formation A weak base (B:) abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion, known as an enolate. This enolate is the key nucleophile in the reaction.[8][12]
Step 2: Nucleophilic Attack The nucleophilic enolate attacks the electrophilic carbonyl carbon of the this compound, forming a tetrahedral alkoxide intermediate.
Step 3: Protonation and Dehydration The alkoxide intermediate is protonated by the conjugate acid of the base (BH⁺) to form an aldol-type addition product. This intermediate then undergoes a base-assisted elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.
Experimental Design and Protocol Validation
The success of the Knoevenagel condensation hinges on the careful selection of reagents and conditions. The protocols described below are designed to be self-validating through the inclusion of in-process monitoring via Thin-Layer Chromatography (TLC).
Core Reagents & Rationale
| Component | Example(s) | Role & Rationale |
| Heterocyclic Aldehyde | This compound | The electrophilic substrate for the condensation. |
| Active Methylene Cpd. | Malononitrile, Ethyl Cyanoacetate, Barbituric Acid | The nucleophile source. The two electron-withdrawing groups (Z, Z') make the methylene protons highly acidic (pKa ~11-13).[9][13] |
| Catalyst | Piperidine, Ammonium Carbonate (NH₄)₂CO₃ | A weak base is crucial. Piperidine is a classic, highly effective catalyst.[12][14] Ammonium carbonate offers a milder, "greener" alternative.[10][15] |
| Solvent | Ethanol, Water-Ethanol (1:1) | Polar protic solvents like ethanol effectively solubilize the reactants and facilitate the reaction. Aqueous mixtures can enhance green chemistry profiles.[10][16] |
Protocol A: Synthesis of 2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile
This protocol utilizes malononitrile, a highly reactive methylene compound, often leading to rapid reaction times and high yields.
Materials & Equipment
-
This compound (1.0 mmol, 280.3 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Ammonium Carbonate (0.2 mmol, 19.2 mg)
-
Ethanol:Water (1:1, 10 mL)
-
50 mL Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
TLC plates (Silica gel 60 F₂₅₄)
-
Buchner funnel and filter paper
Step-by-Step Procedure
-
Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Solvent Addition: Add 10 mL of a 1:1 ethanol-water solvent mixture and stir for 5 minutes to ensure good mixing.[10]
-
Catalyst Addition: Add ammonium carbonate (20 mol%) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress every 15 minutes using TLC (Eluent: Hexane:Ethyl Acetate 7:3). The reaction is complete upon the disappearance of the aldehyde spot. Reaction times are typically short, ranging from 20-40 minutes.[15]
-
Isolation: Once complete, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the purified product under vacuum to yield the final compound as a solid.
Protocol B: Synthesis of Ethyl 2-cyano-3-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate
This protocol uses ethyl cyanoacetate, which is slightly less reactive than malononitrile, and piperidine as a classic catalyst.
Materials & Equipment
-
This compound (1.0 mmol, 280.3 mg)
-
Ethyl cyanoacetate (1.1 mmol, 124.4 mg, 0.117 mL)
-
Piperidine (0.1 mmol, 8.5 mg, 0.01 mL)
-
Ethanol (10 mL)
-
50 mL Round-bottom flask with magnetic stir bar
-
TLC plates (Silica gel 60 F₂₅₄)
-
Rotary evaporator
Step-by-Step Procedure
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in 10 mL of ethanol.[14]
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the solution using a micropipette.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (Eluent: Hexane:Ethyl Acetate 7:3). The reaction typically completes within 4-6 hours.
-
Isolation: Upon completion, reduce the solvent volume using a rotary evaporator. Add 20 mL of cold water to the concentrated mixture to precipitate the product.
-
Purification: Collect the crude solid by vacuum filtration. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.
-
Drying: Dry the crystalline product under vacuum.
Product Characterization
The synthesized compounds should be characterized using standard spectroscopic methods to confirm their structure and purity.
| Technique | Expected Observations for Knoevenagel Products |
| FTIR (KBr, cm⁻¹) | Appearance of a strong C≡N stretch (~2220 cm⁻¹ for nitrile products). A prominent C=C alkene stretch (~1600-1640 cm⁻¹). Presence of C=O stretch (~1720 cm⁻¹ for ester products). Disappearance of the aldehyde C-H stretch (~2720 cm⁻¹).[15] |
| ¹H NMR (CDCl₃, δ, ppm) | Appearance of a new singlet in the vinylic region (~7.5-9.0 ppm), corresponding to the newly formed C=CH proton. Disappearance of the aldehyde proton singlet (~9.5-10.5 ppm). Characteristic signals for the aromatic protons and other functional groups will remain.[1][15] |
| ¹³C NMR (CDCl₃, δ, ppm) | Appearance of new signals corresponding to the C=C double bond. The α-carbon (C=C -Z) will be downfield, while the β-carbon (C =C-Z) will be further downfield. |
| Mass Spec. (ESI-MS) | The molecular ion peak [M+H]⁺ or [M]⁺ should correspond to the calculated molecular weight of the expected product.[15] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Slow Reaction | 1. Inactive catalyst. 2. Insufficient temperature. 3. Low purity of starting materials. | 1. Use a fresh bottle of catalyst. 2. For sluggish reactions, gently heat the mixture (e.g., 40-50°C) or switch to a more effective catalyst like piperidine. 3. Verify the purity of the aldehyde and active methylene compound. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up or recrystallization. 3. Reversible reaction equilibrium. | 1. Extend the reaction time. 2. Minimize transfer losses; use a minimal amount of solvent for recrystallization. 3. Ensure removal of water, which is a byproduct that can shift the equilibrium back to the reactants. |
| Multiple Products on TLC | 1. Self-condensation of aldehyde. 2. Side reactions of the active methylene compound. | 1. Use a milder base (e.g., ammonium carbonate instead of piperidine). 2. Purify the final product using column chromatography. |
References
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Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Available at: [Link]
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Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. Available at: [Link]
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The Organic Chemistry Tutor. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
NR-Chemistry. (2024, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. Available at: [Link]
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Wikipedia. Knoevenagel condensation. Available at: [Link]
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JoVE. (2024, May 22). Aldol Condensation with β-Diesters. Available at: [Link]
-
J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Available at: [Link]
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Girija, C.R., et al. (2014, November). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5). Available at: [Link]
-
Organic Reactions. The Knoevenagel Condensation. Available at: [Link]
-
Pearson+. The Knoevenagel condensation is a special case of the aldol condensation. Available at: [Link]
-
ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Available at: [Link]
-
ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Available at: [Link]
-
SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]
-
RSC Publishing. (2018, August 28). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Available at: [Link]
-
International Journal of Chemical and Physical Sciences. A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Available at: [Link]
-
ResearchGate. Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Available at: [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
-
ResearchGate. (2017, March 20). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. Available at: [Link]
-
ResearchGate. (2017, March 29). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Available at: [Link]
-
ResearchGate. Physical data of synthesized compounds | Download Table. Available at: [Link]
-
Asian Journal of Chemistry. 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Available at: [Link]
-
ResearchGate. Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition. Available at: [Link]
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Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]
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Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available at: [Link]
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KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]
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NIH. (2024, October 25). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Available at: [Link]
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Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available at: [Link]
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Application Note & Protocol: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Abstract
This document provides a comprehensive guide for the synthesis of chalcones bearing a 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole scaffold. Chalcones, characterized by their α,β-unsaturated ketone system, are pivotal precursors in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The incorporation of a pyrazole moiety is known to enhance the pharmacological profile of various compounds.[4][5][6] This application note details a robust and efficient protocol for the synthesis of these hybrid molecules using the base-catalyzed Claisen-Schmidt condensation. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, characterization guidelines, and troubleshooting advice.
Introduction and Scientific Rationale
Chalcones (1,3-diaryl-2-propen-1-ones) represent a significant class of organic compounds belonging to the flavonoid family.[2][7] Their core structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, serves as a versatile scaffold for developing novel therapeutic agents.[2] The biological activity is often attributed to the reactivity of the enone moiety, which can act as a Michael acceptor, interacting with nucleophilic residues like cysteine in biological targets.[2]
Simultaneously, the pyrazole nucleus is a privileged heterocyclic motif in modern drug discovery, forming the core of blockbuster drugs like Celecoxib.[6][8] Compounds containing pyrazole rings exhibit a wide array of pharmacological effects, including anti-inflammatory, analgesic, and antitumor activities.[1][6]
The strategic combination of these two pharmacophores by synthesizing chalcones from a pyrazole-based aldehyde, specifically 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is a rational approach to generating novel molecules with potentially enhanced or synergistic biological activities.[9] The most direct and widely employed method for this transformation is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde (lacking α-hydrogens) and an aromatic ketone.[7][10]
This guide provides a detailed protocol for this synthesis, explaining the causality behind each step to ensure reproducibility and success.
The Claisen-Schmidt Condensation: Mechanism and Strategy
The Claisen-Schmidt condensation is a cornerstone of chalcone synthesis. Its reliability and broad substrate scope make it highly valuable. The reaction proceeds via a base-catalyzed crossed aldol condensation mechanism.[2][7]
Mechanism Pillars:
-
Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (an acetophenone derivative) to generate a resonance-stabilized enolate ion. This is the rate-determining step and the reason a ketone with at least one α-hydrogen is required.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde (this compound). The pyrazole aldehyde is chosen specifically because it lacks α-hydrogens, preventing it from undergoing self-condensation.[7]
-
Dehydration: The resulting β-hydroxy ketone (aldol adduct) is unstable and readily undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable α,β-unsaturated ketone, the chalcone product.[2][7] The formation of this extended π-system is the primary driving force for the dehydration step.
Caption: General scheme for the Claisen-Schmidt synthesis of pyrazole-chalcones.
Experimental Protocol: Synthesis of Pyrazole-Chalcones
This protocol describes a general procedure that can be adapted for various substituted acetophenones.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Notes |
| This compound | C₁₆H₁₁FN₂O | 266.27 | 1.0 | The key aldehyde starting material.[11] |
| Substituted Acetophenone | Varies | Varies | 1.0 | e.g., Acetophenone, 4'-Methoxyacetophenone, 4'-Chloroacetophenone |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~2.0 | Catalyst. A 20-40% aqueous solution is typically used.[5][7] |
| Ethanol (95%) | C₂H₅OH | 46.07 | Solvent | Recrystallization solvent as well. |
| Deionized Water | H₂O | 18.02 | - | For work-up and washing. |
| Hydrochloric Acid (dil.) | HCl | 36.46 | As needed | For neutralization during work-up. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and vacuum filtration apparatus
-
Beakers and graduated cylinders
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Melting point apparatus
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.66 g, 10 mmol) and an equimolar amount of the selected substituted acetophenone (10 mmol) in ethanol (20-30 mL). Stir at room temperature until a clear solution is obtained.
-
Catalyst Addition: Cool the flask in an ice bath. While stirring vigorously, add a 20% aqueous solution of NaOH (e.g., 5 mL) dropwise over 15-20 minutes. Causality: The dropwise addition at low temperature helps control the exothermic reaction and prevents undesirable side reactions.
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature. The reaction time can vary from 2 to 6 hours depending on the reactivity of the acetophenone.[4][7] The formation of a precipitate often indicates product formation.
-
Monitoring the Reaction: Track the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). Spot the starting aldehyde, ketone, and the reaction mixture. The reaction is complete when the starting material spots have disappeared and a new, typically lower Rf, product spot is dominant.
-
Product Isolation (Work-up): Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice (~200 g) with constant stirring.
-
Precipitation: Acidify the mixture by adding dilute HCl dropwise until the solution is neutral (pH ~7). This step neutralizes the excess NaOH and protonates any phenoxide ions (if using hydroxyacetophenones), ensuring complete precipitation of the water-insoluble chalcone product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral.[7] This removes inorganic salts and residual base.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C).
Purification
The crude product is often of high purity. However, for analytical purposes, recrystallization is recommended.
-
Recrystallization: Dissolve the crude chalcone in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the mixture filtered while hot. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
Workflow Visualization
Caption: Experimental workflow for the synthesis and purification of pyrazole-chalcones.
Characterization of Synthesized Chalcones
Proper characterization is essential to confirm the structure and purity of the synthesized compounds.
-
Melting Point (m.p.): A sharp melting point range is indicative of a pure compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides key functional group information.
-
C=O Stretch: A strong absorption band around 1650-1670 cm⁻¹ is characteristic of the α,β-unsaturated ketone.[6] The conjugation lowers the frequency from a typical ketone C=O stretch (~1715 cm⁻¹).
-
C=C Stretch (trans): A peak around 1625 cm⁻¹ corresponds to the alkene double bond.[8]
-
C=N Stretch: A band around 1654 cm⁻¹ may be observed from the pyrazole ring.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.[12][13]
-
¹H NMR: The most diagnostic signals are the two vinyl protons (H-α and H-β). They appear as doublets in the δ 6.9-7.9 ppm range with a large coupling constant (J ≈ 15-16 Hz), which is characteristic of a trans configuration. The aromatic protons and the pyrazole ring proton (a singlet around δ 8.3 ppm) will also be present.[8][12]
-
¹³C NMR: Look for the carbonyl carbon signal around δ 190 ppm . The vinylic carbons (C-α and C-β) and the aromatic/pyrazole carbons will appear in the δ 119-150 ppm range.[4][12]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target chalcone.[8]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive base (old NaOH).2. Insufficient reaction time.3. Low reactivity of ketone. | 1. Prepare a fresh NaOH solution.2. Extend the reaction time and continue monitoring by TLC.3. Consider a stronger base (e.g., KOH) or slightly warming the reaction. |
| Multiple Products on TLC | 1. Self-condensation of the ketone.2. Cannizzaro reaction of the aldehyde. | 1. Ensure slow, cold addition of the base.2. Use a strictly equimolar ratio of reactants. Purify via column chromatography if needed. |
| Oily Product Instead of Solid | 1. Impurities present.2. Product has a low melting point. | 1. Vigorously stir the acidified iced water mixture; try scratching the flask to induce crystallization.2. Purify via column chromatography. |
| Product Fails to Recrystallize | 1. Too much solvent used.2. Solution cooled too quickly. | 1. Boil off some solvent and allow it to cool slowly again.2. Ensure slow cooling to room temperature before placing in an ice bath. |
Conclusion
The Claisen-Schmidt condensation offers a highly efficient and versatile method for the synthesis of chalcones derived from this compound. This protocol provides a reliable, step-by-step guide for researchers to produce these valuable compounds. By carefully controlling reaction conditions and confirming the product structure with standard spectroscopic techniques, scientists can generate a library of novel pyrazole-chalcone derivatives for evaluation in drug discovery programs and other chemical research.
References
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PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Rasayan J. Chem. Available at: [Link]
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Agarwal, T., et al. (2024). Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. Heliyon. Available at: [Link]
-
A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. International Journal of Scientific Research in Science and Technology. Available at: [Link]
-
Farooq, S., & Ngaini, Z. (2020). Chalcone Derived Pyrazole Synthesis via One-pot and Two-pot Strategies. Current Organic Chemistry. Available at: [Link]
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Gaikwad, N.D., et al. (2016). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]
-
An Improved Protocol for the Synthesis of Chalcones Containing Pyrazole with Potential Antimicrobial and Antioxidant Activity. ResearchGate. Available at: [Link]
-
Asati, V., et al. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Hwang, G., et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. Frontiers in Chemistry. Available at: [Link]
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Wang, Z., et al. (2022). Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate. Available at: [Link]
-
Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. Available at: [Link]
-
Faiz, S., et al. (2024). Synthesis, Spectroscopic, Electronic and Molecular Docking Studies of Pyrazole Based Chalcones as Potential Anticancer Agents. PubMed. Available at: [Link]
- Faiz, S., et al. (2024). Synthesis, Spectroscopic, Electronic and Molecular Docking Studies of Pyrazole Based Chalcones as Potential Anticancer Agents. CoLab.
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Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central. Available at: [Link]
-
SYNTHESIS AND SPECTREAL CHARACTERIZATION OF PYRAZOLINE DERIVATIVES FROM CHALCONE DERIVATIVES. ResearchGate. Available at: [Link]
-
Sharma, S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
-
Claisen Schmidt condensation reaction for chalcone synthesis. ResearchGate. Available at: [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: [Link]
-
Synthesis of chalcone (3a–h) and pyrazole derivatives (4a–h). ResearchGate. Available at: [Link]
-
Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal for Innovative Research in Multidisciplinary Field. Available at: [Link]
-
Synthesis and biological study of some new chalcone and pyrazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. Available at: [Link]
-
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. InterContinental Warszawa. Available at: [Link]
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1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
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Application Note & Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines.[1][2] This bioisosteric relationship allows these compounds to function as potent and selective inhibitors of various protein kinases, making them cornerstone pharmacophores in the development of targeted anticancer therapies.[2][3][4] This document provides a comprehensive guide for researchers, detailing the synthetic transformation of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde into key pyrazolo[3,4-d]pyrimidine derivatives. We present two robust, direct cyclocondensation protocols for preparing either the 4-amino or 4-oxo analogues, crucial precursors for further drug development. The causality behind experimental choices, mechanistic insights, and detailed, self-validating protocols are provided to ensure reproducibility and success.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core
Pyrazolo[3,4-d]pyrimidines are fused heterocyclic systems that act as bioisosteres of adenine. This structural mimicry enables them to competitively bind to the ATP-binding site of numerous protein kinases, enzymes that are often dysregulated in cancer and inflammatory diseases.[2][3] Consequently, this scaffold is the foundation for a multitude of clinical candidates and approved drugs targeting oncogenic pathways like EGFR and VEGFR.[4][5][6]
The starting material, this compound, is an ideal precursor for building the fused pyrimidine ring. The aldehyde group provides the necessary electrophilic carbon, while the adjacent C5 position on the pyrazole ring participates in the cyclization. The presence of a fluorophenyl group is also strategic, as fluorine substitution is a well-established method in medicinal chemistry to enhance metabolic stability and binding affinity.[7] This guide focuses on the direct and efficient conversion of this aldehyde into two primary derivatives: the 4-amino and 4-oxo pyrazolo[3,4-d]pyrimidines.
Synthetic Strategy Overview
The most direct and atom-economical approach to construct the pyrimidine ring onto the pyrazole core is through a cyclocondensation reaction. This strategy involves reacting the pyrazole-4-carbaldehyde with a binucleophilic reagent that provides the requisite N-C-N fragment.
-
Route A (4-Amino Synthesis): Utilizes guanidine to form the 4-aminopyrazolo[3,4-d]pyrimidine. This is a crucial intermediate for synthesizing kinase inhibitors, where the 4-amino group often forms a key hydrogen bond with the kinase hinge region.
-
Route B (4-Oxo Synthesis): Employs urea as the N-C-N source, leading to the corresponding 4-oxo derivative (a pyrimidinone). These analogues are also valuable in drug discovery and can be converted to other derivatives.[8]
The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for the preparation of pyrazolo[3,4-d]pyrimidine derivatives.
Preliminary Step: Synthesis of the Starting Aldehyde
For laboratories that do not have a commercial source, the starting material, this compound, is readily synthesized via the Vilsmeier-Haack reaction .[9][10][11] This is a reliable formylation method for electron-rich heterocycles.
-
Principle: The reaction begins with the condensation of 4-fluoroacetophenone and phenylhydrazine to form the corresponding hydrazone. This hydrazone is then treated with the Vilsmeier reagent (formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)), which acts as an electrophile. An intramolecular cyclization followed by hydrolysis yields the target pyrazole-4-carbaldehyde.[9]
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of the target compounds.
Protocol A: Synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Principle & Mechanistic Insight: This reaction is a base-catalyzed cyclocondensation. Guanidine, a strong base and potent nucleophile, attacks the carbonyl carbon of the aldehyde. The resulting intermediate undergoes intramolecular cyclization via attack of the pyrazole C5 anion (formed under basic conditions) onto the guanidinyl carbon. Subsequent dehydration and aromatization yield the final product. The use of a strong base like sodium ethoxide is crucial for deprotonating both the guanidinium salt and the pyrazole C5-H bond to facilitate the reaction.
Figure 2: Proposed mechanistic pathway for the formation of the 4-amino derivative.
-
Materials & Equipment:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Sodium ethoxide (2.0 eq)
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard workup and purification equipment
-
-
Procedure:
-
To a stirred solution of sodium ethoxide (2.0 eq) in anhydrous ethanol (20 mL per gram of aldehyde) in a round-bottom flask under a nitrogen atmosphere, add guanidine hydrochloride (1.5 eq). Stir the mixture at room temperature for 30 minutes to generate free guanidine.
-
Add this compound (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-12 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting aldehyde using TLC (e.g., 3:7 Ethyl Acetate/Hexane). The product is significantly more polar.
-
After completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water (100 mL).
-
A precipitate will form. Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the crude solid thoroughly with cold water and then with a small amount of cold ethanol to remove impurities.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain the purified 3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a solid.
-
Protocol B: Synthesis of 3-(4-fluorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Principle & Mechanistic Insight: This reaction proceeds similarly to Protocol A, but with urea as the nucleophile. The reaction can be catalyzed by either acid or base. In this protocol, we use an acid catalyst (p-toluenesulfonic acid) to activate the aldehyde carbonyl group towards nucleophilic attack by the less reactive urea. The subsequent cyclization and dehydration steps lead to the stable 4-oxo tautomer.
-
Materials & Equipment:
-
This compound (1.0 eq)
-
Urea (2.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq)
-
Glacial acetic acid or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
TLC plates and standard purification equipment
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), urea (2.0 eq), and a catalytic amount of p-TsOH (0.1 eq) in glacial acetic acid (15 mL per gram of aldehyde).
-
Heat the mixture to reflux (approx. 118 °C for acetic acid) and maintain for 4-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate/Hexane).
-
Upon completion, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice-cold water (100 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and excess urea.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield 3-(4-fluorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Data Summary & Troubleshooting
| Parameter | Protocol A (4-Amino) | Protocol B (4-Oxo) |
| Starting Material | Pyrazole-4-carbaldehyde | Pyrazole-4-carbaldehyde |
| Key Reagent | Guanidine HCl | Urea |
| Catalyst/Base | Sodium Ethoxide | p-Toluenesulfonic Acid |
| Solvent | Anhydrous Ethanol | Glacial Acetic Acid |
| Temperature | Reflux (~78 °C) | Reflux (~118 °C) |
| Typical Time | 6 - 12 hours | 4 - 8 hours |
| Typical Yield | 65 - 85% | 70 - 90% |
| Workup | Precipitation in water | Precipitation in water |
Scientist's Notes & Troubleshooting:
-
Anhydrous Conditions: For Protocol A, the use of anhydrous ethanol is critical as sodium ethoxide is moisture-sensitive. The presence of water can reduce the yield.
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after the recommended time, an additional portion of the base (Protocol A) or catalyst (Protocol B) can be added.
-
Purification Challenges: If recrystallization fails to yield a pure product, column chromatography on silica gel may be required. A gradient elution system (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing polarity) is typically effective.
-
Characterization: Successful synthesis should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. For the 4-amino product, look for a characteristic broad singlet for the -NH₂ protons. For the 4-oxo product, a broad singlet corresponding to the N-H proton of the pyrimidinone ring is expected.
References
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-
Lin, H.-C., et al. (2018). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 23(11), 2955. [Link]
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Gouda, M. A., et al. (2018). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. [Link]
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Tadesse, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
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Ben Hassen, B., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7247. [Link]
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ResearchGate. (2018). Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization. [Link]
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Abdel-Aziz, A. A.-M., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297-3314. [Link]
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El-Gamal, M. I., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]
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Mali, P. B., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(23), 8527. [Link]
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Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. [Link]
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El-Sayed, N. F., et al. (2018). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. PubMed. [Link]
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Abdelhamed, A. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PubMed Central. [Link]
- Google Patents. (1997). 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors. US5593997A.
-
El-Damasy, D. A., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(23), 8234. [Link]
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ResearchGate. (2009). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. [Link]
-
Semantic Scholar. (2020). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][12][13]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES. [Link]
-
National Institutes of Health. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]
-
Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]
-
InterContinental Warszawa. 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
-
Royal Society of Chemistry. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. [Link]
-
Beilstein Journals. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]
-
ResearchGate. (2014). Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]
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ResearchGate. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
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Application Notes and Protocols: The Versatility of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Pyrazoles and Multicomponent Reactions in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2] The unique electronic and steric properties of the pyrazole ring allow it to act as a versatile pharmacophore, engaging in various interactions with biological targets.[3]
Multicomponent reactions (MCRs) have emerged as a powerful tool in the synthesis of complex, drug-like molecules.[4] These one-pot reactions, where three or more reactants combine to form a single product incorporating a substantial portion of all starting materials, offer significant advantages over traditional linear synthesis. MCRs are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.[4] This makes them particularly attractive for high-throughput screening and lead optimization in drug discovery programs.
This guide focuses on the application of a key building block, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde , in various MCRs. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, making this aldehyde a valuable starting material for the synthesis of novel therapeutic agents.[5] We will explore its utility in several named reactions, providing detailed protocols and mechanistic insights to empower researchers in their quest for new bioactive molecules.
I. Four-Component Synthesis of Nicotinonitrile Derivatives: Accessing Potent Bioactive Scaffolds
A highly efficient four-component reaction utilizing this compound allows for the synthesis of densely functionalized nicotinonitrile derivatives, a class of compounds known for their potential anticancer activities.[6] This one-pot synthesis showcases the power of MCRs to construct complex heterocyclic systems with high efficiency.
Reaction Scheme:
A mixture of this compound, an active methylene compound (e.g., malononitrile), a C-H acid (e.g., a naphthalenone derivative), and ammonium acetate in a suitable solvent yields the target nicotinonitrile.
Plausible Mechanism:
The reaction likely proceeds through an initial Knoevenagel condensation between the pyrazole aldehyde and malononitrile. This is followed by a Michael addition of the C-H acid to the activated double bond. Subsequent cyclization with ammonia (from ammonium acetate) and aromatization leads to the final nicotinonitrile product.
Caption: Four-Component Nicotinonitrile Synthesis Workflow.
Experimental Protocol: Synthesis of 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile
| Parameter | Value |
| Reactants | This compound (1 mmol) |
| Malononitrile (1.2 mmol) | |
| 1-(Naphthalen-1-yl)ethan-1-one (1 mmol) | |
| Ammonium acetate (1.5 mmol) | |
| Solvent | Ethanol (10 mL) |
| Catalyst | Piperidine (catalytic amount) |
| Temperature | Reflux |
| Time | 4-6 hours |
| Work-up | Cool to room temperature, filter the precipitate, wash with cold ethanol. |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol), malononitrile (1.2 mmol), 1-(naphthalen-1-yl)ethan-1-one (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain the pure 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile.
II. Three-Component Synthesis of Pyrazolone Derivatives: A Rapid Route to Bioactive Heterocycles
This one-pot, three-component reaction provides a straightforward and efficient method for the synthesis of 4-[(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones.[4] These compounds are of interest due to their potential biological activities.
Reaction Scheme:
The reaction involves the condensation of this compound, ethyl acetoacetate, and hydrazine hydrate in the presence of a base.
Plausible Mechanism:
The reaction is believed to initiate with the formation of a pyrazolone intermediate from the reaction of ethyl acetoacetate and hydrazine hydrate. This is followed by a Knoevenagel condensation between the formed pyrazolone and the this compound to yield the final product.
Caption: Three-Component Pyrazolone Synthesis Workflow.
Experimental Protocol: Synthesis of 4-[(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-one[4]
| Parameter | Value |
| Reactants | This compound (1 mmol) |
| Ethyl acetoacetate (1 mmol) | |
| Hydrazine hydrate (1 mmol) | |
| Base | Sodium acetate (2 mmol) |
| Solvent | Ethanol (5 mL) |
| Temperature | Reflux |
| Time | 1 hour |
| Work-up | Cool, filter precipitate, wash with water, and dry. |
Step-by-Step Procedure:
-
In a 25 mL round-bottom flask, combine this compound (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and sodium acetate (2 mmol) in 5 mL of ethanol.[4]
-
Heat the mixture to reflux with stirring for 1 hour.[4] Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
Collect the resulting precipitate by vacuum filtration.[4]
-
Wash the solid with water and then dry it to obtain the pure product.[4]
III. The Ugi Four-Component Reaction (U-4CR): A Gateway to Peptidomimetic Scaffolds
Reaction Scheme:
This reaction brings together an aldehyde (this compound), an amine, a carboxylic acid, and an isocyanide in a one-pot fashion.
Plausible Mechanism:
The Ugi reaction is initiated by the formation of an imine from the aldehyde and the amine.[7] The carboxylic acid then protonates the imine, forming an iminium ion. This is followed by the nucleophilic attack of the isocyanide on the iminium ion. The resulting intermediate undergoes an intramolecular acyl transfer (Mumm rearrangement) to yield the stable α-acylamino amide product.[7]
Caption: Ugi Four-Component Reaction (U-4CR) Mechanism.
Representative Experimental Protocol for an Ugi Reaction
| Parameter | Value |
| Reactants | This compound (1 mmol) |
| A primary or secondary amine (1 mmol) | |
| A carboxylic acid (1 mmol) | |
| An isocyanide (1 mmol) | |
| Solvent | Methanol or Trifluoroethanol (5-10 mL) |
| Temperature | Room Temperature |
| Time | 24-48 hours |
| Work-up | Solvent evaporation, followed by purification by column chromatography. |
Step-by-Step Procedure:
-
In a vial, dissolve the amine (1 mmol) and this compound (1 mmol) in methanol (5-10 mL). Stir the mixture for 30 minutes at room temperature.
-
To this solution, add the carboxylic acid (1 mmol) and stir for another 10 minutes.
-
Finally, add the isocyanide (1 mmol) to the reaction mixture.
-
Seal the vial and stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.
IV. Hantzsch Dihydropyridine Synthesis: A Classic MCR for Calcium Channel Blocker Analogs
The Hantzsch synthesis is a classic MCR for the preparation of 1,4-dihydropyridines (DHPs), a class of compounds famous for their application as calcium channel blockers.[3][8] The use of this compound in this reaction allows for the incorporation of the pyrazole moiety into the DHP scaffold, potentially leading to novel pharmacological profiles.
Reaction Scheme:
This reaction involves the condensation of an aldehyde (this compound), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[3]
Plausible Mechanism:
The Hantzsch synthesis proceeds through two key intermediates.[8] One molecule of the β-ketoester condenses with the aldehyde in a Knoevenagel reaction. A second molecule of the β-ketoester reacts with ammonia to form an enamine. A Michael addition between the Knoevenagel product and the enamine, followed by cyclization and dehydration, yields the 1,4-dihydropyridine product.[8]
Caption: Hantzsch Dihydropyridine Synthesis Pathway.
Experimental Protocol: Hantzsch Synthesis of a Pyrazole-Substituted Dihydropyridine
| Parameter | Value |
| Reactants | This compound (1 mmol) |
| Ethyl acetoacetate (2 mmol) | |
| Ammonium acetate (1.1 mmol) | |
| Solvent | Ethanol (20 mL) |
| Temperature | Reflux |
| Time | 8 hours |
| Work-up | Cool, filter the solid product, and recrystallize from ethanol. |
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.1 mmol) in ethanol (20 mL).
-
Heat the reaction mixture to reflux with stirring for 8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.
V. Biginelli Reaction: Constructing Dihydropyrimidinones
The Biginelli reaction is a three-component reaction that produces dihydropyrimidinones (DHPMs), which are heterocyclic compounds with a wide range of biological activities.[9] The incorporation of the this compound into the DHPM scaffold can lead to novel compounds with interesting pharmacological properties.
Reaction Scheme:
The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde (this compound), a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea.[9]
Plausible Mechanism:
The most widely accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea.[9] This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step is a cyclization and dehydration to afford the dihydropyrimidinone ring.
Caption: Biginelli Reaction Mechanism.
Experimental Protocol: Biginelli Synthesis of a Pyrazole-Substituted Dihydropyrimidinone
| Parameter | Value |
| Reactants | This compound (2 mmol) |
| Ethyl acetoacetate (2.2 mmol) | |
| Urea (3 mmol) | |
| Catalyst | Concentrated HCl (0.5 mL) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Time | 6 hours |
| Work-up | Cool, pour into ice water, filter the precipitate, and recrystallize. |
Step-by-Step Procedure:
-
In a round-bottom flask, prepare a mixture of this compound (2 mmol), ethyl acetoacetate (2.2 mmol), and urea (3 mmol) in ethanol.
-
Add concentrated HCl (0.5 mL) as a catalyst.
-
Heat the mixture to reflux with stirring for 6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex and diverse heterocyclic compounds through multicomponent reactions. The protocols detailed in this guide for the synthesis of nicotinonitriles, pyrazolones, α-acylamino amides, 1,4-dihydropyridines, and dihydropyrimidinones demonstrate the broad applicability of this aldehyde in modern organic synthesis and drug discovery. By leveraging the efficiency and convergency of MCRs, researchers can rapidly access novel molecular scaffolds incorporating the privileged pyrazole moiety, accelerating the discovery of new therapeutic agents.
References
-
MDPI. "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives." Available at: [Link].
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-
American Chemical Society. "Learning from the Hantzsch synthesis." Available at: [Link].
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-
MDPI. "Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities." Available at: [Link].
-
Organic Chemistry Portal. "Ugi Reaction." Available at: [Link].
-
Wikipedia. "Hantzsch pyridine synthesis." Available at: [Link].
-
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-
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-
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-
MDPI. "Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole." Available at: [Link].
-
ResearchGate. "Synthesis and reactions of pyrazole-4-carbaldehydes." Available at: [Link].
-
MDPI. "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives." Available at: [Link].
-
ResearchGate. "Scheme for the general mechanism of Ugi four-component reactions." Available at: [Link].
-
ACS Publications. "Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst." Available at: [Link].
-
Organic Reactions. "The Biginelli Dihydropyrimidine Synthesis." Available at: [Link].
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. "chemistry and biological properties of pyrazole derivatives." Available at: [Link].
-
ResearchGate. "One-pot, four component synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines derivatives." Available at: [Link].
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Application Notes & Protocols: The Strategic Role of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a Core Intermediate in the Development of Novel Anti-Inflammatory Agents
Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals
This document provides a comprehensive technical guide on the synthesis and application of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a pivotal intermediate in the design of next-generation anti-inflammatory therapeutics. We will explore the underlying biochemical rationale, provide detailed, validated protocols for its synthesis and derivatization, and discuss its strategic importance in targeting key inflammatory pathways.
Section 1: The Scientific Rationale - Targeting the Engines of Inflammation
Inflammation is a complex biological response mediated by a network of signaling pathways and molecular effectors.[1] The development of effective anti-inflammatory drugs hinges on the precise targeting of key nodes within this network. Pyrazole-based scaffolds have emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs.[2][3][4][5] Their therapeutic success is largely due to their ability to be chemically modified to selectively interact with primary inflammatory targets like Cyclooxygenase-2 (COX-2) and transcription factors such as NF-κB.
The Cyclooxygenase (COX) Pathway: A Tale of Two Isoforms
The Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[6][7] There are two primary isoforms:
-
COX-1: A constitutive enzyme expressed in most tissues, responsible for homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.[6]
-
COX-2: An inducible enzyme, the expression of which is dramatically upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[6][7][8][9]
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen non-selectively inhibit both COX-1 and COX-2. While this reduces inflammation (via COX-2 inhibition), the concurrent inhibition of COX-1 leads to common and sometimes severe gastrointestinal side effects.[6] The strategic goal of modern anti-inflammatory drug design is, therefore, to achieve high selectivity for COX-2 over COX-1, preserving the protective functions of COX-1 while effectively quelling inflammation.[10] Pyrazole derivatives, most notably Celecoxib, are a class of potent and selective COX-2 inhibitors.[2][4][11]
Caption: The Cyclooxygenase (COX) pathway and points of drug intervention.
The NF-κB Signaling Pathway: Master Regulator of Inflammation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β), activate the IκB kinase (IKK) complex.[13][14][15] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to DNA and induces the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules, thus amplifying and sustaining the inflammatory response.[13][14][16] Inhibiting this pathway is another key strategy for developing anti-inflammatory therapies.
Caption: The canonical NF-κB signaling pathway in inflammation.
Section 2: Synthesis and Characterization of the Core Intermediate
The strategic value of this compound lies in its efficient synthesis and the versatility of its carbaldehyde group for subsequent chemical modifications.[17][18] The Vilsmeier-Haack reaction is the benchmark method for the formylation of electron-rich heterocyclic rings like pyrazoles, offering a reliable and scalable route to this key intermediate.[19][20][21][22]
Protocol 2.1: Synthesis via Vilsmeier-Haack Reaction
This protocol details the formylation of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole to yield the target carbaldehyde. The causality behind this protocol is the in-situ generation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then attacks the electron-rich C4 position of the pyrazole ring.[19][23]
Reagents and Materials:
| Reagent | CAS Number | Notes |
|---|---|---|
| 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole | 330793-61-0 | Starting material. |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Highly corrosive, reacts violently with water. Handle with extreme care. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous grade is essential. |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous grade. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | For quenching. |
| Ethyl Acetate | 141-78-6 | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | For drying. |
| Silica Gel | 7631-86-9 | For column chromatography. |
Experimental Workflow:
Caption: Workflow for the synthesis of the pyrazole-4-carbaldehyde.
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Causality: This exothermic reaction forms the chloroiminium salt; slow, cold addition is critical to prevent decomposition and ensure controlled formation.[19]
-
Substrate Addition: Dissolve the starting pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 70-80°C. Stir for 4-8 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed. Self-Validation: TLC provides a visual confirmation of the conversion of starting material to a new, more polar product (the aldehyde).
-
Work-up and Quenching: Once complete, cool the reaction mixture to room temperature and carefully pour it onto a beaker of crushed ice containing an excess of saturated sodium bicarbonate solution. Perform this step slowly in a fume hood to control the vigorous exothermic quenching of unreacted POCl₃ and Vilsmeier reagent.
-
Extraction: Stir the resulting slurry for 1 hour. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Protocol 2.2: Characterization of the Intermediate
Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate before proceeding to subsequent steps.
Table 1: Expected Analytical Data for this compound
| Parameter | Expected Value/Observation | Rationale for Confirmation |
|---|---|---|
| Appearance | White to off-white solid | Basic physical property check. |
| Molecular Formula | C₁₆H₁₁FN₂O | Confirmed by High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 266.27 g/mol | Confirmed by Mass Spectrometry (MS). |
| ¹H NMR | Singlet ~9.9-10.1 ppm (1H, -CHO) Singlet ~8.5-8.7 ppm (1H, pyrazole C5-H) Multiplets ~7.2-8.0 ppm (9H, Ar-H) | The downfield aldehyde proton is a key diagnostic signal. The pyrazole C5 proton is also a characteristic singlet. The integration confirms the aromatic protons. |
| ¹³C NMR | Signal ~185 ppm (-CHO) Signals ~115-165 ppm (Ar-C & Pyrazole-C) | The carbonyl carbon signal is highly deshielded and confirms the presence of the aldehyde group. |
| FT-IR (cm⁻¹) | ~1670-1690 (C=O stretch, aldehyde) | Strong absorption band characteristic of a conjugated aldehyde carbonyl group. |
Section 3: Application in Derivatization for SAR Studies
The true utility of the title compound is its role as a scaffold for creating libraries of novel compounds. The aldehyde functional group is a versatile handle for reactions such as reductive amination, Wittig reactions, and, most simply, condensation to form Schiff bases (imines). This allows for the systematic exploration of Structure-Activity Relationships (SAR).
Protocol 3.1: Synthesis of a Schiff Base (Imine) Derivative
This protocol describes a straightforward condensation reaction with 4-aminobenzenesulfonamide. The rationale is to append a sulfonamide moiety, a key pharmacophore in many selective COX-2 inhibitors like Celecoxib, to the pyrazole core.[24][25]
Experimental Workflow:
Caption: Workflow for Schiff base derivatization.
Step-by-Step Procedure:
-
Setup: To a solution of this compound (1.0 equivalent) in absolute ethanol, add 4-aminobenzenesulfonamide (1.05 equivalents).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the formation of the imine product by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure of the new derivative using NMR, MS, and IR spectroscopy. The disappearance of the aldehyde proton (~10 ppm) and the appearance of a new imine proton (-CH=N-) signal in the ¹H NMR spectrum are key indicators of success.
Protocol 3.2: Conceptual Framework for In Vitro Screening
Once a library of derivatives is synthesized, they must be screened for biological activity.
-
COX-1/COX-2 Inhibition Assay: This is the primary screen to determine potency and selectivity. The assay typically measures the production of Prostaglandin E2 (PGE₂) from arachidonic acid by purified recombinant human COX-1 and COX-2 enzymes. Compounds are tested at various concentrations to determine their IC₅₀ (the concentration required to inhibit 50% of enzyme activity).[26][27] The Selectivity Index (SI) is a critical parameter, calculated as SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A high SI value indicates greater selectivity for COX-2.
-
Cell-Based Anti-inflammatory Assay: To assess activity in a more biologically relevant context, derivatives can be tested in cell culture. A common model uses murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce a strong inflammatory response. The ability of the test compounds to inhibit the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6) is then quantified via ELISA.[27][28][29]
Table 2: Illustrative (Hypothetical) In Vitro Screening Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | TNF-α Inhibition (% at 10 µM) |
|---|---|---|---|---|
| Celecoxib (Reference) | 15.0 | 0.04 | 375 | 85% |
| Intermediate (Aldehyde) | >100 | >100 | - | <10% |
| Derivative (Schiff Base) | 25.5 | 0.15 | 170 | 78% |
This hypothetical data illustrates how derivatization can transform an inactive intermediate into a potent and selective inhibitor.
Conclusion
This compound is more than just a chemical; it is a strategic building block for innovation in anti-inflammatory drug discovery. Its robust synthesis via the Vilsmeier-Haack reaction and the chemical versatility of its aldehyde moiety provide a powerful platform for developing extensive compound libraries. By enabling systematic modifications and subsequent SAR studies, this intermediate allows researchers to fine-tune molecular properties to achieve high potency and selectivity for key inflammatory targets like COX-2. The protocols and rationale outlined herein provide a solid foundation for leveraging this valuable intermediate in the quest for safer and more effective anti-inflammatory agents.[5]
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NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. Available at: [Link]
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The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH. Available at: [Link]
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New insights into the role of COX 2 in inflammation. ResearchGate. Available at: [Link]
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Design, synthesis and bioactivities of Celecoxib analogues or derivatives. PubMed. Available at: [Link]
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Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Modulating Inflammation through the Negative Regulation of NF-κB Signaling. PMC - NIH. Available at: [Link]
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COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. Available at: [Link]
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What Is the Role of Cyclooxygenase (COX) in the Body?. GoodRx. Available at: [Link]
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Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Available at: [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. Available at: [Link]
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Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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(PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate. Available at: [Link]
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Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. Available at: [Link]
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New Hydrazone Derivatives of Pyrazole-4-carboxaldehydes Exhibited Anti-inflammatory Properties. Bentham Science Publisher. Available at: [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. Available at: [Link]
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Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]
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Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ProQuest. Available at: [Link]
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Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. Available at: [Link]
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3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC - PubMed Central. Available at: [Link]
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Synthesis and anti-inflammatory activity of celecoxib like compounds. Taylor & Francis Online. Available at: [Link]
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Pyrazole-4-carbaldehyde derivatives. ResearchGate. Available at: [Link]
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Some examples of commercially available pyrazole derivatives as NSAIDs. ResearchGate. Available at: [Link]
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Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. Available at: [Link]
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1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. InterContinental Warszawa. Available at: [Link]
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1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]
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Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available at: [Link]
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4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. PubMed. Available at: [Link]
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Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. Available at: [Link]
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(PDF) Synthesis, pharmacological evaluation and docking study of novel 3-phenyl-5-aryl-4, 5-dihydro-1h-pyrazole-1-carbaldehyde as anti-inflammatory agents. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Synthesis of Novel Agrochemicals from Pyrazole-4-carbaldehydes
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Agrochemicals
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is a highly privileged scaffold in the field of agrochemical research, forming the core of numerous commercial fungicides, insecticides, and herbicides.[1][2][3] The versatility of the pyrazole ring, with its multiple sites for substitution, allows for extensive chemical modification to fine-tune biological activity, selectivity, and physicochemical properties.[1][4] This adaptability has led to the development of blockbuster products that play a crucial role in global crop protection.
Pyrazole-4-carbaldehydes are particularly valuable as synthetic intermediates.[5][6] The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures. Through reactions such as condensations, multicomponent reactions, and the formation of Schiff bases, researchers can rapidly generate diverse libraries of novel compounds for biological screening.[5][7][8] This application note provides detailed protocols and mechanistic insights into key synthetic strategies for converting pyrazole-4-carbaldehydes into potent agrochemical candidates.
Key Synthetic Strategies and Workflows
The transformation of pyrazole-4-carbaldehydes into advanced agrochemical scaffolds can be achieved through several robust and high-yield synthetic routes. This guide will focus on two powerful methodologies: the Knoevenagel condensation for the synthesis of fungicidal intermediates and the Hantzsch multicomponent reaction for creating pyrazole-fused pyridine systems.
Caption: General synthetic pathways from pyrazole-4-carbaldehyde.
Strategy 1: Knoevenagel Condensation for Fungicide Intermediates
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation.[9] It involves the reaction of an aldehyde with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate). This reaction is exceptionally useful for creating electron-deficient alkenes, which are versatile intermediates for further elaboration.[10]
Mechanistic Insights
The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. A subsequent dehydration step, often spontaneous, yields the stable α,β-unsaturated product.[10] The choice of a mild base like ammonium carbonate is strategic; it is effective enough to facilitate the reaction without causing unwanted side reactions on the pyrazole core.[11]
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Protocol 1: Synthesis of 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile
This protocol describes the synthesis of a key fungicidal intermediate using a green, efficient method with ammonium carbonate as a catalyst in an aqueous ethanol medium.[11][12]
Materials & Equipment:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
-
Malononitrile
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
50 mL Round Bottom Flask
-
Magnetic Stirrer and Stir Bar
-
Reflux Condenser
-
Heating Mantle
-
Buchner Funnel and Filter Paper
-
Thin Layer Chromatography (TLC) plate (Silica gel)
Procedure:
-
Reaction Setup: To a 50 mL round bottom flask, add 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 260 mg) and malononitrile (1.0 mmol, 66 mg).
-
Solvent Addition: Add a 1:1 mixture of water and ethanol (10 mL total volume). Stir the mixture for 3-5 minutes at room temperature to ensure adequate mixing.
-
Catalyst Addition: Add ammonium carbonate (0.20 mmol, 19 mg, 20 mol%).
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 20-30 minutes.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting aldehyde), remove the heat source and allow the mixture to cool to room temperature.
-
Isolation: The product will precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold water (2 x 10 mL) to remove any residual catalyst and dry thoroughly. The product is often pure enough for subsequent steps without further purification.
Expected Results:
-
Product: 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile
-
Yield: Typically >90%
-
Appearance: Crystalline solid
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass (mg) | Role |
| Pyrazole-4-carbaldehyde | 260.29 | 1.0 | 260 | Electrophile |
| Malononitrile | 66.06 | 1.0 | 66 | Nucleophile |
| Ammonium Carbonate | 96.09 | 0.20 | 19 | Base Catalyst |
| Water:Ethanol (1:1) | - | - | 10 mL | Solvent |
Strategy 2: Hantzsch-type Synthesis of Pyrazolopyridines
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[13][14] The Hantzsch pyridine synthesis is a classic MCR used to generate dihydropyridines, which can be easily oxidized to the corresponding aromatic pyridines.[15][16] This approach allows for the rapid assembly of complex pyrazole-fused heterocyclic systems, which are prevalent in herbicides and other agrochemicals.[17]
Mechanistic Insights
The Hantzsch reaction mechanism is complex and can proceed via several pathways.[15][18] A widely accepted route involves two initial key steps running in parallel:
-
Knoevenagel Condensation: The pyrazole-4-carbaldehyde reacts with one equivalent of a β-ketoester (e.g., ethyl acetoacetate) to form an α,β-unsaturated carbonyl intermediate.[19][20]
-
Enamine Formation: A second equivalent of the β-ketoester reacts with a nitrogen source, like ammonium acetate, to form a β-enamino ester.[19]
These two intermediates then combine in a Michael addition, followed by cyclization and dehydration, to yield the final 1,4-dihydropyridine ring system.[19] A subsequent oxidation step (which can occur in situ or as a separate step) leads to the stable, aromatic pyrazolopyridine product.
Protocol 2: One-Pot Synthesis of a Pyrazolopyridine Derivative
This protocol outlines a general, environmentally friendly, one-pot synthesis of a pyrazolopyridine derivative in an aqueous medium.[13][21]
Materials & Equipment:
-
1-Methyl-1H-pyrazole-4-carbaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Deionized Water
-
Round Bottom Flask
-
Magnetic Stirrer and Stir Bar
-
Reflux Condenser
-
Heating Mantle
-
Standard laboratory glassware for work-up
Procedure:
-
Reaction Setup: In a round bottom flask, combine 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol).
-
Solvent: Add water (10 mL) to the mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction time can vary from 1 to 4 hours depending on the specific pyrazole aldehyde substrate.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Isolation: After cooling to room temperature, the solid product often precipitates. Collect the solid by filtration.
-
Work-up & Purification: If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Expected Results:
-
Product: Diethyl 2,6-dimethyl-4-(1-methyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate (or its oxidized pyridine form).
-
Yield: Moderate to high yields are typically achieved.
-
Appearance: Crystalline solid.
| Reagent | Moles (mmol) | Role |
| Pyrazole-4-carbaldehyde | 1.0 | Aldehyde component |
| Ethyl acetoacetate | 2.0 | β-Ketoester component |
| Ammonium acetate | 1.5 | Nitrogen source & catalyst |
| Water | - | Green Solvent |
Conclusion and Future Outlook
Pyrazole-4-carbaldehydes are undeniably powerful and versatile building blocks for the synthesis of novel agrochemicals. The synthetic strategies outlined in this application note, namely the Knoevenagel condensation and the Hantzsch multicomponent reaction, represent efficient, scalable, and often environmentally benign methods for generating molecular diversity. By leveraging these protocols, researchers in drug development and crop science can rapidly access a wide range of pyrazole-based scaffolds. The continued exploration of new reaction methodologies and the derivatization of these core structures will undoubtedly lead to the discovery of next-generation fungicides, herbicides, and insecticides with improved efficacy, enhanced crop safety, and better environmental profiles.[22]
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Application Notes & Protocols: A Strategic Guide to Developing Anticancer Agents from 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Derivatives
Introduction: The Therapeutic Promise of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer properties.[1][2][3] The unique five-membered heterocyclic structure with two adjacent nitrogen atoms serves as an excellent framework for designing potent and selective therapeutic agents.[4][5] Extensive research has demonstrated that pyrazole derivatives can exert their anticancer effects through multiple mechanisms, such as inhibiting crucial cellular targets like tubulin, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[1][4][5][6]
This guide focuses on a specific, highly versatile starting material: 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[7] The aldehyde functional group at the 4-position is a reactive handle, prime for chemical modification to generate a diverse library of novel compounds. The presence of the fluorophenyl group can also enhance pharmacokinetic properties, making this scaffold particularly attractive for drug development.[8]
This document provides a strategic workflow, complete with detailed protocols, for the synthesis, in vitro screening, and preliminary mechanism of action studies of novel anticancer agents derived from this pyrazole carbaldehyde core.
Logical Workflow for Pyrazole-Based Drug Discovery
The development process follows a logical progression from chemical synthesis to biological evaluation. This workflow ensures that resources are directed toward the most promising candidates identified through a systematic screening funnel.
Caption: Overall workflow from synthesis to mechanism of action studies.
Part 1: Synthesis and Characterization of Pyrazole Derivatives
The aldehyde group of the parent compound is readily converted into a variety of functional groups. A straightforward and effective strategy is the formation of Schiff bases (aldimines) through condensation with substituted anilines. This approach allows for the rapid generation of a library of compounds with diverse electronic and steric properties, crucial for establishing a structure-activity relationship (SAR).[9][10]
Synthetic Scheme: Schiff Base Formation
Caption: General reaction for synthesizing Schiff base derivatives.
Protocol 1: Synthesis of a Representative Schiff Base Derivative
This protocol details the synthesis of (E)-N-(4-chlorobenzylidene)-1-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanamine.
Rationale: This reaction is a classic acid-catalyzed condensation. A trace amount of glacial acetic acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The subsequent dehydration drives the reaction to completion.
Materials & Reagents:
-
This compound
-
4-chloroaniline
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Thin Layer Chromatography (TLC) plates
-
Recrystallization solvent (e.g., Ethanol or Ethyl Acetate/Hexane mixture)
Step-by-Step Methodology:
-
Reactant Solubilization: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol. Stir until fully dissolved.
-
Addition of Amine: To this solution, add 4-chloroaniline (1.0 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 4-6 hours.
-
Self-Validation: Monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
-
Product Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol. Purify the solid by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.
-
Characterization: Dry the purified product and characterize it using:
-
FT-IR: To confirm the formation of the imine (C=N) bond (typically appears around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O and primary amine N-H stretches.
-
¹H & ¹³C NMR: To confirm the overall structure and purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Part 2: Primary In Vitro Anticancer Screening
The initial step in biological evaluation is to assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines.[11] The MTT assay is a robust, reliable, and high-throughput colorimetric assay for this purpose.[12]
Protocol 2: Cell Viability Assessment via MTT Assay
Principle: This assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Materials & Reagents:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Synthesized pyrazole derivatives (dissolved in DMSO to make a stock solution, e.g., 10 mM)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" (medium with DMSO, concentration not exceeding 0.5%) and a "no-treatment control".
-
Exposure: Incubate the plate for 48 or 72 hours.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible within the cells under a microscope.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot a dose-response curve (% Viability vs. Compound Concentration) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Cytotoxicity of Pyrazole Derivatives
| Compound ID | Derivative 'R' Group | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT116 (Colon) |
| PZ-01 | -H | 25.4 | 31.2 | 28.9 |
| PZ-02 | -Cl | 8.7 | 12.5 | 10.1 |
| PZ-03 | -OCH₃ | 15.1 | 18.9 | 16.5 |
| PZ-04 | -NO₂ | 5.2 | 7.8 | 6.3 |
| Doxorubicin | (Control Drug) | 0.95 | 1.2 | 1.1 |
Note: Data are hypothetical and for illustrative purposes.
Part 3: Elucidating the Mechanism of Action
Identifying compounds with potent cytotoxicity (low IC₅₀ values) is the first step. The next crucial phase is to understand how these compounds kill cancer cells. Apoptosis induction and cell cycle arrest are common mechanisms for anticancer agents.[15][16]
Potential Mechanism: Kinase Inhibition Leading to Apoptosis
Many pyrazole derivatives function as kinase inhibitors, for instance, targeting VEGFR-2, which is critical for tumor angiogenesis.[5][17] Inhibition of such survival-related kinases can trigger the intrinsic apoptotic pathway.
Caption: A potential apoptotic pathway initiated by a pyrazole kinase inhibitor.
Protocol 3: Apoptosis Detection by Annexin V/PI Flow Cytometry
Principle: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, allowing for their differentiation.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the hit compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The results will differentiate between four populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
Protocol 4: Cell Cycle Analysis by PI Staining
Principle: Many anticancer drugs induce cell death by causing irreparable damage that leads to arrest at specific checkpoints in the cell cycle (G1, S, or G2/M). Propidium Iodide (PI) binds stoichiometrically to DNA. By staining fixed, permeabilized cells with PI, the cellular DNA content can be quantified by flow cytometry, revealing the distribution of the cell population across the different phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the hit compound for 24 hours.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight). This step permeabilizes the cells.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control suggests drug-induced cell cycle arrest at that checkpoint.
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information (PMC). [Link]
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In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). National Center for Biotechnology Information (PubMed). [Link]
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An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). National Center for Biotechnology Information (PubMed). [Link]
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A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). National Center for Biotechnology Information (PubMed). [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information (PubMed). [Link]
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Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]
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Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2010). National Center for Biotechnology Information (PubMed). [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). National Center for Biotechnology Information (PubMed Central). [Link]
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Examples of thiazole- and pyrazole-based anti-cancer drugs. (2024). ResearchGate. [Link]
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Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing. [Link]
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Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). KTU ePubl. [Link]
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Application Note & Protocols: 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a Keystone Intermediate for the Synthesis of Novel Analgesic Compounds
Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including analgesic and anti-inflammatory effects. This application note provides a comprehensive technical guide on the synthesis and utilization of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a highly versatile intermediate for the development of next-generation analgesic compounds. We present a detailed, optimized protocol for the synthesis of this key building block via the Vilsmeier-Haack reaction and explore its subsequent derivatization into potential analgesic agents through various synthetic strategies. The rationale behind experimental choices, step-by-step methodologies, and structure-activity relationship (SAR) insights are discussed to empower researchers in drug discovery and development.
Introduction: The Strategic Importance of the Pyrazole-4-carbaldehyde Scaffold
Pyrazole derivatives have long been a focal point of pharmaceutical research due to their proven therapeutic value.[1][2] The non-steroidal anti-inflammatory drug (NSAID) Celecoxib, a selective COX-2 inhibitor, stands as a landmark example, underscoring the potential of the 1,3-diarylpyrazole framework.[3][4][5] The compound this compound is a strategically designed intermediate that capitalizes on this validated pharmacophore while offering a unique point of diversification.
Its structure incorporates several key features:
-
The 1,3-Diarylpyrazole Core: Provides a rigid, bioisosterically relevant scaffold known to interact with key biological targets.
-
The 4-Fluorophenyl Group at C3: The fluorine atom can enhance metabolic stability and improve binding affinity through favorable electronic interactions.
-
The C4-Carbaldehyde (-CHO) Group: This is the compound's most valuable feature from a synthetic standpoint. The aldehyde is a highly versatile functional group that serves as a reactive "handle" for a multitude of chemical transformations, allowing for the systematic construction of diverse molecular libraries.[6][7]
This guide focuses on the robust synthesis of this intermediate and its application as a launchpad for creating novel compounds with potential analgesic activity.
Synthesis of the Core Intermediate: this compound
The most efficient and widely adopted method for introducing a formyl group at the C4 position of the pyrazole ring is the Vilsmeier-Haack reaction.[8][9] This reaction is prized for its high regioselectivity and generally good yields with electron-rich heterocyclic systems like pyrazoles.
Mechanistic Rationale
The reaction proceeds in two main stages. First, the Vilsmeier reagent, an electrophilic chloroiminium salt, is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[8] In the second stage, the electron-rich C4 position of the pyrazole ring attacks this electrophilic reagent. Subsequent hydrolysis of the resulting iminium intermediate liberates the aldehyde and regenerates the catalyst. The choice of POCl₃ and DMF is based on their reliability, commercial availability, and effectiveness in generating the reactive species under manageable conditions.[9][10]
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The Strategic Incorporation of Fluorine: Application Notes on Fluorinated Pyrazoles in Medicinal Chemistry
Introduction: The Unique Role of Fluorine in Drug Design
In the landscape of medicinal chemistry, the strategic introduction of fluorine atoms into bioactive scaffolds is a powerful and widely adopted strategy to enhance pharmacological profiles. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the heterocyclic frameworks that have benefited from this strategy, the pyrazole core stands out as a "privileged scaffold" in numerous therapeutic agents.[3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of fluorinated pyrazoles in medicinal chemistry, providing detailed application notes and experimental protocols.
I. Enhancing Metabolic Stability and Bioavailability
A primary driver for the fluorination of drug candidates is the enhancement of their metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver. By replacing hydrogen atoms at metabolically vulnerable positions with fluorine, the rate of metabolic degradation can be significantly reduced, leading to an extended plasma half-life and improved bioavailability.[4]
Application Note: Assessing Metabolic Stability
The evaluation of metabolic stability is a critical step in the drug discovery pipeline. In vitro assays using liver microsomes or hepatocytes provide a reliable and high-throughput method to predict in vivo metabolic clearance.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated pyrazole derivative.
Objective: To quantify the metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Test Compound (Fluorinated Pyrazole)
-
Pooled Liver Microsomes (e.g., human, rat)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Positive Control Compounds (High and Low Clearance, e.g., Verapamil and Warfarin)
-
Acetonitrile (ACN) or Methanol (for reaction termination)
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the test compound and control compounds in DMSO.
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, dilute the liver microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to the microsome suspension to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH system should be included as a negative control.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plates to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[4]
-
Data Presentation:
| Compound | Fluorination Status | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Pyrazole Analog A | Non-fluorinated | 15 | 46.2 |
| Pyrazole Analog B | Fluorinated | 55 | 12.6 |
| Verapamil | High Clearance Control | < 10 | > 69.3 |
| Warfarin | Low Clearance Control | > 60 | < 11.6 |
Expected Outcome: Fluorinated pyrazoles are expected to exhibit a longer half-life and lower intrinsic clearance compared to their non-fluorinated counterparts, indicating enhanced metabolic stability.
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
II. Fluorinated Pyrazoles as Enzyme Inhibitors
The pyrazole scaffold is a key component of many enzyme inhibitors. The introduction of fluorine can enhance binding affinity through favorable electrostatic interactions and by altering the electronic properties of the molecule.
Case Study 1: Celecoxib and COX-2 Inhibition
Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a trifluoromethyl-substituted pyrazole ring. This trifluoromethyl group is crucial for its selective inhibition of cyclooxygenase-2 (COX-2) over COX-1.[5] The electron-withdrawing nature of the CF3 group influences the acidity of the neighboring sulfonamide moiety, which is a key interaction point within the COX-2 active site.
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a fluorinated pyrazole against human recombinant COX-2.
Objective: To quantify the inhibitory potency of a test compound against COX-2.
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Fluorometric Probe (e.g., AMPLEX™ Red)
-
Test Compound (Fluorinated Pyrazole)
-
Reference Inhibitor (e.g., Celecoxib)
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and Celecoxib in DMSO. Perform serial dilutions to create a range of concentrations.
-
Reconstitute the COX-2 enzyme in the assay buffer as per the supplier's instructions and keep on ice.
-
Prepare working solutions of heme, arachidonic acid, and the fluorometric probe in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the assay buffer, heme, and fluorometric probe to each well.
-
Add the diluted test compound, reference inhibitor, or DMSO (for the 100% activity control) to the appropriate wells.
-
Add the diluted COX-2 enzyme to all wells except for the blank (no enzyme) wells.
-
Pre-incubate the plate at 25°C for 15 minutes, protected from light.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a fluorometric microplate reader and measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate of 100% Activity Control - Rate of Inhibitor Well) / Rate of 100% Activity Control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7]
-
Data Presentation:
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 0.07 | 7.7 | 110 |
| Fluorinated Pyrazole X | 0.19 | 8.3 | 43.7 |
| Non-fluorinated Analog | 1.5 | 5.2 | 3.5 |
Case Study 2: Ruxolitinib and JAK Kinase Inhibition
Ruxolitinib is a fluorinated pyrazole-containing drug approved for the treatment of myelofibrosis. It is a potent inhibitor of Janus kinases (JAK1 and JAK2).[8][9] The pyrazole core acts as a crucial scaffold for orienting the key pharmacophoric elements within the ATP-binding pocket of the kinases.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is a luminescent-based assay to determine the IC50 of a fluorinated pyrazole against a target kinase.
Objective: To measure the inhibition of kinase activity by quantifying the amount of ADP produced.
Materials:
-
Recombinant Purified Kinase (e.g., JAK1, JAK2)
-
Specific Peptide Substrate for the Kinase
-
Test Compound (Fluorinated Pyrazole)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the recombinant kinase, and the peptide substrate.
-
Add the diluted inhibitor to the wells. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely correlated with kinase activity.
-
-
Data Analysis:
Logical Flow for Kinase Inhibitor Evaluation
Caption: A generalized workflow for the preclinical evaluation of pyrazole-based kinase inhibitors.
III. Fluorinated Pyrazoles in Positron Emission Tomography (PET) Imaging
The use of the positron-emitting isotope fluorine-18 (¹⁸F) has revolutionized medical imaging.[6] ¹⁸F-labeled pyrazoles are being developed as PET radiotracers for the non-invasive imaging and quantification of various biological targets in vivo, such as enzymes and receptors. The favorable half-life of ¹⁸F (109.8 minutes) allows for multi-step synthesis and imaging procedures.[6]
Application Note: Radiolabeling Pyrazoles for PET
The development of a successful PET tracer requires a robust and efficient radiolabeling procedure. Nucleophilic substitution with [¹⁸F]fluoride is the most common method for introducing ¹⁸F into a molecule. This typically involves the displacement of a suitable leaving group (e.g., tosylate, nosylate, or triflate) on a precursor molecule.
Protocol 4: General Procedure for ¹⁸F-Radiolabeling of a Pyrazole Precursor
This protocol provides a general workflow for the synthesis of an ¹⁸F-labeled pyrazole PET tracer.
Objective: To synthesize an ¹⁸F-labeled pyrazole for PET imaging studies.
Materials:
-
[¹⁸F]Fluoride (produced in a cyclotron)
-
Pyrazole Precursor with a suitable leaving group
-
Phase Transfer Catalyst (e.g., Kryptofix 2.2.2)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
HPLC system for purification
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Sterile water for injection
-
Ethanol
Procedure:
-
[¹⁸F]Fluoride Activation:
-
Trap the aqueous [¹⁸F]fluoride solution from the cyclotron on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Dissolve the pyrazole precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/Kryptofix complex.
-
Seal the reaction vessel and heat at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).
-
-
Purification:
-
After cooling, dilute the reaction mixture with water and inject it onto a semi-preparative HPLC system to separate the ¹⁸F-labeled pyrazole from the unreacted precursor and other impurities.
-
Collect the fraction containing the desired product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction under reduced pressure.
-
Reformulate the purified ¹⁸F-labeled pyrazole in a sterile solution, typically containing ethanol and saline, for injection. This often involves passing the HPLC fraction through a C18 SPE cartridge, washing with water, and eluting the final product with ethanol.
-
-
Quality Control:
-
Perform analytical HPLC to determine the radiochemical purity and specific activity of the final product.
-
Conduct tests for sterility, pyrogenicity, and residual solvents before in vivo use.
-
Radiolabeling and Purification Workflow
Caption: General workflow for the synthesis of an ¹⁸F-labeled pyrazole PET tracer.
Conclusion
Fluorinated pyrazoles represent a cornerstone in modern medicinal chemistry, offering a versatile scaffold that can be fine-tuned to achieve desired pharmacological properties. The strategic incorporation of fluorine is a key tactic to enhance metabolic stability, modulate enzyme inhibitory potency, and develop novel imaging agents. The protocols and application notes provided herein offer a foundational framework for researchers to design, synthesize, and evaluate fluorinated pyrazoles, ultimately contributing to the discovery of new and improved therapeutics.
References
- Assessing the metabolic stability of fluorinated vs non-fluorin
- A Comparative Analysis of Pyrazole-Based Kinase Inhibitors in Oncology. (2025). BenchChem.
- Application Notes and Protocols for Cox-2-IN-27 In Vitro Enzyme Assay. (2025). BenchChem.
- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. (2025). BenchChem.
- Synthesis and characterization of celecoxib peroxide: crystal structure, theoretical analysis, thermochemistry and bond dissociation energy. (n.d.).
- In Vitro Kinase Assays for Pyrazole Derivatives: A Compar
- Application Notes and Protocols for Cell-based Assays Using Ruxolitinib. (2025). BenchChem.
- Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(3), 264.
- Synthesis and spectral properties of celecoxib. (2016).
- Application Notes and Protocols: In Vitro COX-2 Inhibition Assay for Arnica Oil. (2025). BenchChem.
- Hoepping, A., Diekers, M., Deuther-Conrad, W., Scheunemann, M., Fischer, S., Hiller, A., Wegner, F., Steinbach, J., & Brust, P. (2008). Synthesis of fluorine substituted pyrazolopyrimidines as potential leads for the development of PET-imaging agents for the GABAA receptors. Bioorganic & Medicinal Chemistry, 16(3), 1184–1194.
- Technical Support Center: Addressing Metabolic Instability of Fluorinated Drug Candid
- Abdelhaleem, E. F., Kassab, A. E., El-Nassan, H. B., & Khalil, O. M. (2022). Design, synthesis, and biological evaluation of new celecoxib analogs as apoptosis inducers and cyclooxygenase-2 inhibitors. Archiv der Pharmazie, 355(11), e2200190.
- Le, T. T. N., Tran, P. H. L., & Tran, T. T. D. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Pharmaceutics, 14(8), 1569.
- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- Knaus, E. E., & Kumar, P. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1601–1610.
- Design, synthesis, and biological evaluation of new celecoxib analogs as apoptosis inducers and cyclooxygenase‐2 inhibitors. (2022).
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Gomes, P. M. O., Silva, A. M. S., & Silva, V. L. M. (2020). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Molecules, 25(7), 1722.
- Synthesis of Celecoxib and Structural Analogs- A Review. (2025).
- Deodato, D., & D'hooghe, M. (2010). New synthesis of fluorinated pyrazoles. Organic Letters, 12(20), 4648–4651.
- Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
- Pohanka, A., & Saxena, A. (2016). Discovery and Structure–Activity Relationships of a Highly Selective Butyrylcholinesterase Inhibitor by Structure-Based Virtual Screening. Journal of Medicinal Chemistry, 59(15), 7083–7094.
- Positron emission tomography (PET) imaging with 18F-based radiotracers. (n.d.).
- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.
- Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. (n.d.).
- Synthesis of 18 F-labelled PET tracers by nucleophilic copper-mediated radiofluorin
- Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors. (2025). BenchChem.
- Ruxolitinib: A Comprehensive Guide for JAK2 Target Valid
- Design, synthesis, and in vitro evaluation of novel 1,3,4-oxadiazolecarbamothioate derivatives of Rivastigmine as selective inhibitors of BuChE. (2025).
- de Oliveira, A. S., de Alcantara, G. A., da Silva, G. P., de Oliveira, D. B., & de Freitas, R. M. (2023). Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies. International Journal of Molecular Sciences, 24(2), 1195.
- In Silico Study, Synthesis, and In Vitro Evaluation of Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity of Novel N-Thiazole Substituted Acetamide Coumarin Deriv
- Synthesis of PET Radiopharmaceuticals. (2016). Radiology Key.
- Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. (n.d.). PubMed Central.
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- Metabolic Stability Assays. (n.d.). Merck Millipore.
- Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. (2022).
- A novel method of 18F radiolabeling for PET. (n.d.).
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.).
- Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (n.d.).
- Ruxolitinib. (n.d.). R&D Systems.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove - University of Mississippi.
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Application Notes & Protocols: 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a Versatile Synthetic Building Block
Introduction: The Strategic Value of a Fluorinated Pyrazole Aldehyde
The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, renowned for its presence in a wide array of biologically active compounds.[1] The strategic incorporation of a fluorine atom can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[2] 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde emerges as a highly valuable and versatile building block, combining the proven pyrazole scaffold with the benefits of fluorination.[3] Its aldehyde functionality serves as a reactive handle for a multitude of synthetic transformations, enabling the construction of complex molecular architectures.
This guide provides an in-depth exploration of this compound's synthetic utility, detailing the causality behind experimental choices and providing robust, field-proven protocols for its application. It is designed for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic programs, from small-scale discovery to process development.[4] The applications for this building block are extensive, serving as a key intermediate in the synthesis of pharmaceuticals (particularly anti-inflammatory and analgesic agents), agrochemicals, and advanced materials.[4][5]
Physicochemical & Spectroscopic Data
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 36640-40-1 |
| Molecular Formula | C₁₆H₁₁FN₂O |
| Molecular Weight | 266.27 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in Chloroform, DMF, DMSO |
Core Synthetic Application I: Synthesis of the Building Block via Vilsmeier-Haack Reaction
The most direct and widely adopted method for the synthesis of 1,3-disubstituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7] This reaction employs a potent electrophilic formylating agent, the Vilsmeier reagent, which is generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl₃).
Mechanism Insight: The reaction proceeds through the formation of the corresponding acetophenone phenylhydrazone, which then undergoes electrophilic attack by the Vilsmeier reagent. A subsequent cyclization and hydrolysis cascade yields the final pyrazole-4-carbaldehyde. The choice of POCl₃ and DMF is critical; they form a highly reactive chloroiminium cation ([ClCH=N(CH₃)₂]⁺) that acts as the formylating species. The reaction is typically heated to drive the cyclization to completion.[8]
Caption: Synthesis of the title compound via Vilsmeier-Haack reaction.
Protocol 1: Synthesis of this compound
Materials:
-
4-Fluoroacetophenone
-
Phenylhydrazine
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphoryl chloride (POCl₃)
-
Crushed Ice
-
Chloroform
Procedure:
-
Hydrazone Formation:
-
In a 250 mL round-bottom flask, dissolve 4-fluoroacetophenone (0.1 mol) in 100 mL of absolute ethanol.
-
Add phenylhydrazine (0.1 mol) followed by a catalytic amount of glacial acetic acid (approx. 1 mL).
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 2-3 hours. Monitor the reaction by TLC until the starting acetophenone is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.
-
Filter the solid, wash with cold ethanol, and dry under vacuum. This intermediate is typically used without further purification.
-
-
Vilsmeier-Haack Reaction:
-
In a three-neck flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF (50 mL) in an ice-salt bath to 0-5 °C.
-
Add POCl₃ (0.12 mol) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes at this temperature to pre-form the Vilsmeier reagent.[8]
-
Add the 4-fluoroacetophenone phenylhydrazone (from the previous step, 0.08 mol) portion-wise to the cold Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80 °C for 6-8 hours.[8]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it slowly and carefully onto a large beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a solid precipitate forms.
-
Filter the crude product, wash thoroughly with water, and air dry.
-
Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from an appropriate solvent like ethanol or chloroform to yield the pure title compound.[8]
-
Core Synthetic Application II: Reactions at the Aldehyde Moiety
The aldehyde group is a versatile functional handle for C-C and C-N bond formation.
Caption: Key synthetic transformations of the title compound.
Knoevenagel Condensation
This reaction involves the condensation of the pyrazole aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a mild base. It is a highly efficient method for creating α,β-unsaturated systems.
Causality: The base (e.g., ammonium carbonate, piperidine) deprotonates the active methylene compound, generating a nucleophilic carbanion. This carbanion attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the condensed product. Using a mild and inexpensive catalyst like ammonium carbonate in an aqueous medium represents a green and efficient approach.[9]
Protocol 2: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol/Water (1:1 mixture)
Procedure:
-
In a 50 mL round-bottom flask, suspend the pyrazole aldehyde (1 mmol) and malononitrile (1 mmol) in 10 mL of a 1:1 ethanol-water mixture.[9]
-
Add ammonium carbonate (0.2 mmol, 20 mol%) to the mixture.
-
Heat the reaction mixture to reflux and stir. The reaction is typically rapid and can be monitored by TLC (usually complete within 20-30 minutes).[9]
-
After completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid product, wash thoroughly with cold water to remove the catalyst, and then with a small amount of cold ethanol.
-
Dry the product, 2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile, under vacuum. The product is often pure enough for subsequent steps without further purification.
Wittig Reaction
The Wittig reaction provides a powerful and reliable method for converting the aldehyde into an alkene, forming a new carbon-carbon double bond with predictable stereochemistry in many cases.[10]
Mechanism Insight: The reaction involves a nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the aldehyde's carbonyl carbon. This forms a zwitterionic intermediate called a betaine, which collapses to a four-membered oxaphosphetane ring. This ring intermediate then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[11][12] The nature of the ylide (stabilized vs. unstabilized) influences the E/Z selectivity of the resulting alkene.[13]
Protocol 3: General Procedure for Wittig Olefination
Materials:
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide for forming a terminal alkene)
-
A strong base (e.g., n-Butyllithium (n-BuLi), Sodium Hydride (NaH), or Potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, Diethyl Ether)
-
This compound
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-neck flask under an inert atmosphere (Nitrogen or Argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C (or -78 °C for n-BuLi).
-
Slowly add the strong base (1.05 eq). For NaH, the reaction can be run at room temperature, while for n-BuLi, low temperatures are required. A distinct color change (often to deep red, orange, or yellow) indicates the formation of the ylide. Stir for 30-60 minutes.
-
-
Olefination:
-
Dissolve the pyrazole aldehyde (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude alkene by flash column chromatography on silica gel.
-
Conclusion
This compound stands out as a strategically important synthetic intermediate. Its facile synthesis and the versatile reactivity of its aldehyde group provide access to a vast chemical space. The protocols detailed herein offer reliable and reproducible methods for leveraging this building block in the synthesis of novel chalcones, alkenes, and other complex heterocyclic systems destined for applications in drug discovery and materials science.
References
-
Current status of pyrazole and its biological activities - PMC. (n.d.). PubMed Central. [Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (n.d.). PubMed Central. [Link]
-
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde - InterContinental Warszawa. (n.d.). InterContinental Warszawa. [Link]
-
3-(4-Fluorophenyl)-1-phenylpyrazole-4-carbaldehyde | 36640-40-1 - J&K Scientific. (n.d.). J&K Scientific. [Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole - MDPI. (n.d.). MDPI. [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. [Link]
-
Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 - Journal of Advanced Scientific Research. (n.d.). Journal of Advanced Scientific Research. [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives - Atmiya University. (n.d.). Atmiya University. [Link]
-
Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]
-
Wittig Reaction: Mechanism and Examples - NROChemistry. (n.d.). NROChemistry. [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Master Organic Chemistry. [Link]
-
(PDF) 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). ResearchGate. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (n.d.). KTU ePubl. [Link]
-
(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). ResearchGate. [Link]
-
(PDF) A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. (n.d.). ResearchGate. [Link]
-
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC. (n.d.). PubMed Central. [Link]
Sources
- 1. sciensage.info [sciensage.info]
- 2. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
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- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for the synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis, primarily via the Vilsmeier-Haack reaction. Our goal is to provide actionable, field-proven insights to help you optimize your experimental outcomes.
Introduction: The Vilsmeier-Haack Approach
The synthesis of this compound is a crucial step in the development of various pharmaceutical and agrochemical compounds.[1] The most prevalent and efficient method for introducing the C4-formyl group onto the 1,3-disubstituted pyrazole core is the Vilsmeier-Haack reaction.[2][3][4] This reaction employs a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]
While robust, this reaction is not without its complexities. Success hinges on a nuanced understanding of the reaction mechanism, strict control of experimental parameters, and an awareness of potential side reactions. This guide addresses the most common issues in a practical, question-and-answer format.
The Core Reaction Pathway
The formylation occurs via an electrophilic aromatic substitution mechanism. The electron-rich C4 position of the pyrazole ring attacks the electrophilic Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde.[5][7]
Troubleshooting Guide & Experimental FAQs
This section is structured to address specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Target Aldehyde
This is the most frequent issue, often stemming from reagent quality or reaction conditions.
Q: I'm getting very low yields or recovering only my starting material. What's the most likely cause?
A: The primary suspect is often an inactive Vilsmeier reagent, which is highly sensitive to moisture.
-
Causality: The Vilsmeier reagent is formed in an exothermic reaction between DMF and POCl₃.[5] Any trace of water will rapidly decompose both the POCl₃ and the resulting chloroiminium salt, rendering the reagent inactive. DMF itself can degrade over time to dimethylamine, which can also interfere with the reaction.[8]
-
Expert Recommendation: Rigorous anhydrous conditions are non-negotiable.
-
Glassware: All glassware must be flame-dried or oven-dried (>120 °C) immediately before use and assembled under an inert atmosphere (Nitrogen or Argon).
-
Reagents: Use freshly distilled, high-purity POCl₃ and anhydrous DMF (preferably from a freshly opened bottle or a bottle stored under inert gas).[9]
-
Reagent Preparation: Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to ice-cold (0-5 °C) anhydrous DMF with vigorous stirring. The reaction is exothermic and must be controlled.[3] The reagent may form as a colorless to pale yellow solid or viscous liquid.[3][10] Use it promptly after preparation.[9]
-
Q: My starting material is consumed, but the yield is still poor and I see a complex mixture on my TLC plate. What should I investigate next?
A: This points towards substrate or product decomposition, likely due to improper temperature control or work-up conditions.
-
Causality: While the pyrazole ring is electron-rich, it can be sensitive to harsh conditions.[4] Overheating can lead to polymerization or the formation of tarry residues.[9] Furthermore, the product aldehyde can be sensitive to strongly basic or acidic conditions during work-up.
-
Expert Recommendation: Optimize your reaction and work-up protocol.
-
Temperature Control: For less reactive substrates, a gradual increase in temperature (e.g., to 70-90 °C) after the initial addition may be necessary.[2][11] However, this must be optimized carefully. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature, avoiding prolonged heating once the starting material is consumed.[5][9]
-
Gentle Work-up: The work-up is a critical step. The standard procedure is to pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice.[11] This hydrolyzes the intermediate iminium salt. Neutralize the acidic solution carefully and slowly with a mild base like saturated sodium bicarbonate or sodium acetate solution, keeping the temperature low.[9] Avoid strong bases like NaOH if possible, as they can cause product degradation.
-
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Reagents | Anhydrous DMF, Fresh POCl₃ | Use freshly opened/distilled reagents. | Vilsmeier reagent is highly moisture-sensitive.[9] |
| Temperature | 0-5 °C for reagent prep, then RT to 80 °C | Monitor by TLC; gradually increase temp if sluggish. | Balances reaction rate against decomposition.[2][11] |
| Stoichiometry | 1.1–1.5 eq. Vilsmeier reagent | Use a slight excess (e.g., 2-3 eq.) for less reactive substrates. | Drives reaction to completion but risks side products if excessive.[11] |
| Work-up | Quench on ice, neutralize with mild base (NaHCO₃) | Ensure quenching is slow and temperature is controlled. | Prevents product decomposition and side reactions.[9] |
Problem 2: Formation of Significant Impurities & Side Products
Even with a good yield, purity can be a challenge. Understanding potential side reactions is key to minimizing them.
Q: I see an isomeric product in my NMR. Is formylation at another position on the pyrazole ring possible?
A: While theoretically possible, formylation at the C4 position of 1,3-disubstituted pyrazoles is overwhelmingly favored.
-
Causality & Selectivity: Electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible site.[12] Formylation at C5 is rare and typically only occurs if the C4 position is blocked. For your specific substrate, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole, C4-formylation is the expected and dominant outcome. The presence of a regioisomer is highly unlikely. The impurity is more likely from another source.
Q: Could other side reactions be occurring? I have unidentifiable spots on my TLC.
A: Yes, several other side reactions can occur, particularly under non-optimized conditions.
-
Potential Side Reactions:
-
Di-formylation: A large excess of the Vilsmeier reagent or harsh conditions (high temperature, long reaction time) can potentially lead to the introduction of a second formyl group, though this is uncommon for pyrazoles.[5]
-
Chlorination: POCl₃ is a chlorinating agent. While the pyrazole core is generally stable, substituents on the ring could be susceptible. For example, a related study showed that a 3-(2-methoxyethoxy) group on a pyrazole was converted to a 3-(2-chloroethoxy) group under Vilsmeier-Haack conditions, demonstrating a dual formylation and chlorination.[13] While your substrate lacks such a susceptible group, this highlights the reactivity of the reagents.
-
Reaction with Solvent: The Vilsmeier reagent can react further with DMF, leading to byproducts, especially if the mixture is allowed to stand for too long or at elevated temperatures before the substrate is added.[8]
-
-
Expert Recommendation:
-
Control Stoichiometry: Carefully control the amount of Vilsmeier reagent used. An excess of 1.5 to 3 equivalents is often sufficient.[9][11]
-
Purification: If side products are unavoidable, purification by flash column chromatography on silica gel is the standard method to isolate the desired product.[11][13]
-
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve common issues in your synthesis.
References
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
- Technical Support Center: Vilsmeier-Haack Reaction of Indoles. Benchchem.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. Benchchem.
- Vilsmeier–Haack reaction. Wikipedia.
- A Comparative Guide to Formylation Methods for Pyrazoles: Vilsmeier-Haack and Beyond. Benchchem.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- Vilsmeier-Haack formylation of 1H-pyrazoles.
- Having some troubles with a Vislmeier-Haack reaction. Reddit.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.
- 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. InterContinental Warszawa.
- Vilsmeier-Haack formil
Sources
- 1. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Purification Challenges of Pyrazole Carbaldehyde Derivatives
Welcome to the technical support center dedicated to addressing the purification challenges of pyrazole carbaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in obtaining these valuable synthetic intermediates in high purity. Here, we will delve into the common issues, provide practical troubleshooting solutions, and offer detailed protocols grounded in scientific principles.
Introduction: The Purification Conundrum
Pyrazole carbaldehydes are pivotal building blocks in medicinal chemistry and materials science.[1][2] However, their purification is often a significant bottleneck in the synthetic workflow. The inherent basicity of the pyrazole nucleus, coupled with the reactivity of the aldehyde group, can lead to a host of challenges, including persistent impurities, difficult separations, and product degradation. This guide aims to equip you with the knowledge and techniques to overcome these hurdles effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the purification of pyrazole carbaldehyde derivatives.
Q1: Why do my pyrazole carbaldehyde derivatives streak on silica gel TLC plates and columns?
Streaking is a frequent observation and is primarily due to the basic nature of the pyrazole ring.[3] The lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel via hydrogen bonding or acid-base interactions. This strong binding leads to slow and uneven movement of the compound, resulting in elongated or streaky spots on a TLC plate and poor separation with tailing peaks during column chromatography.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase rather than solid crystals upon cooling.[3][4] This can happen for a few reasons:
-
High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution rapidly as a liquid.
-
Melting Point Depression: Impurities in your crude product can lower its melting point, potentially below the temperature of the crystallization solution.
-
Inappropriate Solvent Choice: The boiling point of the solvent might be higher than the melting point of your compound.[4]
To resolve this, you can try the following:
-
Add more solvent: This will reduce the saturation of the solution.
-
Use a lower-boiling point solvent system.
-
Cool the solution more slowly: Slow cooling encourages the gradual formation of a crystal lattice.
-
Scratch the inside of the flask: This can provide a nucleation site for crystal growth.
-
Add a seed crystal: A small crystal of the pure compound can initiate crystallization.
Q3: I'm struggling with low recovery after column chromatography. What are the likely causes?
Low recovery from column chromatography can be frustrating. The primary culprits are often:
-
Irreversible Adsorption: As mentioned in Q1, the basic pyrazole ring can bind very strongly to the acidic silica gel, leading to some of your product remaining on the column.
-
Improper Solvent Polarity: If the eluent is not polar enough, your compound may not move down the column effectively. Conversely, if the eluent is too polar, it might co-elute with impurities.
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation and product loss. A general rule of thumb is a silica gel to crude product ratio of at least 30:1 by weight.[3]
Q4: What are some common impurities I should expect from a Vilsmeier-Haack synthesis of pyrazole carbaldehydes?
The Vilsmeier-Haack reaction is a common method for synthesizing pyrazole-4-carbaldehydes.[2][5][6][7][8] However, it can generate some characteristic impurities:
-
Unreacted Starting Material: Incomplete formylation can leave residual hydrazone or pyrazole precursors in your crude product.
-
Over-formylation or Side Reactions: While less common, reaction at other positions on the pyrazole ring or side reactions involving the substituents can occur.
-
Tarry Byproducts: The reaction conditions can sometimes lead to the formation of colored, high-molecular-weight byproducts that can be difficult to remove.[3]
Q5: Are there alternative purification methods to chromatography and recrystallization for pyrazole carbaldehydes?
Yes, for aldehydes, a useful chemical purification technique is bisulfite adduct formation .[3] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct. This allows you to wash away non-aldehydic, organic-soluble impurities with a solvent. The aldehyde can then be regenerated from the aqueous layer by adding a base (like sodium carbonate) or a strong acid.
Troubleshooting Guides
This section provides a more detailed breakdown of common problems and step-by-step solutions.
Troubleshooting Recrystallization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| "Oiling Out" | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Solvent boiling point is higher than the compound's melting point. | 1. Add more hot solvent to the oiled-out mixture until it redissolves, then cool slowly. 2. Allow the solution to cool to room temperature before placing it in an ice bath.[3] 3. Choose a lower-boiling point solvent or a mixed solvent system. |
| No Crystal Formation | 1. The solution is not saturated enough. 2. The compound is too soluble in the chosen solvent, even when cold. | 1. Evaporate some of the solvent to increase the concentration and try cooling again.[3] 2. If using a single solvent, try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then cool. |
| Low Crystal Yield | 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. Too much cold solvent was used to wash the crystals. | 1. Concentrate the mother liquor (the leftover solution after filtration) and cool it to obtain a second crop of crystals. 2. Ensure the solution is cooled in an ice bath to maximize precipitation.[3] 3. Use a minimal amount of ice-cold solvent for washing.[4] |
| Crystals are Colored or Impure | 1. Impurities co-crystallized with the product. 2. Cooling was too rapid, trapping impurities. | 1. Perform a second recrystallization.[4] 2. If colored impurities are present, consider adding activated charcoal to the hot solution and then performing a hot filtration before cooling. |
Troubleshooting Column Chromatography
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Streaking/Tailing | 1. Strong interaction between the basic pyrazole and acidic silica. | 1. Mobile Phase Modification: Add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or pyridine to your eluent to neutralize the acidic sites on the silica gel.[3] 2. Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[3] |
| Poor Separation | 1. The chosen solvent system is not optimal. 2. The column was not packed properly, leading to channeling. | 1. Systematically test different solvent systems using TLC to find one that gives good separation between your product and impurities (aim for a ΔRf of at least 0.2).[3] 2. Ensure the silica gel is packed uniformly without air bubbles or cracks. |
| Product Not Eluting | 1. The mobile phase is not polar enough. | 1. Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[3] |
Experimental Protocols
Protocol 1: Modified Column Chromatography for Basic Pyrazole Carbaldehydes
This protocol details a standard column chromatography procedure with modifications to mitigate issues caused by the basicity of the pyrazole ring.
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane). Stir to create a uniform slurry. The amount of silica should be 30-50 times the weight of your crude product.
-
Column Packing: Pour the slurry into your column, ensuring even packing. Allow the solvent to drain until it is just above the silica bed.
-
Sample Loading: Dissolve your crude pyrazole carbaldehyde derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add this solution to the top of the silica bed.
-
Elution: Begin eluting with your chosen mobile phase. A common starting point is a mixture of hexane and ethyl acetate.[3]
-
Crucial Modification: To prevent streaking, add 0.5-1% triethylamine (TEA) to your mobile phase.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Two-Solvent Recrystallization for Pyrazole Carbaldehydes
This method is useful when finding a single suitable solvent is difficult.
-
Solvent Selection: Choose a "good" solvent in which your compound is soluble at high temperatures and a "bad" or "anti-solvent" in which it is poorly soluble. A common pair is ethyl acetate (good) and hexane (bad).
-
Dissolution: Dissolve your crude product in a minimal amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold "bad" solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualization of Workflows
Purification Workflow Diagram
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
alternative reagents to phosphorus oxychloride in Vilsmeier-Haack reaction
Technical Support Center: Vilsmeier-Haack Reaction
A Guide to Alternative Reagents & Troubleshooting
Welcome to the Technical Support Center for the Vilsmeier-Haack Reaction. As Senior Application Scientists, we understand that while this formylation reaction is a cornerstone of synthetic chemistry, challenges with the conventional phosphorus oxychloride (POCl₃) reagent can arise. This guide provides an in-depth analysis of viable alternative reagents, troubleshooting for common experimental issues, and detailed protocols to enhance the success of your research.
Frequently Asked Questions (FAQs)
Q1: I am looking for an alternative to POCl₃ for my Vilsmeier-Haack reaction. What are my options and when should I consider them?
While phosphorus oxychloride (POCl₃) is the most common activating agent for generating the Vilsmeier reagent from N,N-dimethylformamide (DMF), several alternatives exist, each with distinct advantages.[1] The choice of reagent depends on substrate sensitivity, desired reaction cleanliness, and work-up considerations. The most established alternatives are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2][3]
For particularly challenging substrates, other reagents have also been employed:
-
Trifluoromethanesulfonic Anhydride (Tf₂O): A powerful activating agent suitable for formylating less nucleophilic aromatic compounds.[4]
-
Pyrophosphoryl Chloride (P₂O₃Cl₄): This reagent can offer significant advantages in both reactivity and regioselectivity compared to the standard POCl₃-derived reagent.[4]
-
Phosgene Substitutes (e.g., Triphosgene): These can also be used to generate the Vilsmeier reagent and may be preferable in specific industrial settings due to handling characteristics compared to gaseous phosgene.[5][6]
Below is a comparative guide for the most common activating agents.
Data Presentation: Comparison of Common Vilsmeier Activating Agents [1]
| Feature | POCl₃ (Phosphoryl Chloride) | SOCl₂ (Thionyl Chloride) | (COCl)₂ (Oxalyl Chloride) |
| Reactivity | Moderate to High | Moderate | High |
| Byproducts | Phosphoric acid derivatives (H₃PO₄, polyphosphoric acids) | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride (HCl) |
| Work-Up | Can be complicated by the need to remove non-volatile, acidic phosphorus byproducts.[1] | Generally simpler than with POCl₃ as the primary byproduct (SO₂) is a gas.[1] | Considered the cleanest, as all byproducts are gaseous, simplifying purification.[1] |
| Cost | Relatively inexpensive and widely available. | Generally cost-effective. | Generally more expensive than POCl₃ and SOCl₂.[1] |
| Common Usage | The most widely used and well-documented reagent for this reaction. | A common and effective alternative to POCl₃.[2] | Often cited as an "ideal" reagent for clean reactions, particularly in academic and fine chemical synthesis.[1] |
| Potential Side Reactions | Can act as a chlorinating agent for certain substrates.[1] | Can also act as a chlorinating agent.[1] | Can lead to the formation of dimethylcarbamoyl chloride from DMF decomposition (a concern with other agents as well).[1] |
Q2: How is the Vilsmeier reagent formed and what is the general mechanism of the reaction?
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on an electron-rich substrate.
-
Vilsmeier Reagent Formation: A substituted amide, most commonly DMF, reacts with an activating agent (e.g., POCl₃, SOCl₂, (COCl)₂) to form an electrophilic chloroiminium salt, which is the active Vilsmeier reagent.[7][8]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic or heterocyclic compound attacks the carbon of the Vilsmeier reagent.[9][10]
-
Hydrolysis: Subsequent aqueous work-up hydrolyzes the resulting iminium ion intermediate to furnish the final aldehyde product.[7]
Troubleshooting Guide
Q3: My reaction has a low or inconsistent yield. What are the most likely causes?
This is a common issue that can typically be traced back to one of three areas: reagent quality, substrate reactivity, or reaction conditions.
-
Cause 1: Decomposition of the Vilsmeier Reagent. The Vilsmeier reagent is highly moisture-sensitive.[11]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use high-purity, anhydrous DMF and freshly distilled activating agents (like POCl₃). The reagent should be prepared at low temperatures (0–5 °C) and used promptly.[11] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Cause 2: Low Reactivity of the Aromatic Substrate. The Vilsmeier-Haack reaction is most efficient on electron-rich aromatic and heteroaromatic compounds.[9][12] The presence of electron-withdrawing groups on the ring will decrease its nucleophilicity and slow down the reaction.
-
Solution: For less reactive substrates, you may need to use more forcing conditions. Consider a gradual increase in temperature (e.g., to 40–80 °C) and using a slight excess (1.2–1.5 equivalents) of the Vilsmeier reagent.[11] Always monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Cause 3: Improper Work-up Procedure. The product can be lost or can decompose during the work-up if not performed correctly. The hydrolysis of the intermediate is often highly exothermic.
-
Solution: Quench the reaction by slowly and carefully adding the reaction mixture to a vigorously stirred mixture of crushed ice and a mild base, such as sodium bicarbonate or sodium acetate.[11] This helps to control the exotherm, neutralize acidic byproducts, and facilitate the hydrolysis to the desired aldehyde. Avoid using strong bases if your product is base-sensitive.
-
Q4: The Vilsmeier reagent is precipitating during its formation and my magnetic stir bar is getting stuck. How can I prevent this?
Precipitation of the Vilsmeier reagent is a known issue, especially on larger scales, and can halt the reaction by preventing effective mixing.[13]
-
Solution 1: Use a Mechanical Stirrer. For reactions larger than a few millimoles, a mechanical overhead stirrer is significantly more effective than a magnetic stir bar for agitating thick slurries and precipitates, ensuring homogenous mixing.[14]
-
Solution 2: Add an Anhydrous Co-solvent. Introducing an anhydrous, inert co-solvent such as dichloromethane (DCM), chloroform, or toluene can help keep the Vilsmeier reagent dissolved or in a more easily stirrable slurry.[14]
-
Solution 3: Control the Addition Rate. Add the activating agent (e.g., POCl₃) dropwise to the cooled DMF solution very slowly. This helps to manage the initial exothermic reaction and can sometimes prevent rapid, uncontrolled precipitation.[14]
Q5: I am observing significant formation of chlorinated byproducts. How can this be minimized?
The Vilsmeier reagent and the activating agent itself can sometimes act as chlorinating agents, particularly at elevated temperatures or with prolonged reaction times.[1][15]
-
Solution: Maintain the lowest effective reaction temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC and begin the work-up procedure as soon as the starting material has been consumed. A prompt and efficient aqueous quench is crucial to hydrolyze the reactive iminium salt intermediate and minimize its contact time with the substrate, thereby reducing the chance of undesired side reactions.[15]
Experimental Protocol Example: Formylation of Indole using Oxalyl Chloride/DMF
This protocol provides a method for the formylation of an electron-rich heterocycle using oxalyl chloride as a "clean" alternative to POCl₃.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Oxalyl chloride is corrosive and toxic. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is essential.
1. Preparation of the Vilsmeier Reagent: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add anhydrous DMF (3.0 equivalents) and an anhydrous solvent like dichloromethane (DCM). b. Cool the flask to 0 °C in an ice-water bath. c. Slowly add oxalyl chloride (1.2 equivalents) dropwise to the stirred DMF solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. d. After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes. A white precipitate of the Vilsmeier reagent may form.
2. Formylation Reaction: a. Dissolve the indole substrate (1.0 equivalent) in a minimal amount of anhydrous DCM. b. Add the indole solution dropwise to the pre-formed Vilsmeier reagent slurry at 0 °C. c. Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
3. Work-up and Purification: a. Cool the reaction mixture back down to 0 °C. b. Carefully and slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. c. Continue stirring until all gas evolution has ceased and the solution is basic (pH > 8). d. Transfer the mixture to a separatory funnel and extract the product with DCM (3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. f. Purify the crude residue by silica gel column chromatography to obtain the desired indole-3-carboxaldehyde.
References
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- Technical Support Center: Vilsmeier-Haack Reaction of Indoles - Benchchem. [URL: https://www.benchchem.com/technical-support-center/vilsmeier-haack-reaction-of-indoles]
- Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. - Benchchem. [URL: https://www.benchchem.
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- A Comparative Guide to Activating Agents for Vilsmeier Reagent Formation: POCl₃, SOCl₂, and Oxalyl Chloride - Benchchem. [URL: https://www.benchchem.
- Comparing Vilsmeier-Haack with other formylation methods for heterocycles - Benchchem. [URL: https://www.benchchem.
- A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction - Benchchem. [URL: https://www.benchchem.com/validation-and-comparative-guides/a-researcher-s-guide-to-the-regioselectivity-of-the-vilsmeier-haack-reaction]
- Vilsmeier-Haack Reaction - Chemistry Steps. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
- Reactions of unactivated olefins with Vilsmeier reagents. [URL: https://cdnsciencepub.com/doi/pdf/10.1139/v86-335]
- WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars - Google Patents. [URL: https://patents.google.
- Vilsmeier-Haack Reaction - J&K Scientific LLC. [URL: https://www.jk-sci.com/vilsmeier-haack-reaction_30]
- Phosgene and Substitutes - Merck Millipore. [URL: https://www.sigmaaldrich.
- Synthesis of Vilsmeier reagent - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-vilsmeier-reagent]
- Vilsmeier-Haack-Arnold Reaction Mechanism | Organic Chemistry - YouTube. [URL: https://www.youtube.
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scirp.org. [URL: https://www.scirp.org/html/1-1270233_49891.htm]
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm]
- Does the Vilsmeier-Haack-Reaction also work with thionylchloride instead of phosphorus oxychloride? : r/OrganicChemistry - Reddit. [URL: https://www.reddit.com/r/OrganicChemistry/comments/m97v9h/does_the_vilsmeierhaackreaction_also_work_with/]
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- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. [URL: https://www.mt.com/ch/en/home/library/applications/process-analytical-technology/vilsmeier-haack-reaction.html]
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- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [URL: https://www.ijcpr.
- Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. [URL: https://www.reddit.com/r/OrganicChemistry/comments/ogw27d/having_some_troubles_with_a_vislmeierhaack/]
- Navigating Dehydration Reactions: A Guide to Phosphorus Oxychloride Alternatives - Benchchem. [URL: https://www.benchchem.
- Vilsmeier-Haack Reaction of Phosphonic Dihydrazide: Synthesis of 4- {[(Dimethyl)azanylidenonium Chloride] Methyl} Amino-2,3-Dihydro-3-Oxo-4H-1,2,4, 3-Triazaphosphole - Scientific & Academic Publishing. [URL: http://article.sapub.org/10.5923.j.ijmc.20120205.02.html]
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- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra04309f]
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- Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10848039/]
- US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent - Google Patents. [URL: https://patents.google.
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- Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride - Benchchem. [URL: https://www.benchchem.com/troubleshooting-guides/low-yield-in-vilsmeier-haack-reaction-using-n-n-dimethylformamide-hydrochloride]
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Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs) related to this vital class of heterocyclic compounds. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, and mastering their synthesis is critical for innovation.[1] This center offers detailed insights into overcoming common synthetic challenges, ensuring reproducible and high-yield outcomes.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during pyrazole synthesis.
Q1: What is the most common method for synthesizing pyrazoles? The most prevalent and classic method is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative, typically in the presence of an acid catalyst.[2][3][4]
Q2: Why is my pyrazole synthesis yielding a mixture of products? The formation of product mixtures is often due to a lack of regioselectivity, especially when using an unsymmetrical 1,3-dicarbonyl compound. The initial nucleophilic attack from the substituted nitrogen of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different regioisomers.[5][6]
Q3: What are the key parameters I should focus on for optimization? The critical parameters for optimizing pyrazole synthesis are:
-
Catalyst: Choice and loading of the catalyst significantly affect reaction rates and, in some cases, selectivity.[7]
-
Solvent: The solvent influences reactant solubility, reaction kinetics, and can play a crucial role in directing regioselectivity.[8][9]
-
Temperature: Sub-optimal temperatures can lead to incomplete reactions or the degradation of starting materials and products.[7][10]
-
Purity of Starting Materials: Impurities in either the 1,3-dicarbonyl or the hydrazine can lead to side reactions and low yields.[7]
Q4: My reaction mixture is turning dark brown/black. What does this indicate? A dark reaction mixture often points to the decomposition of the hydrazine starting material, particularly with derivatives like phenylhydrazine at elevated temperatures.[5][11] It can also be a sign of side reactions leading to polymeric or tarry materials, or oxidation of reaction intermediates.[11]
Troubleshooting Guide: From Low Yields to Purification Headaches
This guide provides a systematic approach to diagnosing and solving common experimental problems.
Issue 1: Low or No Product Yield
A low yield is one of the most frequent challenges. The following workflow can help identify the root cause.
-
Purity of Starting Materials: Ensure reactants, especially the aminopyrazole if used in a multi-component reaction, are of high purity. Recrystallization or purification of starting materials may be necessary.[7]
-
Catalyst Selection and Loading: The Knorr synthesis is typically acid-catalyzed. A few drops of glacial acetic acid are common.[5] However, for specific substrates, other catalysts like nano-ZnO, silver triflate, or Lewis acids may offer superior performance.[12][13] Catalyst loading is also crucial; for example, an optimal loading of 5 mg was found for an amorphous carbon-supported sulfonic acid catalyst in a specific synthesis.[7]
-
Reaction Temperature and Time: While some syntheses proceed at room temperature, others require heating to reflux.[7][8] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged heating.[7]
-
Formation of a Stable Intermediate: In some cases, a stable hydrazone or hydroxylpyrazolidine intermediate may form that does not readily cyclize.[5] Adjusting conditions, such as increasing the temperature or adding a dehydrating agent, can drive the reaction to completion.[5]
Issue 2: Poor Regioselectivity (Formation of Isomers)
The formation of regioisomers is a significant challenge with unsymmetrical 1,3-dicarbonyls.[5][11]
| Strategy | Rationale & Explanation |
| pH Control | The acidity of the medium can significantly influence the outcome. Acidic conditions can favor the protonation of the more substituted carbonyl group, thereby directing the nucleophilic attack of the hydrazine to the less sterically hindered carbonyl carbon.[5] |
| Solvent Choice | The solvent can play a critical role. For instance, fluorinated alcohols have been shown to enhance the formation of a single regioisomer.[5][11] Aprotic dipolar solvents like DMF or NMP can also give better results than traditional protic solvents like ethanol.[8] |
| Steric & Electronic Effects | The inherent electronic properties and steric bulk of the substituents on both the dicarbonyl and the hydrazine will influence the site of the initial nucleophilic attack.[5] Consider modifying substituents if possible to favor one isomer. |
| Use of β-Enaminones | Using β-enaminones as surrogates for 1,3-dicarbonyls can provide better regiocontrol in the synthesis.[11] |
Issue 3: Difficult Product Purification
Purification can be complicated by the presence of unreacted starting materials, side products, or regioisomers.
-
Separating Regioisomers: Due to their similar physical properties, separating regioisomers can be challenging.[14] Flash column chromatography is the most common and effective method for their separation.[7]
-
Recrystallization: This is a cost-effective method for purifying solid products to a high degree, provided a suitable solvent system can be identified.[14] Common solvents include ethanol or mixtures of ethanol and water.[5][15]
-
Acid-Base Extraction: If the pyrazole product has a basic nitrogen atom, it can sometimes be purified by dissolving the crude mixture in an organic solvent, extracting with an acidic aqueous solution, neutralizing the aqueous layer, and then re-extracting the purified product back into an organic solvent. This method relies on the pyrazole being sufficiently basic to be protonated.
Key Parameter Optimization
Optimizing Catalyst Selection
The choice of catalyst is critical and depends on the specific substrates and desired outcome. While simple acids are common, various catalysts have been shown to be effective.
| Catalyst Type | Example(s) | Typical Loading | Key Advantages |
| Homogeneous Acid | Acetic Acid, HCl | Catalytic amount | Readily available, effective for many standard syntheses.[8][12] |
| Silver Catalyst | Silver Triflate (AgOTf) | 1 mol% | Highly efficient for reactions with trifluoromethylated ynones, rapid reaction times at room temperature.[13] |
| Nano Catalyst | Nano-ZnO | Not specified | Environmentally friendly, excellent yields (up to 95%), short reaction times, and easy work-up.[8][13] |
| Organocatalyst | Imidazole, Piperidine | Catalytic amount | Effective in multicomponent reactions, can work well in aqueous media.[9] |
Optimizing Solvent Conditions
The reaction solvent is not merely a medium but an active participant influencing reaction rates and selectivity.
| Solvent | Type | Observations & Recommendations |
| Ethanol / Methanol | Protic | The most traditionally used solvents. Effective for many syntheses but may lead to mixtures of regioisomers.[9][12] |
| Water | Protic | An excellent "green" solvent choice. For some multicomponent reactions, water gives the highest yields in the shortest time.[9] |
| DMF, NMP, DMAc | Aprotic Dipolar | Can provide better results and higher yields than protic solvents, especially for arylhydrazine condensations.[8] |
| PEG-400 | Eco-friendly | An eco-friendly solvent suitable for metal-free synthesis conditions.[16] |
| Solvent-Free | N/A | Can lead to faster reaction rates, reduced energy usage, and simplified work-up procedures.[17] |
Experimental Protocol: Knorr Synthesis of 3-phenyl-5-methyl-1H-pyrazole
This protocol provides a detailed, self-validating methodology for a common pyrazole synthesis.
Reaction Scheme: Benzoylacetone + Hydrazine Hydrate --(Acetic Acid, Ethanol)--> 3-phenyl-5-methyl-1H-pyrazole
Materials:
-
Benzoylacetone (1.62 g, 10 mmol)
-
Hydrazine hydrate (~64%, 1.0 mL, ~20 mmol)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (0.5 mL)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoylacetone (10 mmol) and ethanol (20 mL).
-
Reagent Addition: Stir the mixture until the benzoylacetone is fully dissolved. Carefully add hydrazine hydrate (20 mmol) followed by glacial acetic acid (0.5 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours. The starting benzoylacetone spot should disappear.
-
Work-up: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of cold water (2 x 10 mL) to remove any residual salts or hydrazine. Allow the product to air dry on the funnel. For higher purity, the crude product can be recrystallized from a minimal amount of hot ethanol.[5]
Characterization (Expected):
-
Appearance: White crystalline solid.
-
TLC: A single spot with an Rf value different from the starting material.
-
Melting Point: Compare with the literature value.
Reaction Mechanism and Key Intermediates
Understanding the reaction mechanism is crucial for troubleshooting. The Knorr synthesis proceeds through several key steps.
The mechanism begins with an acid-catalyzed attack of a hydrazine nitrogen onto one of the carbonyl carbons.[2][3] This is followed by the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization by the attack of the second nitrogen atom onto the remaining carbonyl group.[2] This forms a cyclic hydroxylpyrazolidine intermediate.[6] The final, and often rate-determining, step is the acid-catalyzed dehydration of this intermediate to form the stable, aromatic pyrazole ring.[6][8]
References
- common side reactions in Knorr pyrazole synthesis and their avoidance. Benchchem.
- A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
- troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
-
Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
- Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives. Benchchem.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. Available at: [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. Available at: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). SlideShare. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. Available at: [Link]
-
Optimization of reaction conditions. ResearchGate. Available at: [Link]
- Method for purifying pyrazoles. Google Patents.
- Process for the purification of pyrazoles. Google Patents.
-
Synthetic pathway for solvent-free preparations of pyrazole derivatives. ResearchGate. Available at: [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
-
Influence of catalyst proportion on the synthesis of pyranopyrazole. ResearchGate. Available at: [Link]
- Overcoming challenges in the synthesis of pyrazolyl-asparagine derivatives. Benchchem.
- Preventing degradation of pyrazole compounds during synthesis. Benchchem.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Full article: Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available at: [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Available at: [Link]
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Navigating the Maze of Isomers: A Technical Support Guide for Managing Regioselectivity in Substituted Pyrazole Synthesis
For Immediate Release
Welcome to the technical support center for managing regioselectivity in the synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole synthesis. As a Senior Application Scientist, I understand that achieving the desired regioisomer is often a critical, yet challenging, step in the development of novel therapeutics and agrochemicals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles and streamline your synthetic workflows.
The Core Challenge: A Tale of Two Nitrogens
The classical and most prevalent method for pyrazole synthesis, the Knorr condensation, involves the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine.[1] When an unsymmetrical 1,3-dicarbonyl is used, the two carbonyl carbons are not equivalent. The substituted nitrogen of the hydrazine can attack either of these carbonyls, leading to the formation of a mixture of two regioisomers.[1][2] The crux of the problem lies in directing the nucleophilic attack of the hydrazine to the desired carbonyl group with high fidelity.
This guide will dissect the factors governing this selectivity and provide actionable strategies to put you in control of your reaction's outcome.
Troubleshooting Guide: When Your Reaction Yields an Isomeric Mix
This section addresses specific issues you might encounter during your experiments and provides solutions grounded in mechanistic principles.
Issue 1: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine produces a nearly 1:1 mixture of regioisomers.
This is a common scenario where the intrinsic electronic and steric differences between the two carbonyl groups are insufficient to direct the reaction down a single pathway.
Probable Causes:
-
Subtle Substituent Effects: The electronic and steric characters of the substituents on your 1,3-diketone may not be different enough to create a significant energy barrier between the two possible transition states.
-
Standard Reaction Conditions: Protic solvents like ethanol, which are commonly used, may not be optimal for maximizing regioselectivity.[3][4]
Solutions & Experimental Protocols:
-
Solvent Optimization: The choice of solvent can dramatically influence the regiochemical outcome.[3] Aprotic polar solvents with strong dipole moments often yield better results than traditional protic solvents.[3] Fluorinated alcohols, in particular, have been shown to significantly enhance regioselectivity.[4]
-
Protocol 1: High-Regioselectivity Condensation using DMAc. [3]
-
Dissolve the unsymmetrical 1,3-diketone (1.0 mmol) and the arylhydrazine hydrochloride (1.0 mmol) in N,N-dimethylacetamide (DMAc, 4 mL).
-
Add 10 N HCl (50 mol%) to the solution.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Protocol 2: Leveraging Fluorinated Alcohols for Enhanced Selectivity.
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the mixture for 1-4 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
-
-
-
Temperature Control: Running the reaction at lower temperatures can amplify small differences in activation energies between the two competing pathways, potentially favoring one regioisomer.
Data Snapshot: The Impact of Solvent on Regioselectivity
| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Phenylhydrazine HCl | Ethanol | Poor Selectivity | [3] |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Phenylhydrazine HCl | DMAc | >99.8:0.2 | [3] |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | ~1:1 | [4] |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | >99:1 |
Issue 2: The major product of my reaction is the undesired regioisomer.
This frustrating outcome indicates that the inherent reactivity of your substrates favors the formation of the wrong isomer under your current conditions.
Probable Causes:
-
Electronic Effects: A strongly electron-withdrawing group (e.g., -CF₃) can activate the adjacent carbonyl, making it more susceptible to nucleophilic attack.[5]
-
Steric Hindrance: The nucleophile will preferentially attack the less sterically hindered carbonyl group.
Solutions & Experimental Protocols:
-
pH Adjustment: The acidity of the reaction medium can alter the reactivity of the carbonyl groups.[6] Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon. The regioselectivity can be influenced by which carbonyl is more readily protonated.
-
Alternative Synthetic Routes: When the Knorr condensation consistently yields the undesired isomer, it may be necessary to employ a different synthetic strategy that offers complementary regioselectivity.
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): This method involves the reaction of an α,β-unsaturated ketone with a hydrazine, followed by oxidation of the intermediate pyrazoline.[5][7] The regioselectivity is determined by the initial Michael addition of the hydrazine.
-
Protocol 3: Microwave-Assisted Synthesis from Chalcones. [8]
-
In a microwave reaction vessel, combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol).
-
Add glacial acetic acid (5 mL) as both solvent and catalyst.
-
Seal the vessel and irradiate in a microwave reactor at 120-140 °C for 15-20 minutes.
-
After cooling, pour the mixture into ice-water and collect the precipitate.
-
-
-
[3+2] Cycloaddition Reactions: These reactions, for example between a sydnone and an alkyne, can offer excellent control over regioselectivity, often providing access to isomers that are difficult to obtain through condensation reactions.[9]
-
Visualizing the Decision Process:
Caption: Decision workflow for optimizing pyrazole regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in the Knorr pyrazole synthesis?
A1: The regiochemical outcome is a delicate balance of steric and electronic factors.[6]
-
Electronic Effects: The initial, and often rate-determining, step is the nucleophilic attack of one of the hydrazine nitrogens on a carbonyl carbon. The more electrophilic (electron-deficient) carbonyl carbon will react faster. For instance, a carbonyl adjacent to an electron-withdrawing group like a trifluoromethyl group is more reactive.[5]
-
Steric Effects: The less sterically hindered carbonyl group is generally more accessible to the incoming hydrazine, especially if the hydrazine itself is bulky.[6]
-
Hydrazine Nucleophilicity: In substituted hydrazines (e.g., methylhydrazine or phenylhydrazine), the two nitrogen atoms have different nucleophilicities. For methylhydrazine, the methyl-substituted nitrogen is more nucleophilic. For phenylhydrazine, the unsubstituted -NH₂ group is more nucleophilic.[4][5] The more nucleophilic nitrogen will typically initiate the attack on the more reactive carbonyl.
Q2: How does acid catalysis affect the regioselectivity?
A2: Acid catalysis works by protonating a carbonyl oxygen, which makes the corresponding carbonyl carbon more electrophilic and susceptible to attack.[10] The regioselectivity can be influenced by the relative basicities of the two carbonyl oxygens. The more basic oxygen will be protonated to a greater extent, directing the hydrazine attack to that carbonyl.
Q3: Are there any "rules of thumb" for predicting the major regioisomer?
A3: While every substrate combination is unique, some general guidelines can be helpful:
-
The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl of the 1,3-dicarbonyl compound.[4][5]
-
In reactions of arylhydrazines with 1,3-diketones containing a trifluoromethyl group and an aryl group, the initial attack of the terminal -NH₂ of the hydrazine typically occurs at the carbonyl adjacent to the aryl group, leading to the formation of the 1,3-diaryl-5-trifluoromethylpyrazole.[3]
-
For methylhydrazine, the more nucleophilic Me-NH- group tends to attack the more reactive carbonyl.[5]
Q4: My reaction is not forming a pyrazole at all, but seems to be stalling at an intermediate. What could be happening?
A4: In some cases, a stable intermediate such as a hydrazone or a hydroxylpyrazolidine may form and not readily cyclize to the final pyrazole.[1] This can be addressed by:
-
Increasing the temperature: To provide the activation energy for the cyclization and subsequent dehydration steps.
-
Adding a dehydrating agent: Molecular sieves or a Dean-Stark trap can help to drive the equilibrium towards the dehydrated pyrazole product.
-
Adjusting the pH: The final dehydration step is often acid-catalyzed.[10]
Visualizing the Knorr Condensation Pathway:
Caption: Competing pathways in the Knorr pyrazole synthesis.
By understanding the underlying mechanisms and systematically applying the troubleshooting strategies outlined in this guide, you can gain precise control over the regioselectivity of your pyrazole syntheses, accelerating your research and development efforts.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). ACS Publications. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2023). ACS Publications. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). PMC - NIH. [Link]
-
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (2018). Thieme Connect. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (2018). Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for the synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and intricacies associated with this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal results.
The primary synthetic route to this valuable intermediate involves the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic systems.[1][2][3] The reaction typically proceeds via the cyclization and subsequent formylation of a substituted acetophenone phenylhydrazone precursor.[3][4] While robust, this process is sensitive to several parameters that can impact yield, purity, and scalability. This guide provides a structured approach to identifying and resolving common experimental issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected, or I have recovered mostly unreacted starting material. What went wrong?
A1: Low or no conversion is a frequent issue, often pointing to problems with the Vilsmeier reagent itself or the reaction conditions.
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent (a chloroiminium salt) is formed in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5] This reagent is highly sensitive to moisture.[5]
-
Causality: Any water present will rapidly decompose the POCl₃ and the Vilsmeier reagent, halting the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous grade DMF and fresh, properly stored POCl₃. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[5]
-
-
Reaction Temperature: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control (typically 0-5 °C).[6] However, the subsequent cyclization and formylation step often requires heating (e.g., 60-80 °C) for several hours to proceed to completion.[4][6][7]
-
Causality: Insufficient heating can lead to incomplete conversion. Conversely, excessive temperatures may cause decomposition of the starting material or product.[8]
-
Solution: After the controlled addition of the hydrazone precursor at a low temperature, slowly raise the temperature and monitor the reaction's progress using Thin-Layer Chromatography (TLC).[8] Optimize the temperature and reaction time for your specific substrate scale.
-
-
Stoichiometry: The molar ratio of reagents is critical. An excess of the Vilsmeier reagent is typically used to ensure complete conversion.[9]
-
Solution: A common starting point is using 2-3 equivalents of POCl₃ relative to the hydrazone precursor.[6] If conversion is low, consider a modest increase in the amount of Vilsmeier reagent.
-
Q2: During the aqueous work-up, my product "oiled out" instead of precipitating as a solid, making isolation difficult. How should I proceed?
A2: "Oiling out" occurs when the melting point of the crude product is lower than the work-up temperature or when impurities depress the melting point, resulting in a liquid or semi-solid phase instead of a crystalline solid.
-
Causality: The presence of unreacted starting materials or side products can act as a eutectic mixture, preventing clean crystallization.
-
Solutions:
-
Solvent Extraction: Instead of relying on precipitation, perform a standard liquid-liquid extraction. Extract the neutralized aqueous mixture multiple times with an appropriate organic solvent like dichloromethane or ethyl acetate.[8] Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8] The resulting crude oil or solid can then be purified.
-
Modify Precipitation Conditions: Ensure the aqueous mixture is thoroughly chilled in an ice bath before and during neutralization. Stir vigorously to promote the formation of smaller, more manageable solid particles.
-
Q3: My final product is discolored (e.g., yellow or brown) even after initial purification. What causes this and how can it be fixed?
A3: Discoloration typically indicates the presence of minor, highly colored impurities, often polymeric or degradation byproducts.
-
Causality: These impurities can form from minor side reactions, especially if the reaction was overheated or exposed to air and light for extended periods. They often co-precipitate or get trapped within the crystal lattice of the desired product.[10]
-
Solutions:
-
Recrystallization with Activated Carbon: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many colored impurities.[11] Perform a hot filtration to remove the charcoal and then allow the filtrate to cool slowly for crystallization. Be aware this may slightly reduce the overall yield.[11]
-
Silica Gel Plug: Before a full column chromatography or recrystallization, dissolve the crude product in a minimal amount of a suitable solvent and pass it through a short plug of silica gel, eluting with a slightly more polar solvent. This can effectively remove baseline impurities that are often responsible for the color.[10]
-
Q4: TLC analysis shows an impurity that is very close to my product spot. How can I separate them?
A4: Close-running spots on TLC indicate that the impurity has a polarity very similar to your product, making separation challenging.
-
Causality: This impurity could be a regioisomer (less likely in this specific synthesis[12]) or a closely related byproduct.
-
Solutions:
-
Optimize Column Chromatography:
-
Solvent System: Meticulously screen different eluent systems for column chromatography. Try mixtures of solvents with different properties (e.g., hexane/ethyl acetate vs. dichloromethane/methanol vs. toluene/acetone). Even small additions of a third solvent can sometimes significantly improve separation.
-
Silica Mesh Size: Use a finer mesh silica gel (e.g., 230-400 mesh) for higher resolution during flash chromatography.[11]
-
-
Recrystallization: This can be highly effective if the impurity has a slightly different solubility profile. Experiment with various solvents or mixed-solvent systems (e.g., ethyl acetate/hexane, ethanol/water).[10] The key is slow cooling to allow for the selective formation of pure crystals.
-
Derivative Formation: For very challenging separations, a chemical purification strategy can be employed. Aldehydes can form water-soluble bisulfite adducts.[10] Treating the crude mixture with a sodium bisulfite solution can pull the desired aldehyde into the aqueous phase, leaving non-aldehydic impurities behind. The aldehyde can then be regenerated by treatment with a base.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the Vilsmeier-Haack synthesis of this compound?
A1: The reaction is a sophisticated one-pot cyclization and formylation process. It begins with the formation of the electrophilic Vilsmeier reagent. The hydrazone precursor then attacks this reagent, initiating a cascade that results in the formation of the pyrazole ring, which is subsequently formylated at the electron-rich C4 position.[7][13]
// Nodes Hydrazone [label="Hydrazone Precursor"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium Salt)"]; Intermediate_A [label="Initial Adduct"]; Intermediate_B [label="Cyclized Intermediate"]; Pyrazole_Core [label="1,3-Disubstituted Pyrazole"]; Final_Product [label="3-(4-F-Ph)-1-Ph-\n1H-pyrazole-4-carbaldehyde"];
// Edges Hydrazone -> Intermediate_A [label="Electrophilic Attack"]; Vilsmeier_Reagent -> Intermediate_A; Intermediate_A -> Intermediate_B [label="Cyclization & Elimination"]; Intermediate_B -> Pyrazole_Core [label="Aromatization"]; Pyrazole_Core -> Final_Product [label="C4-Formylation\n(Electrophilic Substitution)"]; Vilsmeier_Reagent -> Final_Product; }
Caption: Vilsmeier-Haack reaction pathway.Q2: What are the critical safety precautions for this reaction?
A2: The Vilsmeier-Haack reaction involves hazardous materials.
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing HCl gas. It must be handled with extreme care in a well-ventilated chemical fume hood.[5]
-
Exothermic Reaction: The formation of the Vilsmeier reagent and the quenching of the reaction mixture with water/ice are highly exothermic and can cause splashing if not done slowly and with adequate cooling.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
Q3: Which analytical techniques are best for monitoring the reaction and assessing final product purity?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the reaction's progress by observing the disappearance of the starting material spot and the appearance of the product spot. It is also used to guide fraction collection during column chromatography.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The most powerful tool for structural confirmation. The ¹H NMR spectrum should show a characteristic singlet for the aldehyde proton (around 9-10 ppm) and distinct signals for the aromatic protons. ¹⁹F NMR is crucial for confirming the presence of the fluorine atom.[14]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the final product.[14]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of the key aldehyde functional group via its characteristic C=O stretch (around 1670-1700 cm⁻¹).[14]
Data Presentation
The following table summarizes common impurities that may be encountered.
| Impurity | Likely Origin | Identification Method | Mitigation Strategy |
| Unreacted Hydrazone | Incomplete reaction (low temp, insufficient reagent). | TLC, ¹H NMR (absence of aldehyde peak). | Increase reaction temperature/time; use excess Vilsmeier reagent. |
| N,N-dimethylformamide (DMF) | Reaction solvent. | ¹H NMR (singlets ~2.9, 8.0 ppm). | Thorough aqueous work-up and washing; drying under high vacuum. |
| Hydrolyzed Vilsmeier Reagent Byproducts | Reaction with moisture during work-up. | Water soluble, removed during extraction. | Proper extraction and washing with water/brine. |
| Polymeric/Degradation Products | Overheating or prolonged reaction times. | Baseline streaking on TLC; discoloration. | Strict temperature control; use of activated carbon during purification.[11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative guideline and may require optimization.
Part A: Vilsmeier Reagent Preparation
-
In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (e.g., 5 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (e.g., 2.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[6]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 30-45 minutes. The solution should become a pale yellow, sometimes viscous, liquid. This is the Vilsmeier reagent.
Part B: Cyclization and Formylation
-
Add the starting hydrazone, 1-(1-(4-fluorophenyl)ethylidene)-2-phenylhydrazine (1 equivalent), portion-wise to the prepared Vilsmeier reagent. Control the addition rate to manage any initial exotherm.
-
After the addition is complete, heat the reaction mixture to 70-80 °C using an oil bath.[4][7]
-
Maintain this temperature and stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
Part C: Work-up and Isolation
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic quenching process.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution or cold 10% sodium hydroxide solution until the pH is approximately 7-8.[6]
-
A precipitate (the crude product) should form. Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold hexane.
-
Dry the solid under vacuum to obtain the crude this compound.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product and run a TLC to determine the optimal eluent system (e.g., start with 9:1 Hexane:Ethyl Acetate and increase polarity). The goal is to achieve an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent mixture. Pack a glass column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Add the eluent to the column and apply gentle pressure to begin elution. Collect fractions and monitor them by TLC.[10]
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified product as a solid.[10]
Visualization of Workflow
The following diagram outlines a decision-making process for troubleshooting low product yield.
Start [label="Low or No Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Step 1: Verify Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Step 2: Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Workup [label="Step 3: Analyze Work-up & Isolation", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Reagents_1 [label="Use Anhydrous DMF?\nUse Fresh POCl₃?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Reagents_2 [label="Action: Dry solvent.\nUse new bottle of POCl₃.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sol_Conditions_1 [label="Temp Control Correct?\n(0°C addition, then heat?)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Conditions_2 [label="Action: Ensure proper cooling\nduring reagent prep & heating\nfor main reaction.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sol_Workup_1 [label="Product water soluble?\nOiled out?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Workup_2 [label="Action: Saturate aqueous layer\nwith NaCl (brine).\nSwitch to solvent extraction.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Check_Reagents; Check_Reagents -> Sol_Reagents_1; Sol_Reagents_1 -> Sol_Reagents_2 [label="No"]; Sol_Reagents_1 -> Check_Conditions [label="Yes"];
Check_Conditions -> Sol_Conditions_1; Sol_Conditions_1 -> Sol_Conditions_2 [label="No"]; Sol_Conditions_1 -> Check_Workup [label="Yes"];
Check_Workup -> Sol_Workup_1; Sol_Workup_1 -> Sol_Workup_2 [label="Yes"]; }
Caption: Troubleshooting workflow for low yield.[8]References
- Shaikh, A., et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link: Available through academic databases, specific public URL not provided in search result]
- BenchChem (2025). Technical Support Center: Purification of 3-Ethyl-1H-pyrazole-4-carbaldehyde. BenchChem. [Link: https://www.benchchem.com/technical-center/purification-of-3-ethyl-1h-pyrazole-4-carbaldehyde]
- BenchChem (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem. [Link: https://www.benchchem.com/technical-center/optimization-of-vilsmeier-haack-reaction-conditions-for-pyrazoles-1]
- BenchChem (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem. [Link: https://www.benchchem.com/technical-center/optimization-of-vilsmeier-haack-reaction-conditions-for-pyrazoles-2]
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link: https://www.researchgate.net/publication/282322047_Synthesis_of_Pyrazoles_via_Vilsmeier_Haack_reaction_and_their_pyrazolone_thiazolidinedione_derivatives_A_comparative_study_of_conventional_and_microwave_routes]
- Sharma, K., & Singh, R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04309f]
- BenchChem (2025). Technical Support Center: Purification of Pyrazolone Derivatives. BenchChem. [Link: https://www.benchchem.
- BenchChem (2025). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives. BenchChem. [Link: https://www.benchchem.
- BenchChem (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem. [Link: https://www.benchchem.
- BenchChem (2025). Technical Guide: 3-Ethyl-1H-pyrazole-4-carbaldehyde. BenchChem. [Link: https://www.benchchem.com/technical-center/3-ethyl-1h-pyrazole-4-carbaldehyde]
- Ossila. 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. Ossila.com. [Link: https://www.ossila.com/products/1-3-fluorophenyl-1h-pyrazole-4-carbaldehyde]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic-chemistry.org. [Link: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]
- BenchChem (2025). Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from 3-Ethyl-1H-pyrazole-4. BenchChem. [Link: https://www.benchchem.
- ResearchGate (2025). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link: https://www.researchgate.
- Cikotiene, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2011/11/]
- InterContinental Warszawa. 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. InterContinental Warszawa. [Link: https://www.icwarsaw.com/g-1-4-fluorophenyl-3-phenyl-1h-pyrazole-4-carbaldehyde-36640-41-2]
- Shetty, P., et al. (Year not specified). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=24_10_13]
- ResearchGate (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link: https://www.researchgate.
- Shingare, M.S., et al. (Year not specified). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical and Scientific Innovation. [Link: https://jpsionline.com/admin/php/uploads/341_pdf.pdf]
- Sharma, K., & Singh, R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10497531/]
- BenchChem (2025). Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem. [Link: https://www.benchchem.com/technical-center/overcoming-challenges-in-the-derivatization-of-1-isopropyl-1h-pyrazole-4-carbaldehyde]
- Sigma-Aldrich. This compound. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/aldrichcpr000021]
- Popov, A.V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(v), 192-205. [Link: https://www.semanticscholar.org/paper/Synthesis-of-poly-functionalized-pyrazoles-under-Popov-Kobelevskaya/b7c1a89b4b0805362a26c459891c33f81e330a8c]
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- ResearchGate (2025). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link: https://www.researchgate.
- Atmiya University. (Year not specified). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link: https://www.atmiyauni.ac.in/dev/wp-content/uploads/2023/07/05_chapter-5.pdf]
- ResearchGate (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link: https://www.researchgate.net/publication/225134762_Pyrazole-34-carbaldehyde_synthesis_reactions_and_biological_activity]
- Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link: https://jpsionline.com/admin/php/uploads/208_pdf.pdf]
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- Abdel-Wahab, B.F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2011/1/]
- Chemical Methodologies. (Year not specified). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link: http://www.chemmethod.com/article_147285.html]
- Asiri, A.M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3201064/]
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- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 14. epubl.ktu.edu [epubl.ktu.edu]
Technical Support Center: Scale-Up of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the laboratory and scale-up synthesis of this important pharmaceutical intermediate.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its preparation typically involves a two-step sequence: the initial formation of a 1,3-diarylpyrazole core, followed by formylation at the C4 position, most commonly via the Vilsmeier-Haack reaction. While the synthesis is well-established on a lab scale, scaling up production presents unique challenges that require careful consideration of reaction conditions, safety, and purification. This guide provides practical, field-proven insights to navigate these complexities.
Overall Synthetic Scheme
The synthesis can be broadly divided into two key stages:
-
Step 1: Synthesis of the Pyrazole Precursor: Formation of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole.
-
Step 2: Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group to yield the final product.
Caption: Overall synthetic route.
Part 1: Synthesis of the Pyrazole Precursor
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing the 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole precursor?
A1: The most prevalent and industrially viable method is the condensation of 4-fluoroacetophenone with phenylhydrazine, which forms a hydrazone intermediate that subsequently cyclizes to the pyrazole. This reaction is often carried out in a one-pot fashion.[1][2] The choice of solvent and catalyst is crucial for driving the reaction to completion and minimizing side products. Ethanol or acetic acid are commonly used solvents.
Q2: What are the critical parameters to control during the precursor synthesis?
A2: The key parameters are:
-
Temperature: The initial condensation to the hydrazone is typically performed at room temperature or with gentle heating, while the subsequent cyclization may require higher temperatures (reflux) to proceed at a reasonable rate.
-
pH: An acidic catalyst, such as a few drops of acetic acid, is often employed to facilitate both the hydrazone formation and the cyclization.[3]
-
Water Removal: The reaction generates water, which can be detrimental to the equilibrium. On a larger scale, using a Dean-Stark apparatus to remove water can significantly improve the yield.
-
Purity of Starting Materials: Ensure the 4-fluoroacetophenone and phenylhydrazine are of high purity to avoid side reactions and simplify purification.
Q3: I am observing a mixture of regioisomers. How can this be avoided?
A3: While the reaction of an acetophenone with a substituted hydrazine generally leads to the desired 1,3-disubstituted pyrazole, the formation of the 1,5-disubstituted isomer is a possibility, though often minor. Ensuring complete formation of the hydrazone before pushing the cyclization with more forceful conditions can sometimes improve regioselectivity. Careful control of the reaction temperature is also important. For unambiguous synthesis, alternative multi-step routes exist but are often less economically viable for large-scale production.
Troubleshooting Guide: Precursor Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; unfavorable equilibrium. | Increase reaction temperature and/or time. Use a Dean-Stark trap to remove water. Ensure an adequate amount of acid catalyst is present. |
| Starting material degradation. | Avoid excessively high temperatures or prolonged reaction times. Ensure an inert atmosphere if starting materials are air-sensitive. | |
| Difficult Purification | Presence of unreacted starting materials or hydrazone intermediate. | Optimize reaction conditions to drive the reaction to completion. Consider a work-up procedure that removes the more polar starting materials and intermediate. |
| Formation of side products (e.g., regioisomers). | Re-evaluate the reaction temperature and catalyst. Purification by recrystallization is often effective for removing isomeric impurities. |
Part 2: Vilsmeier-Haack Formylation and Scale-Up
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles like pyrazoles.[4][5][6] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction presents significant thermal hazards that must be managed during scale-up.
-
Exothermic Reagent Formation: The reaction between POCl₃ and DMF to form the Vilsmeier reagent is highly exothermic.[7] On a large scale, this requires controlled, slow addition of POCl₃ to DMF at low temperatures (typically 0-10 °C) with efficient cooling and stirring.
-
Thermal Instability: The Vilsmeier reagent itself is thermally unstable and can decompose, leading to a runaway reaction.[7][8] It is crucial to use the reagent shortly after its preparation and maintain temperature control.
-
Violent Quenching: The reaction is quenched by the addition of water or an aqueous base, which is also a highly exothermic process due to the hydrolysis of unreacted POCl₃ and the Vilsmeier reagent.[9] The reaction mixture should be added slowly to a large volume of ice/water with vigorous stirring.
Q2: How can I optimize the yield of the formylation reaction?
A2: Yield optimization hinges on several factors:
-
Stoichiometry: An excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) is often used to ensure complete conversion of the pyrazole precursor.[10]
-
Temperature and Reaction Time: While the Vilsmeier reagent is formed at low temperatures, the formylation of the pyrazole often requires heating (e.g., 60-90 °C) for several hours.[1][11][12] The optimal temperature and time should be determined through laboratory studies and monitored closely during scale-up.
-
Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[13]
Q3: What are the common byproducts, and how can they be minimized?
A3: Common byproducts can include:
-
Unreacted Starting Material: This can be minimized by using a sufficient excess of the Vilsmeier reagent and ensuring adequate reaction time and temperature.
-
Hydroxymethylation or Chlorination: Under certain conditions, side reactions can occur. For instance, prolonged heating of DMF can generate small amounts of formaldehyde, leading to hydroxymethylated byproducts.[10] Chlorination of the pyrazole ring is also a possibility, though less common for this substrate. Careful control of reaction temperature and time is the best way to mitigate these side reactions.
Q4: What are the best practices for work-up and purification at scale?
A4: Scalable work-up and purification are critical for an efficient process.
-
Quenching: As mentioned, slow and controlled addition of the reaction mixture to a large volume of ice-cold water or a basic solution (e.g., sodium bicarbonate or sodium acetate solution) is essential.[9][14]
-
Isolation: The product often precipitates from the aqueous mixture upon quenching and can be isolated by filtration. If it remains in solution, extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) is necessary.
-
Purification: While column chromatography is common in the lab, it is often not practical for large-scale production. Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures) is the preferred method for purifying the solid product at scale.
Troubleshooting Guide: Vilsmeier-Haack Formylation
Caption: Troubleshooting logic for low yield.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or stalls | Inactive Vilsmeier reagent due to moisture. | Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere. |
| Insufficient temperature. | After the initial low-temperature reagent formation and substrate addition, gradually increase the temperature to the optimal range (e.g., 60-90 °C) and monitor by TLC or HPLC. | |
| Deactivated pyrazole precursor. | While unlikely for this substrate, highly electron-withdrawing groups can deactivate the ring. This would require more forcing conditions (higher temperature, longer time). | |
| Formation of a dark, tarry mixture | Reaction temperature too high. | Maintain strict temperature control. A runaway exotherm can lead to decomposition. |
| Impure starting materials. | Use high-purity pyrazole precursor. | |
| Product is difficult to isolate from the aqueous work-up | Product has some water solubility. | Saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility in the aqueous phase. |
| Emulsion formation during extraction. | Add brine to help break the emulsion. If persistent, filter the mixture through a pad of Celite. |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoroacetophenone (1.0 eq.) and phenylhydrazine (1.05 eq.) in ethanol (5-10 volumes).
-
Reaction: Add glacial acetic acid (0.1 eq.) to the mixture. Heat the reaction to reflux and monitor the progress by TLC until the starting materials are consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.
-
Purification: Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol to yield the pure pyrazole precursor.
Protocol 2: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Formylation: Dissolve the 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-6 hours).
-
Quenching and Isolation: Cool the reaction mixture to room temperature. In a separate, larger vessel, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice/water. Adjust the pH to 6-7 with a saturated aqueous solution of sodium bicarbonate or sodium acetate.
-
Purification: Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or an ethyl acetate/hexane mixture to afford this compound as a solid.
Data Summary Table
| Parameter | Precursor Synthesis | Vilsmeier-Haack Formylation |
| Key Reagents | 4-Fluoroacetophenone, Phenylhydrazine | 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole, POCl₃, DMF |
| Solvent | Ethanol, Acetic Acid | DMF |
| Temperature | Reflux (approx. 78 °C) | 0 °C to 80 °C |
| Typical Reaction Time | 4 - 8 hours | 4 - 6 hours |
| Typical Yield | 80 - 95% | 75 - 90% |
| Purification Method | Recrystallization (Ethanol) | Recrystallization (Ethanol or EtOAc/Hexane) |
References
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
- Bollyn, M. (2005). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
- BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Work-up & Hydrolysis.
- Kumar, N., et al. (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Molbank, 2018(3), M1001.
- Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(4), 459-467.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, (2023).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pure & Applied Chemistry, (2012).
- Vilsmeier-Haack Reaction. Chemistry Steps.
- 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. InterContinental Warszawa.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. MDPI.
- 4-Fluoroacetophenone: Enhancing Pharmaceutical Synthesis & Agrochemical Performance. Acme-Hardesty.
- Acetophenone phenylhydrazone (XX) 1. University of Glasgow.
- 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Chem-Impex.
- Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. PMC.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
- Synthesis of 1,3-diaryl pyrazole derivatives and evaluation of anticonvulsant and antimicrobial activities.
- Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters.
- Vilsmeier(‐Haack) reaction.
- Having some troubles with a Vislmeier-Haack reaction. Reddit.
- 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Santa Cruz Biotechnology.
- This compound. Sigma-Aldrich.
- Pyrazole synthesis. Organic Chemistry Portal.
- Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o).
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC.
- (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia.
- Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E.
- (PDF) 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- 3-phenyl-1h-pyrazole-4-carbaldehyde. Sigma-Aldrich.
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- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 8. Page loading... [guidechem.com]
- 9. 4-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
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- 14. researchgate.net [researchgate.net]
troubleshooting guide for the synthesis of pyrazole derivatives
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and answers to frequently asked questions (FAQs). Pyrazoles are a cornerstone of medicinal chemistry and materials science, but their synthesis can present unique challenges.[1][2] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you to diagnose and solve problems effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis and what is its primary challenge? A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5] The primary and most persistent challenge is controlling regioselectivity when using unsymmetrical 1,3-dicarbonyls. This reaction can produce two different regioisomeric pyrazoles, and controlling which isomer is formed is critical as they can have vastly different biological activities and physical properties.[6]
Q2: What are the key factors influencing regioselectivity in the Knorr synthesis? A2: Regioselectivity is a function of the subtle interplay between several factors:
-
Electronic Effects: The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic (electron-poor) carbonyl carbon of the 1,3-dicarbonyl compound.[6] For instance, a carbonyl adjacent to a strong electron-withdrawing group like -CF₃ will be more reactive.[6][7]
-
Steric Effects: The less sterically hindered carbonyl group is often the preferred site of initial attack by the hydrazine.[2]
-
Reaction pH: The acidity of the medium can alter the reactivity of the carbonyl groups and the nucleophilicity of the hydrazine, thereby influencing the isomeric ratio.[8] Acidic conditions can favor protonation of one carbonyl over the other, directing the reaction pathway.[5]
-
Solvent Choice: The solvent plays a critical role. Protic solvents can hydrogen-bond with reactants, while aprotic solvents may favor different transition states. Notably, fluorinated alcohols have been shown to dramatically improve regioselectivity in many cases.[8][9]
Q3: My reaction mixture often turns dark yellow or red. Is this normal and what causes it? A3: The development of a dark color is a common observation, but it often indicates decomposition or side reactions.[10] The most frequent cause is the decomposition of the hydrazine reagent, especially substituted hydrazines like phenylhydrazine, which can be unstable at elevated temperatures or upon exposure to air.[8][11] This leads to colored byproducts and impurities that can complicate purification.
Q4: What are the essential safety precautions when working with hydrazine and its derivatives? A4: Hydrazine and its derivatives are toxic and potentially unstable.[12][13] Key safety measures include:
-
Handling: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin contact and inhalation.[12]
-
Stability: Hydrazine can decompose, sometimes vigorously, at elevated temperatures or in the presence of catalytic metal surfaces (e.g., copper, iron oxide).[12][13]
-
Flammability: Hydrazine vapors are flammable over a very wide range in air (4.7% to 100%).[12] Avoid heat, sparks, and open flames.
-
Quenching: Spills or residual hydrazine should be neutralized with a dilute oxidizing agent like sodium hypochlorite solution (bleach) or hydrogen peroxide.[12]
Troubleshooting Guide for Pyrazole Synthesis
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Reaction Yield or Incomplete Conversion
Q: I'm seeing a significant amount of my starting 1,3-dicarbonyl compound remaining after several hours, even with heating. What's going wrong?
A: This is a common issue that can stem from several sources. The key is to systematically identify the root cause.
Causality & Explanation: A sluggish or incomplete reaction is often due to either insufficient activation energy or the formation of a stable, non-cyclizing intermediate. The reaction proceeds via a hydrazone or hydroxylpyrazolidine intermediate, which must then undergo an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[8] If this final step is slow, the reaction will stall.
Troubleshooting Protocol:
-
Verify Reagent Purity: Hydrazine derivatives can degrade over time. Use freshly distilled or high-purity hydrazine for best results.[8] Ensure your 1,3-dicarbonyl is pure and free from contaminants.
-
Introduce a Catalyst: The reaction is often catalyzed by acid. Add a catalytic amount of glacial acetic acid (a few drops) to your reaction mixture.[14][15] This protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.
-
Increase Reaction Temperature: Many Knorr syntheses require reflux temperatures to drive the final dehydration step.[8] Gradually increase the temperature while monitoring the reaction by Thin Layer Chromatography (TLC).
-
Consider a Dehydrating Agent: If the final cyclization-dehydration is the rate-limiting step, adding a dehydrating agent or using a Dean-Stark apparatus to remove water can drive the equilibrium towards the product.
Below is a decision-making workflow for troubleshooting low yields.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regioselectivity (Product is a Mixture of Isomers)
Q: My reaction with an unsymmetrical dicarbonyl is producing a nearly 1:1 mixture of regioisomers that are very difficult to separate. How can I favor the formation of just one isomer?
A: Achieving high regioselectivity is the most sophisticated challenge in pyrazole synthesis. Standard conditions (e.g., refluxing in ethanol) often give equimolar mixtures when the electronic and steric properties of the dicarbonyl substituents are similar.[3][7]
Causality & Explanation: The product ratio is determined by the kinetic competition between the two possible initial attacks of the hydrazine on the two non-equivalent carbonyls. To control the outcome, you must create a condition that significantly favors one pathway over the other. This can be achieved by modifying the electronics of the substrate or by using a solvent system that selectively stabilizes one transition state.
Strategic Solutions:
-
Solvent Engineering: This is often the most effective and straightforward approach. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity, often favoring a single isomer.[9] These solvents have unique properties, including being poor hydrogen bond acceptors, which alters the reaction mechanism to favor one regioisomer.[9]
-
pH Control: Carefully adjusting the pH with an acid catalyst can selectively protonate and activate one carbonyl group over the other, directing the nucleophilic attack.[8]
-
Alternative Synthetic Routes: If the Knorr synthesis remains unselective, consider alternative methods like 1,3-dipolar cycloadditions, which can offer different and sometimes superior regiocontrol.[7][16]
The diagram below illustrates the factors that you can manipulate to control the reaction's regiochemical outcome.
Caption: Key factors influencing regioselectivity in pyrazole synthesis.
Data Summary: Solvent Effect on Regioselectivity
The choice of solvent can have a profound impact on the ratio of regioisomers produced. The following table summarizes data from studies on the reaction of 1,3-diketones with methylhydrazine, demonstrating the powerful effect of fluorinated alcohols.
| 1,3-Dicarbonyl Substrate | Solvent | Regioisomeric Ratio (Desired : Undesired) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | EtOH | Low regioselectivity | [9] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 85 : 15 | [9] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | >99 : 1 | |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | EtOH | ~1 : 1.3 | [9] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | HFIP | >99 : 1 |
Issue 3: Difficulty with Product Purification
Q: My crude product is an impure, colored oil that is difficult to purify by column chromatography and won't crystallize. What are my options?
A: Purification is often challenging due to the presence of persistent colored impurities from hydrazine decomposition and structurally similar regioisomers.
Causality & Explanation: The polarity of regioisomers can be very similar, leading to poor separation on silica gel. Tarry impurities can irreversibly bind to silica, streaking down the column and contaminating all fractions. Failure to crystallize often stems from residual solvent or the presence of impurities that inhibit lattice formation.
Purification Strategies:
-
Initial Workup: Before chromatography, perform a liquid-liquid extraction. Wash the organic layer with a mild acid (e.g., dilute HCl) to remove any basic impurities, followed by a wash with brine.
-
Chromatography:
-
If isomers are the issue, try a less polar solvent system with a higher ratio of hexanes to ethyl acetate to improve separation.
-
For highly polar or stubborn impurities, consider reverse-phase (C18) chromatography.[11]
-
-
Recrystallization:
-
Finding the right solvent pair is key. Common systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[11]
-
Protocol: Dissolve the crude product in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" cold solvent (in which it is poorly soluble) dropwise until persistent cloudiness appears. Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of pure crystals.
-
Experimental Protocol: General Knorr Synthesis
This protocol provides a general method for the synthesis of a pyrazole derivative.[8][15]
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine, 1.0 eq)
-
Solvent (e.g., Ethanol)
-
Catalyst (e.g., Glacial Acetic Acid, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Carefully add the hydrazine derivative (1.0 eq) to the solution. Note that this addition can be exothermic.[8]
-
(Optional) Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux for 1-4 hours. Monitor the reaction's progress using TLC.[15]
-
Once the starting material is consumed, cool the reaction flask to room temperature.
-
If the product crystallizes upon cooling, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure to obtain the crude product.[8][15]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8]
The workflow for this general synthesis is outlined below.
Caption: General experimental workflow for Knorr pyrazole synthesis.
References
-
Corma, A., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
Corma, A., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Retrieved from [Link]
-
Banu, H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
Shukla, P., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Ferreira, R. S., et al. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Retrieved from [Link]
-
G, S. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Retrieved from [Link]
-
El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
-
Choudhary, A. (2018). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Retrieved from [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Retrieved from [Link]
-
Maleki, A. (2016). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Retrieved from [Link]
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]
-
DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
Wang, W., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
Slideshare. (n.d.). Unit 4 Pyrazole | PDF. Retrieved from [Link]
-
Al-Ostath, A., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Retrieved from [Link]
-
Al-Ostath, A., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Retrieved from [Link]
-
Chen, J., & Li, X. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. Retrieved from [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]
-
CUTM Courseware. (n.d.). pyrazole.pdf. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Le, H. T. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. Retrieved from [Link]
-
Al-Jbouri, F. A. A., et al. (2024). Inhibitory Effect of Newly Prepared Pyrazole Derivatives against Alpha-Amylase in Pancreatic Cancer Cell. Advanced Journal of Chemistry, Section A. Retrieved from [Link]
-
NIH. (n.d.). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Retrieved from [Link]
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effect of reaction time on the Vilsmeier-Haack formylation of phenylhydrazones.
Technical Support Center: The Vilsmeier-Haack Formylation of Phenylhydrazones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of phenylhydrazones. This powerful reaction is a cornerstone in heterocyclic chemistry, particularly for the synthesis of 4-formylpyrazoles, which are valuable precursors in medicinal chemistry.[1][2] However, its success is highly dependent on carefully controlled reaction parameters, with reaction time being a critical, and often misunderstood, variable.
This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to optimize the reaction for your specific substrates.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of reaction time in the Vilsmeier-Haack formylation of phenylhydrazones?
The Vilsmeier-Haack reaction of a phenylhydrazone is not a simple formylation but a tandem reaction involving an intramolecular cyclization followed by a formylation.[1][3] Reaction time, in concert with temperature, governs the progression through these distinct mechanistic steps.
-
Insufficient Time: Leads to incomplete cyclization of the phenylhydrazone into the pyrazole intermediate. As a result, the starting material or the unformylated pyrazole will be the major component in your crude product, leading to low yields of the desired 4-formylpyrazole.[4][5]
-
Optimal Time: Allows for the complete formation of the pyrazole ring, followed by the electrophilic attack of a second equivalent of the Vilsmeier reagent to install the formyl group, typically at the C4 position.[6]
-
Excessive Time: Can lead to the formation of undesired side products. Depending on the substrate and conditions, prolonged exposure to the acidic and reactive Vilsmeier reagent can cause decomposition or the formation of di-formylated or other chlorinated byproducts.[4]
Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to identify the optimal endpoint.[4]
Q2: How does the reactivity of my specific phenylhydrazone substrate affect the required reaction time?
The electronic nature of the substituents on both the phenyl ring and the ketone-derived portion of the hydrazone significantly impacts reactivity and, consequently, the necessary reaction time.[4]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups on the aromatic rings increase the electron density of the system. This accelerates the electrophilic attack and cyclization, generally requiring shorter reaction times.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-Cl, -Br) deactivate the rings, making them less nucleophilic.[7] These substrates are more sluggish and require more forcing conditions, such as longer reaction times or higher temperatures, to achieve complete conversion.[4]
A summary of expected effects is presented below:
| Substituent Type on Phenyl Rings | Expected Reactivity | Typical Reaction Time | Typical Temperature |
| Strong EDG (e.g., -OMe, -NMe₂) | High | 2 - 5 hours | Room Temp to 60°C |
| Weak EDG (e.g., -CH₃) | Moderate | 4 - 8 hours | 60°C - 80°C |
| Halogens (e.g., -Cl, -F) | Reduced | 5 - 12 hours | 70°C - 90°C |
| Strong EWG (e.g., -NO₂, -CF₃) | Low | 8 - 24 hours or longer | 80°C - 100°C |
Note: This table provides general guidance. Empirical optimization for each new substrate is essential.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, with a focus on how reaction time plays a role in both the problem and the solution.
Scenario 1: Low to No Yield of the Desired Product
Observation: Your TLC analysis shows predominantly the starting phenylhydrazone spot, even after several hours.
Primary Cause: The reaction has not proceeded long enough for the given temperature, or the conditions are not sufficiently activating for your substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Steps:
-
Extend Reaction Time: Before altering other parameters, simply allow the reaction to proceed longer. For many substrates, especially deactivated ones, reactions may require overnight reflux.[8] Continue to monitor progress by TLC.
-
Increase Temperature: If extending the time at the current temperature shows no significant change, cautiously increase the reaction temperature in 10-20°C increments.[5] A typical range for these reactions is 60-90°C.[1][9]
-
Verify Reagent Stoichiometry: The cyclization and subsequent formylation consume at least two equivalents of the Vilsmeier reagent. Ensure you are using a sufficient excess (typically 2.5 to 3.5 equivalents) to drive the reaction to completion.
Scenario 2: Multiple Spots on TLC / Formation of Side Products
Observation: Your TLC plate shows the product spot, but also several other significant, unidentified spots.
Primary Cause: The reaction time may be too long, or the temperature too high, leading to side reactions or decomposition. One common side reaction is the formation of β-chloroacrolein derivatives from substrates with an active methylene group if the cyclization is inefficient.[10]
Troubleshooting Workflow:
Caption: Step-by-step experimental workflow.
Procedure:
-
Reagent Formation: In the reaction flask under an inert atmosphere, add anhydrous DMF. Cool the flask to 0°C using an ice-water bath. Slowly add POCl₃ (2.5-3.5 eq.) dropwise, ensuring the internal temperature does not exceed 5°C. After the addition is complete, stir the resulting slurry at 0°C for 30 minutes. [5]2. Reaction: Dissolve the phenylhydrazone substrate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.
-
Heating and Monitoring: After the addition, allow the mixture to warm to room temperature and then heat to the target temperature (e.g., 80-90°C). Monitor the reaction's progress by taking small aliquots every 1-2 hours and analyzing by TLC until the starting material is consumed. [4]4. Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Carefully and slowly pour the reaction mixture into the ice water. [4]This hydrolysis step is exothermic.
-
Isolation: Neutralize the acidic aqueous solution by slowly adding a base such as saturated sodium acetate or dilute sodium hydroxide until the pH is neutral or slightly basic. The crude product often precipitates and can be collected by filtration. Alternatively, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
References
- Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
-
Chemistry Steps. (2026). Vilsmeier-Haack Reaction. Available at: [Link]
-
Semantic Scholar. REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. Available at: [Link]
-
ResearchGate. (2012). Review Article on Vilsmeier-Haack Reaction. Available at: [Link]
-
Gong, Y., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(9), 7595-7604. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available at: [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]
-
Sanaa, S. A., et al. (2017). Designed new mesogens via Vilsmeier–Haack reagent: synthesis and phase transition study. Molecular Crystals and Liquid Crystals, 647(1), 337-351. Available at: [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27383. Available at: [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Available at: [Link]
-
Chem-Station. (2014). Vilsmeier-Haack Reaction. Available at: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
TUBITAK. (2024). Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. Available at: [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. Available at: [Link]
-
ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?. Available at: [Link]
-
ResearchGate. (2014). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. Available at: [Link]
-
ResearchGate. (2014). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. Available at: [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]
Sources
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- 10. researchgate.net [researchgate.net]
avoiding chlorination side products in pyrazole synthesis.
Topic: Strategies for Avoiding Chlorination Side Products in Pyrazole Synthesis For: Researchers, Scientists, and Drug Development Professionals From: The Desk of the Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, actionable insights into a common and often frustrating challenge in heterocyclic chemistry: the unintentional chlorination of pyrazoles during synthesis. Whether you are troubleshooting an existing protocol or designing a new synthetic route, this document will serve as a key resource for producing clean, on-target pyrazole derivatives.
Understanding the Challenge: The "Why" Behind Unwanted Chlorination
Pyrazoles are a cornerstone in medicinal chemistry and materials science.[1][2] However, their synthesis can be complicated by the formation of chlorinated side products. This issue typically arises from the high reactivity of the pyrazole ring, particularly at the C4 position, towards electrophilic attack.
The most common cause is the use of chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or even milder reagents like N-chlorosuccinimide (NCS), which may be present as part of the intended reaction sequence or as impurities.[3][4][5] The pyrazole ring is electron-rich, making the C4 position susceptible to electrophilic aromatic substitution.
Additionally, N-chlorination can occur on the pyrazole nitrogen atoms, especially if the N1 position is unsubstituted. This side reaction can lead to a complex mixture of products and reduce the yield of the desired compound. Understanding the underlying mechanisms is the first step toward effective troubleshooting.
Frequently Asked Questions (FAQs)
Here we address the most common queries our application scientists receive regarding chlorination issues in pyrazole synthesis.
A: This is a classic troubleshooting scenario. The source of chlorine is often hidden within your reagents or reaction setup.
-
Starting Materials: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often used to prepare acid chlorides from carboxylic acids in preceding steps, can be a source of chlorine if not completely removed.[4]
-
Solvent: Dichloromethane (DCM) or chloroform (CHCl₃), while generally stable, can under certain conditions (e.g., in the presence of strong bases or Lewis acids) act as a chlorine source.
-
Reagent Purity: Impurities in commercial reagents can introduce chlorides. For instance, some grades of bases or other additives may contain residual chlorides from their manufacturing process.
Actionable Advice: Always use freshly purified reagents and high-purity, anhydrous solvents. If preparing an intermediate like an acid chloride, ensure the complete removal of the chlorinating agent under vacuum before proceeding.
Q2: I am attempting a Knorr synthesis with a 1,3-dicarbonyl compound and a hydrazine. How can I avoid C4-chlorination?
A: The Knorr synthesis is a robust method but requires careful control of conditions to prevent side reactions.[2][6]
-
Reagent Choice: The primary strategy is to avoid reagents that can act as electrophilic chlorine sources. If your overall synthesis plan involves a later chlorination step, it is crucial to perform it after the pyrazole ring is formed and protected, not during the cyclization.
-
Metal-Free Synthesis: Consider metal-free synthetic routes that do not rely on catalysts or reagents known to promote halogenation. For instance, iodine-mediated oxidative C-N bond formation offers a practical, eco-friendly one-pot protocol for pyrazole synthesis from α,β-unsaturated aldehydes/ketones and hydrazine salts, avoiding chlorinated intermediates.[7]
Q3: How can I prevent unwanted N-chlorination on the pyrazole ring?
A: N-chlorination is often observed when using reagents like trichloroisocyanuric acid (TCCA) or hypochlorite solutions.[1][8]
-
Use of N-Substituted Hydrazines: The most effective method is to start with an N-substituted hydrazine (e.g., phenylhydrazine or methylhydrazine).[6] This blocks the N1 position from the outset, preventing subsequent reactions at that site.
-
pH Control: In aqueous or protic systems, maintaining a neutral to slightly acidic pH can disfavor the formation of reactive chlorinating species that attack the nitrogen.
-
Protecting Groups: If an N-unsubstituted pyrazole is the target, consider using a protecting group on the nitrogen that can be removed later. This adds steps but provides excellent control over selectivity.
Q4: Are there reliable, non-chlorinating alternatives for synthesizing substituted pyrazoles?
A: Absolutely. Modern organic synthesis offers several powerful, regioselective methods that circumvent the need for halogenating conditions.
-
[3+2] Cycloadditions: These reactions are highly efficient for building the pyrazole core with excellent regiocontrol. A prominent example is the reaction of N-alkylated tosylhydrazones with terminal alkynes, which provides 1,3,5-trisubstituted pyrazoles without the risk of chlorination.[9][10]
-
Multicomponent Reactions: These strategies build molecular complexity in a single step from simple precursors, often avoiding harsh reagents.[11][12] For example, a three-component reaction of an enaminone, hydrazine, and an aryl halide can be used to synthesize 1,3-substituted pyrazoles under copper catalysis.[12]
Troubleshooting Guides & Alternative Protocols
This section provides structured workflows for diagnosing and solving chlorination problems, along with detailed, non-chlorinating synthetic protocols.
Troubleshooting Workflow: Unidentified Chlorination Source
If you detect chlorinated byproducts, follow this diagnostic workflow to isolate the source.
Sources
- 1. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Technical Support Center: Mastering the Vilsmeier-Haack Reaction Work-up
Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful formylation reaction. The success of a Vilsmeier-Haack synthesis often hinges on a well-executed work-up procedure. Improper handling during this critical phase can lead to low yields, intractable mixtures, and challenging purification.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind each step. We will explore common pitfalls and provide robust, self-validating troubleshooting strategies to ensure you can confidently isolate your desired aldehyde product.
The Critical Work-up Phase: An Overview
The work-up of a Vilsmeier-Haack reaction has two primary objectives: the controlled quenching of the highly reactive Vilsmeier reagent and any unreacted phosphorus oxychloride (POCl₃), followed by the complete hydrolysis of the intermediate iminium salt to the final aldehyde product.[1][2][3][4] The entire process must be carefully managed to prevent byproduct formation and product degradation.
The general workflow involves quenching the reaction mixture in an aqueous solution, neutralizing the acidic environment to facilitate hydrolysis and product isolation, extracting the product into an organic solvent, and finally, purifying it.
Caption: A general experimental workflow for the Vilsmeier-Haack reaction work-up.
Troubleshooting Guide
This section addresses specific issues you may encounter during the work-up procedure in a question-and-answer format.
Q1: My reaction mixture turned into a tarry, intractable residue upon adding water. What happened and how can I prevent it?
A1: This is a common issue resulting from an uncontrolled quenching process. The reaction of residual POCl₃ and the Vilsmeier reagent with water is extremely exothermic. Adding water directly to the reaction mixture can cause a rapid, localized temperature spike, leading to polymerization and decomposition of the substrate or product, especially with highly reactive starting materials.[5]
Corrective Protocol:
-
Reverse the Addition: The cardinal rule is to always add the reaction mixture slowly to the quenching solution, never the other way around.
-
Use an Ice Bath: Prepare a beaker with a large volume of crushed ice or ice-cold water.[6][7]
-
Vigorous Stirring: Place the ice-water beaker on a stir plate and stir vigorously to ensure rapid heat dissipation as the reaction mixture is added.
-
Slow, Portion-wise Addition: Add the crude reaction mixture dropwise or in small portions via a pipette or dropping funnel, ensuring the temperature of the quenching solution does not rise significantly (ideally kept below 20°C).[7]
Q2: After neutralization and extraction, my NMR spectrum shows that the iminium salt intermediate is still present. How do I ensure complete hydrolysis?
A2: Incomplete hydrolysis is a frequent problem, indicating the work-up conditions were insufficient to fully convert the iminium salt (Ar-CH=N⁺Me₂) to the aldehyde (Ar-CHO).[5][8] The hydrolysis is pH and temperature-dependent.
Causality & Solution:
-
Mechanism: The hydrolysis proceeds via nucleophilic attack of water on the electrophilic iminium carbon.[8][9] This process is often facilitated by gentle heating after neutralization.
-
pH is Critical: While the reaction is quenched in an acidic state, hydrolysis is typically completed after neutralization. The pH should be adjusted to a range of 6-8.[6][7] Overly acidic conditions can protonate the product, while strongly basic conditions can promote side reactions.
-
Temperature and Time: Simply neutralizing at 0°C may not be enough. After neutralization, allowing the mixture to stir at room temperature or warming it gently (e.g., on a steam bath or to 40-60°C) for a period (30 minutes to a few hours) can drive the hydrolysis to completion.[7][10] Monitor the conversion by TLC before proceeding to extraction.
Q3: My final product has a persistent deep green or blue tint. What is this impurity and how can I remove it?
A3: This coloration is characteristic of highly conjugated cyanine dye byproducts.[5] These impurities can form from the self-condensation of the Vilsmeier reagent or its reaction with the product, particularly if the temperature is not well-controlled during quenching and neutralization.[5][7]
Removal Strategy:
-
Prevention: The best strategy is prevention through careful temperature control during the work-up, keeping the mixture below 20°C during neutralization.[7]
-
Purification:
-
Washing: These dyes often have some water solubility. Thoroughly washing the crude solid product with cold water can remove the color.[7]
-
Column Chromatography: If the dye co-extracts with the product, careful column chromatography is required. The polar nature of these dyes means they often adhere strongly to silica gel. A shallow solvent gradient may be necessary for separation.[5]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for removing colored impurities.
-
Q4: I'm struggling to remove residual N,N-Dimethylformamide (DMF) from my product. How can I get rid of it?
A4: DMF is often used as both a reagent and a solvent, and its high boiling point (153°C) and miscibility with water make it difficult to remove by simple evaporation or standard aqueous washes.[5]
Effective Removal Techniques:
-
Aqueous Washes with Brine: After the initial extraction, wash the organic layer multiple times with water, followed by a saturated brine solution. This helps partition the highly polar DMF into the aqueous phase.
-
Azeotropic Removal: For stubborn cases, DMF can be removed by azeotropic distillation. After concentrating the organic layer, dissolve the residue in a solvent that forms a low-boiling azeotrope with DMF, such as toluene or heptane, and re-concentrate under reduced pressure. Repeat this process several times.
-
Lyophilization (Freeze-Drying): If the product is a stable solid, dissolving it in a solvent like 1,4-dioxane or tert-butanol and freeze-drying can effectively remove residual DMF.
Frequently Asked Questions (FAQs)
Q1: What is the best base for neutralizing the reaction mixture?
A1: The choice of base depends on the sensitivity of your product and the desired pH control.
-
Sodium Acetate (NaOAc): This is a popular choice because it forms an acetic acid/acetate buffer system, which helps maintain the pH in the optimal range of 6-8 and avoids strongly basic conditions.[6][7][11]
-
Sodium Bicarbonate (NaHCO₃): A mild base that is effective for neutralization. The evolution of CO₂ gas provides a visual endpoint and helps with mixing, but requires careful, slow addition to prevent excessive frothing.
-
Sodium Hydroxide (NaOH): A strong base that should be used with caution and in dilute concentrations.[10][12] It is effective but can cause localized pH spikes, potentially leading to side reactions or product degradation if not added slowly to a well-stirred, cold solution.[7]
Q2: What are the most common byproducts in a Vilsmeier-Haack work-up?
A2: Besides the desired aldehyde, several byproducts can form:
-
Hydrolyzed Reagent Components: Dimethylamine hydrochloride and phosphoric acid (or its salts) are formed during the hydrolysis of the Vilsmeier reagent and POCl₃.[5] These are typically removed during the aqueous work-up.
-
Unreacted Starting Material: If the reaction did not go to completion.
-
Cyanine Dyes: Highly colored impurities formed from side reactions of the Vilsmeier reagent.[5][7]
-
Chlorinated Products: In certain substrates, such as uracils, chlorination can occur as a side reaction.[13]
-
Isomeric Products: If the substrate has multiple reactive sites for formylation.[5]
Q3: How does the substrate's reactivity affect the work-up?
A3: The electronic nature of your aromatic or heterocyclic substrate is crucial.
-
Electron-Rich Substrates (e.g., pyrroles, indoles, anilines): These substrates react under mild conditions.[14][15] However, both the starting material and the product can be sensitive to the strongly acidic conditions of the reaction. Therefore, a rapid and efficient work-up with careful temperature control is essential to prevent degradation.
-
Less Reactive Substrates: These may require higher reaction temperatures or longer reaction times.[6][15] The products are often more robust, allowing for a more forgiving work-up procedure. However, the risk of side reactions like dye formation can increase with prolonged heating.[6]
Data Summary & Standard Protocol
Table 1: Key Vilsmeier-Haack Work-up Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Quenching | Slow addition of reaction mixture to ice-water. | Highly exothermic process; prevents overheating, decomposition, and tar formation.[6][7] |
| Neutralization pH | 6 - 8 | Optimal range for complete hydrolysis of the iminium salt without causing base-catalyzed side reactions.[6][7] |
| Neutralizing Agent | Saturated aq. NaOAc or NaHCO₃ | Provides good pH control and avoids harsh basic conditions.[7][11] |
| Hydrolysis Temp. | 0°C to Room Temp (or gentle warming to ~60°C) | Temperature can be increased after neutralization to drive hydrolysis to completion for stubborn intermediates.[7][10] |
| Extraction Solvent | Ethyl Acetate, Dichloromethane (DCM), Diethyl Ether | Choice depends on product polarity and solubility. Multiple extractions are recommended.[6][11] |
Experimental Protocol: Standard Vilsmeier-Haack Work-up
-
Preparation: In a separate flask large enough to accommodate the entire reaction volume plus washings, prepare a quenching solution of crushed ice and water. Begin vigorous stirring.
-
Quenching: Cool the completed reaction mixture. Using a dropping funnel or pipette, add the reaction mixture slowly and dropwise to the vigorously stirred ice-water. Monitor the temperature of the quenching pot, ensuring it remains below 20°C.[7]
-
Neutralization: While maintaining cooling in an ice bath, slowly add a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH of the mixture reaches 6-8 (check with pH paper).[6][7][11]
-
Hydrolysis: Once neutralized, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt. The formation of a precipitate (the product) is common at this stage.[6]
-
Isolation/Extraction:
-
If a solid precipitates: Collect the product by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts and residual DMF, then air-dry.[6][7]
-
If no solid forms (or if the product is soluble): Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
-
Washing: Combine the organic extracts. Wash sequentially with water (2x) and then with a saturated brine solution (1x) to remove residual DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal. BenchChem.
- Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps.
- Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. Chemistry Steps.
- Wikipedia. Vilsmeier–Haack reaction. Wikipedia.
- Name-Reaction.com. Vilsmeier-Haack reaction. Name-Reaction.com.
- Organic Chemistry (YouTube Channel). (2021). Vilsmeier-Haack Reaction Mechanism. YouTube.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Al-Saeedi, A. H. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)
- NROChemistry. Vilsmeier-Haack Reaction. NROChemistry.
- Ultimate Organic Chemistry (YouTube Channel). (2021).
- BenchChem.
- BenchChem. Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. BenchChem.
- Jagriti Sharma (YouTube Channel). (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit.
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses. [Link]
-
National Institutes of Health. (2012). The Application of Vinylogous Iminium Salt Derivatives and Microwave Accelerated Vilsmeier-Haack Reactions to Efficient Relay Syntheses of the Polycitone and Storniamide Natural Products. NIH. [Link]
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific.
-
Chem-Station. (2014). Vilsmeier-Haack Reaction. Chem-Station Int. Ed. [Link]
- Professor Dave Explains (YouTube Channel). (2021). Vilsmeier Reaction. YouTube.
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Technical Support Center: Stability and Handling of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Introduction
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (FPPC). While this compound is noted for its high purity and stability under specific conditions, its reactive aldehyde moiety and heterocyclic nature make it susceptible to degradation if not stored and handled correctly.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, mitigate, and understand potential stability issues, ensuring the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage and use of this compound.
Question 1: My solid sample of FPPC has developed a yellowish or brownish tint over time. Is it still usable?
Answer:
A color change from its typical pale yellow or white appearance to a more pronounced yellow or brown hue is a common indicator of degradation. This is often due to oxidation of the aldehyde group or other subtle changes to the heterocyclic ring structure.[2]
-
Causality: The aldehyde group is susceptible to air oxidation, which can be accelerated by exposure to light and elevated temperatures. This process can lead to the formation of the corresponding carboxylic acid, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, and other colored polymeric impurities. Pyrazoline derivatives, which are structurally related, are known to undergo oxidation to furnish brownish products.[2]
-
Troubleshooting & Recommendations:
-
Analytical Verification: Before use, we strongly recommend verifying the purity of the discolored material using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a fresh or properly stored reference sample.
-
Purity Threshold: If the purity is below your experimental requirements (e.g., <98%), we advise against using the material for sensitive applications, as the impurities could lead to unpredictable results or side reactions.
-
Preventative Measures: To prevent discoloration, always store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber glass vial to protect from light, and at the recommended refrigerated temperature (2-8°C).[2][3]
-
Question 2: I am observing a new, more polar peak in my HPLC analysis of a stored FPPC solution. What could this be?
Answer:
The appearance of a new, more polar peak (i.e., a peak with a shorter retention time on a reverse-phase HPLC column) is a classic sign of degradation. The most probable cause is the oxidation of the aldehyde group to a carboxylic acid.
-
Likely Degradation Product: The primary degradation product is likely 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. The carboxylic acid group is significantly more polar than the aldehyde group, resulting in an earlier elution time in reverse-phase chromatography.
-
Confirmation Workflow:
-
LC-MS Analysis: The most definitive way to identify this new peak is by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the degradation product should correspond to the addition of one oxygen atom to the parent molecule (Molecular Weight of FPPC: 266.27 g/mol ; MW of carboxylic acid derivative: 282.27 g/mol ).
-
Forced Degradation Comparison: You can perform a rapid forced oxidation study by treating a small sample of your FPPC with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). The primary peak generated in this stress study should have the same retention time as the unknown peak in your stored sample, providing strong evidence of its identity.
-
Below is a diagram illustrating the primary oxidative degradation pathway.
Caption: Primary oxidative degradation pathway of FPPC.
Question 3: My reaction yield is lower than expected when using an older batch of FPPC. Could stability be the issue?
Answer:
Absolutely. A decrease in the purity of a starting material due to degradation directly translates to a lower effective concentration, which will impact reaction yields. The aldehyde functional group is crucial for many reactions, and its conversion to a carboxylic acid or other degradants will render the molecule unreactive for its intended purpose (e.g., reductive amination, Wittig reactions).
-
Troubleshooting Steps:
-
Quantify Purity: Use a validated HPLC method to determine the exact purity of the FPPC batch .
-
Adjust Stoichiometry: If the material must be used, you can adjust the stoichiometry of your reaction based on the measured purity. For example, if the purity is 90%, you will need to use approximately 1.11 times the mass to achieve the desired molar equivalent.
-
Consider Impurity Interference: Be aware that degradation products might interfere with your reaction or complicate purification. The carboxylic acid degradant, for instance, could alter the pH of the reaction mixture or compete for basic reagents.
-
Part 2: Storage and Handling Best Practices
To ensure the long-term stability and integrity of this compound, adhere to the following guidelines.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions, including oxidation.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, preventing oxidative degradation of the aldehyde.[2] |
| Light | Protect from Light (Amber Vial) | Aromatic and heterocyclic compounds can be susceptible to photodegradation.[2][4] |
| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed. | Minimizes the risk of hydrolysis and physical changes to the solid material.[5] |
| pH (in solution) | Neutral pH (if possible) | Both acidic and basic conditions can potentially catalyze hydrolysis or other degradation pathways. |
| Solvent for Stock Solutions | Anhydrous, high-purity solvents (e.g., DMSO, DMF, Acetonitrile) | Prevents the introduction of water, which could lead to hydrolysis over time. |
Part 3: Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a robust, stability-indicating analytical method as mandated by ICH guidelines.[4] This protocol outlines a systematic approach to stress testing this compound. The goal is to achieve 5-20% degradation to ensure that relevant degradation products are formed without over-stressing the molecule.[2]
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of FPPC.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.[6]
-
Thermal Degradation: Place a sealed vial of the stock solution and a separate vial of the solid compound in an oven at 80°C.
-
Photodegradation: Expose a quartz cuvette or a suitable transparent vial containing the stock solution to a light source that complies with ICH Q1B guidelines (providing both UV and visible light).
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze immediately using the stability-indicating HPLC method detailed below.
-
Part 4: Stability-Indicating HPLC Method
A robust stability-indicating method is one that can resolve the parent compound from all potential degradation products and process-related impurities.
Recommended HPLC-UV Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B; 5-25 min: 50% to 90% B; 25-30 min: 90% B; 30-32 min: 90% to 50% B; 32-35 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or λmax of the compound) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Note: This method serves as a starting point and may require optimization for your specific instrumentation and observed degradation profile.
Data Interpretation
-
Specificity: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is spectrally pure under all stress conditions.
-
Mass Balance: The sum of the assay of this compound and the areas of all degradation products should remain close to 100% of the initial concentration. A significant deviation may indicate the formation of non-chromophoric compounds or volatile degradants.
References
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
-
Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]
-
Karaman, R. (2016). Answer to "How can we store Pyrazolin from chalcone and hydrazine hydrate?". ResearchGate. Retrieved from [Link]
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International. Retrieved from [Link]
-
LCMS Limited. (n.d.). Detection and identification of impurities and degradation products in formulations or manufactured products using LC/UV/MS/MS. Retrieved from [Link]
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- An-Najah National University. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. Palestinian Medical and Pharmaceutical Journal (PMPJ), 9(1), 81-106.
- Joshi, B. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online.
- Kumar, V., Singh, S., & Singh, S. (2010). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 628-636.
- Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-139.
- Patel, R. B., et al. (2021). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. International Journal of Pharmaceutical and Biological Archives, 12(3), 1-8.
- Miyake, C., et al. (2009). Evaluation of the toxicity of stress-related aldehydes to photosynthesis in chloroplasts. Plant and Cell Physiology, 50(8), 1434-1444.
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
- MDPI. (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Molbank, 2018(4), M1011.
- ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- MDPI. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. Molbank, 2020(4), M1171.
- LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081-1091.
- Behera, A., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(25), 17187-17215.
-
MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. Retrieved from [Link]
- Veerasamy, R. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
- Veerasamy, R. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Slideshare. (n.d.).
- An-Najah National University. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. Palestinian Medical and Pharmaceutical Journal (PMPJ), 9(1), 81-106.
- Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-139.
- ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
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Technical Support Center: Monitoring Pyrazole Synthesis by TLC
Welcome to the technical support center for monitoring pyrazole synthesis using Thin-Layer Chromatography (TLC). This guide is designed for researchers, medicinal chemists, and process development scientists who rely on TLC for rapid, real-time reaction monitoring. Here, we address common challenges and frequently asked questions to help you optimize your TLC workflow, ensure data integrity, and accelerate your discovery process.
Troubleshooting Guide: Common TLC Issues in Pyrazole Synthesis
This section addresses specific problems you may encounter during the TLC analysis of pyrazole synthesis reactions. Each issue is broken down by potential causes and actionable solutions.
Problem 1: My pyrazole spots are streaking or "tailing" down the plate.
This is one of the most common issues when working with nitrogen-containing heterocycles like pyrazoles on standard silica gel plates.
Potential Causes:
-
Strong Analyte-Stationary Phase Interaction: Pyrazole rings contain basic nitrogen atoms that can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase.[1] This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, causing it to "drag" or streak.
-
Sample Overload: Applying too much sample to the TLC plate can saturate the stationary phase, leading to a broadened and streaked spot.[2][3][4]
-
Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough to effectively move the compound off the baseline, but still solvates it slightly, streaking can occur.[2]
Recommended Solutions:
-
Add a Basic Modifier to the Mobile Phase: This is the most effective solution for basic compounds like pyrazoles. Add a small amount (0.1–2.0%) of a basic modifier, such as triethylamine (TEA) or ammonia (in methanol), to your mobile phase.[1][5] The modifier neutralizes the acidic silanol groups on the silica, preventing the strong ionic interaction with your basic pyrazole and resulting in sharp, symmetrical spots.
-
Reduce Sample Concentration: Dilute your reaction mixture sample before spotting it on the TLC plate. If spots are faint, it is better to apply a small spot multiple times in the same location (allowing the solvent to dry between applications) than to apply one large, concentrated spot.[2][5]
-
Consider an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina plates, which are slightly basic, can be a good alternative for strongly basic compounds.[1][6] Reversed-phase (e.g., C18-silica) plates can also be used, which separate compounds based on different principles.[5][7]
Problem 2: My starting material and pyrazole product have the same or very similar Rf values.
Poor separation (co-elution) makes it impossible to determine if the starting material has been consumed.
Potential Causes:
-
Suboptimal Mobile Phase: The chosen solvent system does not have the right polarity to differentiate between the starting material and the product.[8] This is common if the starting material and product have very similar polarities.
-
Insufficient Plate Development: The solvent front has not been allowed to travel far enough up the plate to achieve separation.
Recommended Solutions:
-
Systematically Vary Mobile Phase Polarity: The key to achieving separation is to test a range of solvent polarities. A typical starting point for pyrazole synthesis is a mixture of a non-polar solvent like Hexane or Petroleum Ether and a more polar solvent like Ethyl Acetate.[9][10][11]
-
Change Solvent System Components: If varying the ratio of your current system doesn't work, change the solvents themselves. For example, swapping Ethyl Acetate for Dichloromethane (DCM) or Acetone can alter the selectivity of the separation due to different intermolecular interactions.
-
Utilize a "Co-spot": A co-spot is a crucial tool for confirming reaction progress when Rf values are close.[13] In a single lane on the TLC plate, first spot your starting material, and then spot your reaction mixture directly on top of it. If the starting material is still present in your reaction, the co-spot will appear as a single, elongated spot (or a "snowman" shape if separation is beginning).[8] If the starting material is consumed, you will see two distinct spots in the co-spot lane.
Problem 3: I don't see any spots on the TLC plate, or they are very faint.
Potential Causes:
-
Compound is Not UV-Active: While many pyrazoles are aromatic and absorb UV light at 254 nm, some derivatives may not, or may do so weakly.[5]
-
Sample Concentration is Too Low: The reaction may be dilute, or the sample taken for TLC is insufficient.[2][5]
-
Compound Evaporation: If the pyrazole derivative is volatile, it may have evaporated from the plate before or during development.[5]
-
Incorrect Visualization Method: You may be using a visualization technique that does not react with your compound.
Recommended Solutions:
-
Use Multiple Visualization Techniques: Never rely on a single method.
-
UV Light (254 nm): This is the first, non-destructive method to try.[14] Commercial TLC plates contain a fluorescent indicator, and compounds that absorb UV light appear as dark spots.[14][15]
-
Iodine Chamber: Place the plate in a sealed chamber with a few crystals of iodine.[14] Iodine vapor complexes with many organic compounds, especially aromatic and unsaturated ones, to produce temporary yellow-brown spots.[14][16]
-
Chemical Stains: If UV and iodine fail, use a chemical stain. A potassium permanganate (KMnO₄) dip is a good general stain that reacts with any oxidizable functional groups (like alkenes, alkynes, or alcohols) to produce yellow spots on a purple background.[14]
-
-
Increase Sample Concentration on the Plate: As mentioned previously, spot the sample multiple times in the same location, ensuring the plate is dry between each application.[2]
-
Confirm Sample Application: Ensure the spotting capillary successfully transferred the solution to the plate and that the origin line is above the solvent level in the developing chamber.[2][5]
Frequently Asked Questions (FAQs)
Q1: How do I choose a starting mobile phase for my pyrazole synthesis?
A1: Start with a solvent system of intermediate polarity. A mixture of 70% Hexane and 30% Ethyl Acetate is a widely used starting point for many organic compounds.[9] Run a preliminary TLC plate with lanes for your starting material(s) and, if available, your expected product. Based on the initial Rf values, you can adjust the polarity. An ideal Rf for the starting material is around 0.3-0.4 to allow room for a less polar product to appear at a higher Rf or a more polar product to appear at a lower Rf.[13]
Q2: What is the Retention Factor (Rf) and how do I use it?
A2: The Retention Factor (Rf) is a ratio that quantifies the movement of a spot on a TLC plate. It is calculated by dividing the distance the spot traveled from the origin by the distance the solvent front traveled from the origin.[12][17]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Rf values are always between 0 and 1.[18][19] A lower Rf value indicates a more polar compound that interacts more strongly with the polar silica gel, while a higher Rf value indicates a less polar compound.[18][20] While Rf values can be used to help identify compounds, they are highly dependent on the exact experimental conditions (solvent system, temperature, plate type).[20] Therefore, the most reliable use of TLC in reaction monitoring is the side-by-side comparison of the reaction mixture against the starting material on the same plate.[21]
Q3: How do I properly set up and run a TLC plate to monitor my reaction?
A3: Following a standardized protocol is key to obtaining reproducible results.
Protocol: Standard TLC Procedure for Reaction Monitoring
-
Prepare the Chamber: Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber and let it sit for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapor. This prevents uneven solvent evaporation from the plate.[1]
-
Prepare the Plate: Using a pencil (never a pen, as ink will run), gently draw a straight line across a TLC plate about 1 cm from the bottom.[2] This is your origin line. Mark three small, evenly spaced ticks on this line for spotting.
-
Spot the Plate:
-
Lane 1 (Left): Using a capillary tube, spot a dilute solution of your starting material.
-
Lane 2 (Middle - Co-spot): Spot the starting material first, then spot your reaction mixture directly on top of it.[13]
-
Lane 3 (Right): Spot your reaction mixture. Ensure each spot is small and concentrated.[20]
-
-
Develop the Plate: Carefully place the TLC plate into the saturated chamber using forceps. Ensure the origin line is above the solvent level.[18][22] Close the lid and allow the solvent to travel up the plate via capillary action.[15]
-
Mark and Visualize: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[13][18] Allow the plate to dry completely, then visualize the spots using the methods described in Troubleshooting Problem 3. Circle all visible spots with a pencil.
-
Interpret the Results: Compare the "Reaction Mixture" lane to the "Starting Material" lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.[22]
Q4: My reaction is in a high-boiling solvent like DMF or DMSO. How do I run a clean TLC?
A4: High-boiling, polar solvents like DMF and DMSO will act as a very polar mobile phase themselves, streaking everything from the baseline. To solve this, after spotting your reaction mixture on the plate, place the TLC plate under a high vacuum for 5-10 minutes to evaporate the residual high-boiling solvent before developing the plate in your chosen mobile phase.[8]
Visualizations and Data
Workflow for Troubleshooting Common TLC Problems
Caption: A flowchart for diagnosing and solving common TLC issues.
Decision Logic for Mobile Phase Optimization
Caption: A decision tree for optimizing the mobile phase polarity.
Table 1: Common Mobile Phase Systems for Pyrazole Derivatives
| Solvent System (v/v) | Relative Polarity | Typical Use Case |
| 9:1 Hexane / Ethyl Acetate | Low | For separating very non-polar pyrazoles from non-polar starting materials. |
| 7:3 Hexane / Ethyl Acetate | Medium-Low | A good general starting point for many pyrazole syntheses.[9] |
| 1:1 Hexane / Ethyl Acetate | Medium | For moderately polar pyrazoles that have low Rf values in less polar systems. |
| 9:1 DCM / Methanol | Medium-High | Effective for more polar pyrazoles, especially those with free -OH or -NH groups. |
| 100% Ethyl Acetate | High | For highly polar pyrazoles that do not move from the baseline in other systems. |
| Add 0.5% Triethylamine (TEA) | Modifier | Add to any of the above systems to prevent streaking of basic pyrazoles.[1][5] |
References
-
Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. [Link]
-
Oreate AI Blog. (2026). Decoding RF Values: A Step-by-Step Guide. [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Medium. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. [Link]
-
BYJU'S. (n.d.). RF Value Explanation. [Link]
-
ResearchGate. (2013). Tailing in TLC - can anyone help?. [Link]
-
IJCSR. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
Chemistry LibreTexts. (2022). 7.8: TLC Visualization Methods. [Link]
-
Khan Academy. (n.d.). Thin-layer chromatography (TLC). [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]
-
ResearchGate. (n.d.). The progress of the reaction was monitored by TLC. After completion.... [Link]
-
ResearchGate. (1985). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. [Link]
-
University of Calgary. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
ResearchGate. (2016). I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?. [Link]
-
Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
University of Wisconsin-Madison. (n.d.). Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. [Link]
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byproduct formation in the synthesis of pyrazole Schiff bases
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole Schiff bases. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful synthesis of high-purity target compounds. Our approach is grounded in mechanistic principles and field-proven insights to empower you with the knowledge to overcome experimental hurdles.
Troubleshooting Guide: Navigating Common Experimental Issues
This section is formatted as a series of question-and-answer scenarios that you might encounter in the laboratory.
Issue 1: Low or No Yield of the Desired Pyrazole Schiff Base
Question: I have followed a standard protocol, refluxing my pyrazole-4-carbaldehyde with a primary amine in ethanol, but my yield is disappointingly low. What are the likely causes and how can I improve it?
Answer:
Low yields in Schiff base formation are a common issue and can often be traced back to the reversible nature of the reaction and the presence of water. The formation of the imine bond is an equilibrium process that involves the elimination of a water molecule.[1]
Potential Causes and Solutions:
-
Incomplete Reaction: The equilibrium may not have been sufficiently driven towards the product.
-
Water Removal: The most critical factor is the removal of water formed during the reaction. This can be achieved by:
-
Dean-Stark Apparatus: For reactions in solvents that form an azeotrope with water (e.g., toluene), a Dean-Stark trap is highly effective at physically removing water and driving the equilibrium forward.
-
Drying Agents: The addition of anhydrous drying agents like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture can sequester the water as it is formed.
-
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion. In some cases, increasing the reaction temperature might be beneficial, but be mindful of the thermal stability of your reactants and products.[2]
-
Catalysis: The reaction is often catalyzed by a small amount of acid.[3] If you are not using a catalyst, consider adding a few drops of glacial acetic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[4] However, the pH must be carefully controlled; a pH around 5 is generally optimal. At very low pH, the amine starting material will be protonated, rendering it non-nucleophilic.[5]
-
-
Decomposition of Starting Materials or Product:
-
Thermal Instability: Some pyrazole aldehydes or the resulting Schiff bases may be thermally labile.[2] If you suspect this, try running the reaction at a lower temperature for a longer period.
-
Side Reactions of the Pyrazole Aldehyde: Pyrazole aldehydes can potentially undergo self-condensation, especially under basic conditions, though this is less common under the typically acidic or neutral conditions of Schiff base synthesis.
-
Issue 2: My Final Product is Contaminated with Unreacted Starting Materials.
Question: My NMR spectrum clearly shows signals for both my pyrazole Schiff base product and the unreacted pyrazole-4-carbaldehyde and amine. How can I effectively purify my product?
Answer:
The presence of starting materials is a purification challenge that can often be addressed by optimizing the reaction conditions to drive the reaction to completion (see Issue 1). However, when purification is necessary, the choice of method depends on the physical properties of your product and the impurities.
Purification Strategies:
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, cost-effective, and can yield very pure crystalline material.[2] | Requires the compound to be a solid; finding a suitable solvent system can be time-consuming. | Stable, solid Schiff bases.[2] |
| Column Chromatography | Highly versatile and can separate compounds with different polarities. | Can be time-consuming and may lead to product degradation on acidic silica gel.[2] | Purifying oils or solids from impurities with different polarities. |
Troubleshooting Purification:
-
Recrystallization:
-
Solvent Selection: The key is to find a solvent in which your Schiff base is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.[6]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[2]
-
-
Column Chromatography:
-
Hydrolysis on Silica Gel: Silica gel is acidic and can catalyze the hydrolysis of the imine bond, leading to the decomposition of your product on the column.[2]
-
Alternative Stationary Phases: To avoid hydrolysis, consider using neutral or basic alumina for your column.[2] Alternatively, you can use silica gel that has been washed with a base like triethylamine.
-
TLC Analysis: Before running a column, it is essential to determine an appropriate solvent system using TLC. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from the starting materials.
-
Issue 3: The Product Degrades During Workup or Storage.
Question: I successfully synthesized my pyrazole Schiff base, but it seems to be decomposing over time, or during the aqueous workup. What is causing this instability and how can I prevent it?
Answer:
The primary cause of degradation for Schiff bases is the hydrolysis of the imine bond.[7] This is particularly problematic in the presence of moisture and acid.[2]
Strategies for Preventing Hydrolysis:
-
Anhydrous Conditions: During the reaction and workup, use anhydrous solvents. After purification, store the final product in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.[2]
-
Avoid Acidic Conditions During Workup: If an aqueous workup is necessary, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid catalyst.
-
Storage: Store the purified Schiff base in a cool, dark, and dry place. For long-term storage, consider storing it in a freezer under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of a pyrazole Schiff base?
A1: The formation of a pyrazole Schiff base is a nucleophilic addition-elimination reaction. The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the pyrazole aldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.
-
Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water).
-
Elimination of Water: The lone pair on the nitrogen atom pushes out the water molecule, forming a protonated imine (iminium ion).
-
Deprotonation: A base (which can be another molecule of the amine or the solvent) removes the proton from the nitrogen, yielding the final, neutral Schiff base product.[4]
Q2: What are the critical experimental parameters to control for a successful synthesis?
A2: The most critical parameters are:
-
Stoichiometry: Use of a slight excess of the more volatile or easily removable reactant can help drive the reaction to completion.
-
Solvent: The solvent should be inert to the reactants and products. Alcohols like ethanol and methanol are commonly used. For reactions requiring a Dean-Stark trap, toluene is a good choice.
-
Catalyst: While the reaction can proceed without a catalyst, a catalytic amount of a weak acid like glacial acetic acid can significantly increase the reaction rate.
-
Temperature: The reaction is typically carried out at reflux temperature to increase the reaction rate. However, the thermal stability of the reactants and products should be considered.
-
Reaction Time: The reaction should be monitored by TLC to determine the optimal reaction time.
Q3: Can the pyrazole ring itself react under the conditions of Schiff base formation?
A3: The pyrazole ring is an aromatic heterocycle and is generally stable under the mild conditions used for Schiff base formation.[8] Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, but the formylation of this position to create the pyrazole aldehyde precursor deactivates it towards further electrophilic attack. While the pyrazole ring can be opened under strongly basic conditions, these are not typically employed in Schiff base synthesis.[9]
Q4: Are there any other potential side reactions I should be aware of?
A4: While the most common issues are incomplete reaction and hydrolysis, other side reactions are possible, though generally less frequent:
-
Michael Addition: If your pyrazole aldehyde or amine contains an α,β-unsaturated carbonyl moiety, aza-Michael addition of the amine to the double bond can occur as a competing reaction.[10]
-
Self-Condensation of the Aldehyde: Although less common, aldehydes can undergo self-condensation reactions. This is more likely to occur under strongly acidic or basic conditions.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the reaction pathways and a troubleshooting workflow.
Caption: Reaction pathway for pyrazole Schiff base formation.
Caption: Troubleshooting workflow for pyrazole Schiff base synthesis.
References
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Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. (2024). Available at: [Link]
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Pyrazole synthesis. Organic Chemistry Portal. (n.d.). Available at: [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. (2022). Available at: [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega. (2021). Available at: [Link]
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Recent developments in aminopyrazole chemistry. ARKIVOC. (2009). Available at: [Link]
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Formation of Schiff's base and Michael adducts with protein residues. ResearchGate. (n.d.). Available at: [Link]
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Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. (2019). Available at: [Link]
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Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. (2009). Available at: [Link]
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Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. Advanced Functional Materials. (2021). Available at: [Link]
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Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. (2022). Available at: [Link]
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Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. (2022). Available at: [Link]
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. (2022). Available at: [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. (2018). Available at: [Link]
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Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. (2019). Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. (2022). Available at: [Link]
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Purification of Amino-Pyrazoles. Reddit. (2022). Available at: [Link]
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Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. (2020). Available at: [Link]
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Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. New Journal of Chemistry. (2022). Available at: [Link]
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Is there an effective way of purifying schiff bases?. ResearchGate. (2021). Available at: [Link]
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Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. (2015). Available at: [Link]
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Review on Imine Derivatives and Their Applications. ResearchGate. (2019). Available at: [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. (2011). Available at: [Link]
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Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). Letters in Drug Design & Discovery. (2015). Available at: [Link]
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19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. (2022). Available at: [Link]
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Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. MDPI. (2019). Available at: [Link]
-
Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. (2017). Available at: [Link]
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Design and Spectral Studies of Novel Schiff Base derived from Pyrazole. Journal of Chemical and Pharmaceutical Research. (2012). Available at: [Link]
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Imines from Aldehydes and Ketones with Primary Amines. Chemistry Steps. (n.d.). Available at: [Link]
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Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. (2022). Available at: [Link]
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2.3F: Visualizing TLC Plates. Chemistry LibreTexts. (2022). Available at: [Link]
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Synthesis of Pyrazole fused Schiff base derivatives. ResearchGate. (n.d.). Available at: [Link]
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Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules. (2020). Available at: [Link]
-
Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II). Indian Journal of Chemistry. (2021). Available at: [Link]
-
Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. ResearchGate. (2019). Available at: [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. (2011). Available at: [Link]
-
TLC Visualization Reagents. EPFL. (n.d.). Available at: [Link]
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Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. Advanced Functional Materials. (2021). Available at: [Link]
-
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. (2022). Available at: [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. (2020). Available at: [Link]
-
Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research. (2014). Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Derivatives
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] This guide provides an in-depth comparative analysis of the biological activities of derivatives of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a core structure that has garnered significant attention for its therapeutic potential. We will delve into the antimicrobial, anticancer, and anti-inflammatory properties of these derivatives, supported by experimental data and protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their work.
The Versatile Pyrazole Core: A Hub of Biological Activity
The this compound moiety serves as an excellent starting point for the synthesis of a diverse range of bioactive molecules. The presence of the aldehyde group at the 4-position offers a reactive handle for the introduction of various functional groups, leading to the generation of libraries of derivatives such as Schiff bases, hydrazones, and thiosemicarbazones. These modifications can significantly modulate the biological activity of the parent compound, enhancing its potency and selectivity against different targets.
Antimicrobial Activity: A Comparative Look at Pyrazole Derivatives
Derivatives of this compound have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The introduction of different substituents allows for the fine-tuning of their antimicrobial profile.
Comparative Antimicrobial Activity Data
| Derivative Type | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Compound | Reference |
| Schiff Base | Staphylococcus aureus | 18 | - | Ciprofloxacin | [3] |
| Schiff Base | Escherichia coli | 16 | - | Ciprofloxacin | [3] |
| Hydrazone | Staphylococcus aureus | - | 6.25 | - | [4] |
| Hydrazone | Acinetobacter baumannii | - | 6.25 | - | [4] |
| Thiosemicarbazone | Candida albicans | - | - | Clotrimazole |
Note: The data presented is a synthesis from multiple sources and may not be from a single head-to-head study.
Key Insights from Experimental Data
The derivatization of the carbaldehyde group into Schiff bases and hydrazones has been a successful strategy for enhancing antimicrobial potency. For instance, certain Schiff base derivatives have shown significant zones of inhibition against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[3] Hydrazone derivatives, particularly those with fluoro-substitutions, have exhibited low minimum inhibitory concentrations (MIC) against resistant bacterial strains like Acinetobacter baumannii.[4]
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
This protocol outlines a standardized method for assessing the antimicrobial activity of pyrazole derivatives.
-
Preparation of Media: Prepare Mueller-Hinton agar for bacterial strains and Sabouraud dextrose agar for fungal strains and sterilize by autoclaving.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 1.5 x 10^8 CFU/mL).
-
Plate Preparation: Pour the molten agar into sterile Petri dishes and allow it to solidify. Spread the microbial inoculum evenly over the agar surface.
-
Well Preparation: Create wells of 6 mm diameter in the agar using a sterile borer.
-
Compound Application: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of the compound solution to each well.
-
Controls: Use a well with the solvent alone as a negative control and a well with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition around each well in millimeters.
Anticancer Activity: Targeting Proliferative Pathways
The this compound scaffold has given rise to derivatives with potent anticancer activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key enzymes involved in cell cycle progression.
Comparative Anticancer Activity Data (IC50 in µM)
| Derivative Type | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | Reference |
| Thiosemicarbazone | 9.08 | - | - | - | [5] |
| Schiff Base | 14.31 | - | - | 8.55 | [6] |
| Hydrazone | - | - | 6.1 | - | [7] |
| Doxorubicin (Standard) | <0.1 | - | 24.7 | - | [7] |
Note: The data presented is a synthesis from multiple sources and may not be from a single head-to-head study.
Key Insights from Experimental Data
Thiosemicarbazone derivatives have emerged as particularly promising anticancer agents, with some exhibiting IC50 values in the low micromolar range against breast cancer cell lines.[5] Schiff bases have also demonstrated significant cytotoxicity against lung and breast cancer cells.[6] The anticancer activity is often linked to the ability of these compounds to induce apoptosis, a form of programmed cell death.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Detailed Synthesis Protocol: Vilsmeier-Haack Reaction
-
Preparation of Hydrazone: React 4-fluoroacetophenone with phenylhydrazine in the presence of a catalytic amount of acid to form the corresponding hydrazone.
-
Vilsmeier Reagent Formation: Cool a solution of dimethylformamide (DMF) to 0°C and slowly add phosphorus oxychloride (POCl3) to form the Vilsmeier reagent.
-
Cyclization and Formylation: Add the hydrazone intermediate to the Vilsmeier reagent and stir the mixture at room temperature, followed by heating to complete the reaction.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate) to precipitate the crude product.
-
Purification: Filter, wash, and recrystallize the crude product from a suitable solvent to obtain the pure this compound.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with diverse and potent biological activities. This guide has provided a comparative overview of their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed protocols. The versatility of the pyrazole-4-carbaldehyde scaffold allows for extensive structural modifications, offering a fertile ground for the development of new therapeutic agents. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives, as well as in-depth mechanistic studies to elucidate their modes of action at the molecular level. Such efforts will undoubtedly pave the way for the discovery of novel drug candidates to address unmet medical needs.
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Sharma, A., & Shah, M. (2013). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. Chemical Science Transactions, 2(3), 834-841. [Link]
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Kumar, D., & Kumar, N. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27363-27393. [Link]
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Kumar, A., Kumar, R., & Kumar, S. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan journal of pharmaceutical sciences, 26(4), 691-696. [Link]
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Cherian, B., Kumar, R. A., & Vinod, B. (2014). Pyrazole carbaldehydes as novel anti-inflammatory agents: Synthesis and in vitro membrane stabilization method. Journal of Chemical and Pharmaceutical Research, 6(5), 110-116. [Link]
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Dembitsky, V. M., & Gloriozova, T. A. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7859-7872. [Link]
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Sharma, A., & Shah, M. (2013). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. Chem Sci Trans, 2(3), 834-841. [Link]
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Hassan, A. S., et al. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer’s, and Anti-Arthritic. Molecules, 28(20), 7149. [Link]
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Gummadi, S., & Yellapu, N. K. (2020). Synthesis, characterization, molecular docking and antibacterial evaluation of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde acylhydrazones. Journal of the Indian Chemical Society, 97(10), 1639-1646. [Link]
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Khan, F. A., et al. (2015). Synthesis, pharmacological evaluation and docking study of novel 3-phenyl-5-aryl-4, 5-dihydro-1h-pyrazole-1-carbaldehyde as anti-inflammatory agents. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 1461-1471. [Link]
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A Comparative Guide to Formylation Methods for Pyrazoles: Vilsmeier-Haack and Beyond
For researchers, scientists, and drug development professionals, the strategic introduction of a formyl group onto a pyrazole scaffold is a pivotal step in the synthesis of a diverse array of biologically active molecules. This aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration, making the choice of formylation method a critical decision in any synthetic campaign. Among the arsenal of available reactions, the Vilsmeier-Haack reaction has long been the stalwart method for pyrazole formylation. This guide provides an in-depth, objective comparison of the Vilsmeier-Haack reaction with other key formylation methodologies, supported by experimental data, to empower chemists with the insights needed to select the most efficacious synthetic route.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation
The Vilsmeier-Haack reaction is a widely utilized and highly efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, with pyrazoles being prime substrates.[1] The reaction typically involves the in situ formation of an electrophilic iminium salt, the "Vilsmeier reagent," from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[1] This method is renowned for its generally mild conditions, excellent regioselectivity for the C4 position of the pyrazole ring, and consistently good to excellent yields.[1]
The reaction's scope is broad, accommodating a variety of substituents on the pyrazole nucleus. However, the presence of strongly electron-withdrawing groups can diminish the nucleophilicity of the pyrazole ring, sometimes necessitating harsher reaction conditions or resulting in lower yields.[1][2]
Mechanistic Rationale
The reaction proceeds via a two-stage mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate the electrophilic chloroiminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich C4 position of the pyrazole ring attacks the Vilsmeier reagent, forming an iminium salt intermediate. Subsequent hydrolysis upon aqueous workup furnishes the desired 4-formylpyrazole.[1]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Alternative Formylation Strategies: A Comparative Analysis
While the Vilsmeier-Haack reaction is a powerful tool, alternative methods offer distinct advantages in specific contexts. The choice of formylation strategy hinges on factors such as substrate compatibility, reagent availability and safety, and desired regioselectivity.
The Duff Reaction: A Milder, POCl₃-Free Alternative
The Duff reaction presents a valuable alternative for the formylation of activated aromatic compounds, including pyrazoles.[1] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or a glycerol/boric acid mixture.[1][3] A significant advantage of the Duff reaction is the circumvention of the hazardous and corrosive POCl₃.[1] For many 1-phenyl-1H-pyrazole systems, this method proceeds with good to excellent yields.[4][5]
Causality Behind Experimental Choices: The use of an acidic medium is crucial for the protonation and subsequent ring-opening of HMTA to generate the electrophilic iminium species that drives the formylation.
Caption: Generalized workflow for the Duff formylation of pyrazoles.
The Reimer-Tiemann Reaction: A Method with Significant Caveats for Pyrazoles
The Reimer-Tiemann reaction, a classic method for the ortho-formylation of phenols, employs chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂) as the reactive electrophile.[1] While applicable to other electron-rich heterocycles, its use for pyrazole formylation is less common and fraught with potential complications.[1] A major drawback is the propensity for ring-expansion side reactions, where the pyrazole ring incorporates the carbene to form dihydropyridazine derivatives. This, combined with typically lower yields compared to the Vilsmeier-Haack reaction, renders it a less desirable option for the direct formylation of pyrazoles.[1]
Formylation via Directed Ortho-Metalation (DoM)
A powerful strategy for achieving regioselective formylation involves the deprotonation of the pyrazole ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with a formylating agent such as DMF.[6] The regioselectivity is dictated by the most acidic proton on the pyrazole ring, which can be influenced by the directing capabilities of substituents. This method offers an alternative regiochemical outcome compared to electrophilic substitution methods.
Trustworthiness of the Protocol: This protocol's success is critically dependent on maintaining strictly anhydrous and anaerobic conditions, as organolithium reagents are highly reactive towards moisture and oxygen. The low temperatures are essential to prevent side reactions and decomposition of the lithiated intermediates.
Other Methods: Rieche Formylation and Transition-Metal Catalysis
-
Rieche Formylation: This method uses dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).[6][7][8] It is effective for electron-rich aromatic compounds and represents another variant of Friedel-Crafts-type acylation.[7][8]
-
Transition-Metal Catalysis: While palladium-catalyzed C-H functionalization of pyrazoles is a well-established field for arylation and alkenylation, its application for direct C-H formylation is less common.[9][10] Some methods exist for the palladium-catalyzed formylation of aryl halides using a CO source like formic acid, but these do not represent a direct C-H functionalization of the pyrazole ring itself.[11]
Data Presentation: A Quantitative Comparison
The following table summarizes the performance of the Vilsmeier-Haack and Duff reactions for the formylation of various substituted 1-phenyl-1H-pyrazole substrates, demonstrating the high efficiency of both methods.
| Method | Substrate (1-phenyl-1H-pyrazole with substituent) | Reaction Time (h) | Yield (%) | Reference |
| Vilsmeier-Haack | 3-(Benzyloxy)-1-phenyl | - | High Yield | [12] |
| Vilsmeier-Haack | 1-(4-chlorophenyl) | - | - | [12] |
| Vilsmeier-Haack | 3,5-dimethyl-1-phenyl | 1 | - | [12] |
| Vilsmeier-Haack | 1-benzyl-3-(4-fluorophenyl)hydrazone | 5-6 | Good Yield | [13] |
| Duff Reaction | 1-phenyl | 6 | 95.2 | [4] |
| Duff Reaction | 1-(4-fluorophenyl) | 12 | 82.1 | [1][4] |
| Duff Reaction | 1-(4-chlorophenyl) | 12 | 88.0 | [1][4] |
| Duff Reaction | 1-(4-bromophenyl) | 12 | 90.1 | [1][4] |
| Duff Reaction | 1-(4-nitrophenyl) | 12 | 78.3 | [1][4] |
| Duff Reaction | 1-(4-methylphenyl) | 6 | 98.9 | [1][4] |
| Duff Reaction | 1-(4-methoxyphenyl) | 12 | 67.9 | [1][4] |
Experimental Protocols
Detailed Protocol for Vilsmeier-Haack Formylation of 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add dry N,N-dimethylformamide (4.0 eq.). Cool the flask to -10 °C using an appropriate cooling bath. Slowly add phosphorus oxychloride (4.0 eq.) dropwise to the stirred DMF, ensuring the internal temperature is maintained. Stir the mixture at this temperature until a viscous, white Vilsmeier reagent is formed.[1][14]
-
Formylation: Dissolve 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole (1.0 eq.) in a minimal amount of dry DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at room temperature.[1]
-
Reaction: Raise the reaction temperature to 70 °C and maintain with stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: After cooling to room temperature, carefully pour the reaction mixture into ice water. Neutralize the solution with a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[1]
Detailed Protocol for Duff Reaction of 1-Phenyl-1H-pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-phenyl-1H-pyrazole (1.0 eq.), hexamethylenetetramine (1.5 eq.), and trifluoroacetic acid.[1]
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring for 12 hours.[1]
-
Workup: After cooling to room temperature, carefully neutralize the resulting solution by the slow addition of a 10% aqueous sodium bicarbonate solution in an ice bath until gas evolution ceases.
-
Isolation and Purification: Collect the precipitate that forms by vacuum filtration. If necessary, purify the crude product by column chromatography to yield 1-phenyl-1H-pyrazole-4-carbaldehyde.[1]
Conclusion
The Vilsmeier-Haack reaction remains the premier choice for the C4-formylation of a wide range of pyrazole derivatives, offering a reliable, high-yielding, and highly regioselective method.[1] Its operational simplicity and broad substrate scope solidify its status as a go-to reaction for synthetic chemists.[1] The Duff reaction emerges as a valuable and milder alternative, particularly when the use of phosphorus oxychloride is undesirable.[1] While the Reimer-Tiemann reaction is a classic formylation method, its application to pyrazoles is significantly hampered by potential side reactions and generally lower yields.[1] Formylation via directed metalation provides a powerful, albeit more technically demanding, alternative for accessing different regioisomers. The choice of method should be guided by a careful consideration of the specific pyrazole substrate, the desired regiochemical outcome, and the laboratory safety constraints.
References
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de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Synthetic Communications, 43(12), 1633-1639. [Link]
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Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]
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Srikrishna, D., & Dubey, P. K. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Journal of Chemical and Pharmaceutical Research, 9(11), 99-108. [Link]
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de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. ResearchGate. [Link]
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The Strategic Role of Fluorination in Pyrazole Carboxaldehydes: A Comparative Guide to Structure-Activity Relationships
In the landscape of modern medicinal chemistry and agrochemical research, the pyrazole scaffold stands as a "privileged structure," a foundational framework for a multitude of bioactive compounds.[1] Its inherent drug-like properties have made it a cornerstone in the development of therapeutics ranging from anticancer to anti-inflammatory and antifungal agents.[2][3][4] The strategic introduction of a carboxaldehyde group at the 4-position of the pyrazole ring further enhances its utility, providing a versatile synthetic handle for the creation of diverse molecular libraries.[1] This guide delves into the nuanced yet powerful impact of fluorine substitution on the structure-activity relationship (SAR) of pyrazole carboxaldehydes, offering a comparative analysis supported by experimental data for researchers, scientists, and drug development professionals.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties.[5] This highly electronegative element can profoundly alter a molecule's metabolic stability, membrane permeation, and binding affinity to its biological target.[5] In the context of pyrazole carboxaldehydes, fluorination offers a potent tool to fine-tune their biological activity, leading to the development of more effective and selective agents.
Synthesis of Fluorinated Pyrazole Carboxaldehydes: The Vilsmeier-Haack Reaction
A cornerstone in the synthesis of pyrazole-4-carboxaldehydes is the Vilsmeier-Haack reaction.[5][6][7] This reliable and versatile method allows for the direct formylation of the electron-rich pyrazole ring. The reaction involves the treatment of a substituted pyrazole with the Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
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A Comparative Guide to the Anti-inflammatory Activity of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives are renowned for their wide spectrum of pharmacological activities, most notably as potent anti-inflammatory agents.[1][2][3] The commercial success of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has cemented the pyrazole scaffold as a critical pharmacophore in the development of safer and more effective non-steroidal anti-inflammatory drugs (NSAIDs).[1][4][5]
This guide provides a comparative analysis of the anti-inflammatory activity of various pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.
The Core Mechanism: Selective COX-2 Inhibition
Inflammation is a complex biological response involving mediators like prostaglandins.[1] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[3] COX-1 is constitutively expressed and plays a role in physiological functions, such as protecting the gastric mucosa. In contrast, COX-2 is induced at sites of inflammation and is the primary target for anti-inflammatory drugs.[6]
Traditional NSAIDs inhibit both COX-1 and COX-2, leading to common side effects like gastrointestinal ulcers.[1][3] Pyrazole derivatives, particularly the 1,5-diarylpyrazole class to which Celecoxib belongs, have been engineered to exhibit high selectivity for the COX-2 enzyme, thereby reducing these adverse effects.[1][2] This selectivity is a key performance indicator in the development of new pyrazole-based anti-inflammatory agents.
Beyond COX inhibition, some pyrazole derivatives also exert their effects by modulating other inflammatory pathways, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and suppression of the NF-κB signaling pathway.[1]
Visualizing the Mechanism of Action
The following diagram illustrates the central role of COX-2 in the inflammatory cascade and the targeted inhibitory action of pyrazole derivatives.
Caption: Selective inhibition of COX-2 by pyrazole derivatives to block prostaglandin synthesis.
Comparative Performance: In-Vitro & In-Vivo Data
The efficacy of novel pyrazole derivatives is typically benchmarked against established drugs like Celecoxib and Indomethacin. The following table summarizes experimental data from various studies, comparing the in-vitro COX inhibitory activity and in-vivo anti-inflammatory effects of different pyrazole derivatives.
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | In-Vivo Activity (% Edema Inhibition) | Reference |
| Celecoxib (Standard) | ~15 - 20 | ~0.04 - 2.16 | ~2.5 - 78.06 | 58-93% | [2][7][8] |
| Indomethacin (Standard) | - | - | - | ~55% | [1] |
| 3,5-Diarylpyrazole | - | 0.01 | - | - | [1][9] |
| Pyrazole-Thiazole Hybrid | - | 0.03 | - | 75% | [1][9] |
| Pyrazolo-Pyrimidine | - | 0.015 | - | Validated in arthritis models | [1][9] |
| Trimethoxy Derivative 5f | 14.34 | 1.50 | 9.56 | Potent TNF-α, IL-6, PGE-2 inhibition | [7] |
| Trimethoxy Derivative 6f | 9.56 | 1.15 | 8.31 | Potent TNF-α, IL-6, PGE-2 inhibition | [7] |
| Compound 5u (Hybrid) | 130.15 | 1.79 | 72.73 | 80.63% | [8] |
| Compound 5s (Hybrid) | 165.04 | 2.51 | 65.75 | 78.09% | [8] |
| Thymol-Pyrazole 8b | 4.11 | 0.013 | 316 | Potent activity > Celecoxib | [10] |
IC50: The half-maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index (SI): A higher value indicates greater selectivity for COX-2 over COX-1, suggesting a better safety profile. % Edema Inhibition: A measure of in-vivo anti-inflammatory activity in the carrageenan-induced paw edema model.
Analysis of Performance: The data reveals that medicinal chemists have successfully synthesized novel pyrazole derivatives with significantly improved performance over the standard, Celecoxib. For instance, trimethoxy derivatives 5f and 6f show lower COX-2 IC50 values (1.50 and 1.15 µM, respectively) compared to Celecoxib in the same study (2.16 µM), along with superior selectivity indices.[7] Similarly, hybrid compounds 5u and 5s demonstrate comparable selectivity to Celecoxib but with potent in-vivo activity.[8] The thymol-pyrazole hybrid 8b is particularly noteworthy for its exceptionally high selectivity index of 316, indicating a very promising safety profile.[10] These advancements are often attributed to specific structural modifications on the pyrazole scaffold.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of these findings, standardized and validated experimental protocols are essential.
Protocol 1: In-Vitro COX-1/COX-2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values and the COX-2 selectivity index of pyrazole derivatives.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compounds (at various concentrations) are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Quantification: The reaction product, typically Prostaglandin E2 (PGE2), is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7]
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percent inhibition against the log concentration of the compound.
-
Selectivity Index Calculation: The SI is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[8][10]
Protocol 2: In-Vivo Carrageenan-Induced Paw Edema Test
This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of compounds.[11][12][13]
Objective: To assess the in-vivo anti-inflammatory efficacy of pyrazole derivatives by measuring their ability to reduce acute inflammation in a rat or mouse model.
Methodology:
-
Animal Acclimatization: Wistar rats or Swiss albino mice are acclimatized to laboratory conditions.[13][14]
-
Grouping: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., Indomethacin or Celecoxib), and test groups (receiving different doses of the pyrazole derivatives).
-
Compound Administration: The test compounds, standard drug, and vehicle are administered, typically orally (p.o.) or intraperitoneally (i.p.), 30 to 60 minutes before inducing inflammation.[12][15]
-
Inflammation Induction: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal to induce localized edema.[11][14][15]
-
Edema Measurement: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.[11][14][15]
-
Data Analysis:
-
The increase in paw volume (edema) is calculated for each animal.
-
The percentage inhibition of edema for each treated group is calculated relative to the control group using the formula: % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100
-
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the carrageenan-induced paw edema model.
Caption: Workflow for the in-vivo carrageenan-induced paw edema assay.
Conclusion and Future Directions
The comparative data strongly indicates that the pyrazole scaffold is exceptionally versatile and continues to be a source of highly potent and selective anti-inflammatory agents.[1][2] Researchers have demonstrated that strategic chemical modifications can lead to derivatives with superior efficacy and safety profiles compared to existing drugs like Celecoxib.[6][8][16]
Future research will likely focus on:
-
Dual-Target Inhibitors: Developing pyrazole hybrids that inhibit both COX-2 and other inflammatory targets like 5-lipoxygenase (5-LOX) to achieve broader anti-inflammatory effects.[1][9][10]
-
Enhanced Bioavailability: Optimizing the pharmacokinetic properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
The ongoing exploration of pyrazole chemistry promises the development of a new generation of anti-inflammatory therapies with enhanced efficacy and minimal side effects, addressing a significant unmet need in the management of inflammatory diseases.
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A Comparative Guide to the In Vitro Anticancer Potential of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Analogues
Introduction: The Growing Prominence of Pyrazole Scaffolds in Oncology
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. In the realm of oncology, pyrazole derivatives have emerged as a particularly promising class of small molecules, demonstrating potent cytotoxic effects against various cancer cell lines. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. This guide focuses on a specific series of pyrazole-based compounds: 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and its analogues. By objectively comparing the available preclinical data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of their in vitro anticancer activity, potential mechanisms of action, and the experimental methodologies used for their evaluation.
Synthesis and Characterization: Building the Molecular Framework
The synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction.[1][2] This versatile and efficient one-pot reaction utilizes a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to effect the cyclization and formylation of acetophenone phenylhydrazone precursors.[2] The general synthetic scheme allows for the introduction of various substituents on both the 3-position and 1-position phenyl rings, facilitating the generation of a library of analogues for structure-activity relationship (SAR) studies.
The characterization of these synthesized compounds relies on standard analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are essential for confirming the core pyrazole structure and the positions of the various substituents. Mass spectrometry provides confirmation of the molecular weight of the synthesized analogues.
Comparative In Vitro Anticancer Activity
While a direct head-to-head comparison of a comprehensive series of this compound analogues is not extensively documented in a single study, a compilation of data from various sources allows for an insightful analysis of structurally related compounds. The 50% inhibitory concentration (IC₅₀) is a key parameter used to quantify the cytotoxic potential of a compound. The table below summarizes the reported IC₅₀ values for several 1,3-diaryl-1H-pyrazole derivatives against a panel of human cancer cell lines.
| Compound ID/Reference | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analogue 1 | 3,5-diphenyl-1H-pyrazole | Pancreatic (CFPAC-1) | 61.7 ± 4.9 | [3] |
| Analogue 2 | 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | Breast (MCF-7) | 81.48 ± 0.89 | [3] |
| Analogue 3 | Pyrazolo[3,4-d]pyrimidin-4-one derivative | Breast (MCF-7) | 11 | [4] |
| Analogue 4 | 1,5-diarylpyrazole derivative (5a) | Colon (HT-29), Glioblastoma (U87MG), Breast (MDA-MB-468) | Not specified, but showed best cytotoxicity | [5] |
| Analogue 5 | Pyrazole-based chalcone derivative | Lung (A549) | 12.47 ± 1.08 | [6] |
| Analogue 6 | Pyrazole-based chalcone derivative | Fibrosarcoma (HT1080) | 11.40 ± 0.66 | [6] |
Note: Direct comparison of absolute IC₅₀ values across different studies should be approached with caution due to variations in experimental conditions, such as cell seeding density and incubation time.
From the available data, it is evident that substitutions on the pyrazole core and its pendant phenyl rings significantly influence the anticancer activity. The introduction of different functional groups can modulate the lipophilicity, electronic properties, and steric bulk of the molecules, thereby affecting their interaction with biological targets.
Potential Mechanisms of Action and Signaling Pathways
The anticancer activity of pyrazole derivatives is often attributed to their ability to interfere with key cellular processes, including cell cycle progression and survival signaling pathways. Several studies on structurally related pyrazole compounds suggest potential mechanisms that may be relevant to the this compound series.
One of the prominent mechanisms of action for pyrazole-based anticancer agents is the inhibition of protein kinases . These enzymes play a crucial role in cell signaling and are often dysregulated in cancer. Pyrazole derivatives have been reported to inhibit a range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.
-
Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are involved in cell proliferation, survival, and angiogenesis.
-
Non-Receptor Tyrosine Kinases: These are also critical components of intracellular signaling cascades that control cell growth and differentiation.
Another important mechanism is the induction of apoptosis , or programmed cell death. Pyrazole derivatives can trigger apoptosis through various pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic program.
The following diagram illustrates a potential signaling pathway that could be targeted by this compound analogues, based on the known mechanisms of similar pyrazole compounds.
Caption: Potential signaling pathways targeted by pyrazole analogues.
Experimental Protocols
To ensure the reproducibility and validity of in vitro anticancer activity studies, standardized and well-documented protocols are essential. The following sections provide detailed, step-by-step methodologies for the synthesis and cytotoxic evaluation of this compound analogues.
Synthesis of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction
This protocol is a representative procedure adapted from established methods.[1][2]
Materials:
-
Substituted acetophenone
-
Phenylhydrazine
-
Ethanol
-
Glacial acetic acid
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Synthesis of Acetophenone Phenylhydrazone: a. Dissolve the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask. b. Add phenylhydrazine (1.1 equivalents) and a catalytic amount of glacial acetic acid. c. Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and collect the precipitated phenylhydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Vilsmeier-Haack Reaction: a. In a separate flask, prepare the Vilsmeier reagent by adding POCl₃ (3 equivalents) dropwise to ice-cold DMF (10 equivalents) with stirring. b. To this reagent, add the previously synthesized acetophenone phenylhydrazone (1 equivalent) portion-wise, maintaining the temperature below 5°C. c. After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat at 60-80°C for 2-4 hours. d. Monitor the reaction progress by TLC. e. Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. f. Extract the product with dichloromethane (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
Caption: Workflow for the synthesis of pyrazole-4-carbaldehydes.
In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO to prepare stock solutions)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium. b. Determine the cell concentration using a hemocytometer or automated cell counter. c. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. d. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%. b. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. c. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug). d. Incubate the plates for another 48-72 hours.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. b. Carefully remove the medium containing MTT. c. Add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its analogues represent a promising scaffold for the development of novel anticancer agents. The synthetic accessibility of these compounds allows for the creation of diverse libraries for comprehensive structure-activity relationship studies. While the current data provides a foundational understanding of their cytotoxic potential, further research is warranted to fully elucidate their therapeutic promise.
Future investigations should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a broad range of analogues with diverse substitutions on the phenyl rings to identify key structural features that enhance anticancer activity and selectivity.
-
Elucidation of specific molecular targets: Moving beyond general mechanisms to pinpoint the specific kinases or other proteins that these compounds interact with.
-
In vivo efficacy studies: Evaluating the most potent and selective compounds in preclinical animal models of cancer to assess their therapeutic efficacy and pharmacokinetic properties.
By pursuing these research avenues, the scientific community can continue to unlock the full potential of pyrazole-based compounds in the ongoing fight against cancer.
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- IC50 of compounds 4d, 5a, 5d, 7a against HepG-2, PC-3, HCT-116, MCF-7, and A-549 cell lines.
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- Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega.
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The Fluorine Advantage: A Comparative Guide to the Antifungal Activity of Fluorinated vs. Non-Fluorinated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antifungal agents, the pyrazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities.[1] A key area of contemporary research lies in the strategic modification of this heterocyclic core to enhance its therapeutic potential. Among the various chemical modifications, the introduction of fluorine atoms has garnered significant attention for its profound impact on the physicochemical and pharmacological properties of drug candidates.[2][3][4] This guide provides an in-depth comparison of the antifungal activity of fluorinated versus non-fluorinated pyrazoles, supported by experimental data, to inform the design and development of next-generation antifungal therapeutics.
The Rationale for Fluorination in Antifungal Drug Design
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate a range of properties pertinent to drug efficacy.[2][3][4] The unique electronic properties of fluorine, the most electronegative element, can significantly alter the acidity, basicity, and dipole moment of a molecule. This, in turn, can influence binding interactions with target enzymes and receptors. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism.[2] This increased stability often translates to improved pharmacokinetic profiles, including longer half-life and enhanced bioavailability. In the context of antifungal pyrazoles, fluorination is hypothesized to enhance intrinsic potency, improve metabolic resistance, and increase membrane permeability, thereby augmenting their antifungal effects.[5]
Comparative Antifungal Activity: A Data-Driven Analysis
While a single, comprehensive study directly comparing a wide array of fluorinated pyrazoles with their non-fluorinated counterparts under identical conditions is not yet available in the public domain, a comparative analysis of existing literature provides valuable insights. The following tables summarize the antifungal activities of various fluorinated and non-fluorinated pyrazole derivatives against several fungal pathogens.
It is crucial to interpret this data with caution , as the experimental conditions (e.g., specific strains, inoculum size, and endpoint criteria) may vary between studies, precluding a direct, absolute comparison of potency. However, the collective data illustrates a discernible trend favoring fluorinated analogues.
Table 1: Antifungal Activity of Fluorinated Pyrazole Derivatives
| Compound Class | Specific Derivative | Fungal Species | Activity Metric (EC50/MIC in µg/mL) | Reference |
| Pyrazole Analogues with Aryl Trifluoromethoxy Group | Compound 1v | Fusarium graminearum | 0.0530 µM (equivalent to ~0.023 µg/mL) | [6] |
| Pyrazole Analogues with Aryl Trifluoromethoxy Group | Compound 1t | Various phytopathogenic fungi | Higher activity than non-fluorinated analogues | [6] |
| Fluorinated Pyrazole Aldehydes | 2-chlorophenyl derivative (H9) | Sclerotinia sclerotiorum | 43.07% inhibition at 0.08 µmol/mL | [7] |
| Fluorinated Pyrazole Aldehydes | 2-chlorophenyl derivative (H9) | Fusarium culmorum | 46.75% inhibition at 0.08 µmol/mL | [7] |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Compound 9m | Various phytopathogenic fungi | Higher activity than boscalid (a non-fluorinated commercial fungicide) | [8] |
| Fluorinated Pyrazoline | 5-aryl-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Aspergillus niger | Zone of inhibition data available | [9] |
| Fluorinated Pyrazoline | 5-aryl-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Candida albicans | Zone of inhibition data available | [9] |
Table 2: Antifungal Activity of Non-Fluorinated Pyrazole Derivatives
| Compound Class | Specific Derivative | Fungal Species | Activity Metric (MIC in µg/mL) | Reference |
| Pyrazoline Derivatives | Dihydropyrazole derivatives | Candida albicans | 166 - 200 | [10] |
| Pyrazoline Derivatives | Dihydropyrazole derivatives | Candida parapsilosis | 166 - 200 | [10] |
| Pyrazole Derivatives | Various pyrazole derivatives | Aspergillus fumigatus | Varied, with some showing high activity | [11] |
| Pyrazole Derivatives | Various pyrazole derivatives | Candida albicans | Varied, with some showing high activity | [11] |
| Biphosphinic Cyclopalladate with Pyrazole moiety | Compound C7a | Candida spp. (clinical isolates) | 0.25 - 4.0 | [12] |
From the compiled data, a general trend emerges where fluorinated pyrazoles, particularly those containing trifluoromethyl or trifluoromethoxy groups, exhibit potent antifungal activity, often at sub-micromolar concentrations.[6] For instance, a pyrazole analogue bearing an aryl trifluoromethoxy group displayed an impressive EC50 value of 0.0530 µM against Fusarium graminearum.[6] In contrast, many non-fluorinated pyrazole derivatives show more modest activity, with MIC values often in the higher microgram per milliliter range.[10]
Mechanistic Insights: How Fluorination May Enhance Antifungal Action
The enhanced antifungal activity of fluorinated pyrazoles can be attributed to several factors at the molecular level. One of the key mechanisms of action for some pyrazole-based fungicides is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.[5]
Caption: Hypothetical signaling pathway illustrating the enhanced inhibition of succinate dehydrogenase (SDH) by fluorinated pyrazoles, leading to fungal cell death.
Fluorination can enhance the binding affinity of the pyrazole inhibitor to the SDH enzyme. The electron-withdrawing nature of fluorine can modulate the electronic distribution within the pyrazole ring system, potentially leading to stronger interactions with key amino acid residues in the enzyme's active site. Molecular docking studies have suggested that the carbonyl oxygen atom of certain fluorinated pyrazole carboxamides can form hydrogen bonds with amino acid residues like TYR58 and TRP173 on SDH.[8]
Experimental Protocol: Antifungal Susceptibility Testing via Broth Microdilution
To enable researchers to conduct their own comparative studies, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds is essential. The following is a detailed, step-by-step methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12][13]
Caption: Experimental workflow for antifungal susceptibility testing using the broth microdilution method.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve the fluorinated and non-fluorinated pyrazole compounds in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent toxicity to the fungi.
-
-
Preparation of Fungal Inoculum:
-
Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal cells or conidia and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solutions in RPMI-1640 medium to obtain a range of desired concentrations.
-
Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted antifungal agent.
-
Include a positive control (fungal inoculum without any antifungal agent) and a negative control (medium only).
-
-
Incubation and MIC Determination:
-
Incubate the microtiter plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the positive control. The reading can be done visually or using a microplate reader.
-
Conclusion and Future Directions
The available evidence strongly suggests that the incorporation of fluorine into the pyrazole scaffold is a highly effective strategy for enhancing antifungal activity. Fluorinated pyrazoles consistently demonstrate superior potency against a range of fungal pathogens compared to their non-fluorinated counterparts. This is likely due to a combination of improved metabolic stability, enhanced binding to target enzymes such as succinate dehydrogenase, and favorable pharmacokinetic properties.
Future research should focus on systematic structure-activity relationship (SAR) studies, directly comparing series of fluorinated pyrazoles with their non-fluorinated analogues under standardized conditions. Such studies will provide a more definitive understanding of the role of fluorine in modulating antifungal activity and will guide the rational design of novel, highly effective antifungal agents to combat the growing threat of fungal infections.
References
[1] Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available at: [6] Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. National Institutes of Health. Available at: [Link] [7] Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. MDPI. Available at: [Link] [14] Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Semantic Scholar. Available at: [Link] Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. PubMed. Available at: [Link] [15] Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Available at: [9] PEG-400 mediated synthesis, computational, antibacterial and antifungal studies of fluorinated pyrazolines. ResearchGate. Available at: [Link] Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. National Institutes of Health. Available at: [Link] [16] Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. MDPI. Available at: [Link] [17] Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. PubMed. Available at: [Link] [12] Values of minimum inhibitory concentration (MIC, expressed in µg/ml) of the C7a, AMB and MCZ and FCZ determined in clinical isolates of Candida spp. ResearchGate. Available at: [Link] [13] Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening. National Institutes of Health. Available at: [Link] [18] Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. PubMed. Available at: [Link] Minimum inhibitory concentrations (μg/ml) for selected dihydropyrazole derivatives. ResearchGate. Available at: [Link] [19] Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link] [5] Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link] Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. American Society for Microbiology. Available at: [Link] [11] Preliminary antifungal activity versus pyrazole derivatives 2-16. ResearchGate. Available at: [Link] Fluorine in drug discovery: Role, design and case studies. Available at: [3] The role of fluorine in medicinal chemistry. PubMed. Available at: [Link] Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health. Available at: [Link] [4] Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link] Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. ResearchGate. Available at: [Link] Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. Available at: [Link] Antibacterial and Antifungal Activities of New Pyrazolo[3,4-d]pyridazin Derivatives. ResearchGate. Available at: [Link] Antibacterial and antifungal pyrazoles based on different construction strategies. PubMed. Available at: [Link]
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A Comparative Guide to the Spectroscopic Analysis and Characterization of Pyrazole Isomers
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized pyrazole derivatives is a foundational step.[1] Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are cornerstones in medicinal chemistry and materials science due to their vast biological activities.[2][3][4][5] However, the synthesis of substituted pyrazoles often yields a mixture of isomers, including positional isomers and tautomers, which can possess vastly different physicochemical and pharmacological properties.[6][7][8] Distinguishing between these isomers is a critical analytical challenge that demands a robust, multi-faceted spectroscopic approach.
This guide provides an in-depth, comparative overview of the principal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the definitive characterization of pyrazole isomers. We move beyond mere data reporting to explain the causality behind experimental choices and demonstrate how an integrated analytical workflow provides a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is unequivocally the most powerful and informative technique for differentiating pyrazole isomers in solution.[1][7] It provides a detailed map of the molecule's carbon-hydrogen framework by exploiting the distinct magnetic environments of atomic nuclei. The chemical shifts (δ), coupling constants (J), and signal multiplicities are exquisitely sensitive to the electronic effects and spatial arrangement of substituents on the pyrazole ring, making NMR the gold standard for isomer identification.
Expertise in Action: ¹H and ¹³C NMR for Isomer Differentiation
-
¹H NMR Spectroscopy: The proton NMR spectrum gives a direct view of the hydrogen atoms on the pyrazole core. In a typical N-unsubstituted pyrazole, the H4 proton appears as a triplet, while the H3 and H5 protons are doublets.[9] The introduction of a substituent dramatically alters this pattern. For instance, in distinguishing 1-methylpyrazole from 3(5)-methylpyrazole, ¹H NMR is definitive. 1-Methylpyrazole will show three distinct aromatic proton signals and a singlet for the N-CH₃ group.[9] In contrast, 3(5)-methylpyrazole, which exists as a rapidly equilibrating mixture of tautomers, will show averaged signals, often resulting in two aromatic signals and a C-CH₃ singlet at a different chemical shift. The N-H proton signal, typically a broad singlet, is also a key indicator of N-unsubstituted pyrazoles.[10]
-
¹³C NMR Spectroscopy: While ¹H NMR maps the protons, ¹³C NMR elucidates the carbon skeleton and is particularly crucial for resolving tautomeric ambiguities.[7] The chemical shifts of the C3 and C5 carbons are highly sensitive to the location of the N-H proton or N-substituent.[6] In cases of tautomerism where proton exchange is rapid on the NMR timescale, the C3 and C5 signals may appear broadened or as an averaged signal.[8] Solid-state NMR or low-temperature solution experiments can "freeze" this equilibrium, allowing for the observation of distinct signals for each tautomer.[6][8]
Comparative Spectroscopic Data: NMR
The following table summarizes typical chemical shifts for distinguishing between two common pyrazole isomers. These values serve as a reference, though actual shifts are dependent on the solvent and other substituents.[2]
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) | Key Differentiator |
| 1-Methylpyrazole | ¹H NMR | H3 | ~7.5 (d) | Three distinct aromatic signals. N-CH₃ signal is characteristic.[9] |
| H4 | ~6.2 (t) | |||
| H5 | ~7.4 (d) | |||
| N-CH₃ | ~3.9 (s) | |||
| ¹³C NMR | C3 | ~138.7 | C3 and C5 have distinct, well-separated chemical shifts.[9] | |
| C4 | ~105.4 | |||
| C5 | ~129.2 | |||
| N-CH₃ | ~39.1 | |||
| 3,5-Dimethylpyrazole | ¹H NMR | H4 | ~5.83 (s) | A single, sharp aromatic proton signal due to molecular symmetry.[2] |
| 2 x CH₃ | ~2.25 (s) | |||
| ¹³C NMR | C3/C5 | ~148 | C3 and C5 are equivalent due to tautomerism, resulting in a single signal. | |
| C4 | ~105 | |||
| 2 x CH₃ | ~13 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][2] Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[9]
-
¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse sequence with a spectral width of 0-15 ppm, a 45° pulse angle, and a relaxation delay of 1-2 seconds.[1][9]
-
¹³C NMR Data Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 0-220 ppm and a relaxation delay of 2 seconds. A larger number of scans is usually required to achieve an adequate signal-to-noise ratio.[2]
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals to determine proton ratios.
Figure 2: Key diagnostic regions in the IR spectrum of pyrazoles.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry is an essential tool that provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. [1]This data confirms the elemental composition and offers structural clues that can be unique to different isomers.
Expertise in Action: Deducing Structure from Fragments
The first step in analysis is identifying the molecular ion peak ([M]⁺), which confirms the molecular formula. [9]Under Electron Ionization (EI), the pyrazole ring undergoes characteristic fragmentation. Common losses include HCN (27 Da) and N₂ (28 Da). [11]The key to isomer differentiation lies in how substituents alter these fragmentation pathways. The position of a substituent dictates which bonds are weakened and how the charge is stabilized in the resulting fragments. For example, the fragmentation of a phenyl-substituted pyrazole will differ significantly depending on whether the phenyl group is at the C3, C4, or N1 position, leading to a unique mass spectrum for each isomer. [11][12]
Comparative Spectroscopic Data: MS
| Isomer Example | Key Ion (m/z) | Identity | Significance |
| 4-Nitropyrazole | 113 | [M]⁺ | Molecular Ion |
| 97 | [M-O]⁺ | Characteristic loss from nitro group. [11] | |
| 83 | [M-NO]⁺ | Characteristic loss from nitro group. [11] | |
| 67 | [M-NO₂]⁺ | Loss of the entire nitro substituent. [11] | |
| 3(5)-Nitropyrazole | 113 | [M]⁺ | Molecular Ion |
| 83 | [M-NO]⁺ | Fragmentation patterns may differ in relative intensity compared to the 4-nitro isomer. |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the pyrazole sample in a volatile solvent like methanol or dichloromethane. [1]2. Data Acquisition (GC-MS with EI): Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer.
-
GC Parameters: Use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250 °C. Program the oven temperature, for example, starting at 50 °C and ramping to 250 °C at 10 °C/min to separate any potential impurities or isomers. [9]4. MS Parameters: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the mass analyzer to scan a relevant range, such as m/z 35-350. [9]5. Data Analysis: Identify the molecular ion peak in the mass spectrum. Analyze the major fragment ions and propose fragmentation pathways to support the isomeric structure determined by NMR.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Complementary View
UV-Vis spectroscopy probes the electronic transitions within the molecule, specifically the π → π* transitions of the aromatic pyrazole ring. [13][14]While it is the least structurally specific of the techniques discussed, it can provide valuable complementary data, especially when comparing a series of related isomers.
Expertise in Action: Correlating Substitution with Absorption
The position and electronic nature of substituents influence the energy of the π-electron system, resulting in shifts of the maximum absorption wavelength (λ_max). [15][16]Electron-donating groups typically cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause either a red or hypsochromic (blue) shift. While these shifts can help differentiate isomers, the effect is often subtle, making UV-Vis a supporting technique rather than a primary identification tool. For pyrazole itself, the maximal UV absorption cross-section is around 203 nm. [14]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the pyrazole sample of a known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent (e.g., ethanol, cyclohexane). [9]Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.5 and 1.5 (e.g., 1 x 10⁻⁵ M).
-
Data Acquisition: Use a double-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled only with the solvent. Then, record the sample's spectrum over a range of 200-400 nm. [9]3. Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration and path length are known.
An Integrated Approach for Unambiguous Characterization
No single technique provides absolute certainty. The gold standard for characterization relies on the logical integration of data from all these methods. NMR provides the definitive structural framework, MS confirms the molecular weight and provides fragmentation evidence, IR validates the presence of key functional groups, and UV-Vis offers complementary electronic data. This comprehensive approach creates a self-validating system that ensures the highest degree of confidence in structural assignment.
Figure 3: Integrated spectroscopic workflow for pyrazole analysis.
Conclusion
The characterization of pyrazole isomers is a non-trivial but essential task in chemical research and drug development. While each spectroscopic technique offers a unique window into the molecular structure, only a synergistic and integrated approach can provide the definitive data required for unambiguous identification. By understanding the strengths and limitations of NMR, IR, MS, and UV-Vis spectroscopy and applying them in a logical workflow, researchers can confidently elucidate the precise isomeric structure of their pyrazole compounds, ensuring the integrity and reproducibility of their scientific findings.
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- Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. BenchChem.
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A Comparative Guide to Purity Assessment of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde for Pharmaceutical and Research Applications
Introduction: The Imperative of Purity for a Privileged Scaffold
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish self-validating protocols, and provide a practical, tiered strategy for implementing these methods in a research or quality control environment.
Chapter 1: The Foundational Checkpoint: Melting Point Analysis
Before engaging more complex instrumentation, a foundational thermal analysis provides a rapid and invaluable assessment of a crystalline solid's purity.
The Principle of Melting Point Depression
A pure crystalline substance melts at a sharp, highly defined temperature.[5][6] The presence of impurities disrupts the uniform crystalline lattice structure, weakening the intermolecular forces that hold the molecules together.[7] Consequently, less energy is required to transition the substance from a solid to a liquid state. This phenomenon manifests in two distinct ways: a depression of the melting point and a broadening of the melting range.[8] A narrow melting range of 0.5–1 °C is often indicative of high purity.[5]
Notably, commercial suppliers of this compound report conflicting melting points, with ranges such as 156-162 °C and 170-176 °C.[3][4] This discrepancy highlights the critical need for independent verification in the laboratory, as it may suggest variability in batch purity or the presence of different polymorphic forms.
Experimental Protocol: Digital Melting Point Determination
-
Calibration: Ensure the digital melting point apparatus is calibrated using certified reference standards (e.g., caffeine, vanillin) that bracket the expected melting point of the sample.
-
Sample Preparation: Finely crush a small amount of the crystalline sample to ensure uniform heat distribution.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small plug of material. Tap the closed end of the tube on a hard surface to pack the sample to a height of approximately 3 mm.[6]
-
Analysis:
-
Place the capillary tube into the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly find an approximate melting range.
-
Allow the instrument to cool and perform a second analysis with a new sample.
-
Set the starting temperature to ~15 °C below the approximate melting point found in the first run.
-
Use a slow heating ramp (e.g., 1-2 °C/min) to allow for thermal equilibrium.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). This is the melting range.[6]
This method serves as an essential, qualitative first pass. A broad or depressed melting range compared to a trusted reference sample is a clear flag for impurity, necessitating further investigation with more specific techniques.
Chapter 2: The Industry Workhorse: Chromatographic Separation and Quantification
Chromatography physically separates the target compound from impurities, allowing for their individual quantification. For a compound like this compound, two methods are paramount: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely employed technique for the purity analysis of pyrazole derivatives due to its high resolution, sensitivity, and applicability to non-volatile compounds.[9] Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the standard choice.
Causality of Method Design:
-
Column: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the aromatic pyrazole derivative.
-
Mobile Phase: A gradient of a polar organic solvent (like acetonitrile or methanol) and water is used. This allows for the efficient elution of the main compound while also separating it from potentially more or less polar impurities.
-
Detector: A UV detector is ideal. The extensive conjugation across the phenyl and pyrazole rings results in a strong chromophore that absorbs UV light (typically monitored around 254 nm), enabling sensitive detection.
Experimental Protocol: RP-HPLC for Purity Assessment
-
Standard Preparation: Accurately weigh ~5 mg of a high-purity reference standard of the compound into a 50 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV-Vis Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient: A typical gradient might run from 30% B to 95% B over 20 minutes.
-
-
Analysis: Inject the blank (diluent), followed by the reference standard, and then the test sample.
-
Data Interpretation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The presence of significant secondary peaks indicates impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for identifying volatile or semi-volatile impurities and structural isomers that might co-elute in HPLC.[10] The technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
Causality of Method Design:
-
Applicability: This method is suitable as the target compound has sufficient thermal stability and volatility for GC analysis.
-
Column: A low-polarity column, such as a DB-5ms, is effective for separating aromatic compounds.
-
Detection: The mass spectrometer provides two crucial pieces of information: the molecular weight of eluting compounds (from the molecular ion peak) and a unique fragmentation pattern (mass spectrum) that acts as a chemical fingerprint, allowing for definitive identification of impurities.[11]
Experimental Protocol: GC-MS for Impurity Identification
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent like dichloromethane.[10]
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[10]
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
MS Ion Source Temp: 230 °C.
-
MS Quad Temp: 150 °C.
-
Scan Range: 40-500 m/z.
-
-
Data Interpretation: The primary peak should correspond to the target compound, exhibiting a molecular ion peak (M+) at m/z 266. Any other peaks in the total ion chromatogram represent impurities, which can be tentatively identified by comparing their mass spectra to library databases (e.g., NIST).
Comparative Analysis: HPLC vs. GC-MS
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in liquid phase based on polarity. | Separation in gas phase based on boiling point/polarity. |
| Applicability | Ideal for non-volatile, thermally sensitive compounds. | Requires sample to be volatile and thermally stable. |
| Primary Use | Robust quantitative purity determination (% Area). | Excellent for impurity identification and separation of isomers. |
| Detection | UV-Vis (Quantitative, non-specific). | Mass Spectrometry (Qualitative & Quantitative, highly specific). |
| Sample State | Non-destructive. | Destructive (sample is ionized). |
Chapter 3: The Definitive Answer: Quantitative NMR (qNMR) Spectroscopy
While chromatography measures purity relative to other detectable components, quantitative ¹H-NMR (qNMR) provides an absolute measure of purity by mass, traceable to a certified internal standard. It is a primary ratio method recognized by pharmacopeias and leading journals for its accuracy.[12][13]
The Principle of qNMR The fundamental principle of NMR is that the integrated area of a resonance signal is directly proportional to the number of protons giving rise to that signal.[13] In qNMR, a certified internal standard of known purity and mass is added to a known mass of the sample. By comparing the integral of a unique, well-resolved proton signal from the analyte to a signal from the standard, the absolute purity of the analyte can be calculated.
Causality of Method Design:
-
Analyte Signal Selection: For this compound, the aldehyde proton (-CHO) is an ideal choice for quantification. Its chemical shift is highly distinct, appearing far downfield (typically 9-10 ppm) where interference from other signals is highly unlikely.[14][15]
-
Internal Standard Selection: A good standard (e.g., maleic anhydride, dimethyl sulfone) must have high purity, be non-reactive with the sample, possess sharp proton signals that do not overlap with the analyte's signals, and be accurately weighable.
-
Experimental Parameters: To ensure accuracy, experimental parameters must be carefully controlled. A sufficient relaxation delay (D1), typically 5 times the longest spin-lattice relaxation time (T1) of the protons being quantified, is critical to ensure complete magnetization recovery between scans, making the signal integration truly quantitative.[16]
Experimental Protocol: Absolute Purity by qNMR
-
Sample Preparation:
-
Accurately weigh ~15 mg of the pyrazole sample into a vial.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d6.
-
Key Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 30 seconds (a conservative value to ensure full relaxation).
-
Number of scans: 8-16.
-
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the resulting spectrum.
-
Integrate the selected aldehyde proton signal of the analyte and a well-resolved signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Chapter 4: A Practical, Tiered Strategy for Purity Assessment
No single technique tells the whole story. A robust purity assessment strategy employs orthogonal methods to build confidence in the material's quality.
-
Tier 1: Initial Screening (Melting Point): Every new batch should be checked. It is a fast, low-cost method to immediately flag potentially impure samples.
-
Tier 2: Standard QC (HPLC): This is the workhorse for routine quality control, providing reliable quantitative data on purity relative to other UV-active components. It is ideal for batch-to-batch comparisons.
-
Tier 3: Definitive Analysis & Troubleshooting (qNMR & GC-MS): When HPLC results are ambiguous, when an absolute purity value is required for a reference standard, or for troubleshooting unexpected biological results, qNMR is the gold standard. GC-MS is employed when volatile impurities or isomers are suspected.
Conclusion
Assessing the purity of a critical synthetic intermediate like this compound is not a single measurement but a systematic process of inquiry. By employing a tiered approach—starting with a rapid thermal screen, followed by robust chromatographic separation, and culminating in definitive spectroscopic quantification—researchers can ensure the integrity of their materials. This multi-faceted strategy provides the highest degree of confidence, ensuring that subsequent scientific endeavors are built upon a foundation of validated chemical quality.
References
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-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
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Scribd. (n.d.). Using Melting Point To Determine Purity of Crystalline Solids. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Melting Point - Chemistry Online @ UTSC. Retrieved from [Link]
-
BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Pyrazole Derivatives.
-
Study.com. (n.d.). How can melting point be used to determine the purity of a substance?. Retrieved from [Link]
-
Silva, M. S., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 8. Retrieved from [Link]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. Retrieved from [Link]
-
Clayden, J., et al. (2008). “Pure by NMR”?. Organic Letters. Retrieved from [Link]
-
Al-Issa, S. A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-(4-Fluorophenyl)-1-phenylpyrazole-4-carbaldehyde. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Shetty, S. S., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
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-
Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
-
MDPI. (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
InterContinental Warszawa. (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved from [Link]
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National Institutes of Health. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
Journal of Saudi Chemical Society. (2015). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Retrieved from [Link]
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Journal of the Serbian Chemical Society. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazole Carbaldehydes
For researchers, scientists, and drug development professionals, the robust analysis of pyrazole carbaldehydes is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents. These heterocyclic compounds are pivotal building blocks in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Consequently, the validation of analytical methods used to assess their purity, stability, and concentration is not merely a regulatory formality but a scientific necessity.
This guide provides an in-depth comparison of analytical methodologies for pyrazole carbaldehydes, grounded in the principles of scientific integrity and supported by experimental insights. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system, and anchor our discussion in authoritative guidelines.
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] This is a cornerstone of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, which we will reference throughout this guide.[3][4][5]
Comparing Analytical Techniques for Pyrazole Carbaldehydes
The choice of analytical technique is governed by the specific requirements of the analysis, such as whether it is for identification, impurity testing, or assay of the main compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) stands out as the most powerful and versatile technique for the analysis of pyrazole carbaldehydes and their derivatives.[6][7] Its wide applicability, high resolution, and sensitivity make it the method of choice for quantitative analysis.
-
Expertise & Experience: The polarity of pyrazole carbaldehydes makes them ideally suited for separation on non-polar stationary phases (like C18) with polar mobile phases (typically mixtures of water or buffer with acetonitrile or methanol).[6][8] The chromophoric nature of the pyrazole ring and the carbaldehyde group allows for sensitive detection using UV-Vis or Photodiode Array (PDA) detectors.[7]
-
Trustworthiness: A validated HPLC method provides a reliable system for assessing purity and stability. Forced degradation studies, where the compound is subjected to stress conditions (acid, base, oxidation, heat, light), are crucial for developing a "stability-indicating" method.[9][10] This ensures that the method can separate the intact drug from its degradation products, providing a true measure of its stability.[10][11]
Spectroscopic Methods (NMR, IR, MS)
Spectroscopic techniques are indispensable for the structural elucidation and identification of pyrazole carbaldehydes.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the molecular structure of newly synthesized pyrazole derivatives.[1][12] The chemical shifts and coupling constants provide unambiguous information about the arrangement of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups. For pyrazole carbaldehydes, characteristic peaks for the C=O stretch of the aldehyde and the C=N and N-H stretches of the pyrazole ring are readily identifiable.[13][14]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.[13] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities and degradation products.
Comparison Summary:
| Technique | Primary Application | Advantages | Limitations |
| RP-HPLC | Quantitative Analysis (Assay, Impurities), Stability Studies | High sensitivity, specificity, and resolution. Can be automated for high-throughput analysis. | Requires reference standards for quantification. |
| NMR | Structural Elucidation, Identification | Provides detailed structural information. | Lower sensitivity compared to HPLC. Not suitable for routine quantitative analysis. |
| IR | Functional Group Identification | Fast and non-destructive. | Provides limited structural information. Not suitable for quantification. |
| MS | Molecular Weight Determination, Impurity Identification | High sensitivity and specificity. Can be coupled with HPLC for enhanced separation and identification. | May require derivatization for volatile compounds. |
A Validated RP-HPLC Method for Pyrazole Carbaldehyde Analysis
The following section outlines a detailed, step-by-step protocol for a validated RP-HPLC method, synthesized from established practices in the literature.[6][7][15] This protocol is designed to be a robust starting point for method development and validation.
Experimental Workflow Diagram
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A Senior Application Scientist's Guide to the Cytotoxicity Evaluation of Novel Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the journey from a newly synthesized compound to a potential clinical candidate is both exciting and rigorous. Pyrazole derivatives represent a particularly promising class of heterocyclic compounds, with many demonstrating significant anticancer potential by interacting with various targets like tubulin, EGFR, and CDKs.[1][2][3] The initial and most critical step in evaluating these novel pyrazole derivatives is a robust and multifaceted assessment of their cytotoxicity.
This guide provides an in-depth, comparative look at the essential methodologies for cytotoxicity screening. Moving beyond mere protocols, we will delve into the causality behind experimental choices, ensuring that the data you generate is not only accurate but also insightful.
Part 1: The Strategic Framework for Cytotoxicity Assessment
Before stepping into the lab, a well-defined strategy is paramount. The goal is not just to determine if a compound is toxic to cancer cells, but to understand how toxic it is, its selectivity, and the nature of the cell death it induces. A comprehensive evaluation hinges on measuring different cellular endpoints. A compound might inhibit metabolic activity (cytostatic) without immediately compromising membrane integrity, or it might rapidly induce necrosis. Relying on a single assay can be misleading.
Our strategic workflow integrates multiple assays to build a complete cytotoxicity profile. This approach allows for cross-validation of results and provides a more nuanced understanding of the compound's biological effects.
Experimental Workflow for Cytotoxicity Profiling
Here is a logical workflow for assessing a novel pyrazole derivative, from initial cell culture to multi-assay data integration.
Caption: High-level workflow for in vitro cytotoxicity screening.
Part 2: Core Cytotoxicity Assays: A Comparative Approach
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for assessing cell viability.[5] Its principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[5][6]
Why this choice? The MTT assay is highly sensitive and excellent for screening large numbers of compounds. It provides a quantitative measure of a compound's effect on cell proliferation and viability.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or for 6-24 hours) at 37°C with 5% CO₂ to allow for cell attachment.[7][8]
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole derivative in culture medium. A common concentration range to start with is 0.1 to 100 µM. Also, prepare a positive control (e.g., Doxorubicin) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Carefully remove the old medium and add 100 µL of the medium containing the test compounds and controls to the respective wells. Incubate for 48 to 72 hours at 37°C with 5% CO₂.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well, resulting in a final concentration of 0.5 mg/mL.[4] Incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.[7]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well.[4][8]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
The Lactate Dehydrogenase (LDH) assay operates on a different principle. LDH is a stable cytosolic enzyme present in most eukaryotic cells.[9][10] When the plasma membrane is damaged—a hallmark of late apoptosis or necrosis—LDH is released into the cell culture medium.[9][11][12] The assay measures the activity of this extracellular LDH, which is proportional to the number of lysed cells.[10]
Why this choice? The LDH assay directly measures cell death via membrane rupture, complementing the metabolic data from the MTT assay. If a compound shows high potency in the MTT assay but low LDH release, it might be cytostatic rather than cytotoxic. Conversely, high LDH release confirms cell lysis. This assay is non-destructive to the remaining cells, although for endpoint analysis, the supernatant is collected and the assay is performed separately.[13]
Detailed Experimental Protocol: LDH Assay
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up three key controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in most kits) 30 minutes before the end of incubation.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used for the test compound.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Calculation: The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Part 3: Data Interpretation and Comparative Analysis
The primary metric derived from these assays is the half-maximal inhibitory concentration (IC50) , which is the concentration of a compound that inhibits 50% of cell growth or viability.[4]
Hypothetical Data Presentation
To illustrate a comparative analysis, let's consider a hypothetical "Novel Pyrazole Derivative 1" tested against two common cancer cell lines, MCF-7 (breast) and A549 (lung), and compared with the standard chemotherapeutic drug, Doxorubicin.
| Compound | Cell Line | Assay | IC50 (µM) |
| Novel Pyrazole Derivative 1 | MCF-7 | MTT | 2.8 |
| Novel Pyrazole Derivative 1 | MCF-7 | LDH | 5.2 |
| Novel Pyrazole Derivative 1 | A549 | MTT | 4.5 |
| Novel Pyrazole Derivative 1 | A549 | LDH | 9.8 |
| Doxorubicin (Reference) | MCF-7 | MTT | ~2.5[14] |
| Doxorubicin (Reference) | A549 | MTT | >20 (Resistant)[14] |
Expert Analysis of Hypothetical Data:
-
Potency & Selectivity: Novel Pyrazole Derivative 1 shows potent activity against MCF-7 cells, with an IC50 value comparable to Doxorubicin in the MTT assay.[14] Interestingly, it also shows significant activity against A549 cells, which are known to be relatively resistant to Doxorubicin, suggesting a different mechanism of action or ability to overcome resistance pathways.[14]
-
MTT vs. LDH Discrepancy: For both cell lines, the IC50 value from the LDH assay is roughly double that of the MTT assay. This is a common and important finding. It suggests that at lower concentrations (e.g., ~2-5 µM), the compound effectively halts metabolic activity and proliferation (measured by MTT), but higher concentrations are required to induce widespread membrane lysis (measured by LDH).[15][16] This points towards an apoptotic or cytostatic mechanism at lower doses, rather than immediate necrosis.
Part 4: Investigating the Mechanism of Action - The Next Logical Step
Confirming cytotoxicity is the first step. Understanding the "how" is next. The discrepancy between MTT and LDH results strongly suggests that apoptosis (programmed cell death) is a likely mechanism. Many pyrazole derivatives are known to induce apoptosis.[1] A follow-up experiment using Annexin V/Propidium Iodide staining with flow cytometry can confirm this hypothesis.
Potential Mechanism: Induction of Apoptosis
This diagram illustrates a simplified intrinsic apoptosis pathway, a common target for anticancer agents.
Caption: Simplified intrinsic apoptosis signaling cascade.
This structured, multi-assay approach provides a comprehensive and reliable evaluation of a novel pyrazole derivative's cytotoxic potential. By comparing metabolic and membrane integrity assays and contextualizing the data against a standard-of-care drug, researchers can make informed decisions, identify promising candidates, and logically plan subsequent mechanism-of-action studies.
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Whittaker, P. A., et al. (1998). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods. Available at: [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. Available at: [Link]
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Weyermann, J., et al. (2005). Technical note: comparison of the PrestoBlue and LDH release assays with the MTT assay for skin viability assessment. Cell and Tissue Banking. Available at: [Link]
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G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. Available at: [Link]
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Stadler, S., et al. (2015). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. BMC Pharmacology and Toxicology. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]
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Hangzhou Normal University. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]
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A Comparative Guide to the Efficacy of Pyrazole-Based Herbicides
This guide provides a comprehensive comparison of the efficacy of pyrazole-based herbicides, offering researchers, scientists, and drug development professionals a detailed analysis of their performance. Grounded in experimental data, this document delves into the nuanced differences between key pyrazole herbicides, elucidating their mechanisms of action, weed control spectrums, and application protocols.
Introduction: The Rise of Pyrazole Herbicides in Weed Management
Weed infestation poses a significant threat to global agricultural productivity, leading to substantial crop yield losses. Chemical herbicides remain a primary tool for effective weed management.[1] Among the various classes of herbicides, pyrazole derivatives have emerged as a crucial component in modern agrochemical research due to their potent biological activities and unique chemical structures.[1]
Many commercially successful pyrazole-based herbicides function as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2][3] This enzyme is critical for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthetic electron transport.[1] Inhibition of HPPD disrupts this pathway, leading to the bleaching of new growth and eventual plant death.[4][5] This mode of action provides a valuable tool for managing weeds that have developed resistance to other herbicide classes, such as those targeting acetolactate synthase (ALS).[1][6]
This guide will focus on a comparative analysis of three prominent pyrazole-based HPPD-inhibiting herbicides: Pyrasulfotole , Topramezone , and Tolpyralate . We will examine their efficacy against a range of weed species, supported by data from field and greenhouse trials.
Mechanism of Action: A Shared Pathway with Subtle Differences
As HPPD inhibitors, pyrasulfotole, topramezone, and tolpyralate share a common primary mode of action. They block the conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA), a key step in the tyrosine degradation pathway necessary for plastoquinone and tocopherol synthesis.[1] The resulting deficiency in these vital compounds leads to the characteristic bleaching symptoms in susceptible weeds.
Caption: Mechanism of action of pyrazole-based HPPD inhibiting herbicides.
While the primary target is the same, differences in chemical structure can influence factors such as uptake, translocation, and metabolism within the plant, leading to variations in their efficacy and crop selectivity.
Comparative Efficacy: A Data-Driven Analysis
The following sections present a comparative analysis of the weed control efficacy of pyrasulfotole, topramezone, and tolpyralate based on published field and greenhouse studies.
Pyrasulfotole
Pyrasulfotole, often formulated in combination with a safener or other herbicides like bromoxynil, provides effective post-emergence control of a wide range of broadleaf weeds.[6][7]
Table 1: Efficacy of Pyrasulfotole on Key Broadleaf Weeds
| Weed Species | Common Name | Efficacy (% Control) | Application Rate (g a.i./ha) | Reference |
| Amaranthus palmeri | Palmer amaranth | 100% | 233 (with bromoxynil) | [7] |
| Chenopodium album | Common lambsquarters | ≥93% | 244 (with bromoxynil & atrazine) | [8] |
| Kochia scoparia | Kochia | ≥93% | 244 (with bromoxynil & atrazine) | [8] |
| Helianthus annuus | Common sunflower | ≥93% | 244 (with bromoxynil & atrazine) | [8] |
| Thlaspi arvense | Field pennycress | ≥98% | 253 (with bromoxynil) | [6] |
| Descurainia pinnata | Flixweed | ≥98% | 253 (with bromoxynil) | [6] |
| Sinapis arvensis | Wild mustard | >90% | 30 (tolpyralate) + 1000 (atrazine) | [9] |
| Senna obtusifolia | Sicklepod | 78% or greater (with 2,4-D or dicamba) | 233 (with bromoxynil) | [7] |
Note: Efficacy can vary based on environmental conditions, weed growth stage, and tank-mix partners.
Topramezone
Topramezone is a selective post-emergence herbicide used for the control of annual grass and broadleaf weeds, particularly in corn.[4][10] It is recognized for its effectiveness against weeds resistant to other herbicide modes of action.[4]
Table 2: Efficacy of Topramezone on Key Weed Species
| Weed Species | Common Name | Efficacy (% Control) | Application Rate (g a.i./ha) | Reference |
| Amaranthus spp. | Pigweed species | 96% (with atrazine) | 12.5 | [9] |
| Chenopodium album | Common lambsquarters | >90% (with atrazine) | 12.5 | [9] |
| Abutilon theophrasti | Velvetleaf | >90% (with atrazine) | 12.5 | [9] |
| Setaria faberi | Giant foxtail | Not specified | Not specified | [4] |
| Digitaria sanguinalis | Large crabgrass | >90% (tolpyralate + bromoxynil) | 15 + 150 | [11] |
| Echinochloa crus-galli | Barnyardgrass | >90% (tolpyralate + bromoxynil) | 15 + 150 | [11] |
Note: The addition of atrazine often enhances the speed and spectrum of weed control with topramezone.[12]
Tolpyralate
Tolpyralate is a newer pyrazolone herbicide that provides post-emergence control of annual grass and broadleaf weeds in corn.[11][13][14] Its efficacy is often enhanced when tank-mixed with atrazine.[11][13][14]
Table 3: Efficacy of Tolpyralate on Key Weed Species
| Weed Species | Common Name | Efficacy (% Control) | Application Rate (g a.i./ha) | Reference |
| Amaranthus spp. | Pigweed species | >90% | 30 | [9] |
| Chenopodium album | Common lambsquarters | >90% | 30 | [9] |
| Abutilon theophrasti | Velvetleaf | >90% | 30 | [9] |
| Ambrosia artemisiifolia | Common ragweed | >90% | 30 | [9] |
| Setaria viridis | Green foxtail | >90% | 30 | [9] |
| Echinochloa crus-galli | Barnyardgrass | >90% (with atrazine) | 30 + 1000 | [9] |
| Polygonum persicaria | Ladysthumb | >90% (with atrazine) | 30 + 1000 | [9] |
| Sinapis arvensis | Wild mustard | >90% (with atrazine) | 30 + 1000 | [9] |
Note: Tolpyralate alone may not provide sufficient control of certain grass species; tank-mixing with atrazine is often recommended for broader spectrum efficacy.[9]
Experimental Protocols for Herbicide Efficacy Evaluation
To ensure the scientific rigor of herbicide efficacy studies, standardized experimental protocols are essential. The following outlines a general methodology for conducting greenhouse and field trials.
Greenhouse Bioassay Protocol
Greenhouse bioassays offer a controlled environment to assess the intrinsic activity of herbicides on target weed species.[15][16]
Step-by-Step Methodology:
-
Plant Material: Grow target weed species from seed in pots containing a standardized soil mix. Ensure uniform seedling emergence and growth.[17]
-
Growth Conditions: Maintain optimal greenhouse conditions for temperature, humidity, and photoperiod to ensure active plant growth.[17]
-
Herbicide Application: Apply herbicides at the 2-4 leaf stage of weed growth using a calibrated laboratory sprayer to ensure uniform coverage.[15][17] A range of doses should be tested to determine the dose-response relationship.
-
Experimental Design: Employ a completely randomized design with a minimum of four replications per treatment.[18] Include an untreated control for comparison.
-
Data Collection: Visually assess weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete plant death). Harvest above-ground biomass at the final assessment and determine fresh and dry weights.
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between treatments and to calculate effective dose (ED) values.[13]
Caption: General workflow for a greenhouse herbicide efficacy bioassay.
Field Trial Protocol
Field trials are crucial for evaluating herbicide performance under real-world agricultural conditions.[18]
Step-by-Step Methodology:
-
Site Selection: Choose a field with a uniform and representative population of the target weed species.
-
Experimental Design: Utilize a randomized complete block design with at least three to four replications to account for field variability.[18]
-
Plot Establishment: Establish individual treatment plots of a standardized size, with untreated buffer zones between plots to prevent spray drift.
-
Herbicide Application: Apply herbicides using a calibrated plot sprayer at the appropriate weed and crop growth stage as specified by the product label.
-
Data Collection: Conduct visual weed control ratings at regular intervals after application. Collect weed density and biomass data from designated quadrats within each plot. Measure crop injury and, ultimately, crop yield.
-
Data Analysis: Analyze the collected data using statistical software to determine the significance of treatment effects on weed control, crop safety, and yield.[9]
Conclusion and Future Perspectives
Pyrazole-based HPPD-inhibiting herbicides, including pyrasulfotole, topramezone, and tolpyralate, are valuable tools for modern weed management. Their efficacy against a broad spectrum of weeds, including those resistant to other herbicide classes, underscores their importance in integrated weed management programs.
While this guide provides a comprehensive comparison based on available data, it is crucial to recognize that herbicide performance can be influenced by a multitude of factors, including environmental conditions, weed biotypes, and application practices. Therefore, field-specific testing and adherence to label recommendations are paramount for optimizing weed control and ensuring crop safety.
Future research should continue to explore the potential for new pyrazole-based herbicides, focusing on enhancing their weed control spectrum, improving crop selectivity, and managing the evolution of herbicide resistance. A deeper understanding of the structure-activity relationships of pyrazole derivatives will be instrumental in the discovery and development of the next generation of environmentally compatible and highly effective herbicides.[1]
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- Topramezone | Post-emergent herbicide for maize crops. BASF – Agriculture.
- Part 1. Biologically Effective Dose of Tolpyralate for Control of Annual Grass and Broadleaf Weeds in Corn | Request PDF.
- Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA).
- Elite Topramezone 33.6 SC | Early Post-Emergent Topramezone Herbicide for Corn. PI Industries.
- Bio-Efficacy of Pyrazosulfuron Ethyl 10% Wp against Weeds in Transplanted Rice. Acta Scientific.
- Topramezone Herbicide: Selective & Powerful Weed Control for Corn.
- Effectiveness of pyrazosulfuron-ethyl 10% herbicide as grass and broad-leaved weed controller on rice paddy cultiv
- Tolpyralate Efficacy: Part 2. Comparison of Three Group 27 Herbicides Applied POST for Annual Grass and Broadleaf Weed Control in Corn.
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A Comparative Crystallographic Guide to Substituted Pyrazole-4-carbaldehydes: From Synthesis to Supramolecular Architecture
For researchers, medicinal chemists, and materials scientists, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function. Substituted pyrazole-4-carbaldehydes are a prominent class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and functional materials due to their diverse biological activities.[1][2] Their efficacy is intimately linked to their molecular conformation and the non-covalent interactions that govern their packing in the solid state. X-ray crystallography stands as the definitive technique for elucidating these structural nuances, providing unparalleled insight into bond lengths, angles, and the intricate world of intermolecular forces.[3]
This guide offers a comprehensive comparison of the X-ray crystallographic analysis of several substituted pyrazole-4-carbaldehydes. We will delve into the synthetic methodologies, the principles of single-crystal X-ray diffraction, and a comparative analysis of crystal structures to understand how subtle changes in substitution patterns can profoundly influence molecular conformation and crystal packing. This document is designed to be a practical resource, providing not only the data but also the causality behind the experimental choices, empowering researchers in their own structural investigation endeavors.
The Strategic Importance of Pyrazole-4-carbaldehydes
The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents.[1][2] The addition of a carbaldehyde group at the 4-position provides a versatile synthetic handle for further molecular elaboration, making these compounds valuable intermediates in the synthesis of more complex bioactive molecules. Understanding the solid-state structure of these intermediates is crucial for predicting their reactivity and designing new synthetic pathways.
Experimental Workflow: A Self-Validating Protocol
The journey from a powdered sample to a refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data, making the entire workflow a self-validating system.
Synthesis: The Vilsmeier-Haack Approach
A robust and widely used method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2][4] This reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring.
Causality Behind the Choice: The Vilsmeier-Haack reaction is favored for its efficiency and regioselectivity. The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent, leading to formylation predominantly at the C4 position. The reaction conditions can be tuned to accommodate a variety of substituents on the pyrazole core.
Detailed Protocol: Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with constant stirring. The formation of the solid, white Vilsmeier reagent will be observed.
-
Reaction with Hydrazone: To this freshly prepared Vilsmeier reagent, add the appropriate hydrazone precursor, for instance, 4-chloroacetophenone phenylhydrazone, portion-wise while maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or chloroform, to yield single crystals suitable for X-ray diffraction.
Single Crystal Growth: The Art of Patience
Obtaining high-quality single crystals is often the most challenging step. The goal is to grow a crystal of suitable size (typically 0.1-0.3 mm in each dimension) that is free from defects.
Causality Behind the Choice: Slow cooling and slow evaporation are the most common and effective techniques for growing single crystals of organic compounds. The slow rate of crystallization allows the molecules to arrange themselves in a highly ordered, repeating lattice, which is essential for obtaining a clear diffraction pattern.
Experimental Techniques for Crystal Growth
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). The container is loosely covered (e.g., with parafilm pierced with a few small holes) and left undisturbed in a vibration-free environment. The solvent evaporates slowly over days or weeks, leading to the formation of single crystals.
-
Solvent Diffusion: A solution of the compound is placed in a small vial. This vial is then placed inside a larger, sealed container that contains a second solvent in which the compound is insoluble but which is miscible with the first solvent. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.
X-ray Diffraction Data Collection and Structure Refinement
Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.
Causality Behind the Choice: X-rays are used because their wavelength is of the same order of magnitude as the distances between atoms in a crystal. This allows the crystal lattice to act as a three-dimensional diffraction grating for the X-rays, producing a unique diffraction pattern that contains information about the arrangement of atoms in the crystal.
Step-by-Step X-ray Crystallographic Analysis
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a glass fiber or a cryo-loop.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.
-
Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.
Comparative Analysis of Substituted Pyrazole-4-carbaldehydes
The following table summarizes the key crystallographic data for a selection of substituted pyrazole-4-carbaldehydes. This allows for a direct comparison of how different substituents at the 1- and 3-positions of the pyrazole ring influence the molecular geometry and crystal packing.
| Compound | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde |
| Formula | C₁₆H₁₂N₂O | C₁₆H₁₁ClN₂O | C₁₆H₁₁BrN₂O |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | P2₁/c | P2₁/n |
| a (Å) | 10.1367 (9) | 16.0429 (4) | 17.7233 (4) |
| b (Å) | 15.5952 (16) | 4.8585 (1) | 3.8630 (1) |
| c (Å) | 16.7550 (15) | 16.7960 (4) | 20.4224 (5) |
| β (˚) | 90.135 (5) | 96.581 (1) | 110.137 (3) |
| Dihedral Angle (Pyrazole/N-phenyl) (˚) | 22.2(2) - 41.9(2) | 7.93 (7) | 13.70 (10) |
| Dihedral Angle (Pyrazole/C-phenyl) (˚) | 1.97(31) - 43.62(21) | 24.43 (9) | 36.48 (10) |
| Key Intermolecular Interactions | C-H···O hydrogen bonds, π–π stacking | C-H···O hydrogen bonds, π–π stacking | C-H···O hydrogen bonds |
Data sourced from references[3][5][6][7][8][9]. Note that for 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, there are four independent molecules in the asymmetric unit, leading to a range of dihedral angles.
Discussion of Structural Features
Molecular Conformation:
A key structural feature of these compounds is the relative orientation of the phenyl rings with respect to the central pyrazole ring. The dihedral angles presented in the table reveal that the molecules are not planar. In 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the presence of four molecules in the asymmetric unit with varying dihedral angles highlights the conformational flexibility of the molecule.[5][6] This flexibility can be crucial for its interaction with biological targets.
The introduction of a halogen substituent at the para-position of the C3-phenyl ring influences these dihedral angles. For the chloro-substituted derivative, the dihedral angle between the pyrazole and the N-phenyl ring is relatively small at 7.93 (7)°, while the angle with the chlorophenyl ring is 24.43 (9)°.[3][7] In the bromo-substituted analogue, these angles are 13.70 (10)° and 36.48 (10)°, respectively.[8][9] This demonstrates that the nature of the substituent can subtly alter the preferred conformation in the solid state.
Intermolecular Interactions and Crystal Packing:
The way molecules pack in a crystal is governed by a hierarchy of intermolecular interactions. In the case of these pyrazole-4-carbaldehydes, a combination of hydrogen bonds and π–π stacking interactions plays a crucial role.
-
C-H···O Hydrogen Bonds: A common feature in all the analyzed structures is the presence of C-H···O hydrogen bonds involving the carbaldehyde oxygen atom. These interactions link the molecules into dimers or chains, forming specific ring motifs.[3][5][6][7] For example, in 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, these interactions generate R₂¹(7) and R₂²(10) ring motifs.[3][7]
-
π–π Stacking: Aromatic π–π stacking interactions are also observed, particularly in the unsubstituted and chloro-substituted derivatives.[3][5][6][7] These interactions, where the aromatic rings of adjacent molecules stack on top of each other, contribute significantly to the overall stability of the crystal lattice. The centroid-centroid distance between the interacting rings is typically in the range of 3.7-3.8 Å.
Hirshfeld Surface Analysis:
To gain a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis can be employed. This method maps the electron distribution of a molecule in a crystal to visualize and quantify the different types of intermolecular contacts. The analysis generates a 2D "fingerprint plot" that summarizes the nature and prevalence of these contacts. For similar pyrazole derivatives, Hirshfeld analysis has shown that H···H, C···H, and O···H contacts are the most significant contributors to the crystal packing.[8][10]
Visualizing the Molecular World
Diagrams are essential tools for comprehending complex molecular structures and experimental workflows.
Caption: Experimental workflow from synthesis to structural analysis.
Caption: Generalized molecular structure of a 1,3-disubstituted pyrazole-4-carbaldehyde.
Caption: Key intermolecular interactions in pyrazole-4-carbaldehyde crystals.
Conclusion
The X-ray crystallographic analysis of substituted pyrazole-4-carbaldehydes provides invaluable insights into their solid-state structures. This guide has demonstrated that even minor modifications to the substituent patterns can lead to significant changes in molecular conformation and the resulting supramolecular architecture. The interplay of C-H···O hydrogen bonds and π–π stacking interactions are the primary driving forces behind the crystal packing of these compounds. A thorough understanding of these structural features, obtained through a rigorous and self-validating experimental workflow, is essential for the rational design of new pyrazole-based compounds with tailored properties for applications in drug discovery and materials science.
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Fun, H.-K., Arshad, S., Malladi, S., Selvam, R., & Isloor, A. M. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1783–o1784. [Link]
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Asiri, A. M., Khan, S. A., Fun, H.-K., & Basavaraj, P. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2095. [Link]
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Al-Omary, F. A. M., El-Emam, A. A., Nunez, M., Jayaprakash, V., & Fun, H.-K. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 336–341. [Link]
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Fun, H.-K., Arshad, S., Malladi, S., Selvam, R., & Isloor, A. M. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]
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Sathiyaseelan, M., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (2017). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. Indian Journal of Advances in Chemical Science, 5(4), 194-200. [Link]
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Al-Mokhanam, A. S., Al-Wahaibi, L. H., Al-Ghamdi, A. M., & Al-Omary, F. A. M. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure, 1252, 132148. [Link]
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Request PDF. (n.d.). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. ResearchGate. [Link]
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Kumar, A., & Kumar, R. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27357–27384. [Link]
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Ather, F., Masood, N., Arshad, S., & Fun, H.-K. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3170. [Link]
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Prasad, T. N. M., Raghava, B., Sridhar, M. A., Rangappa, K. S., & Prasad, J. S. (2010). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. X-ray Structure Analysis Online, 26, 33-34. [Link]
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Pethő, B., Vangel, D., Csenki, J. T., Zwillinger, M., & Novák, Z. (2020). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2020(2), M1131. [Link]
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Asiri, A. M., Khan, S. A., Fun, H.-K., & Basavaraj, P. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2095. [Link]
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Al-Hourani, B. J., El-Barghouthi, M. I., Al-Awaida, W., McDonald, R., Fattash, I. A., El Soubani, F., Matalka, K., & Wuest, F. (2020). Biomolecular Docking, Synthesis, Crystal Structure, and Bioassay Studies of 1-[4-(2-Chloroethoxy)Phenyl]-5-[4-(Methylsulfonyl)Phenyl]-1H-Tetrazole and 2-(4-(5-(4-(Methylsulfonyl)Phenyl)-1H-Tetrazol-1-Yl)Phenoxy)Ethyl Nitrate. Journal of Molecular Structure, 1202, 127323. [Link]
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The Ascendant Trajectory of Pyrazole Schiff Bases: A Comparative Guide to their Therapeutic Potential
In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, pyrazole-containing compounds have consistently emerged as privileged structures, underpinning numerous clinically approved drugs. The synthetic versatility of the pyrazole nucleus, coupled with the reactive imine functionality of Schiff bases, has given rise to a burgeoning class of molecules: pyrazole Schiff bases. This guide offers a comparative analysis of their diverse biological activities, grounded in experimental data, to provide researchers and drug development professionals with a comprehensive understanding of their therapeutic promise.
The Architectural Blueprint: Synthesis and Characterization
The foundation of any therapeutic evaluation lies in the robust synthesis and unambiguous characterization of the compounds. Pyrazole Schiff bases are typically synthesized through a straightforward condensation reaction between a pyrazole derivative bearing a primary amino group and a suitable aldehyde or ketone.[1][2] The choice of reactants allows for extensive structural diversification, a key strategy in optimizing biological activity.
The general synthetic route involves refluxing equimolar amounts of the pyrazole amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid.[1] The resulting Schiff bases are then purified and rigorously characterized using a suite of spectroscopic techniques, including FT-IR, NMR (¹H and ¹³C), and mass spectrometry, to confirm their molecular structure.[1][2][3] In some instances, single-crystal X-ray diffraction provides definitive proof of the stereochemistry and solid-state conformation.[3][4]
Caption: General workflow for the synthesis and characterization of pyrazole Schiff bases.
A Spectrum of Biological Acclaim: Comparative Evaluation
The true potential of pyrazole Schiff bases is unveiled through their diverse biological activities. The strategic combination of the pyrazole and azomethine moieties often results in synergistic effects, leading to potent therapeutic actions.
Antimicrobial Arena: Combating Resistant Pathogens
The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Pyrazole Schiff bases have demonstrated significant promise in this domain, exhibiting activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[2][5]
Comparative Analysis of Antibacterial Activity:
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Compound 3f | Staphylococcus aureus | Not specified, but noted as excellent | [2] |
| Compound 3c | Various bacteria | Active at the same concentration as the standard | [2] |
| Compound 4e | Bacillus subtilis | 20 | [3][4] |
| Compound 4e | Escherichia coli | 70 | [4] |
| Compound 8a | Various pathogens | 0.97 - 62.5 | [6] |
MIC: Minimum Inhibitory Concentration
The mechanism of action is often attributed to the ability of the imine nitrogen to form hydrogen bonds with the active sites of enzymes, leading to the disruption of normal cellular processes. Furthermore, the lipophilicity of the overall molecule, influenced by the substituents on the aromatic rings, plays a crucial role in its ability to permeate the bacterial cell membrane.
Experimental Protocol: Agar Well Diffusion Assay
A standardized and widely used method to screen for antimicrobial activity is the agar well diffusion assay.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution.
-
Seeding of Agar Plates: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the microbial suspension.
-
Well Preparation: Wells of a specific diameter are aseptically punched into the agar.
-
Application of Test Compounds: A defined concentration of the pyrazole Schiff base, dissolved in a suitable solvent (e.g., DMSO), is added to the wells. A positive control (standard antibiotic) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
The Anticancer Frontier: Targeting Malignant Cells
Cancer remains a formidable challenge, and the development of novel anticancer agents is a primary focus of drug discovery. Pyrazole Schiff bases have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[7][8][9]
Comparative Analysis of Anticancer Activity (IC₅₀ values in µM):
| Compound ID | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |
| Compound 161a | A-549 (Lung) | 4.91 | 5-Fluorouracil | 59.27 | [7] |
| Compound 161b | A-549 (Lung) | 3.22 | 5-Fluorouracil | 59.27 | [7] |
| Compound 157 | HTC-116 (Colon) | 1.51 | Doxorubicin | - | [7] |
| Compound 158 | MCF-7 (Breast) | 7.68 | Doxorubicin | - | [7] |
| Compound 3e | HepG2 (Liver) | Most notable | Doxorubicin | - | [8] |
| Compound 5d | A549 (Lung) | 48.61 | Doxorubicin | 54.94 | [10] |
| Compound 5e | Caco-2 (Colon) | 40.99 | Doxorubicin | 54.94 | [10] |
| Compound 7a | Caco-2 (Colon) | 42.42 | Doxorubicin | 54.94 | [10] |
| Compound 4b | A549 (Lung) | Remarkable efficacy | Cisplatin, Carboplatin, Dexamethasone | - | [3][4] |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.
The anticancer activity of these compounds is often linked to their ability to intercalate with DNA, inhibit crucial enzymes like topoisomerase, or induce apoptosis.[7] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrazole and aromatic rings significantly influence their cytotoxic potential.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole Schiff bases for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of IC₅₀: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Caption: Workflow for the biological evaluation of pyrazole Schiff bases.
Antioxidant and Anti-inflammatory Properties
Several studies have highlighted the potential of pyrazole Schiff bases as antioxidant and anti-inflammatory agents.[10][12][13] Their antioxidant activity is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[14][15] The anti-inflammatory potential has been demonstrated through methods like the protein denaturation assay.[10][12]
For instance, certain pyrazole-based Schiff bases have shown a higher inhibitory effect on protein denaturation compared to the standard drug, diclofenac sodium, at the same concentration.[10] This suggests their potential in mitigating inflammatory conditions.
Future Directions and Concluding Remarks
The collective evidence strongly supports the continued exploration of pyrazole Schiff bases as a fertile ground for the discovery of new therapeutic agents. Their synthetic accessibility, structural diversity, and broad spectrum of biological activities make them highly attractive candidates for drug development.
Future research should focus on:
-
Lead Optimization: Systematic modification of the lead compounds to enhance their potency and selectivity.
-
Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Studies: Evaluation of the most promising candidates in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Development of Metal Complexes: The coordination of pyrazole Schiff bases with various metal ions has been shown to enhance their biological activity, opening another avenue for exploration.[3][4]
References
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Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing. Available at: [Link]
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Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. JOCPR. Available at: [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
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In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. JOCPR. Available at: [Link]
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Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. PubMed Central. Available at: [Link]
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Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. Available at: [Link]
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In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. PMC - NIH. Available at: [Link]
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Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. ResearchGate. Available at: [Link]
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Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Eco-Vector Journals Portal. Available at: [Link]
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Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Available at: [Link]
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Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry. Available at: [Link]
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Synthesis, Characterization and in vitro Antitumor Activity of Novel Schiff Bases Containing Pyrazole Group. Asian Journal of Chemistry. Available at: [Link]
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Synthesis Characterization and Biological Evaluation of Some Novel Schiff�? ¢�? �? ��? �? �s Base and Amine Derivatives of Pyrazole | Abstract. JOCPR. Available at: [Link]
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INVESTIGATION OF ANTIMICROBIAL PROPERTIES OF SOME SCHIFF BASES. Available at: [Link]
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Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Semantic Scholar. Available at: [Link]
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Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PubMed Central. Available at: [Link]
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Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. PMC - PubMed Central. Available at: [Link]
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(PDF) Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. Available at: [Link]
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The Strategic Advantage of Convergence: A Comparative Guide to Multicomponent Synthesis of Pyrazole Derivatives
Introduction: The Enduring Relevance of Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone of medicinal chemistry and drug development. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a multitude of clinically significant pharmaceuticals. Its unique structural features allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets. Marketed drugs incorporating the pyrazole moiety include the blockbuster anti-inflammatory agent Celecoxib (Celebrex®), the anxiolytic Rimonabant, and various other compounds with antimicrobial, anticancer, and antidiabetic properties.[1] The continued interest in pyrazole derivatives necessitates the development of efficient, cost-effective, and sustainable synthetic methodologies to accelerate drug discovery pipelines.
Traditionally, the synthesis of complex pyrazole-containing molecules has relied on linear, multi-step sequences. While effective, these classical approaches are often plagued by drawbacks such as lengthy reaction times, the need to isolate and purify intermediates at each stage, and the generation of significant chemical waste. In response to these challenges, multicomponent reactions (MCRs) have emerged as a powerful and elegant alternative.[2][3] MCRs are one-pot processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[4] This guide provides a detailed comparison of multicomponent synthesis versus traditional stepwise approaches for the preparation of pyrazole derivatives, focusing on the highly valuable pyrano[2,3-c]pyrazole class of compounds. We will present supporting experimental data, detailed protocols, and an analysis of green chemistry metrics to offer a clear perspective on the advantages of adopting a convergent synthetic strategy.
Comparative Analysis: Multicomponent vs. Stepwise Synthesis
The advantages of multicomponent reactions extend beyond mere convenience; they represent a fundamental shift in synthetic efficiency and environmental responsibility. By telescoping multiple transformations into a single pot, MCRs dramatically reduce the number of operational steps, leading to significant savings in time, energy, and resources.[5][6] This convergence inherently leads to higher overall yields and a more favorable green chemistry profile.
To illustrate this, we will compare the synthesis of a representative pyrano[2,3-c]pyrazole, specifically 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile , via a four-component reaction and a traditional three-step linear synthesis.
Visualizing the Synthetic Pathways
The strategic difference between the two approaches is stark when visualized. The MCR represents a convergent pathway, while the traditional method follows a linear, stepwise logic.
Caption: Comparison of convergent MCR vs. linear traditional synthesis.
Quantitative Performance Metrics
The theoretical and practical advantages of the MCR approach are clearly reflected in key performance and green chemistry metrics.
| Metric | Four-Component Reaction | Traditional Three-Step Synthesis | Advantage of MCR |
| Number of Synthetic Steps | 1 | 3 | Fewer operations, less handling |
| Number of Isolations | 1 | 3 | Reduced solvent use and time |
| Typical Reaction Time | 10-30 minutes[5] | 6-12 hours (cumulative) | >20x Faster |
| Typical Overall Yield | 85-95%[6] | 50-65% (cumulative) | Significantly Higher |
| Atom Economy | ~87.1% | ~68.4% | More efficient use of reactants |
| Estimated E-factor | ~0.5 - 1.5 | >5.0 | Substantially less waste generated |
Note: Atom Economy and E-factor were calculated for the target molecule 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. The E-factor for the traditional synthesis is a conservative estimate and can be much higher depending on solvent usage in workups and purifications.
Causality Behind the Metrics:
-
Yield: In a multi-step synthesis, the overall yield is the product of the yields of each individual step. Even with an impressive 85% yield at each of the three steps, the overall yield would be just 61%. MCRs circumvent this multiplicative loss by forming the final product in a single transformation.
-
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactant atoms to the desired product.[7] The MCR is inherently more atom-economical as it is an addition-cyclization cascade, generating only water as a major byproduct. The traditional route involves intermediate steps that generate more stoichiometric byproducts, which are discarded.
-
E-factor (Environmental Factor): The E-factor is the ratio of the mass of waste to the mass of product.[8] The MCR's single step, minimal workup, and reduced solvent requirement lead to a drastically lower E-factor, signifying a much greener process.[9] The multiple workup and purification stages in the traditional synthesis contribute significantly to solvent and solid waste.[10]
Experimental Protocols: A Side-by-Side Comparison
To provide a practical understanding, we present detailed, step-by-step methodologies for both the multicomponent and traditional syntheses of 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
Protocol 1: One-Pot Four-Component Synthesis
This protocol is adapted from established green chemistry procedures utilizing an aqueous medium.[11]
Caption: Experimental workflow for the one-pot MCR synthesis.
Methodology:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add ethyl acetoacetate (1.0 mmol) and hydrazine hydrate (1.0 mmol).[12]
-
Stir the mixture at room temperature for approximately 10 minutes to facilitate the in-situ formation of 3-methyl-1H-pyrazol-5(4H)-one.
-
Sequentially add benzaldehyde (1.0 mmol), malononitrile (1.1 mmol), an organocatalyst such as urea (10 mol%), and a 1:1 mixture of EtOH:H₂O (4 mL).[12]
-
Stir the resulting heterogeneous mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 16 hours).
-
Upon completion, the product precipitates out of the solution. Collect the white solid by vacuum filtration.
-
Wash the solid with cold water and then dry under vacuum to afford the pure 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
Protocol 2: Traditional Three-Step Synthesis
This pathway is constructed from classical methods for each transformation.
Caption: Experimental workflow for the traditional stepwise synthesis.
Methodology:
-
Step 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one.
-
In a round-bottom flask, dissolve ethyl acetoacetate (10 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (10 mmol) dropwise while stirring. The temperature may rise.[13]
-
After the addition is complete, reflux the mixture for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to obtain the pyrazolone intermediate.
-
-
Step 2: Synthesis of 4-benzylidene-3-methyl-1H-pyrazol-5(4H)-one.
-
In a round-bottom flask, combine the pyrazolone from Step 1 (10 mmol), benzaldehyde (10 mmol), and ethanol (30 mL).
-
Add a catalytic amount of piperidine (3-4 drops).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.[14]
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the resulting solid product by vacuum filtration, wash with cold ethanol, and dry.
-
-
Step 3: Synthesis of 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
-
In a round-bottom flask, dissolve the benzylidenepyrazolone from Step 2 (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (3-4 drops).
-
Reflux the mixture for 2-4 hours.[15]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
The product will precipitate. Collect the solid by vacuum filtration.
-
Purify the crude product by recrystallization from ethanol to obtain the final pure compound.
-
Conclusion and Future Outlook
The comparison between multicomponent and traditional stepwise synthesis for pyrazole derivatives is unequivocal. Multicomponent reactions offer profound advantages in terms of efficiency, yield, speed, and environmental impact.[13] The ability to construct complex molecular architectures from simple, readily available starting materials in a single, operationally simple step aligns perfectly with the modern demands of drug discovery and sustainable chemistry.
For researchers, scientists, and drug development professionals, embracing MCRs is not merely a matter of convenience but a strategic decision. It allows for the rapid generation of diverse compound libraries, accelerating the hit-to-lead optimization process. The dramatic reduction in waste and resource consumption also makes MCRs an economically and ethically superior choice. As the field of organic synthesis continues to evolve, the principles of convergence and atom economy embodied by multicomponent reactions will undoubtedly play a central role in shaping the future of pharmaceutical research and manufacturing.
References
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A fast and highly e cient protocol for synthesis of dihydropyrano[2][3]pyrazole compounds using acidic ionic liquid 3-methyl-1-su. Scientia Iranica.
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A Comparative Guide to the Enzyme Inhibition Potential of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Derivatives
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of targeted therapeutics.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[2][3] This guide provides an in-depth assessment of the enzyme inhibition potential of a specific class of pyrazole derivatives: those based on the 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde scaffold. We will delve into their known and potential enzyme targets, compare their activity with established inhibitors, and provide detailed experimental protocols for their evaluation.
The Privileged Pyrazole Scaffold: A Foundation for Diverse Biological Activity
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, serves as a versatile pharmacophore.[1] This structural motif is present in several commercially successful drugs, highlighting its significance in medicinal chemistry. The biological activity of pyrazole derivatives is often attributed to their ability to interact with the active sites of various enzymes, leading to their inhibition. The specific substitutions on the pyrazole ring play a crucial role in determining the target enzyme and the potency of inhibition.
The subject of this guide, this compound, is a versatile intermediate used in the synthesis of a variety of biologically active molecules.[4][5][6] The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the carbaldehyde at the 4-position offers a reactive handle for the synthesis of a diverse library of derivatives.[5]
Potential Enzyme Targets and Comparative Analysis
While direct and extensive enzyme inhibition data for this compound itself is limited in publicly available literature, studies on its closely related derivatives provide strong indications of its potential as an inhibitor of several key enzyme classes.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative diseases. A study on a series of 3-aryl-1-phenyl-1H-pyrazole derivatives, including Schiff base derivatives of this compound, revealed significant and selective MAO-B inhibitory activity.[7]
For instance, the methanamine derivative, N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine, was identified as a highly selective MAO-B inhibitor.[7] This suggests that the core 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole scaffold is a promising starting point for the development of novel MAO inhibitors.
Comparative Data for MAO-B Inhibition:
| Compound | pIC50 | Selectivity |
| N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine | 3.47 | Highly selective for MAO-B |
| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)benzenamine | - | More effective AChE inhibitor |
Data sourced from a study on 3-aryl-1-phenyl-1H-pyrazole derivatives.[7]
The structure-activity relationship (SAR) from this study indicated that fluoro derivatives favored MAO-B inhibition.[7]
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase inhibitors are a primary therapeutic strategy for Alzheimer's disease. The same study that investigated MAO inhibition also explored the AChE inhibitory potential of these pyrazole derivatives. It was found that certain derivatives exhibited potent AChE inhibition in the nanomolar to low micromolar range.[7] Interestingly, the chloro-substituted derivative, N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)benzenamine, was a more potent AChE inhibitor compared to its fluoro-substituted counterpart.[7] This highlights how subtle changes to the scaffold can shift the inhibitory profile.
Cyclooxygenase (COX) Inhibition
Other Potential Enzyme Targets
The versatility of the pyrazole scaffold suggests that derivatives of this compound could also target other enzyme families, including:
-
Kinases: Numerous pyrazole-containing compounds are potent kinase inhibitors, targeting enzymes like Aurora kinase B, which are crucial in cell cycle regulation and are often dysregulated in cancer.[10]
-
Carbonic Anhydrases (CAs): Pyrazole derivatives have been investigated as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[11]
Experimental Protocols for Assessing Enzyme Inhibition
To rigorously evaluate the enzyme inhibition potential of this compound and its derivatives, standardized and validated assay protocols are essential. Below are detailed, step-by-step methodologies for key enzyme inhibition assays.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol is adapted for a high-throughput screening format to identify and characterize novel MAO inhibitors.
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate by MAO. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to produce a fluorescent product.
Workflow Diagram:
Caption: Workflow for the fluorometric MAO inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution in assay buffer.
-
Reconstitute recombinant human MAO-A or MAO-B enzyme in assay buffer.
-
Prepare the substrate solution (e.g., p-tyramine for MAO-A, benzylamine for MAO-B).
-
Prepare the detection reagent containing a suitable fluorescent probe and HRP.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the test compound dilutions to the sample wells. Add 10 µL of assay buffer to the control wells and 10 µL of a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) to the positive control wells.
-
Add 20 µL of the MAO enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate and detection reagent mixture.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX.
Principle: The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically.
Workflow Diagram:
Caption: Workflow for the colorimetric COX inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and a reference inhibitor (e.g., celecoxib) in DMSO.
-
Prepare working solutions of human recombinant COX-1 and COX-2 enzymes.
-
Prepare a solution of heme in assay buffer.
-
Prepare the chromogenic substrate solution.
-
Prepare the arachidonic acid solution.
-
-
Assay Procedure (96-well plate format):
-
To each well, add assay buffer, heme, and the respective COX enzyme.
-
Add the test compound dilutions or the reference inhibitor.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the chromogenic substrate and arachidonic acid.
-
Shake the plate for 10-20 seconds and then incubate at 25°C for 5-10 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm).
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC50 values by plotting the percentage of inhibition versus the inhibitor concentration.
-
Conclusion and Future Directions
The this compound scaffold holds significant promise as a template for the design of novel enzyme inhibitors. Existing research on closely related derivatives strongly suggests potential activity against MAO-B and AChE. The well-established role of the pyrazole nucleus in COX inhibition further supports the investigation of these compounds as anti-inflammatory agents.
Future research should focus on the systematic evaluation of this compound and a library of its derivatives against a broad panel of enzymes, including kinases and carbonic anhydrases, to fully elucidate their inhibitory profile. Structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these compounds for specific enzyme targets. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring the generation of reliable and reproducible data to drive the discovery of new therapeutic agents.
References
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- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- Review of Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Publons.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. InterContinental Warszawa.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
The core principle underpinning the disposal of this compound is its classification as a halogenated organic hazardous waste . This is due to the presence of a fluorine atom on the phenyl ring, which necessitates specific disposal pathways to prevent environmental contamination and comply with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2][3]
Part 1: Hazard Profile and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for the N-phenyl derivative is not widely available, data from the parent compound, 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, and structurally similar molecules provide a strong basis for a conservative risk assessment.[4]
Known Hazards: Based on available data for analogous compounds, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde should be handled as a substance that:
-
May be harmful if swallowed (Acute Tox. 4, H302).[5]
The presence of the pyrazole moiety, a common scaffold in pharmacologically active compounds, suggests that the substance should be handled with care to avoid unknown biological effects.[1][6] The fluorophenyl group classifies it as a halogenated aromatic compound, which can be persistent in the environment and requires specific disposal methods like high-temperature incineration with acid gas scrubbing.[1][7][8]
Personal Protective Equipment (PPE) Requirements
A self-validating safety protocol begins with appropriate PPE. The following table summarizes the minimum required PPE when handling this compound for disposal.
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact and irritation.[9] |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and prevent serious eye irritation.[9] |
| Lab Coat | Flame-retardant lab coat | To protect skin and clothing from contamination.[9] |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[9] |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[10][11]
Step 1: Waste Identification and Segregation
This is the most critical step. Due to its chemical structure, this compound must be classified and segregated as Halogenated Organic Waste .[2][3]
-
Action: Designate a specific waste container for halogenated organic solids.
-
Causality: Co-mingling halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[12][13] Halogenated wastes require specialized incinerators that can handle and neutralize the acidic gases (like hydrogen fluoride) produced during combustion.[7][8]
Step 2: Containerization
Proper containerization prevents leaks, spills, and exposure.
-
Action: Place solid this compound waste into a robust, sealable container compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Action: For solutions of the compound in organic solvents, use a designated container for Halogenated Liquid Waste . Ensure the solvent is also halogenated (e.g., dichloromethane) or that the container is intended for mixed halogenated/non-halogenated solvents, as per your institution's policy.[3][12]
-
Causality: The container must be chemically compatible to prevent degradation and leaks. It must be sealable to prevent the release of vapors.[3]
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel who will handle the waste.[14][15][16]
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[3][16]
-
The label must include:
-
The full chemical name: "this compound" . Do not use abbreviations.[3]
-
An accurate list of all constituents and their approximate concentrations if it is a solution.
-
The appropriate hazard warnings (e.g., Irritant, Harmful).[15][16]
-
The name of the principal investigator and laboratory location.
-
The date accumulation started.
-
Causality: Proper labeling ensures that waste handlers are aware of the container's contents and associated hazards, facilitating safe transport and disposal. It is a key component of the "cradle-to-grave" waste tracking system mandated by the EPA.[9][15]
Step 4: Storage (Satellite Accumulation Area)
Waste must be stored safely in the laboratory prior to collection.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[11][15]
-
SAA Requirements:
-
Must be at or near the point of generation and under the control of the operator.[15]
-
Located in a well-ventilated area, away from sources of ignition or incompatible materials (e.g., strong oxidizing agents).[1][10]
-
Utilize secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[1]
-
-
Causality: The SAA provides a secure, temporary storage location that minimizes the risk of spills and accidental exposure within the laboratory.[11]
Step 5: Arranging for Disposal
Laboratory personnel should not attempt to treat or neutralize this chemical waste.[9]
-
Action: Once the container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9][11]
-
Action: Provide the EHS department with all necessary information about the waste as detailed on the label.
-
Causality: Licensed hazardous waste management facilities have the specialized equipment and permits required to transport, treat, and dispose of chemical waste in an environmentally sound and legally compliant manner.[14][17]
Part 3: Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate risks.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a chemical fume hood, increase ventilation to the room.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to contain the spill. Do not use combustible materials like paper towels.[9]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools. Place the collected material into a new, sealable container.
-
Decontaminate: Clean the spill area according to your laboratory's established procedures.
-
Dispose: The collected spill debris must be disposed of as hazardous waste. Label the container as "Spill Debris containing this compound" and manage it according to the disposal protocol outlined above.[9]
Part 4: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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A Senior Application Scientist's Guide to Handling 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This document provides essential safety and handling protocols for 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 306936-57-2). As a substituted pyrazole, this compound warrants careful handling due to its potential irritant properties. This guide is designed for researchers and drug development professionals, offering a framework built on established safety principles to ensure minimal exposure and effective operational control.
Core Hazard Profile & Risk Assessment
Understanding the specific hazards of a compound is the cornerstone of any safety protocol. The Globally Harmonized System (GHS) classifications for this compound, derived from available Safety Data Sheets (SDS), identify it as an irritant.[1][2] A related analogue, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, presents a similar hazard profile, including warnings for being harmful if swallowed.[3]
Table 1: GHS Hazard Identification for this compound
| Hazard Code | Hazard Statement | Precautionary Codes (Examples) |
|---|---|---|
| H315 | Causes skin irritation.[1][2][4] | P280, P302+P352 |
| H319 | Causes serious eye irritation.[1][2][4] | P280, P305+P351+P338 |
| H335 | May cause respiratory irritation.[1][4] | P261, P304+P340 |
The primary risks during laboratory operations involve inhalation of the powdered solid, and dermal or ocular exposure from direct contact or splashes of solutions. The causality is clear: the chemical's properties can provoke a direct inflammatory response upon contact with skin, eyes, or the respiratory tract. Therefore, all protocols must be designed to prevent these routes of exposure.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final layer of protection. Before relying on PPE, more effective engineering and administrative controls must be implemented, as mandated by the Occupational Safety and Health Administration (OSHA).[5][6][7][8]
-
Engineering Controls: The most effective control is to handle this compound within a certified chemical fume hood.[9][10] This isolates the material, protecting the user from inhaling dust or vapors and containing potential spills.
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. This includes proper training for all personnel on the specific hazards and handling techniques.[5] All containers must be clearly labeled.[8]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedure being performed.[11]
Eye and Face Protection
Due to the serious eye irritation hazard (H319), robust eye protection is mandatory.
-
Minimum Requirement: Indirectly vented, chemical splash goggles that meet ANSI Z87.1 standards are required for all operations.[11]
-
Enhanced Protection: When handling larger quantities (>1 g) or during procedures with a high risk of splashing (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[12][13][14] A face shield alone does not provide adequate protection.
Skin and Body Protection
Preventing skin contact is critical to avoid irritation (H315).
-
Lab Coat: A long-sleeved, flame-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage.[11][14]
-
Gloves: Disposable nitrile gloves are the standard for incidental contact.[14][15] However, for prolonged handling or immersion, glove selection should be based on the solvent used. Since no specific breakthrough data exists for this compound, selecting a glove resistant to the solvent is the best practice. Always double-glove if there is a significant risk of exposure. Inspect gloves for any signs of degradation or puncture before and during use.[14] Contaminated gloves must be disposed of immediately as hazardous waste.[3]
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[13][15] Cloth or perforated shoes are not permitted in the laboratory.
Respiratory Protection
To mitigate the risk of respiratory irritation (H335), all handling of the solid compound must occur within a fume hood.
-
Standard Operations: If handled exclusively within a functioning chemical fume hood, respiratory protection is typically not required.
-
Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls are not available or fail, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[14] Use of a respirator requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[14]
Operational Guide: Step-by-Step Procedures
Weighing and Preparing Solutions
-
Preparation: Don all required PPE (goggles, nitrile gloves, lab coat).
-
Location: Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure to contain airborne powder.
-
Technique: Use a spatula to carefully transfer the solid. Avoid creating dust. If any powder spills, gently wipe it with a damp cloth or paper towel (wetted with water or an appropriate solvent) and dispose of the towel as halogenated waste.
-
Dissolution: Add solvent to the solid slowly to prevent splashing.
Spill Management
-
Evacuation: If the spill is large or outside a fume hood, alert others and evacuate the immediate area.
-
Protection: Don appropriate PPE, including respiratory protection if necessary.[13]
-
Containment: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a damp cloth to prevent dust from becoming airborne.
-
Cleanup: Carefully scoop the contained material into a clearly labeled, sealed container for hazardous waste disposal.[16][17]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Decontamination and Disposal Plan
As a fluorinated organic compound, this compound must be disposed of as halogenated organic waste.[18]
-
Waste Segregation: Never dispose of this compound or its solutions down the drain.[15] All solid waste, solutions, and contaminated materials (gloves, paper towels, absorbent pads) must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[16][18]
-
Container Management: Keep waste containers closed except when adding waste.[16][17] Store them in a well-ventilated area, away from incompatible materials.
-
Glassware Decontamination: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol). Collect the initial rinsate in the halogenated waste container. Subsequent washing can be done with soap and water.
Figure 1. PPE Selection Workflow for Handling C₁₀H₇FN₂O.
References
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
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ASPR. (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. Retrieved from [Link]
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IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. IPG. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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SDS Manager AS. (n.d.). 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde SDS. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
